molecular formula C22H14O9 B15623186 Aurintricarboxylic Acid CAS No. 13186-45-3; 4431-00-9; 50979-16-3; 569-58-4

Aurintricarboxylic Acid

货号: B15623186
CAS 编号: 13186-45-3; 4431-00-9; 50979-16-3; 569-58-4
分子量: 422.3 g/mol
InChI 键: GIXWDMTZECRIJT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Aurintricarboxylic acid is a member of the class of quinomethanes that is 3-methylidene-6-oxocyclohexa-1,4-diene-1-carboxylic acid in which the methylidene hydrogens are replaced by 4-carboxy-3-hydroxyphenyl groups. The trisodium salt is the biological stain 'chrome violet CG' while the triammonium salt is 'aluminon'. It has a role as a histological dye, an insulin-like growth factor receptor 1 antagonist and a fluorochrome. It is a monohydroxybenzoic acid, a member of quinomethanes and a tricarboxylic acid. It is a conjugate acid of an aurintricarboxylate.
A dye which inhibits protein biosynthesis at the initial stages. The ammonium salt (aluminon) is a reagent for the colorimetric estimation of aluminum in water, foods, and tissues.

属性

IUPAC Name

5-[(3-carboxy-4-hydroxyphenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoic acid
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InChI

InChI=1S/C22H14O9/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31/h1-9,23-24H,(H,26,27)(H,28,29)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GIXWDMTZECRIJT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O)O
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Molecular Formula

C22H14O9
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Related CAS

13186-45-3 (tri-hydrochloride salt), 569-58-4 (tri-ammonium salt), 63451-31-0 (calcium (2:3) salt), 93480-02-5 (calcium (1:3) salt)
Record name Aurintricarboxylic acid
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DSSTOX Substance ID

DTXSID9063453
Record name 3,3'-[(3-Carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxybenzoic acid]
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Molecular Weight

422.3 g/mol
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Physical Description

Dark red powder; [Alfa Aesar MSDS]
Record name Aurintricarboxylic acid
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CAS No.

4431-00-9
Record name Aurintricarboxylic acid
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Record name Aurintricarboxylic acid
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Record name Benzoic acid, 3,3'-[(3-carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxy-
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Record name 3,3'-[(3-Carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxybenzoic acid]
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Record name 5,5'-(3-carboxy-4-oxocyclohexa-2,5-dienylidenemethylene)di(salicylic acid)
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Record name AURINE TRICARBOXYLIC ACID
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Foundational & Exploratory

The Multifaceted Mechanism of Action of Aurintricarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurintricarboxylic acid (ATA) is a heterogeneous polymeric compound with a well-documented history as a potent inhibitor of a wide array of biological processes. Its pleiotropic effects stem from its ability to interfere with fundamental cellular machinery, making it a valuable tool in biomedical research and a subject of interest for therapeutic development. This in-depth technical guide elucidates the core mechanisms of action of ATA, presenting quantitative data on its inhibitory activities, detailed protocols for key experimental assays, and visual representations of the signaling pathways it modulates.

Core Mechanisms of Action

ATA's diverse biological activities can be attributed to several primary mechanisms:

  • Inhibition of Protein-Nucleic Acid Interactions: A fundamental aspect of ATA's function is its ability to act as a polyanionic decoy, competing with nucleic acids for their binding sites on various proteins. This has been demonstrated to inhibit the activity of numerous enzymes that interact with DNA and RNA, including nucleases and polymerases.[1][2][3]

  • Broad-Spectrum Enzyme Inhibition: ATA is a potent inhibitor of a wide range of enzymes. This promiscuous inhibitory activity is a key contributor to its multifaceted pharmacological profile.

  • Modulation of Intracellular Signaling Pathways: ATA has been shown to influence multiple signaling cascades within the cell, contributing to its anti-inflammatory, anti-apoptotic, and anti-proliferative effects.

  • Inhibition of Apoptosis: ATA can inhibit programmed cell death in various cell types and in response to diverse stimuli. This effect is, in part, attributed to its inhibition of endonucleases and topoisomerase II, enzymes involved in the execution phase of apoptosis.[4][5][6]

Quantitative Inhibitory Data

The inhibitory potency of this compound varies depending on the molecular target and the specific experimental conditions. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for ATA against a range of targets.

Target EnzymeIC50 ValueCell Line/SystemReference(s)
Topoisomerase II~75 nMPurified Yeast Topoisomerase II[7]
Cystathionine-γ-lyase (CSE)0.6 µMNot specified[8]
miRNA function0.47 µMNot specified[8]
SARS-CoV-2 RdRp56 nMIn vitro[9]
SARS-CoV-2 PLpro30 µMIn vitro[10]
Target ReceptorIC50 ValueCell Line/SystemReference(s)
rP2X1 Receptor8.6 nMTwo-electrode voltage clamp[8]
rP2X3 Receptor72.9 nMTwo-electrode voltage clamp[8]
Cellular Process/PathwayIC50 ValueCell Line/SystemReference(s)
TWEAK-Fn14-mediated NF-κB activation0.6 µMHEK293 reporter cells[11]
TAZ-TEAD complex disruption4 µM (for most potent analog)AlphaLISA assay[12]
VirusEC50/IC50 ValueCell Line/SystemReference(s)
SARS-CoV200 µg/ml (EC50)Vero cells[13]
HIV-11.1 µg/ml (IC50)MT-4 cells[13]
HIV-20.85 µg/ml (IC50)MT-4 cells[13]
Human Enterovirus 71 (EV71)2.9 µM (EC50)Vero cells[13]

Key Signaling Pathways Modulated by this compound

ATA has been demonstrated to interfere with several critical intracellular signaling pathways.

Inhibition of the TWEAK-Fn14 Signaling Pathway

The TWEAK-Fn14 signaling pathway is involved in inflammation, cell migration, and invasion. ATA has been identified as a selective inhibitor of this pathway.[8][11] It has been shown to suppress TWEAK-induced activation of NF-κB, Akt, and Src.[8] Mechanistically, ATA can inhibit the activation of the small GTPase Rac1.[11]

TWEAK_Fn14_Pathway TWEAK TWEAK Fn14 Fn14 Receptor TWEAK->Fn14 Binds TRAF2 TRAF2 Fn14->TRAF2 Recruits Rac1 Rac1 TRAF2->Rac1 Activates NF_kB NF-κB Rac1->NF_kB Akt Akt Rac1->Akt Src Src Rac1->Src Response Cellular Responses (Migration, Invasion) NF_kB->Response Akt->Response Src->Response ATA Aurintricarboxylic Acid (ATA) ATA->Rac1 Inhibits Jak_STAT_Pathway cluster_ata ATA Modulation Cytokine Cytokine (e.g., TNF-α) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription ATA Aurintricarboxylic Acid (ATA) ATA->JAK Modulates TAZ_TEAD_Hippo_Pathway cluster_nucleus In the Nucleus Hippo_Pathway Hippo Pathway (Inactive) TAZ TAZ Hippo_Pathway->TAZ Fails to phosphorylate Nucleus Nucleus TAZ->Nucleus Translocates to TEAD TEAD TEAD->Nucleus TAZ_TEAD_Complex TAZ-TEAD Complex Proliferation_Genes Proliferation Gene Expression TAZ_TEAD_Complex->Proliferation_Genes ATA Aurintricarboxylic Acid (ATA) ATA->TAZ_TEAD_Complex Disrupts TAZ_in_nucleus TAZ TAZ_in_nucleus->TAZ_TEAD_Complex TEAD_in_nucleus TEAD TEAD_in_nucleus->TAZ_TEAD_Complex TopoII_Relaxation_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, DNA, ATP) Start->Prepare_Mix Add_ATA Add ATA (Varying Concentrations) Prepare_Mix->Add_ATA Add_Enzyme Add Topoisomerase II Add_ATA->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Add Stop Solution) Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA Bands Gel_Electrophoresis->Visualize Analyze Analyze Inhibition Visualize->Analyze End End Analyze->End

References

The Role of Aurintricarboxylic Acid in Inhibiting Protein-Nucleic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aurintricarboxylic acid (ATA) is a polyanionic, aromatic polymer that has long been recognized as a potent and broad-spectrum inhibitor of interactions between proteins and nucleic acids. Its ability to disrupt these fundamental biological processes has made it an invaluable tool in molecular biology research and a compound of interest for therapeutic development. This technical guide provides an in-depth exploration of the core mechanisms of ATA's inhibitory action, a compilation of quantitative data on its activity, detailed experimental protocols for its application, and visualizations of the key signaling pathways and experimental workflows it modulates.

Core Mechanisms of Inhibition

The inhibitory effects of this compound are multifaceted, stemming from its unique polymeric and polyanionic nature. This allows it to interfere with protein-nucleic acid binding through several key mechanisms:

  • Competitive Inhibition via Nucleic Acid Mimicry: ATA in solution forms polymers that create a negatively charged structure, effectively mimicking the phosphodiester backbone of DNA and RNA.[1] This structural similarity enables ATA to bind to the nucleic acid-binding sites on a wide array of proteins, thereby competitively inhibiting the binding of the natural DNA or RNA substrate.[1][2] This is particularly effective against enzymes and transcription factors that exhibit a strong affinity for the sugar-phosphate backbone of nucleic acids.

  • Disruption of Ribosomal Assembly and Protein Synthesis: ATA is a well-established inhibitor of the initiation of protein synthesis.[3][4] It achieves this by preventing the attachment of messenger RNA (mRNA) to the small ribosomal subunit.[3][4] By occupying the mRNA binding cleft, ATA stalls the formation of the pre-initiation complex, a critical step for the assembly of a functional ribosome and the commencement of translation.[3][4]

  • Allosteric Inhibition: Beyond direct competition, evidence suggests that ATA can also act as an allosteric inhibitor. The binding of ATA to a site distinct from the active site can induce conformational changes in the protein, thereby altering the geometry of the nucleic acid-binding domain and reducing its affinity for its target DNA or RNA sequence.

Quantitative Data on ATA's Inhibitory Activity

The potency of ATA's inhibitory action varies depending on the specific protein-nucleic acid interaction. The following tables summarize key quantitative data from various studies.

Table 1: Half-Maximal Inhibitory Concentration (IC50) Values for ATA
Target Enzyme/ProcessSystem/Cell LineIC50 ValueReference(s)
DNA Topoisomerase IIPurified Yeast Enzyme~75 nM[5]
TWEAK-Fn14-mediated NF-κB activationNF-κB-Luc/Fn14 cells0.6 µM[6][7]
Cystathionine-γ-lyase (CSE)-0.6 µM[8]
miRNA regulation-0.47 µM[8]
rP2X1 ReceptorRat8.6 nM[8][9]
rP2X3 ReceptorRat72.9 nM[8][9]
SARS-CoV-2 RdRpIn vitro58 nM[10]
Protein Synthesis (polymeric ATA)Rabbit Reticulocyte Lysate17.6 µM[11]
Protein Synthesis (dichlorohexamer ATA)Rabbit Reticulocyte Lysate28.13 µM[11]
SARS-CoV-2 PLproIn vitro30 µM[12]
Antiviral activity (SARS-CoV-2)Vero E6 Cells~50 µM[13]
Table 2: Dissociation Constant (Kd) Values for ATA
Target ProteinMethodKd ValueReference(s)
DNase ITryptophan Fluorescence Quenching9.019 µM[10][14]
RNase ATryptophan Fluorescence Quenching2.33 µM[10][14]
Reverse Transcriptase (M-MLV)Tryptophan Fluorescence Quenching0.255 µM[10][14]
Taq PolymeraseTryptophan Fluorescence Quenching81.97 µM[10][14]

Key Signaling Pathways Modulated by ATA

ATA's ability to interfere with protein-nucleic acid interactions allows it to modulate various intracellular signaling pathways, many of which are critical in disease processes.

Inhibition of Apoptosis

ATA exerts potent anti-apoptotic effects through a multi-pronged approach that involves both direct inhibition of apoptotic enzymes and activation of pro-survival signaling pathways.[13][15] It is a known inhibitor of nucleases and topoisomerase II, which are crucial for the DNA fragmentation characteristic of apoptosis.[13] Furthermore, ATA can activate the Insulin-like Growth Factor-1 Receptor (IGF-1R), leading to the downstream activation of the PI3K/Akt and MAPK/ERK pro-survival pathways.[13][15]

ATA_Apoptosis_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ATA Aurintricarboxylic Acid (ATA) IGF1R IGF-1 Receptor ATA->IGF1R Activates PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt BAD BAD (pro-apoptotic) Akt->BAD Inhibits Bcl2 Bcl-2/Bcl-xL (anti-apoptotic) BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

ATA-mediated activation of the IGF-1R signaling pathway, leading to the inhibition of apoptosis.
Inhibition of the TWEAK/Fn14 Signaling Pathway

In the context of glioblastoma, ATA has been identified as a selective inhibitor of the Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK)/Fibroblast growth factor-inducible 14 (Fn14) signaling pathway.[1][7] This pathway is implicated in promoting cell death, inflammation, and invasion.[13] ATA's inhibition of TWEAK/Fn14 signaling contributes to its potential anti-tumor effects.[1][7]

TWEAK_Fn14_Inhibition TWEAK TWEAK Fn14 Fn14 Receptor TWEAK->Fn14 Binds TRAF TRAF Fn14->TRAF Recruits NFkB NF-κB TRAF->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Invasion) Nucleus->Gene_Expression Promotes ATA Aurintricarboxylic Acid (ATA) ATA->TRAF Inhibits

ATA inhibits the TWEAK/Fn14 signaling pathway by targeting downstream signaling components.
Modulation of the JAK/STAT Signaling Pathway

ATA has been shown to interfere with the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathways in response to various cytokines.[16][17] In some contexts, such as in Nb2 lymphoma cells, ATA can stimulate the Jak2/STAT5 pathway.[18][19] In other cell types, like murine macrophages, ATA inhibits IFN-γ-mediated activation of JAK1, JAK2, and STAT1.[16][17] This modulation of JAK/STAT signaling contributes to ATA's anti-inflammatory and immunomodulatory properties.

JAK_STAT_Inhibition Cytokine Cytokine (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Promotes ATA Aurintricarboxylic Acid (ATA) ATA->JAK Inhibits

ATA's inhibitory effect on the JAK/STAT signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the inhibitory effects of this compound.

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to detect the inhibition of protein-DNA binding by ATA.

Materials:

  • Purified DNA-binding protein

  • Radiolabeled or fluorescently labeled DNA probe containing the protein's binding site

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • This compound (ATA) stock solution

  • Poly(dI-dC) or other non-specific competitor DNA

  • Native polyacrylamide gel (e.g., 5-8%)

  • TBE or TGE running buffer

  • Loading dye (non-denaturing)

  • Autoradiography film or fluorescence imager

Procedure:

  • Prepare Binding Reactions: In separate microcentrifuge tubes on ice, set up the following reactions (20 µL final volume):

    • Control (No Protein): Labeled probe, binding buffer.

    • Positive Control (Protein + Probe): Labeled probe, binding buffer, purified protein.

    • ATA Inhibition: Labeled probe, binding buffer, purified protein, and varying concentrations of ATA.

  • Add Components: Add binding buffer, non-specific competitor DNA, and ATA (for inhibition reactions) to the tubes.

  • Add Protein: Add the purified protein to the appropriate tubes.

  • Incubation: Gently mix and incubate the reactions at room temperature (or the optimal binding temperature for the protein) for 20-30 minutes.

  • Add Probe: Add the labeled DNA probe to all tubes and continue to incubate for another 20-30 minutes.

  • Gel Electrophoresis: Add non-denaturing loading dye to each reaction and load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE or TGE buffer at a constant voltage until the dye front has migrated an appropriate distance.

  • Detection: Dry the gel and expose it to autoradiography film or image it using a fluorescence imager to visualize the DNA bands. A decrease in the shifted band (protein-DNA complex) in the presence of ATA indicates inhibition.

EMSA_Workflow start Start: Prepare Binding Reactions add_components Add Binding Buffer, Competitor DNA, and ATA start->add_components add_protein Add Purified Protein add_components->add_protein incubate1 Incubate (20-30 min) add_protein->incubate1 add_probe Add Labeled DNA Probe incubate1->add_probe incubate2 Incubate (20-30 min) add_probe->incubate2 load_gel Load Samples onto Native Polyacrylamide Gel incubate2->load_gel electrophoresis Run Electrophoresis load_gel->electrophoresis detect Detect Bands (Autoradiography/Imaging) electrophoresis->detect end End: Analyze Results detect->end

Workflow for an Electrophoretic Mobility Shift Assay (EMSA) with ATA.
DNase I Footprinting Assay

This technique identifies the specific DNA sequence where a protein binds by protecting it from DNase I cleavage. ATA can be used to demonstrate the disruption of this protection.

Materials:

  • Singly end-labeled DNA probe containing the putative protein binding site

  • Purified DNA-binding protein

  • DNase I (RNase-free)

  • DNase I dilution buffer

  • Binding buffer

  • This compound (ATA) stock solution

  • Stop solution (e.g., EDTA, SDS, carrier DNA)

  • Phenol:Chloroform:Isoamyl alcohol

  • Ethanol (B145695)

  • Sequencing gel (denaturing polyacrylamide)

  • Formamide (B127407) loading dye

Procedure:

  • Binding Reaction: Prepare binding reactions similar to EMSA, with and without ATA.

  • DNase I Digestion: Add a predetermined optimal concentration of DNase I to each reaction and incubate for a short, precise time (e.g., 1-2 minutes) at room temperature.

  • Stop Reaction: Terminate the digestion by adding the stop solution.

  • Purify DNA: Perform phenol:chloroform extraction and ethanol precipitation to purify the DNA fragments.

  • Gel Electrophoresis: Resuspend the DNA pellets in formamide loading dye, denature by heating, and load onto a sequencing gel alongside a sequencing ladder of the same DNA fragment.

  • Analysis: After electrophoresis, dry the gel and expose it to autoradiography film. The "footprint" will appear as a region of protection from DNase I cleavage in the lane with the protein but without ATA. In the presence of ATA, this footprint should diminish or disappear, indicating inhibition of protein-DNA binding.

DNaseI_Footprinting_Workflow start Start: Prepare Binding Reactions (with/without ATA) dnase_digestion DNase I Digestion start->dnase_digestion stop_reaction Stop Reaction with Stop Solution dnase_digestion->stop_reaction purify_dna Purify DNA (Phenol/Chloroform, EtOH Precipitation) stop_reaction->purify_dna load_gel Load Samples onto Sequencing Gel purify_dna->load_gel electrophoresis Run Electrophoresis load_gel->electrophoresis analyze Analyze Footprint (Autoradiography) electrophoresis->analyze end End: Identify Binding Site and Inhibition by ATA analyze->end

Workflow for a DNase I Footprinting Assay to assess ATA's inhibitory effect.
In Vitro Transcription/Translation Inhibition Assay

This assay measures the effect of ATA on the synthesis of a protein from a DNA or mRNA template in a cell-free system.

Materials:

  • Coupled in vitro transcription/translation system (e.g., rabbit reticulocyte lysate)

  • DNA template (plasmid) or mRNA template encoding a reporter protein (e.g., luciferase, GFP)

  • Amino acid mixture (with or without a radiolabeled amino acid like ³⁵S-methionine)

  • This compound (ATA) stock solution

  • Nuclease-free water

  • Detection reagent (e.g., luciferase substrate, scintillation fluid)

Procedure:

  • Reaction Setup: On ice, prepare the reaction mixtures in nuclease-free tubes, including the in vitro transcription/translation mix, amino acids, and template DNA/mRNA.

  • Add ATA: Add varying concentrations of ATA to the respective tubes. Include a no-ATA control.

  • Incubation: Incubate the reactions at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60-90 minutes).

  • Detection:

    • For Luciferase: Add the luciferase substrate and measure the luminescence using a luminometer.

    • For Radiolabeling: Precipitate the synthesized proteins with trichloroacetic acid (TCA), collect on filters, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each ATA concentration relative to the no-ATA control.

IVT_Inhibition_Workflow start Start: Prepare Reaction Mix (Lysate, Template, Amino Acids) add_ata Add Varying Concentrations of ATA start->add_ata incubation Incubate (e.g., 30°C for 60-90 min) add_ata->incubation detection Detect Protein Synthesis (Luminescence or Radioactivity) incubation->detection analysis Calculate Percentage Inhibition detection->analysis end End: Determine IC50 of ATA analysis->end

Workflow for an In Vitro Transcription/Translation Inhibition Assay with ATA.

Conclusion

This compound remains a powerful and versatile tool for studying and inhibiting protein-nucleic acid interactions. Its multifaceted mechanism of action, encompassing competitive and allosteric inhibition, makes it a broad-spectrum inhibitor of numerous cellular processes. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of ATA in their work. Further investigation into the specific interactions of ATA with various protein targets will continue to unveil new applications for this remarkable compound in both basic research and therapeutic design.

References

Aurintricarboxylic Acid: A Comprehensive Technical Guide on its Discovery and Scientific History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurintricarboxylic acid (ATA) is a polyanionic, aromatic compound that has been a subject of scientific inquiry for over a century. Initially synthesized in 1892, its journey from a simple dye to a multifaceted biochemical tool has been remarkable.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and diverse biological activities of ATA. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into its mechanism of action, quantitative inhibitory data, and key experimental protocols.

Discovery and Historical Perspective

The synthesis of this compound was first reported in 1892 through a condensation reaction of salicylic (B10762653) acid and formaldehyde (B43269) in the presence of sulfuric acid and nitrite.[1][2] For many years, it was primarily known as a triphenylmethane (B1682552) dye. However, seminal studies in the 1960s and 1970s unveiled its potential as a potent inhibitor of protein synthesis, sparking significant interest in its biological activities.[2][3] These early investigations revealed that ATA could prevent the attachment of messenger RNA to ribosomes, thereby inhibiting the initiation of protein synthesis.[1][3]

It is crucial to note that commercial preparations of ATA are typically heterogeneous mixtures of polymers with varying molecular weights.[4] This heterogeneity can influence its biological effects, a factor that has been a recurring theme in the history of its research.[4] Indeed, some studies suggest that the monomeric form of ATA may be inactive, with its biological activities attributable to higher molecular weight polymeric species.[1][2]

Mechanism of Action

The primary mechanism of action of this compound lies in its ability to inhibit protein-nucleic acid interactions.[5][6][7] This is achieved through competition with nucleic acids for their binding sites on proteins.[5][7] Spectroscopic studies have shown that polymeric ATA binds to the active sites of enzymes like bovine pancreatic ribonuclease A (RNase A), displacing nucleic acid substrates.[5]

ATA's inhibitory effects are broad, targeting a variety of enzymes and processes that involve protein-nucleic acid complexes. It is a potent inhibitor of ribonucleases and topoisomerase II.[6][8][9] The inhibition of topoisomerase II is particularly noteworthy as it does not stabilize the "cleavable complex," a mechanism common to many other topoisomerase II inhibitors.[8] Instead, ATA prevents the binding of the enzyme to DNA and inhibits its ATPase activity.[8]

Furthermore, ATA has been shown to be a stable free radical, which may contribute to its broad-spectrum inhibitory effects.[5][6]

Quantitative Inhibitory Data

The following table summarizes the reported inhibitory concentrations (IC50) and other quantitative data for this compound against various biological targets. It is important to consider that these values may vary depending on the specific experimental conditions and the heterogeneity of the ATA preparation used.

Target Assay Type Reported IC50/EC50/Ki Reference
P2X1 Receptors (rat)Allosteric Antagonism8.6 nM[10]
P2X3 Receptors (rat)Allosteric Antagonism72.9 nM[10]
Cystathionine γ-lyase (CSE)Enzyme Inhibition0.6 µM[10]
miRNA function modifiermiRNA Regulation0.47 µM[10]
DNA Topoisomerase II (yeast)Relaxation Assay~75 nM[8]
SARS-CoV-2 PLproEnzyme Inhibition30 µM (IC50), 16 µM (Ki)[11][12]
SARS-CoV-2 (in Vero E6 cells)Antiviral Assay50 µM[11][12]
TWEAK-Fn14 SignalingInhibition in Glioblastoma Cells~10 µM[12]
Protein Synthesis (in vitro)Rabbit Reticulocyte LysateSignificant inhibition at 10-100 µM[12]
SARS-CoV-2 RdRpRNA Replication Inhibition56 nM[1][4]
Yersinia YopHPhosphatase Activity Inhibition10 nM[4]
HIV-1 (in MT-4 cells)Cytopathic Effect PreventionVaries with molecular weight[4][13]
Dichlorohexamer ATA Analogue (SARS-CoV-2 RdRp)RNA Replication Inhibition108 nM[1][4]
SARS-CoV (in Vero cells)Antiviral Assay200 µg/ml[14]
Human Enterovirus 71 (in Vero cells)Antiviral Assay2.9 µM[14]
HIV-1 (in MT-4 cells)Cytopathic Effect Prevention1.1 µg/ml[14]
HIV-2 (in MT-4 cells)Cytopathic Effect Prevention0.85 µg/ml[14]

Key Biological Activities and Signaling Pathways

Inhibition of Apoptosis

This compound is a well-documented inhibitor of apoptosis in various cell types.[6][8][15] This effect is often attributed to its ability to inhibit endonucleases, which are responsible for the characteristic internucleosomal DNA fragmentation observed during apoptosis.[8][15] By preventing DNA nicking, ATA can almost completely inhibit apoptosis induced by agents like sanguinarine.[15] Furthermore, its inhibition of topoisomerase II, an enzyme involved in chromatin condensation during apoptosis, may also contribute to its anti-apoptotic effects.[9] ATA also inhibits calpain, a Ca2+-activated protease that is activated during apoptosis.[6]

Apoptotic_Stimulus Apoptotic Stimulus Endonucleases Endonucleases Apoptotic_Stimulus->Endonucleases Topoisomerase_II Topoisomerase II Apoptotic_Stimulus->Topoisomerase_II Calpain Calpain Apoptotic_Stimulus->Calpain DNA_Fragmentation DNA Fragmentation Endonucleases->DNA_Fragmentation Chromatin_Condensation Chromatin Condensation Topoisomerase_II->Chromatin_Condensation Apoptosis Apoptosis Calpain->Apoptosis DNA_Fragmentation->Apoptosis Chromatin_Condensation->Apoptosis ATA Aurintricarboxylic Acid (ATA) ATA->Endonucleases ATA->Topoisomerase_II ATA->Calpain Virus Virus Viral_Entry Viral Entry (e.g., gp120-CD4) Virus->Viral_Entry Host_Cell Host Cell Viral_Replication Viral Replication Host_Cell->Viral_Replication Viral_Entry->Host_Cell Viral_Enzymes Viral Enzymes (e.g., RdRp, Neuraminidase) Viral_Replication->Viral_Enzymes Viral_Transcription Viral Gene Transcription Viral_Replication->Viral_Transcription Progeny_Virions Progeny Virions Viral_Replication->Progeny_Virions ATA Aurintricarboxylic Acid (ATA) ATA->Viral_Entry ATA->Viral_Enzymes ATA->Viral_Transcription cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Purification Salicylic_Acid Salicylic Acid Mixing Mixing and Stirring (0-20°C) Salicylic_Acid->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing Sulfuric_Acid_Nitrite H2SO4 + NaNO2 Sulfuric_Acid_Nitrite->Mixing Precipitation Precipitation with Ice Water Mixing->Precipitation Washing Washing Precipitation->Washing Filtering Filtering Washing->Filtering Drying Drying Filtering->Drying Final_Product Aurintricarboxylic Acid Drying->Final_Product

References

Aurintricarboxylic Acid: A Comprehensive Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurintricarboxylic acid (ATA) is a polyanionic, polyaromatic compound widely utilized in biomedical research for its potent inhibitory effects on a variety of cellular processes.[1] A key mechanism of action for ATA is its ability to interfere with protein-nucleic acid interactions, which underpins its broad utility as an inhibitor of various enzymes, including nucleases and topoisomerases.[2][3] This technical guide provides an in-depth overview of the chemical and physical properties of ATA, its inhibitory activities, and detailed protocols for its application in a laboratory setting.

Chemical and Physical Properties

This compound is commercially available as a free acid or its triammonium (B15348185) salt, with the latter showing improved solubility in aqueous solutions.[4] The compound is a dark red to brown powder.[2]

PropertyValueReference(s)
Chemical Formula C₂₂H₁₄O₉[2]
Molar Mass 422.345 g·mol⁻¹[2]
Appearance Dark red to brown powder[2]
Melting Point 300 °C (572 °F; 573 K)[2]
CAS Number 4431-00-9
Solubility Insoluble in water (free acid).[5] The triammonium salt is soluble in water (5 mg/ml), ethanol (B145695) (~10 mg/ml), DMSO (~20 mg/ml), and dimethylformamide (DMF) (~20 mg/ml).[6][7] It is sparingly soluble in PBS (pH 7.2) at approximately 0.1 mg/ml.[6] Solubility is increased in alkaline conditions, such as 0.1 M NaOH (35 mg/mL).[4][8]
Storage Store at 10-30°C.[8] Aqueous solutions are not recommended for storage for more than one day.[6]

Inhibitory Activities of this compound

ATA is a broad-spectrum inhibitor, targeting a range of enzymes and cellular processes. Its inhibitory activity is often attributed to its polymeric nature in solution, which allows it to compete with nucleic acids for binding to active sites on proteins.[9]

TargetAssay TypeIC₅₀ / KₔReference(s)
DNA Topoisomerase II (yeast) Relaxation Assay~75 nM[1][10]
DNA Topoisomerase II (in vitro) Not specified≤ 0.2 µM[11]
μ-Calpain Not specified22 µM
m-Calpain Not specified10 µM
TWEAK-Fn14 Signaling NF-κB Reporter Assay0.6 µM[1]
Cystathionine-γ-lyase (CSE) Not specified0.6 µM[12]
miRNA function modifier Not specified0.47 µM[12]
P2X1 Receptors Two-electrode voltage clamp8.6 nM[12]
P2X3 Receptors Two-electrode voltage clamp72.9 nM[12]
SARS-CoV-2 RdRp RNA replication inhibition56 nM[13]
DNase I Tryptophan fluorescence quenchingKₔ = 9.019 µM[14]
RNase A Tryptophan fluorescence quenchingKₔ = 2.33 µM[14]
Reverse Transcriptase Tryptophan fluorescence quenchingKₔ = 0.255 µM[14]
Taq Polymerase Tryptophan fluorescence quenchingKₔ = 81.97 µM[14]

Signaling Pathways Modulated by this compound

ATA has been shown to modulate several key signaling pathways, primarily through its inhibitory actions.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling.[14] ATA has been shown to interfere with this pathway by inhibiting the activity of JAK1 and JAK2, which in turn prevents the phosphorylation and activation of STAT proteins.[15] This leads to a downstream reduction in the expression of target genes.[15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK1 / JAK2 Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates & Binds ATA This compound ATA->JAK Inhibits Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

ATA Inhibition of the JAK/STAT Signaling Pathway.
TWEAK-Fn14 Signaling Pathway

The TWEAK-Fn14 signaling pathway is involved in processes such as inflammation, cell migration, and survival. ATA has been identified as a selective inhibitor of this pathway, suppressing TWEAK-Fn14-mediated NF-κB activation. This inhibition is achieved without affecting TNFα-TNFR-driven signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fn14 Fn14 Receptor TRAF TRAF Fn14->TRAF Recruits IKK IKK Complex TRAF->IKK Activates IκB IκB IKK->IκB Phosphorylates & Degrades NF_kB NF-κB DNA DNA NF_kB->DNA Translocates & Binds ATA This compound ATA->Fn14 Inhibits Signaling Gene_Expression Gene Expression (Inflammation, Survival, Migration) DNA->Gene_Expression TWEAK TWEAK TWEAK->Fn14 Binds

ATA Inhibition of the TWEAK-Fn14 Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

General Experimental Workflow

A typical workflow for investigating the effects of ATA involves a series of steps from initial cytotoxicity assessment to more specific functional assays.

G Start Start: Cell Culture Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT) Determine non-toxic concentration range of ATA Start->Cytotoxicity Functional_Assay 2. Primary Functional Assay (e.g., Enzyme Inhibition, Reporter Gene Assay) Cytotoxicity->Functional_Assay Mechanism 3. Mechanistic Studies (e.g., Western Blot for signaling pathways, Binding Assays) Functional_Assay->Mechanism Data_Analysis 4. Data Analysis & Interpretation Mechanism->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

General Experimental Workflow for Studying ATA Effects.
Topoisomerase II Relaxation Assay

This assay measures the ability of ATA to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

Materials:

  • Purified human topoisomerase IIα or IIβ

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Reaction Buffer (500 mM Tris-HCl pH 7.5, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA)

  • This compound stock solution (in an appropriate solvent like DMSO or water)

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • 1% Agarose (B213101) gel in 1x TAE buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Nuclease-free water

Procedure:

  • Prepare reaction mixtures on ice in a total volume of 20 µL.

  • To each tube, add:

    • 2 µL of 10x Topoisomerase II Reaction Buffer

    • 1 µL of supercoiled pBR322 DNA (e.g., 0.5 µg/µL)

    • Varying concentrations of ATA or solvent control.

    • Nuclease-free water to a final volume of 19 µL.

  • Initiate the reaction by adding 1 µL of purified topoisomerase II enzyme.

  • Incubate the reactions at 37°C for 30 minutes.[11]

  • Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel and perform electrophoresis.[11]

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analyze the results: Inhibition is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the supercoiled form with increasing ATA concentration.[3]

General Nuclease Inhibition Assay (e.g., RNase A)

This protocol can be adapted to assess the inhibitory effect of ATA on various nucleases.

Materials:

  • Purified nuclease (e.g., RNase A)

  • Substrate (e.g., total RNA or a fluorescently labeled RNA oligonucleotide)

  • Assay Buffer (specific to the enzyme)

  • This compound stock solution

  • 96-well microplate (black, for fluorescent assays)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the ATA stock solution in the assay buffer.

  • In a 96-well plate, add the diluted ATA solutions or solvent control.

  • Add the purified nuclease to each well and incubate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate to all wells.

  • Immediately measure the fluorescence or absorbance at time zero and then at regular intervals.

  • Calculate the percentage of inhibition for each ATA concentration relative to the solvent control.

  • Plot the percentage of inhibition against the ATA concentration to determine the IC₅₀ value.

MTT Cell Viability Assay

This colorimetric assay is used to determine the cytotoxic effects of ATA on a cell line of interest.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[17][18]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]

  • Prepare serial dilutions of ATA in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of ATA or a vehicle control.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[17]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[17][18]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at a wavelength between 570 and 600 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability for each ATA concentration relative to the vehicle-treated control.

Safety Precautions

This compound is considered hazardous. It can cause skin, eye, and respiratory tract irritation. Always handle ATA in a well-ventilated area, and use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. In case of contact with eyes or skin, rinse immediately and thoroughly with water. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Aurintricarboxylic Acid (ATA): A Technical Guide for Nuclease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Aurintricarboxylic acid (ATA) is a polyanionic, aromatic polymer widely utilized in biomedical research as a potent, broad-spectrum inhibitor of nucleases.[1][2] By competing with nucleic acids for the active sites of these enzymes, ATA effectively prevents the degradation of DNA and RNA during experimental procedures.[3] Its applications are extensive, ranging from the protection of nucleic acids during isolation to the inhibition of apoptosis-associated DNA fragmentation.[2][4] However, its utility is accompanied by a complex pharmacological profile, including significant off-target effects on other protein-nucleic acid interactions, such as topoisomerases and polymerases.[5][6] This guide provides a comprehensive technical overview of ATA, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for key applications, and a discussion of its limitations and off-target activities to ensure its effective and appropriate use in a research setting.

Mechanism of Action

ATA functions primarily as a competitive inhibitor of nucleases.[3] Structurally, it is a heterogeneous polymer that mimics the polyanionic nature of the phosphodiester backbone of nucleic acids.[5] This resemblance allows it to bind to the nucleic acid-binding sites on a wide array of proteins, including DNases and RNases.[3][7]

Studies using proton magnetic resonance spectroscopy on bovine pancreatic ribonuclease A (RNase A) have shown that ATA interacts directly with histidyl residues within the enzyme's active site.[3] This binding physically obstructs the access of the natural substrate (RNA) to the catalytic site, thereby preventing enzymatic degradation.[3] It is this general mechanism of competing for the polynucleotide binding site that accounts for ATA's broad inhibitory activity against most proteins that interact with nucleic acids.[1][4]

Figure 1: Mechanism of ATA Nuclease Inhibition cluster_0 Standard Nuclease Activity cluster_1 Inhibition by ATA Nuclease Nuclease Substrate Nucleic Acid (DNA/RNA) Nuclease->Substrate Binds Degradation Degraded Fragments Substrate->Degradation Cleaved into Nuclease_i Nuclease Substrate_i Nucleic Acid (Intact) Nuclease_i->Substrate_i Binding blocked ATA ATA Polymer ATA->Nuclease_i Competitively binds to active site

Figure 1. Competitive inhibition of nuclease activity by ATA.

Quantitative Inhibitory Data

ATA's potency varies depending on the specific nuclease and the experimental conditions. While it is known to be a general inhibitor, its efficacy has been quantified for several key enzymes. The data presented below, collated from multiple studies, provides dissociation constants (Kd) and 50% inhibitory concentrations (IC50) for representative nucleases and other relevant enzymes. It is important to note that ATA is a heterogeneous mixture of polymers, which can lead to variability between batches.[8]

Enzyme TargetEnzyme TypeParameterValue (µM)Reference
DNase I EndonucleaseKd9.019[3]
DNase I EndonucleaseIC506.6[5]
RNase A Endonuclease (RNase)Kd2.33[3]
S1 Nuclease Endonuclease-Inhibition demonstrated[2]
Exonuclease III Exonuclease-Inhibition demonstrated[2]
Topoisomerase II TopoisomeraseID50~0.075[9]
SARS-CoV-2 PLpro ProteaseIC5030[10]
SARS-CoV-2 RdRp PolymeraseIC500.056[6][11]

Note: The monomeric form of ATA is considered inactive; its inhibitory properties are a result of its polymerization.[11]

Key Applications & Experimental Protocols

ATA is a versatile tool in the laboratory, primarily used to preserve the integrity of nucleic acids.

Application 1: Protection of Nucleic Acids During Extraction

One of the most common uses of ATA is its inclusion in lysis buffers to inactivate endogenous nucleases immediately upon cell disruption, thereby preventing the degradation of DNA and RNA.[2][7] A general starting concentration for RNase inhibition during RNA isolation is in the range of 50-100 µM.[8]

Figure 2: Workflow for Nucleic Acid Extraction with ATA start Start: Cell/Tissue Sample lysis Homogenize in Lysis Buffer containing 50-100 µM ATA start->lysis incubate Incubate to ensure complete lysis and nuclease inactivation lysis->incubate extract Perform Phenol-Chloroform Extraction or use Silica Column incubate->extract precipitate Precipitate Nucleic Acids (e.g., with Isopropanol) extract->precipitate wash Wash Pellet (e.g., with 70% Ethanol) precipitate->wash resuspend Resuspend purified DNA/RNA in RNase-free water or buffer wash->resuspend end End: Intact Nucleic Acids resuspend->end

Figure 2. General workflow for nucleic acid extraction using ATA.

Protocol 4.1.1: Preparation of ATA Stock Solution

  • Weighing: Weigh out the desired amount of ATA (triammonium salt is more soluble than the free acid) in a sterile tube.

  • Solubilization: Dissolve the ATA in a suitable solvent. It is soluble in DMSO (up to ~20 mg/ml) and ethanol (B145695) (~10 mg/ml).[11] For aqueous solutions, solubility is higher in alkaline conditions (e.g., 0.1 M NaOH).[8]

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter.

  • Storage: Aliquot the stock solution into single-use tubes and store at -20°C to minimize freeze-thaw cycles.[8] Aqueous solutions should not be stored for more than one day.[11]

Protocol 4.1.2: Use of ATA in Cell Lysis Buffer for RNA Extraction

  • Buffer Preparation: Prepare a standard cell lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS).

  • ATA Addition: Immediately before use, add the ATA stock solution to the lysis buffer to a final concentration of 50-100 µM.

  • Homogenization: Add the ATA-containing lysis buffer to the cell pellet or tissue sample and homogenize immediately according to your standard protocol. The presence of ATA will inhibit RNases released during lysis.

  • Downstream Processing: Proceed with your standard RNA extraction protocol (e.g., phenol-chloroform extraction or column-based purification).

  • Removal of ATA (Critical): ATA can inhibit downstream enzymatic reactions (e.g., reverse transcription, PCR).[8] It is crucial to remove ATA from the final nucleic acid sample. This can be achieved through methods like gel filtration or standard silica-column purification steps, which are effective at removing the inhibitor.[4][8]

Application 2: Inhibition of Apoptotic DNA Fragmentation

Apoptosis is characterized by the activation of endogenous endonucleases, such as Caspase-Activated DNase (CAD), which cleave genomic DNA into internucleosomal fragments, creating a characteristic "ladder" on an agarose (B213101) gel.[4] ATA can be used to treat cells to inhibit this process, demonstrating the role of endonucleases in the observed cell death pathway.

Figure 3: ATA Inhibition of the Apoptotic Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Growth Factor Withdrawal) Caspase_Cascade Caspase Cascade (Caspase-3 Activation) Apoptotic_Stimulus->Caspase_Cascade ICAD_Cleavage ICAD Cleavage Caspase_Cascade->ICAD_Cleavage CAD_Activation CAD Activation ICAD_Cleavage->CAD_Activation DNA_Fragmentation DNA Fragmentation (Laddering) CAD_Activation->DNA_Fragmentation Apoptosis_Blocked Apoptosis Inhibited ATA ATA ATA->CAD_Activation Inhibits

Figure 3. ATA intervention in the apoptotic DNA fragmentation cascade.

Protocol 4.2.1: Inhibition of DNA Laddering in Cell Culture

  • Cell Culture: Culture cells of interest (e.g., NSF-60 murine myeloid cells) to the desired confluency under normal growth conditions.[4]

  • Induction of Apoptosis: Induce apoptosis using a known stimulus. For growth-factor-dependent cell lines, this can be achieved by washing the cells with PBS and replacing the growth medium with a growth-factor-free medium.

  • ATA Treatment: In parallel with the apoptosis induction, treat a set of cells with ATA at various final concentrations (e.g., 5 µM, 10 µM, 25 µM).[4] Include a positive control (apoptosis induction, no ATA) and a negative control (no apoptosis induction, no ATA).

  • Incubation: Incubate the cells for a period sufficient to observe DNA fragmentation in the positive control (e.g., 12-24 hours).

  • DNA Extraction: Harvest the cells (including any floating cells in the medium). Extract genomic DNA using a standard kit or protocol (e.g., a DNA ladder assay kit).

  • Gel Electrophoresis: Load equal amounts of DNA from each sample onto a 1.5-2.0% agarose gel containing an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • Analysis: Visualize the DNA under UV light. The positive control should show a distinct ladder of DNA fragments in multiples of ~180 bp. The ATA-treated samples should show a dose-dependent reduction or complete absence of this laddering, indicating successful inhibition of apoptotic endonucleases.[4]

Off-Target Effects and Technical Considerations

While a powerful nuclease inhibitor, the broad activity of ATA necessitates careful consideration of its off-target effects.

  • Heterogeneous Nature: Commercial ATA is not a single molecular entity but a mixture of polymers of varying lengths.[8] This can lead to significant batch-to-batch variability in biological activity.

  • Broad Target Profile: ATA's mechanism of binding to polynucleotide-binding sites means it inhibits a wide range of essential enzymes, including DNA and RNA polymerases, reverse transcriptase, and DNA topoisomerase II.[5][6][7] This lack of specificity is a major limitation and must be considered when interpreting results.

  • Inhibition of Downstream Applications: Residual ATA in a purified nucleic acid sample will likely inhibit enzymes used in subsequent applications like PCR, RT-qPCR, in vitro transcription, and restriction digests.[8] Thorough purification to remove ATA is essential.

  • Cytotoxicity: ATA can be cytotoxic, and the effective concentration varies between cell types.[8] It is recommended to perform a dose-response experiment (e.g., an MTT assay) to determine the non-toxic concentration range for the specific cell line being used.[8][10]

  • Interference with Signaling: Beyond enzymes acting on nucleic acids, ATA has been shown to modulate various signaling pathways, including stimulating tyrosine phosphorylation and inhibiting TWEAK/Fn14 signaling.[12] These effects are independent of its nuclease inhibitory role.

Conclusion

This compound is an invaluable and cost-effective reagent for protecting DNA and RNA from degradation in a multitude of research applications. Its potent, broad-spectrum inhibitory activity makes it highly effective for preserving sample integrity during extraction and for studying nuclease-dependent cellular processes like apoptosis. However, researchers must remain vigilant of its significant off-target effects and inherent variability. By employing appropriate controls, determining optimal concentrations for specific systems, and ensuring its removal before downstream enzymatic applications, ATA can be used effectively as a powerful tool in molecular biology and drug development.

References

The Multifaceted Role of Aurintricarboxylic Acid in the Regulation of Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurintricarboxylic acid (ATA) is a polyanionic, aromatic compound widely recognized for its potent inhibitory effects on apoptosis across a variety of cellular systems. Its mechanism of action is multifaceted, extending beyond its initial characterization as a general nuclease inhibitor. ATA's ability to interfere with programmed cell death stems from its capacity to inhibit key enzymes involved in the apoptotic cascade, modulate critical signaling pathways, and prevent the protein-nucleic acid interactions that are fundamental to the execution of the apoptotic program. This technical guide provides an in-depth exploration of the core functions of ATA in apoptosis, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways to facilitate further research and drug development.

Core Mechanisms of this compound in Apoptosis Inhibition

This compound exerts its anti-apoptotic effects through several primary mechanisms:

  • Inhibition of Nucleases: ATA is a well-documented inhibitor of various nucleases, including endonucleases that are responsible for the characteristic internucleosomal DNA fragmentation observed during apoptosis.[1] By preventing the degradation of DNA, ATA helps to maintain genomic integrity and avert a key hallmark of apoptotic cell death.[2]

  • Inhibition of DNA Topoisomerase II: ATA is a potent inhibitor of DNA topoisomerase II, an enzyme crucial for managing DNA topology.[3][4][5] Unlike many topoisomerase II inhibitors that stabilize the "cleavable complex," leading to DNA damage, ATA acts as a catalytic inhibitor by preventing the enzyme from binding to DNA and inhibiting its ATPase activity.[3][5] This action may contribute to its protective effects against apoptosis.[3]

  • Modulation of Signaling Pathways: ATA influences several signaling pathways that regulate cell survival and apoptosis. It has been shown to stimulate tyrosine phosphorylation, including the Jak2/STAT5 pathway, and can also inhibit the NF-κB signaling pathway.[6][7] Furthermore, ATA has been identified as a selective inhibitor of the TWEAK-Fn14 signaling pathway, which is involved in inflammation and cell death.[8][9]

  • Inhibition of Protein-Nucleic Acid Interactions: As a polyanionic molecule, ATA can broadly interfere with the interaction between proteins and nucleic acids.[6] This general inhibitory action can disrupt the function of various enzymes and transcription factors that play a role in the apoptotic process.

Quantitative Data on the Efficacy of this compound

The effective concentration of ATA for apoptosis inhibition varies depending on the cell type and the inducing stimulus. The following tables summarize reported quantitative data from various studies.

Table 1: Effective Concentrations of this compound for Apoptosis Inhibition

Cell LineApoptosis InducerEffective ATA ConcentrationKey FindingsReference
NSF-60 (murine myeloid)Growth factor deprivation5 - 25 µMInhibited DNA fragmentation and increased cell survival. At 25 µM, ATA supported proliferation in the absence of growth factor.[10]
MDA-231 (human breast cancer)Cycloheximide, Ricin, Adriamycin100 µg/mLATA was a more potent anti-apoptotic agent than IGF-1 in this model.[11]
K562 (human erythroleukemia)SanguinarineNot specifiedEfficiently prevented DNA nicking and almost completely inhibited apoptosis.[1]
PC12Serum deprivation20 or 100 µMInhibited DNA fragmentation and promoted long-term survival.[2]
AstrocytesM-nitroso-N-nitroguanidine (MNNG)Not specifiedPosttreatment with ATA abolished nuclear condensation and DNA fragmentation and partially decreased cell death.[12]
Alveolar epithelial cellsCigarette smoke extract (CSE)Not specifiedReduced CSE-induced chromatin condensation, fragmentation, and cellular apoptosis.[13]

Table 2: IC50 and ID50 Values of this compound

Target/AssayCell Line/SystemIC50/ID50 ValueReference
DNA Topoisomerase II (catalytic activity)Purified yeast topoisomerase II~75 nM (ID50)[3]
P2X1R (rat)-8.6 nM (IC50)[8]
P2X3R (rat)-72.9 nM (IC50)[8]
Cystathionine-γ-lyase (CSE)-0.6 µM (IC50)[8]
miRNA function modifier-0.47 µM (IC50)[8]
Cisplatin-resistant A549/DDP cellsA549/DDP> 1 mM[14]
Ins(1,4,5)P3 3-kinase-150 nM (IC50)[15]

Key Signaling Pathways Modulated by this compound

ATA's influence on apoptosis is intricately linked to its ability to modulate key intracellular signaling pathways.

Inhibition of Topoisomerase II Catalytic Cycle

ATA disrupts the normal function of Topoisomerase II, an enzyme critical for DNA replication and chromosome segregation. Unlike cytotoxic inhibitors, ATA does not trap the enzyme in a covalent complex with DNA. Instead, it prevents the binding of Topoisomerase II to DNA and inhibits its ATP hydrolysis, thereby acting as a catalytic inhibitor.[3][5]

ATA_TopoII_Inhibition cluster_0 Topoisomerase II Catalytic Cycle TopoII Topoisomerase II TopoII_DNA TopoII-DNA Complex TopoII->TopoII_DNA Binds DNA DNA DNA->TopoII_DNA Cleavage DNA Cleavage & Strand Passage TopoII_DNA->Cleavage ATP Hydrolysis ATP ATP ATP->TopoII_DNA ADP_Pi ADP + Pi Religation DNA Religation Cleavage->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Relaxed_DNA->TopoII ATA Aurintricarboxylic Acid (ATA) ATA->TopoII_DNA Prevents Binding ATA->Cleavage Inhibits ATP Hydrolysis

Caption: ATA inhibits the Topoisomerase II catalytic cycle.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. ATA has been shown to inhibit this pathway by suppressing the activation and subsequent nuclear translocation of the p65 subunit of NF-κB.[7][13] This inhibition can lead to a reduction in the expression of anti-apoptotic genes regulated by NF-κB.

ATA_NFkB_Inhibition cluster_nucleus Stimulus Pro-inflammatory Stimuli (e.g., CSE) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB p50/p65 (NF-κB) NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocates to NFkB_IkB p50/p65-IκBα (Inactive Complex) NFkB_IkB->NFkB Releases Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds to Gene_Exp Pro-inflammatory & Anti-apoptotic Gene Expression DNA->Gene_Exp ATA Aurintricarboxylic Acid (ATA) ATA->IKK Inhibits

Caption: ATA inhibits the NF-κB signaling pathway.

Regulation of the SIRT1-STAT3-Bcl-2 Signaling Pathway

In the context of chemotherapy resistance in triple-negative breast cancer, ATA has been shown to enhance the sensitivity of cancer cells to chemotherapeutic agents by modulating the SIRT1-STAT3-Bcl-2 signaling pathway.[16] By inhibiting cystathionine-γ-lyase (CSE), ATA leads to the activation of SIRT1, which in turn deacetylates and inhibits STAT3. The inhibition of STAT3 leads to the downregulation of the anti-apoptotic protein Bcl-2.

ATA_SIRT1_STAT3_Bcl2 CSE Cystathionine-γ-lyase (CSE) SIRT1 SIRT1 CSE->SIRT1 Inhibits Ac_STAT3 Acetylated STAT3 (Active) SIRT1->Ac_STAT3 Deacetylates STAT3 STAT3 p_STAT3 Phosphorylated STAT3 (Active) Ac_STAT3->p_STAT3 Promotes Phosphorylation c_myc c-Myc p_STAT3->c_myc Induces Expression Bcl2 Bcl-2 p_STAT3->Bcl2 Induces Expression Chemoresistance Chemoresistance c_myc->Chemoresistance Promotes Bcl2->Chemoresistance Promotes ATA Aurintricarboxylic Acid (ATA) ATA->CSE Inhibits

Caption: ATA enhances chemosensitivity via the SIRT1-STAT3-Bcl-2 pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the anti-apoptotic effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Assessment of Apoptosis by Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

AnnexinV_Workflow Start Seed Cells Treatment Treat with Apoptosis Inducer +/- ATA Start->Treatment Harvest Harvest Cells Treatment->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Detailed Methodology:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Pre-treatment with ATA: Prepare dilutions of ATA in complete culture medium at various concentrations (e.g., 0, 10, 25, 50, 100 µM). Remove the old medium and replace it with the ATA-containing medium. Incubate for 1-2 hours.[7]

  • Induction of Apoptosis: Add the apoptosis-inducing agent (e.g., staurosporine, serum starvation) to the wells, except for the negative control. Include a positive control with the inducing agent only.

  • Incubation: Incubate for the required time to induce apoptosis.

  • Cell Harvesting: Collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using trypsin. Combine the detached cells with the collected medium.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases, Bcl-2 family members, and PARP.

Workflow:

WesternBlot_Workflow Start Cell Treatment and Lysis Quant Protein Quantification Start->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Detection and Imaging Secondary_Ab->Detect

Caption: Experimental workflow for Western blot analysis.

Detailed Methodology:

  • Cell Lysis: After treatment with ATA and/or an apoptosis inducer, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method like the BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[17]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, Bcl-2, Bax, PARP) overnight at 4°C. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

Conclusion

This compound is a valuable tool for studying the mechanisms of apoptosis due to its diverse inhibitory activities. Its ability to target multiple components of the apoptotic machinery, including nucleases, topoisomerase II, and key signaling pathways, underscores its potential as a lead compound for the development of novel anti-apoptotic therapies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the multifaceted role of ATA in the intricate process of programmed cell death. It is important for researchers to be aware that commercial preparations of ATA can be heterogeneous mixtures, and it is classified as a Pan-Assay Interference Compound (PAINS), which necessitates the use of appropriate controls to ensure the specificity of its effects.[7]

References

Antiviral properties of Aurintricarboxylic Acid against RNA viruses.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Antiviral Properties of Aurintricarboxylic Acid against RNA Viruses

Introduction

This compound (ATA) is a heterogeneous polymeric mixture of polyanionic, aromatic compounds known for its broad-spectrum biological activities.[1][2] Synthesized from the condensation of salicylic (B10762653) acid and formaldehyde, ATA has been identified as a potent inhibitor of a wide array of protein-nucleic acid interactions.[1][3] This property has led to extensive investigation into its utility as an antimicrobial and antiviral agent.[4][5] ATA has demonstrated inhibitory effects against a diverse range of RNA and DNA viruses, including human immunodeficiency virus (HIV), influenza virus, Zika virus (ZIKV), and coronaviruses like SARS-CoV and SARS-CoV-2.[4][5][6][7] Its multifaceted mechanism of action, targeting multiple stages of the viral life cycle from entry to replication and release, makes it a compelling candidate for further antiviral drug development.[2] This technical guide provides a comprehensive overview of the antiviral properties of ATA against RNA viruses, summarizing quantitative data, detailing key experimental protocols, and visualizing its mechanisms of action.

Quantitative Antiviral Activity of this compound

The efficacy of ATA as an antiviral agent has been quantified against several RNA viruses and their essential enzymes. The following tables summarize reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, providing a comparative basis for its potency.

Table 1: In Vitro Antiviral Activity of this compound (ATA) Against Various RNA Viruses

VirusStrainCell LineAssay TypeIC50 / EC50
Zika Virus (ZIKV) Paraiba/2015VeroPlaque ReductionIC50: 13.87 ± 1.09 µM
Zika Virus (ZIKV) Paraiba/2015A549Plaque ReductionIC50: 33.33 ± 1.13 µM
Influenza A Virus A/PR/8/34 (H1N1)MDCKNeutral Red AssayEC50: 6.5 µg/ml
SARS-CoV Not SpecifiedVeroPlaque ReductionEC50: 0.2 mg/mL
SARS-CoV-2 Not SpecifiedVero E6In vitro Antiviral AssayIC50: 50 µM[8][9]
HIV-2 Not SpecifiedHUT-78 / MOLT-4Syncytium FormationIC50: 4 µg/mL

Data sourced from references[7][10][11].

Table 2: Inhibition of Viral Enzymes by this compound (ATA)

VirusViral EnzymeAssay TypeIC50 / Ki
Influenza Virus Neuraminidase (Group 1 & 2)Enzymatic AssayLow micromolar IC50s
SARS-CoV-2 Papain-Like Protease (PLpro)Enzymatic AssayIC50: 30 µM, Ki: 16 µM
SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp)RNA Replication AssayIC50: 56 nM

Data sourced from references[1][8][12].

Mechanisms of Action and Affected Viral Life Cycle Stages

ATA exerts its antiviral effects by interfering with multiple, distinct stages of the viral life cycle. Its polyanionic nature is key to several of its inhibitory functions.

Inhibition of Viral Attachment and Entry

As a polyanionic polymer, ATA is proposed to bind to positively charged domains on viral envelope glycoproteins.[6] This interaction can sterically hinder the virus from docking with its specific host cell surface receptors, thereby preventing the initial attachment and subsequent entry into the host cell. This mechanism is considered a broad-spectrum strategy against many enveloped viruses.[6]

cluster_virus Virus cluster_host Host Cell Virus RNA Virus Glycoprotein Viral Glycoprotein (+ charge) Receptor Host Cell Receptor Glycoprotein->Receptor Attachment ATA This compound (- charge) ATA->Glycoprotein Binds

ATA Inhibition of Viral Attachment
Inhibition of Viral Replication

ATA targets key viral enzymes and cellular components that are essential for the replication of viral RNA.

  • RNA-Dependent RNA Polymerase (RdRp) Inhibition : ATA is a potent inhibitor of the RdRp of SARS-CoV and SARS-CoV-2.[1][13] Structural studies and molecular docking predict that ATA binds to the palm sub-domain of the enzyme, which houses the catalytic active sites, thereby physically obstructing RNA synthesis.[13][14]

  • Protease Inhibition : For SARS-CoV-2, ATA has been shown to inhibit the Papain-Like Protease (PLpro).[8][9] This enzyme is crucial for processing the viral polyprotein into functional units and also plays a role in dysregulating the host's innate immune response.[8]

  • Reverse Transcriptase Inhibition : In retroviruses such as HIV, ATA inhibits the reverse transcriptase enzyme, which is responsible for transcribing the viral RNA genome into DNA.[15][16][17]

cluster_replication Viral Replication Cascade Viral_RNA Viral Genomic RNA Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation Replicated_RNA New Viral RNA Viral_RNA->Replicated_RNA Replication via RdRp Viral_Proteins Functional Viral Proteins Polyprotein->Viral_Proteins Cleavage via PLpro ATA This compound ATA->Replicated_RNA Inhibits RdRp ATA->Viral_Proteins Inhibits PLpro

ATA's Multi-target Inhibition of Viral Replication
Inhibition of Viral Release

For influenza viruses, ATA effectively inhibits the neuraminidase (NA) enzyme.[10][12][18] Neuraminidase is critical for cleaving sialic acid residues on the surface of the infected cell, which allows newly formed viral particles to be released.[10][18] By inhibiting NA, ATA causes progeny virions to aggregate on the cell surface, preventing their release and subsequent spread to other cells.[18] ATA is effective against both group-1 and group-2 influenza viruses, including oseltamivir-resistant strains.[12]

cluster_release Influenza Virus Release Infected_Cell Infected Host Cell Progeny_Virion Progeny Virion Neuraminidase Neuraminidase (NA) Progeny_Virion->Neuraminidase requires Released_Virion Released Virion Neuraminidase->Released_Virion enables release ATA This compound ATA->Neuraminidase Inhibits

ATA Inhibition of Influenza Virus Release

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the antiviral effects of this compound.

Plaque Reduction Assay

This assay is the standard for quantifying infectious virus particles and determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).[19][20]

  • Materials : Confluent monolayer of susceptible host cells (e.g., Vero, MDCK), virus stock, this compound (ATA) stock solution, culture medium, overlay medium (containing agar (B569324) or methylcellulose), fixing solution (e.g., 10% formalin), and staining solution (e.g., 0.1% crystal violet).[2][19][20]

  • Protocol :

    • Cell Seeding : Seed host cells in 6-well or 12-well plates to form a confluent monolayer.[20]

    • Infection : Aspirate the growth medium and infect the cell monolayers with a known multiplicity of infection (MOI) of the virus. Incubate for 1 hour to allow for viral adsorption.[2]

    • ATA Treatment : After adsorption, remove the viral inoculum. Add overlay medium containing serial dilutions of ATA to the respective wells. Include an untreated virus control.[19][20]

    • Incubation : Incubate plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).[2][19]

    • Plaque Visualization : Aspirate the overlay, fix the cells for at least 30 minutes, and then stain the monolayer with crystal violet to visualize and count the plaques.[2][19]

    • Calculation : The EC50 is the concentration of ATA that reduces the plaque count by 50% compared to the untreated control.[20]

50% Tissue Culture Infectious Dose (TCID50) Assay

This assay measures the ability of ATA to inhibit the cytopathic effect (CPE) of a virus.[19]

  • Materials : Host cells in a 96-well plate, virus stock, ATA stock solution, culture medium, and a cell viability reagent (e.g., MTT) or staining solution.[19]

  • Protocol :

    • Cell Seeding : Seed host cells into a 96-well plate to achieve confluency after 24 hours.[19]

    • Infection and Treatment : Aspirate the medium. Add prepared dilutions of ATA to the wells, followed immediately by a standard amount of virus (e.g., 100 TCID50).[19]

    • Controls : Include a virus control (virus, no ATA), cell control (no virus, no ATA), and a cytotoxicity control (cells with ATA, no virus).[19]

    • Incubation : Incubate the plate for a period sufficient for the virus to cause CPE in the control wells.

    • Analysis : Assess cell viability using an appropriate method (e.g., MTT assay or crystal violet staining) to determine the extent of CPE inhibition. The EC50 is calculated as the concentration of ATA that protects 50% of the cells from the viral CPE.[19]

qPCR-based Viral Load Assay

This assay quantifies the effect of ATA on the production of viral nucleic acids.[19]

  • Materials : Host cells, virus stock, ATA stock solution, RNA/DNA extraction kit, reverse transcriptase (for RNA viruses), qPCR master mix, virus-specific primers and probe, and a qPCR instrument.[19]

  • Protocol :

    • Infection and Treatment : Infect host cells with the virus and treat with various concentrations of ATA as described in the plaque assay.[18]

    • Nucleic Acid Extraction : At a specific time point post-infection (e.g., 24 or 48 hours), harvest the cells or supernatant and extract total RNA.[18]

    • Reverse Transcription (RT) : For RNA viruses, convert the extracted RNA to cDNA using a reverse transcriptase.[18]

    • qPCR : Perform quantitative PCR using primers and a probe specific to a viral gene to quantify the amount of viral genetic material.

    • Analysis : Compare the viral RNA levels in ATA-treated samples to the untreated control to determine the extent of replication inhibition.

cluster_invitro In Vitro Antiviral Assay Workflow cluster_endpoints Endpoint Analysis A 1. Seed Host Cells (e.g., Vero, MDCK) B 2. Infect Cells with Virus (Allow Adsorption) A->B C 3. Treat with Serial Dilutions of this compound B->C D 4. Incubate (2-5 days) C->D E 5. Assay Endpoint D->E F Plaque Reduction Assay (Stain & Count Plaques) E->F for Lytic Viruses G TCID50 Assay (Assess Cytopathic Effect) E->G for CPE H qPCR Analysis (Quantify Viral RNA) E->H for Replication I Calculate EC50 / IC50 F->I G->I H->I

General Experimental Workflow for Antiviral Testing

Conclusion

This compound is a promising broad-spectrum antiviral compound that acts on multiple stages of the RNA virus life cycle.[2] Its ability to inhibit viral entry, replication through multiple enzymatic targets, and release presents a multi-pronged attack that could be advantageous in overcoming viral resistance.[2][8][12] The quantitative data demonstrate its potency against clinically relevant viruses like Influenza, ZIKV, and SARS-CoV-2. The detailed experimental protocols provided in this guide offer a robust framework for researchers in virology and drug discovery to further investigate the therapeutic potential of ATA and its derivatives. Future work should focus on optimizing its structure to improve efficacy and bioavailability while minimizing off-target effects, paving the way for potential clinical evaluation.

References

Aurintricarboxylic Acid as a Potent Catalytic Inhibitor of Topoisomerase II: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurintricarboxylic acid (ATA) is a well-characterized polyanionic and polyaromatic compound that demonstrates significant inhibitory activity against DNA topoisomerase II. Unlike many conventional topoisomerase II-targeting chemotherapeutic agents, which act as "poisons" by stabilizing the covalent enzyme-DNA cleavage complex, ATA functions as a catalytic inhibitor.[1][2] Its mechanism of action involves the disruption of multiple steps in the enzyme's catalytic cycle, primarily by preventing the binding of DNA to the enzyme and inhibiting its ATPase activity.[2][3] This guide provides an in-depth technical overview of the mechanism of ATA-mediated topoisomerase II inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development efforts.

Introduction to Topoisomerase II and this compound

DNA topoisomerase II is a crucial enzyme responsible for managing DNA topology during essential cellular processes such as replication, transcription, and chromosome segregation.[1][3] It functions by creating a transient double-strand break in a segment of DNA (the G-segment), passing another DNA segment (the T-segment) through the break, and then resealing the break.[1] This process, which is dependent on ATP hydrolysis, allows for the resolution of DNA tangles, supercoils, and catenanes.[2][4] In humans, there are two main isoforms of topoisomerase II: alpha (TOP2A) and beta (TOP2B), which share a similar catalytic mechanism but have distinct cellular roles.[1][3]

This compound is a known inhibitor of various enzymes that interact with nucleic acids.[1][5] Its potent inhibition of topoisomerase II, without the stabilization of the potentially mutagenic cleavage complex, makes it a valuable tool for studying the enzyme's function and a potential scaffold for the development of novel anticancer agents.[2][3]

Mechanism of Inhibition

ATA's inhibition of topoisomerase II is multi-faceted, targeting the initial and intermediate stages of the catalytic cycle. The primary inhibitory actions are:

  • Prevention of DNA Binding: ATA effectively competes with DNA for binding to topoisomerase II, thereby preventing the formation of the enzyme-substrate complex, which is the first essential step in the catalytic cycle.[2][6]

  • Inhibition of ATP Hydrolysis: The catalytic activity of topoisomerase II is intrinsically linked to its ATPase function. ATA has been shown to inhibit the hydrolysis of ATP, which is necessary for the conformational changes required for strand passage and enzyme turnover.[2]

  • Inhibition of Cleavable Complex Formation: While topoisomerase II poisons like etoposide (B1684455) and doxorubicin (B1662922) stabilize the covalent intermediate between the enzyme and cleaved DNA (the "cleavable complex"), ATA does not.[2][3] In fact, it has been demonstrated to inhibit the formation of the cleavable complex induced by these poisons.[2]

The following diagram illustrates the points of intervention by ATA in the topoisomerase II catalytic cycle.

Topoisomerase_II_Inhibition_by_ATA cluster_cycle Topoisomerase II Catalytic Cycle cluster_inhibition ATA Inhibition TopoII Free Topo II TopoII_DNA Topo II-DNA Complex TopoII->TopoII_DNA 1. DNA Binding ATP_Binding ATP Binding & T-Segment Capture TopoII_DNA->ATP_Binding 2. Cleavage G-Segment Cleavage ATP_Binding->Cleavage 3. Strand_Passage T-Segment Passage Cleavage->Strand_Passage 4. Religation G-Segment Religation & ATP Hydrolysis Strand_Passage->Religation 5. Product_Release Product Release Religation->Product_Release 6. Product_Release->TopoII 7. Reset ATA_DNA_Binding Prevents DNA Binding ATA_DNA_Binding->TopoII_DNA Inhibits ATA_ATP_Hydrolysis Inhibits ATP Hydrolysis ATA_ATP_Hydrolysis->Religation Inhibits Relaxation_Assay_Workflow A Prepare Reaction Mix (Buffer, ATP, scDNA, ATA) B Add Topoisomerase II A->B C Incubate at 37°C B->C D Stop Reaction (Loading Dye) C->D E Agarose Gel Electrophoresis D->E F Stain and Visualize E->F G Analyze Results (Relaxed vs. Supercoiled DNA) F->G ATPase_Assay_Workflow A Prepare Reaction (Buffer, Topo II, ATA) B Pre-incubate at 37°C A->B C Add ATP to Initiate B->C D Incubate at 37°C C->D E Stop with Malachite Green D->E F Measure Absorbance E->F G Analyze Results (Phosphate Release) F->G

References

The Effect of Aurintricarboxylic Acid on DNA and RNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurintricarboxylic acid (ATA) is a polyanionic, aromatic triphenylmethane (B1682552) dye that has been extensively utilized in molecular biology and pharmacology as a potent inhibitor of a wide array of enzymatic processes, most notably those involving protein-nucleic acid interactions.[1][2] Its ability to broadly inhibit enzymes that synthesize, degrade, or manipulate DNA and RNA makes it a valuable tool for studying the intricacies of nucleic acid metabolism and a compound of interest in the development of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the mechanisms by which ATA affects DNA and RNA synthesis, presents quantitative data on its inhibitory activities, details relevant experimental protocols, and visualizes the core concepts of its action.

Core Mechanism of Action

The primary mechanism underlying ATA's inhibitory effects is its ability to act as a polyanionic mimic of the phosphodiester backbone of nucleic acids.[3] This structural resemblance allows ATA to competitively or allosterically bind to the nucleic acid-binding sites of various proteins, thereby preventing the natural substrate (DNA or RNA) from interacting with the enzyme.[3][4] This interference with protein-nucleic acid complex formation is the foundational principle behind its broad-spectrum inhibitory activity.[4] In some instances, ATA has also been shown to alter the three-dimensional conformation of the target enzyme upon binding.

Effect on DNA Synthesis

ATA exerts a significant inhibitory effect on DNA synthesis by targeting multiple key enzymes involved in the process. It has been shown to inhibit the in vitro activity of various DNA polymerases, including human DNA polymerases alpha, beta, and gamma, as well as E. coli DNA polymerase I and Taq polymerase.[5] Furthermore, ATA is a potent inhibitor of reverse transcriptases, which are crucial for the replication of retroviruses and the maintenance of telomeres.[5][6] The compound also targets other enzymes involved in DNA metabolism, such as DNA topoisomerase II and various nucleases, including DNase I, S1 nuclease, and exonuclease III.[7][8]

Quantitative Inhibition Data for Enzymes in DNA Synthesis
Enzyme/ProcessOrganism/VirusAssay TypeMeasurementValueReference(s)
DNase IBovine PancreasTryptophan Fluorescence QuenchingKd9.019 µM[5]
Taq PolymeraseThermus aquaticusTryptophan Fluorescence QuenchingKd81.97 µM[5]
Reverse TranscriptaseMoloney Murine Leukemia VirusTryptophan Fluorescence QuenchingKd0.255 µM[5]
Reverse TranscriptaseMoloney Murine Leukemia VirusEnzyme Activity Assay-Inhibition is proportional to viral protein concentration[6]
DNA Topoisomerase IIYeastRelaxation AssayID50~75 nM[8]
TelomeraseChinese Hamster V79 CellsTRAP Assay-Dose-dependent inhibition[5]
HBV RNase HHepatitis B VirusIn vitro replication-Potent inhibition[9]

Effect on RNA Synthesis

Similar to its effect on DNA synthesis, ATA is a potent inhibitor of RNA synthesis. It has been demonstrated to inhibit the activity of various DNA-dependent RNA polymerases, including those from E. coli, T7 bacteriophage, chloroplasts, and rat liver.[3][10] More recently, ATA has been identified as a nanomolar inhibitor of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2.[1] The mechanism of inhibition is believed to be the competition with the DNA template for binding to the RNA polymerase.[10]

Beyond transcription, ATA also impacts post-transcriptional processes. It is a well-documented inhibitor of a variety of ribonucleases (RNases), such as RNase A, which contributes to its utility in protocols for isolating intact RNA.[3][7]

Quantitative Inhibition Data for Enzymes in RNA Synthesis
Enzyme/ProcessOrganism/VirusAssay TypeMeasurementValueReference(s)
RNase ABovine PancreasTryptophan Fluorescence QuenchingKd2.33 µM[5]
RNA PolymeraseRat LiverIn vitro TranscriptionIC1003-5 µg/mL[10]
SARS-CoV-2 RdRpSARS-CoV-2RNA Replication AssayIC5056 nM[1]
SARS-CoV ReplicationSARS-CoVCell Culture->1000-fold inhibition[11][12]

Experimental Protocols

General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of ATA on a purified enzyme, such as a DNA/RNA polymerase or nuclease.

a. Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate (e.g., DNA template/primer for polymerases, specific DNA/RNA for nucleases)

  • This compound (ATA) stock solution

  • Enzyme-specific assay buffer

  • 96-well microplate (black or white, depending on the detection method)

  • Microplate reader (for measuring absorbance, fluorescence, or luminescence)

  • Detection reagent (e.g., PicoGreen for dsDNA, SYBR Green for RNA, or a labeled probe)

b. Protocol:

  • Prepare ATA Dilutions: Prepare a serial dilution of the ATA stock solution in the assay buffer to cover a range of concentrations to be tested.

  • Reaction Setup: In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • Purified enzyme at a fixed concentration

    • Varying concentrations of ATA (or vehicle control)

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow ATA to bind to the enzyme.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the signal (e.g., fluorescence) at regular intervals for a defined period.

  • Data Analysis: Determine the initial reaction velocity (V0) for each ATA concentration. Calculate the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the ATA concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Transcription Inhibition Assay

This protocol is designed to assess the effect of ATA on the activity of RNA polymerase.

a. Materials:

  • Purified RNA polymerase (e.g., T7 RNA polymerase)

  • Linear DNA template containing the appropriate promoter (e.g., T7 promoter)

  • Ribonucleotide triphosphates (NTPs: ATP, GTP, CTP, UTP)

  • [α-32P]-UTP or other labeled nucleotide

  • ATA stock solution

  • Transcription buffer

  • RNase inhibitor

  • Stop solution (e.g., formamide (B127407) with loading dyes)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or autoradiography film

b. Protocol:

  • Reaction Setup: In microcentrifuge tubes, assemble the transcription reactions on ice. A typical 20 µL reaction includes:

    • Transcription buffer

    • DTT

    • RNase inhibitor

    • ATP, GTP, CTP (at a final concentration of ~0.5 mM each)

    • UTP (at a lower concentration, e.g., 25 µM)

    • [α-32P]-UTP

    • Linear DNA template (~100-200 ng)

    • Varying concentrations of ATA (or vehicle control)

    • RNA polymerase

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Termination: Stop the reactions by adding an equal volume of stop solution.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Electrophoresis: Separate the RNA transcripts by denaturing PAGE.

  • Visualization and Quantification: Dry the gel and expose it to a phosphorimager screen or autoradiography film. Quantify the band intensities to determine the level of RNA synthesis at each ATA concentration.

Visualizations

Signaling Pathway and Workflow Diagrams

ATA_Inhibition_Mechanism Mechanism of ATA Inhibition on Nucleic Acid Synthesis cluster_dna DNA Synthesis cluster_rna RNA Synthesis DNA_Polymerase DNA Polymerase Inhibition Inhibition of Enzyme Activity DNA_Polymerase->Inhibition Reverse_Transcriptase Reverse Transcriptase Reverse_Transcriptase->Inhibition Topoisomerase_II Topoisomerase II Topoisomerase_II->Inhibition DNases DNases DNases->Inhibition RNA_Polymerase RNA Polymerase RNA_Polymerase->Inhibition RNases RNases RNases->Inhibition ATA Aurintricarboxylic Acid (ATA) Nucleic_Acid_Binding_Site Nucleic Acid Binding Site ATA->Nucleic_Acid_Binding_Site Competitively Binds Nucleic_Acid_Binding_Site->DNA_Polymerase Nucleic_Acid_Binding_Site->Reverse_Transcriptase Nucleic_Acid_Binding_Site->Topoisomerase_II Nucleic_Acid_Binding_Site->DNases Nucleic_Acid_Binding_Site->RNA_Polymerase Nucleic_Acid_Binding_Site->RNases

Caption: Mechanism of ATA Inhibition on Nucleic Acid Synthesis.

Experimental_Workflow General Workflow for ATA Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Serial Dilutions of ATA C Combine Enzyme and ATA (Pre-incubation) A->C B Prepare Enzyme and Substrate Solutions B->C D Initiate Reaction with Substrate C->D E Monitor Reaction Progress (e.g., Fluorescence) D->E F Calculate Initial Reaction Velocities E->F G Determine % Inhibition F->G H Plot Dose-Response Curve and Calculate IC50 G->H

Caption: General Workflow for ATA Inhibition Assay.

References

The Broad-Spectrum Antiviral Activity of Aurintricarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurintricarboxylic acid (ATA) is a polymeric aromatic compound that has demonstrated significant broad-spectrum antiviral activity against a diverse range of viruses. Its therapeutic potential stems from a multifaceted mechanism of action that targets several key stages of the viral life cycle, including attachment, entry, replication, and egress. This technical guide provides a comprehensive overview of the antiviral properties of ATA, presenting quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of its impact on crucial viral and cellular signaling pathways.

Quantitative Antiviral Activity of this compound

The efficacy of ATA as an antiviral agent has been quantified against numerous viruses. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, providing a clear comparison of its activity across different viral families and experimental conditions.

Table 1: Antiviral Activity of this compound (ATA) against RNA Viruses

Virus FamilyVirusAssay TypeCell LineIC50 / EC50
CoronaviridaeSARS-CoVPlaque Reduction AssayVeroEC50: 0.2 mg/mL
CoronaviridaeSARS-CoV-2In vitro Antiviral AssayVero E6IC50: 50 μM[1]
CoronaviridaeSARS-CoV-2PLpro Enzymatic Assay-IC50: 30 μM[1]
CoronaviridaeSARS-CoV-2RdRp RNA Replication Assay-IC50: 56 nM
FlaviviridaeZika Virus (ZIKV)Plaque Reduction AssayVeroIC50: 13.87 ± 1.09 μM[2]
FlaviviridaeZika Virus (ZIKV)Plaque Reduction AssayA549IC50: 33.33 ± 1.13 μM[2]
OrthomyxoviridaeInfluenza A & B VirusesNeuraminidase Inhibition-Not specified
RetroviridaeHIV-1Cytopathic Effect PreventionMT-4Potency correlates with molecular weight

Table 2: Antiviral Activity of this compound (ATA) against DNA Viruses

Virus FamilyVirusAssay TypeCell LineIC50 / EC50
HepadnaviridaeHepatitis B Virus (HBV)RNase H Activity Assay--
PoxviridaeVaccinia VirusPhosphatase Activity Assay (H1L)-IC50: ~5.3 μM

Mechanisms of Antiviral Action

ATA exerts its antiviral effects by interfering with multiple, distinct stages of the viral life cycle. This broad-based activity is a key attribute that makes it a compelling candidate for further development.

Inhibition of Viral Entry

As a polyanionic molecule, ATA is capable of binding to positively charged viral envelope glycoproteins. This interaction sterically hinders the virus from attaching to its host cell receptors, thereby preventing the initial stages of infection. This mechanism is particularly effective against a wide array of enveloped viruses.

ATA_Inhibition_of_Viral_Entry cluster_host Host Cell cluster_virus Enveloped Virus Host_Receptor Host Cell Receptor Viral_Glycoprotein Viral Glycoprotein (+) Viral_Glycoprotein->Host_Receptor Attachment ATA This compound (-) ATA->Viral_Glycoprotein Binding & Blockade

ATA Inhibition of Viral Attachment
Inhibition of Viral Replication

ATA targets several key viral enzymes and cellular pathways that are essential for the replication of viral genomes.

  • Inhibition of RNA-Dependent RNA Polymerase (RdRp): ATA is a potent inhibitor of the RdRp of coronaviruses like SARS-CoV and SARS-CoV-2. It is predicted to bind to the palm sub-domain of the enzyme, which houses the catalytic active sites, thereby physically obstructing RNA synthesis.

  • Inhibition of Reverse Transcriptase and RNase H: In retroviruses such as Hepatitis B Virus (HBV) and HIV, ATA has been shown to inhibit the RNase H activity of the viral polymerase. This disrupts the degradation of the RNA template from the RNA/DNA hybrid, a critical step in the synthesis of the viral DNA genome. ATA is also a known inhibitor of HIV reverse transcriptase.

  • Inhibition of Papain-Like Protease (PLpro): For SARS-CoV-2, ATA has been identified as an inhibitor of PLpro, a viral protease crucial for processing the viral polyprotein into functional non-structural proteins required for replication.[1]

ATA_Replication_Inhibition Viral_RNA Viral RNA Genome RdRp RNA-Dependent RNA Polymerase Viral_RNA->RdRp RNA Synthesis Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase Reverse Transcription Replicated_RNA Replicated Viral RNA RdRp->Replicated_RNA RNase_H RNase H Reverse_Transcriptase->RNase_H RNA Degradation Viral_DNA Viral DNA RNase_H->Viral_DNA PLpro Papain-Like Protease Functional_Proteins Functional Viral Proteins PLpro->Functional_Proteins Viral_Polyprotein Viral Polyprotein Viral_Polyprotein->PLpro Cleavage ATA This compound ATA->RdRp Inhibits ATA->Reverse_Transcriptase Inhibits ATA->RNase_H Inhibits ATA->PLpro Inhibits

ATA's Multi-Target Inhibition of Viral Replication
Inhibition of Viral Release

For influenza viruses, ATA has been demonstrated to inhibit the neuraminidase enzyme. Neuraminidase is essential for the release of newly formed virions from the surface of an infected cell. By inhibiting this enzyme, ATA effectively traps the progeny viruses on the cell surface, preventing their spread.

Interference with Host Cell Signaling Pathways

Viruses often hijack host cell signaling pathways to create a favorable environment for their replication. ATA has been shown to interfere with some of these pathways:

  • ERK/MAPK Pathway: During vaccinia virus infection, the activation of the Extracellular signal-Regulated Kinase (ERK) pathway is crucial for viral replication. ATA has been shown to block the phosphorylation of ERK1/2, thereby inhibiting a key cellular event required by the virus.[3]

ATA_ERK_Inhibition Virus_Infection Vaccinia Virus Infection MEK MEK Virus_Infection->MEK ERK ERK1/2 MEK->ERK Phosphorylation p_ERK Phosphorylated ERK1/2 ERK->p_ERK Viral_Replication Viral Replication p_ERK->Viral_Replication ATA This compound ATA->ERK Blocks Phosphorylation

ATA's Inhibition of ERK1/2 Phosphorylation
  • STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is manipulated by various viruses to either promote or inhibit their replication. While direct inhibition of STAT3 by ATA in a viral context requires further elucidation, ATA is known to inhibit the JAK-STAT pathway, suggesting a potential mechanism for its broad-spectrum activity. The role of STAT3 is complex, acting as a proviral factor for some viruses like Hepatitis B Virus and Varicella-Zoster Virus, while having an antiviral effect in other contexts.[4][5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the antiviral effects of this compound.

Plaque Reduction Assay

This assay is the gold standard for determining the concentration of an antiviral compound that inhibits the formation of plaques (zones of cell death) by a lytic virus.[5]

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates.

  • Virus stock with a known titer.

  • This compound (ATA) stock solution.

  • Cell culture medium (e.g., DMEM).

  • Semi-solid overlay medium (e.g., containing methylcellulose (B11928114) or agarose).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet).

Protocol:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium to achieve a countable number of plaques (typically 50-100 plaque-forming units [PFU] per well).

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • ATA Treatment: During or after the adsorption period, remove the virus inoculum and add fresh overlay medium containing various concentrations of ATA. Include an untreated virus control and a cell-only control.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Fixation and Staining: After incubation, fix the cells with the fixing solution for at least 30 minutes. Remove the fixative and stain the cell monolayer with the staining solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water to remove excess stain and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction relative to the untreated virus control. The EC50 value is determined by plotting the percentage of inhibition against the log of the ATA concentration and fitting the data to a dose-response curve.

Plaque_Reduction_Assay_Workflow Start Start Seed_Cells Seed Host Cells in Plates Start->Seed_Cells Prepare_Virus Prepare Serial Dilutions of Virus Seed_Cells->Prepare_Virus Infect_Cells Infect Cell Monolayer Prepare_Virus->Infect_Cells Prepare_ATA Prepare Serial Dilutions of ATA Infect_Cells->Prepare_ATA Add_Overlay Add Overlay Medium with ATA Prepare_ATA->Add_Overlay Incubate Incubate for Plaque Formation Add_Overlay->Incubate Fix_Stain Fix and Stain Cells Incubate->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Analyze_Data Calculate EC50 Count_Plaques->Analyze_Data End End Analyze_Data->End

Plaque Reduction Assay Workflow
Quantitative PCR (qPCR) for Viral Load

This technique is used to quantify the amount of viral nucleic acid (RNA or DNA) in a sample, providing a direct measure of viral replication.

Materials:

  • RNA/DNA extraction kit.

  • Reverse transcriptase (for RNA viruses).

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a probe).

  • Virus-specific forward and reverse primers and a fluorescently labeled probe (for probe-based qPCR).

  • Real-time PCR instrument.

Protocol:

  • Sample Collection: Collect supernatant or cell lysates from virus-infected cells treated with or without ATA at various time points post-infection.

  • Nucleic Acid Extraction: Extract total RNA or DNA from the samples using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription (for RNA viruses): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR Reaction Setup: Prepare a reaction mixture containing the qPCR master mix, primers, probe (if applicable), and the extracted nucleic acid or cDNA.

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal at each cycle of amplification.

  • Data Analysis: The cycle at which the fluorescence signal crosses a threshold (Ct value) is inversely proportional to the initial amount of target nucleic acid. A standard curve generated from samples with known concentrations of viral nucleic acid is used to quantify the viral load in the experimental samples.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of the antiviral compound.

Materials:

  • Host cells seeded in a 96-well plate.

  • This compound (ATA) stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilizing agent (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with serial dilutions of ATA. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) is the concentration of ATA that reduces cell viability by 50% compared to the untreated control.

Conclusion

This compound stands out as a promising broad-spectrum antiviral agent due to its ability to target multiple, conserved stages of the viral life cycle. Its inhibitory action against viral entry, replication, and release, coupled with its interference in essential host cell signaling pathways, makes it a robust candidate for combating a wide range of viral pathogens. The detailed experimental protocols and mechanistic insights provided in this guide offer a valuable resource for the scientific community to further explore the therapeutic potential of ATA and its derivatives in the ongoing effort to develop effective antiviral therapies.

References

Aurintricarboxylic Acid: A Deep Dive into its Impact on Cell Proliferation and Viability

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aurintricarboxylic acid (ATA), a polyanionic aromatic compound, has long been investigated for its diverse biological activities, particularly its profound effects on fundamental cellular processes such as proliferation and apoptosis. This technical document provides a comprehensive overview of the mechanisms through which ATA modulates cell viability, summarizing key quantitative data, detailing experimental methodologies for its study, and visualizing the intricate signaling pathways it influences. ATA's multifaceted nature, acting as an inhibitor of protein-nucleic acid interactions, a modulator of key signaling cascades, and an inhibitor of various enzymes, makes it a valuable tool in biomedical research and a compound of interest in drug discovery.

Core Mechanisms of Action

This compound exerts its influence on cell proliferation and viability through several distinct yet often interconnected mechanisms:

  • Inhibition of Protein-Nucleic Acid Interactions: ATA is a potent inhibitor of the interaction between proteins and nucleic acids. It is thought to compete with nucleic acids for binding to the active sites of various proteins, thereby disrupting essential cellular processes such as transcription and translation.[1] This broad-spectrum inhibitory action contributes to its effects on cell growth and survival.

  • Enzyme Inhibition:

    • Topoisomerase II: ATA has been identified as a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation.[2][3] By inhibiting this enzyme, ATA can interfere with the cell cycle and induce apoptosis.

    • Calpain: ATA also inhibits the activity of µ-calpain and m-calpain, calcium-activated neutral proteases that are implicated in apoptotic pathways. The IC50 values for the inhibition of µ-calpain and m-calpain by ATA are 22 µM and 10 µM, respectively.

  • Modulation of Signaling Pathways:

    • IGF-1 Receptor (IGF-1R) Pathway Activation: In certain contexts, ATA can mimic the action of insulin-like growth factor-1 (IGF-1) by binding to and activating the IGF-1R.[4][5][6] This activation triggers downstream pro-survival signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which can inhibit apoptosis.[7]

    • TWEAK/Fn14 Pathway Inhibition: ATA has been shown to selectively inhibit the TWEAK/Fn14 signaling pathway, which is involved in promoting inflammation, invasion, and cell death in certain cancer cells like glioblastoma.[8][9][10]

    • NF-κB Signaling Inhibition: ATA can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[11][12][13][14] This inhibition can sensitize cells to apoptotic stimuli.

Quantitative Data on ATA's Impact on Cell Proliferation and Viability

The effect of ATA on cell proliferation and viability is cell-type and context-dependent. The following tables summarize key quantitative data from various studies.

Cell LineEffectATA ConcentrationAssayReference
A549/DDP (Cisplatin-resistant)Proliferation Suppression1 mM or higherCCK-8[15]
MCF7 (Breast Cancer)Growth InhibitionDose-dependentNeutral Red, Colony Formation[16]
SKOV3 (Ovarian Cancer)Growth InhibitionDose-dependentNeutral Red, Colony Formation[16]
CHO (Chinese Hamster Ovary)Increased ViabilityNot specifiedNot specified[17][18]

Table 1: Effect of this compound on Cell Proliferation and Viability. This table summarizes the observed effects of ATA on the proliferation and viability of different cell lines, the concentrations used, and the assays performed.

Cell LineApoptosis InducerEffective ATA ConcentrationNotesReference
NSF-60 (Murine Myeloid)Growth factor deprivation5 - 25 µMInhibited DNA fragmentation and increased cell survival.[7]
MDA-231 (Human Breast Cancer)Cycloheximide, Ricin, Adriamycin100 µg/mLATA was a more potent anti-apoptotic agent than IGF-1.[7]

Table 2: Effective Concentrations of this compound for Apoptosis Inhibition. This table provides a summary of the effective concentrations of ATA used to inhibit apoptosis in different cell lines and under various inducing conditions.

Experimental Protocols

Reproducible and accurate assessment of ATA's effects on cell proliferation and viability relies on standardized experimental protocols. This section details the methodologies for key assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2][19][20]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ATA Treatment: Treat the cells with various concentrations of ATA and appropriate controls (e.g., vehicle control, positive control for cell death).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_ata Prepare ATA Dilutions treat_cells Treat Cells with ATA prepare_ata->treat_cells incubate_treatment Incubate (e.g., 24-72h) treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_formazan Incubate (2-4h) add_mtt->incubate_formazan add_solubilizer Add Solubilization Solution incubate_formazan->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability using the MTT assay.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23][24][25]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[21][22]

Protocol:

  • Cell Treatment: Treat cells with ATA and appropriate controls as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells, including both adherent and floating populations.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[21]

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[23]

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Experimental Workflow for Annexin V/PI Staining

AnnexinV_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with ATA harvest_cells Harvest Adherent & Floating Cells treat_cells->harvest_cells wash_cells Wash with Cold PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate (15 min, RT, Dark) add_stains->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry quantify_populations Quantify Cell Populations flow_cytometry->quantify_populations WesternBlot_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page protein_transfer Protein Transfer to Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Imaging detection->imaging densitometry Densitometry Analysis imaging->densitometry IGF1R_Pathway ATA This compound (ATA) IGF1R IGF-1 Receptor ATA->IGF1R activates IRS1 IRS-1 IGF1R->IRS1 phosphorylates PI3K PI3K IRS1->PI3K recruits & activates Akt Akt PI3K->Akt activates Bad Bad Akt->Bad phosphorylates & inhibits Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits TWEAK_Fn14_Pathway TWEAK TWEAK Fn14 Fn14 Receptor TWEAK->Fn14 binds TRAF2 TRAF2 Fn14->TRAF2 recruits ATA This compound (ATA) ATA->Fn14 inhibits signaling NFkB NF-κB TRAF2->NFkB activates Rac1 Rac1 TRAF2->Rac1 activates Invasion_Survival Cell Invasion & Survival NFkB->Invasion_Survival promotes Rac1->Invasion_Survival promotes NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_complex NF-κB/IκB Complex (Inactive) NFkB NF-κB NFkB_complex->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ATA This compound (ATA) ATA->IKK inhibits Gene_Expression Gene Expression (Inflammation, Survival, Proliferation) Nucleus->Gene_Expression promotes

References

Aurintricarboxylic Acid: A Technical Guide for Studying Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurintricarboxylic acid (ATA) is a polyanionic, aromatic compound that functions as a potent and broad-spectrum inhibitor of protein-nucleic acid interactions.[1][2] This characteristic makes it an invaluable tool for researchers studying the intricate processes of gene expression. By interfering with the binding of various enzymes and transcription factors to DNA and RNA, ATA allows for the dissection of complex biochemical pathways at the levels of transcription and translation. This technical guide provides an in-depth overview of the core mechanisms of ATA, its applications in gene expression research, quantitative data on its activity, and detailed protocols for key experimental procedures.

Core Mechanism of Action

The primary mechanism of action for ATA involves its ability to compete with nucleic acids for their binding sites on proteins.[2] Due to its polymeric and polyanionic nature, ATA can mimic the phosphate (B84403) backbone of DNA and RNA, allowing it to occupy the nucleic acid-binding clefts of various enzymes and regulatory proteins.[1][2] This competitive inhibition prevents the formation of functional protein-nucleic acid complexes, thereby halting subsequent biochemical reactions. ATA is known to inhibit a wide range of enzymes, including DNA and RNA polymerases, nucleases, reverse transcriptase, and DNA topoisomerase II.[3][4][5][6]

cluster_0 Normal Protein-Nucleic Acid Interaction cluster_1 Inhibition by this compound (ATA) P Protein (e.g., Polymerase, Transcription Factor) Complex Functional Protein-Nucleic Acid Complex P->Complex Binds NA_ Nucleic Acid (DNA/RNA) NA_->Complex P_ATA Protein Inactive_Complex Inactive Protein-ATA Complex P_ATA->Inactive_Complex Binds ATA ATA ATA->Inactive_Complex NA_ATA Nucleic Acid NA_ATA->Inactive_Complex Binding Blocked

Figure 1: General mechanism of ATA action.

Applications in Gene Expression Analysis

Inhibition of Transcription

ATA serves as a powerful tool to study transcription by inhibiting the activity of RNA polymerases and the binding of transcription factors to DNA promoter and enhancer regions.[7] This allows researchers to investigate the global transcriptional response to the cessation of RNA synthesis or to dissect the role of specific transcription factor families in gene regulation.

A notable example is the disruption of the TAZ-TEAD transcriptional complex.[8][9] TAZ is a transcriptional co-activator that, upon binding to TEAD transcription factors, drives the expression of genes involved in cell proliferation.[8] ATA has been identified as a small molecule that disrupts the TAZ-TEAD interaction, thereby inhibiting the associated oncogenic transcriptional programs.[8][9]

TAZ_TEAD_Pathway TAZ TAZ Complex TAZ-TEAD Complex TAZ->Complex TEAD TEAD TEAD->Complex DNA DNA Complex->DNA Binds to Promoter Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Initiates ATA This compound (ATA) ATA->TEAD Binds & Disrupts Interaction

Figure 2: Inhibition of the TAZ-TEAD transcriptional complex by ATA.
Inhibition of Translation

ATA is a well-documented inhibitor of the initiation phase of protein synthesis.[10][11] It effectively prevents the attachment of messenger RNA (mRNA) to ribosomes, a critical first step in translation.[10] At lower concentrations (50-100 µM), ATA can be used to specifically study the effects of inhibiting translation initiation, while at higher concentrations, it may also affect polypeptide chain elongation.[12] This makes ATA a useful reagent for distinguishing between cellular processes that require ongoing protein synthesis and those that do not.

Translation_Inhibition cluster_workflow Translation Initiation Workflow mRNA mRNA Binding mRNA-Ribosome Binding mRNA->Binding Ribosome Ribosome Ribosome->Binding Protein Protein Synthesis (Elongation) Binding->Protein ATA ATA ATA->Binding Inhibits TWEAK_Fn14_Pathway TWEAK TWEAK Fn14 Fn14 Receptor TWEAK->Fn14 Binds NFkB NF-κB Activation Fn14->NFkB Activates GeneExp Gene Expression (Invasion, Survival) NFkB->GeneExp Drives ATA ATA ATA->Fn14 Inhibits Signaling AlphaLISA_Workflow cluster_workflow TAZ-TEAD AlphaLISA Workflow Start Prepare Reagents (His-TAZ, FLAG-TEAD, Beads, ATA) Mix Mix Proteins, Beads & ATA in Assay Plate Start->Mix Incubate Incubate to Allow Binding/Inhibition Mix->Incubate Read Read Plate on Alpha-enabled Reader (615 nm) Incubate->Read Analyze Analyze Data (Calculate IC₅₀) Read->Analyze Apoptosis_Workflow Start Seed Cells in 6-well Plate Pretreat Pre-treat Cells with ATA Start->Pretreat Induce Induce Apoptosis (e.g., Staurosporine) Pretreat->Induce Harvest Harvest Cells (Adherent + Supernatant) Induce->Harvest Stain Stain with Annexin V-FITC & Propidium Iodide (PI) Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze NFkB_Workflow Start Seed NF-κB Reporter Cells in 96-well Plate Treat Treat Cells with ATA Start->Treat Stimulate Stimulate NF-κB Pathway (e.g., TNFα, TWEAK) Treat->Stimulate Incubate Incubate for Reporter Expression Stimulate->Incubate Lyse Lyse Cells & Add Luciferase Substrate Incubate->Lyse Read Measure Luminescence Lyse->Read

References

Preserving Viral RNA for Research: An In-depth Technical Guide to the Application of Aurintricarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of virology and infectious disease research, the integrity of viral RNA samples is paramount for accurate and reproducible results in downstream applications such as RT-qPCR, next-generation sequencing, and functional genomics. The omnipresence of ribonucleases (RNases) poses a significant challenge, leading to the degradation of viral RNA and compromising the reliability of experimental outcomes. Aurintricarboxylic acid (ATA), a polyanionic aromatic compound, has emerged as a potent inhibitor of a broad spectrum of nucleases, making it a valuable tool for preserving the integrity of viral RNA. This technical guide provides a comprehensive overview of the use of ATA in viral RNA preservation, detailing its mechanism of action, experimental protocols, and its impact on downstream analyses.

The Core Challenge: RNA Instability

Viral RNA is notoriously susceptible to degradation by RNases, which are robust enzymes found in abundance in biological samples and on laboratory surfaces. The preservation of high-quality viral RNA is therefore a critical first step for a wide range of research applications.

This compound: A Potent RNase Inhibitor

This compound is a broad-spectrum inhibitor of nucleases, including RNase A.[1][2] Its mechanism of action involves the polyanionic ATA molecule competing with the negatively charged phosphate (B84403) backbone of RNA for the binding sites on RNase enzymes.[3][4] This competitive inhibition effectively blocks the catalytic activity of RNases, thereby protecting RNA from degradation. ATA has also been shown to inhibit other enzymes involved in nucleic acid metabolism, such as viral RNA-dependent RNA polymerase (RdRp) and reverse transcriptase.[5]

Quantitative Data on ATA's Antiviral and Inhibitory Activity

The efficacy of ATA against various viruses and their key enzymes has been quantified in numerous studies. The following tables summarize key inhibitory concentrations (IC50) and effective concentrations (EC50) of ATA.

VirusAssay TypeCell LineIC50 / EC50
SARS-CoV-2 RdRp Inhibition-56 nM
Hepatitis B Virus (HBV) DNA Level ReductionHepatocytes36.5% of control at 5 µM
23.4% of control at 10 µM
SARS-CoV-2 Papain-like Protease (PLpro) Inhibition-IC50 of 30 µM
Antiviral AssayVero E6IC50 of 50 µM

Table 1: Summary of reported IC50 and EC50 values for this compound against various viruses and viral enzymes. Data compiled from multiple sources.[5][6][7]

Experimental Protocols

While ATA has been established as a potent nuclease inhibitor, a standardized, validated protocol for its specific use in preserving viral RNA for research, including its subsequent removal, is not extensively documented in a single source. Therefore, the following protocols are synthesized based on the known properties of ATA and standard molecular biology techniques. It is crucial to validate these protocols for your specific virus and downstream application.

Protocol for Preserving Viral RNA in a Transport Medium with ATA

This synthesized protocol outlines the steps for incorporating ATA into a viral transport medium (VTM) to protect viral RNA during sample collection and transport.

Materials:

  • Viral Transport Medium (VTM) of choice

  • This compound (ATA) stock solution (e.g., 10 mM in nuclease-free water)

  • Nuclease-free tubes and pipette tips

Procedure:

  • Prepare ATA-supplemented VTM: On the day of sample collection, add ATA stock solution to the VTM to a final concentration of 100 µM. This concentration is a starting point and may need optimization.

  • Sample Collection: Collect the viral sample (e.g., nasopharyngeal swab, saliva) and place it directly into the ATA-supplemented VTM.

  • Vortex: Vortex the tube for 10-15 seconds to ensure thorough mixing of the sample with the medium.

  • Transport and Storage: Transport the sample to the laboratory on ice or at 4°C. For long-term storage, samples can be stored at -80°C.

Protocol for Viral RNA Extraction from ATA-Preserved Samples

This protocol describes the extraction of viral RNA from samples preserved in ATA-supplemented VTM, followed by a crucial ATA removal step.

Part 1: Viral RNA Extraction

Standard viral RNA extraction kits based on silica (B1680970) column or magnetic bead technology can be used. Follow the manufacturer's instructions for the initial steps of lysis and binding.

Part 2: ATA Removal

ATA can bind to nucleic acids and may interfere with downstream enzymatic reactions. Therefore, its removal is essential. Two common methods for removing small molecules like ATA from nucleic acid preparations are ethanol (B145695) precipitation and gel filtration.

Method A: Ethanol Precipitation

This method is widely used for concentrating and purifying nucleic acids.[8]

  • Add Salt: To the eluted RNA, add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2).

  • Add Ethanol: Add 2.5 volumes of ice-cold 100% ethanol.

  • Precipitate: Mix well and incubate at -20°C for at least 30 minutes.

  • Centrifuge: Centrifuge at maximum speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.

  • Wash: Carefully discard the supernatant and wash the RNA pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge Again: Centrifuge at maximum speed for 5 minutes at 4°C.

  • Dry: Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend: Resuspend the RNA pellet in a suitable volume of nuclease-free water or buffer.

Method B: Gel Filtration (Size Exclusion Chromatography)

Gel filtration columns, such as those with Sephadex G-50 resin, can effectively separate larger RNA molecules from smaller molecules like ATA.[9]

  • Prepare the Column: Equilibrate a pre-packed spin column (e.g., Sephadex G-50) according to the manufacturer's instructions. This usually involves washing the column with an appropriate buffer.

  • Load Sample: Carefully load the eluted RNA sample onto the center of the gel bed.

  • Centrifuge: Place the spin column into a collection tube and centrifuge according to the manufacturer's protocol. The purified RNA will be in the eluate, while ATA and other small molecules are retained in the column matrix.

Visualizing the Impact of ATA: Signaling Pathways and Workflows

Signaling Pathways

ATA has been reported to influence cellular signaling pathways, which can have implications for viral replication.

MAPK/ERK Signaling Pathway: Some viruses manipulate the Raf/MEK/ERK pathway to facilitate their replication.[6][10] While the precise mechanism of ATA's interaction is still under investigation, its potential to modulate this pathway could contribute to its antiviral effects.

MAPK_ERK_Pathway Extracellular_Signal Viral Component / Growth Factor Receptor Cell Surface Receptor Extracellular_Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Viral_Replication Enhanced Viral Replication Transcription_Factors->Viral_Replication ATA This compound (ATA) ATA->Raf ?

ATA's potential modulation of the MAPK/ERK pathway.

RNase L Pathway: The RNase L pathway is a crucial component of the innate immune response to viral infections. Upon activation, RNase L degrades cellular and viral RNA, inhibiting viral replication. As a general nuclease inhibitor, ATA would likely inhibit RNase L activity.

RNase_L_Pathway dsRNA Viral dsRNA OAS 2'-5'-Oligoadenylate Synthetase (OAS) dsRNA->OAS activates two_five_A 2'-5'-Oligoadenylate (2-5A) OAS->two_five_A synthesizes from ATP ATP ATP->OAS RNase_L_inactive RNase L (inactive) two_five_A->RNase_L_inactive binds to RNase_L_active RNase L (active) RNase_L_inactive->RNase_L_active dimerizes & activates RNA_degradation RNA Degradation RNase_L_active->RNA_degradation causes ATA This compound (ATA) ATA->RNase_L_active inhibits

Inhibitory effect of ATA on the RNase L pathway.
Experimental Workflow

The following diagram illustrates a typical workflow for the collection of a viral sample, preservation with ATA, and subsequent RNA extraction and analysis.

Viral_RNA_Workflow cluster_0 Sample Collection & Preservation cluster_1 RNA Extraction & Purification cluster_2 ATA Removal & Final Preparation cluster_3 Downstream Analysis Sample 1. Collect Viral Sample VTM 2. Place in VTM with ATA (100 µM) Sample->VTM Store 3. Transport/Store at 4°C or -80°C VTM->Store Lysis 4. Lyse Sample (Kit Protocol) Store->Lysis Bind 5. Bind RNA to Column/Beads Lysis->Bind Wash 6. Wash to Remove Impurities Bind->Wash Elute 7. Elute RNA Wash->Elute ATA_Removal 8. Remove ATA (Ethanol Precipitation or Gel Filtration) Elute->ATA_Removal Resuspend 9. Resuspend in Nuclease-Free Water ATA_Removal->Resuspend QC 10. Quality Control (e.g., NanoDrop, Bioanalyzer) Resuspend->QC Analysis 11. RT-qPCR, Sequencing, etc. QC->Analysis

Workflow for viral RNA preservation with ATA.

Conclusion and Future Directions

This compound is a powerful and cost-effective tool for the preservation of viral RNA. Its broad-spectrum nuclease inhibitory activity makes it a valuable addition to viral transport media and lysis buffers, ensuring the integrity of RNA samples for downstream molecular analyses. While the protocols provided in this guide offer a strong starting point, further research is needed to establish standardized, validated protocols for a wide range of viruses and sample types. Comparative studies generating quantitative data on RNA stability (e.g., RT-qPCR Ct values over time and RNA Integrity Numbers) for ATA-preserved samples versus other common preservation methods are highly encouraged to further solidify the utility of ATA in virology research. The continued exploration of ATA's influence on cellular signaling pathways will also provide deeper insights into its antiviral mechanisms and potential therapeutic applications.

References

Preserving the Blueprint of Life: A Technical Guide to Long-Term Nucleic Acid Storage with Aurintricarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The long-term preservation of high-quality nucleic acids is paramount for reproducible research, the development of genomic medicines, and the archival of valuable biological samples. Degradation by ubiquitous nucleases poses a significant threat to the integrity of DNA and RNA during storage. Aurintricarboxylic acid (ATA), a potent polyanionic aromatic inhibitor of nucleases, presents a compelling solution for enhancing the stability of nucleic acids over extended periods. This technical guide provides an in-depth overview of the core principles, experimental protocols, and quantitative data supporting the use of ATA for the long-term storage of nucleic acids. We will explore its mechanism of action, offer detailed methodologies for sample preparation, storage, and subsequent removal of ATA for downstream applications, and present diagrams to visualize key processes.

Introduction to this compound (ATA)

This compound is a polymeric compound known for its broad-spectrum inhibitory activity against a variety of enzymes that interact with nucleic acids.[1] It functions as a potent inhibitor of both ribonucleases (RNases) and deoxyribonucleases (DNases), making it a valuable tool for protecting RNA and DNA from degradation.[2] Its utility has been demonstrated primarily in the isolation of intact nucleic acids from tissues, where it effectively inactivates endogenous nucleases, leading to higher yields and better quality of the extracted material.[3] This guide extends its application to the critical, yet less explored, area of long-term archival storage.

Mechanism of Action: A Shield Against Degradation

ATA's protective effect stems from its ability to inhibit protein-nucleic acid interactions.[1] It is a general inhibitor of nucleases.[2] The polymeric form of ATA is thought to compete with the nucleic acid for the polynucleotide-binding site on the nuclease, effectively blocking the enzyme's catalytic activity.[4] This non-specific, competitive inhibition makes ATA a robust protectant against a wide array of nucleases that could compromise sample integrity during long-term storage.[2]

ATA_Mechanism cluster_0 Nuclease-Mediated Degradation cluster_1 ATA-Mediated Inhibition Nucleic_Acid DNA / RNA Nuclease Nuclease (DNase/RNase) Nucleic_Acid->Nuclease Binding Degraded_NA Degraded Fragments Nuclease->Degraded_NA Cleavage ATA Aurintricarboxylic Acid (ATA) Nuclease_Inhibited Inactive Nuclease ATA->Nuclease_Inhibited Binds to Active Site Intact_NA Intact DNA / RNA Nuclease_Inhibited->Intact_NA Prevents Binding Storage_Workflow Start Purified DNA/RNA in Nuclease-Free Buffer (e.g., TE Buffer) Add_ATA Add ATA Stock Solution to a final concentration of 100 µM - 1 mM Start->Add_ATA Mix Gently mix by pipetting (Avoid vortexing for high-molecular-weight DNA) Add_ATA->Mix Aliquot Aliquot into nuclease-free cryogenic vials Mix->Aliquot Store Store at -80°C or in vapor-phase liquid nitrogen Aliquot->Store End Long-Term Storage Store->End

References

Methodological & Application

Application of Aurintricarboxylic Acid in Cell Culture Experiments: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurintricarboxylic acid (ATA) is a polyanionic, aromatic compound widely utilized in cell culture experiments due to its potent inhibitory effects on a variety of cellular processes.[1] Primarily known as a broad-spectrum inhibitor of protein-nucleic acid interactions, ATA interferes with the binding of proteins to DNA and RNA, thereby affecting transcription, translation, and viral replication.[2][3][4] Its mechanism of action involves competing with nucleic acids for binding to the active sites of various proteins.[2][5] This multifaceted activity makes ATA a valuable tool for studying apoptosis, signal transduction, and viral life cycles.[6][7][8]

This document provides detailed application notes and protocols for the use of ATA in cell culture experiments, including its effects on cell viability, apoptosis, and key signaling pathways.

Core Mechanisms of Action

ATA's biological activities stem from several key mechanisms:

  • Inhibition of Protein-Nucleic Acid Interactions: ATA is a potent inhibitor of enzymes that interact with nucleic acids, such as ribonucleases and topoisomerase II, by preventing the nucleic acid from binding to the enzyme's active site.[2][3][7]

  • Enzyme Inhibition: It demonstrates inhibitory activity against a wide range of enzymes, contributing to its diverse pharmacological effects.[9]

  • Modulation of Signaling Pathways: ATA influences multiple intracellular signaling cascades, including the Jak/STAT, TWEAK/Fn14, and NF-κB pathways.[5][9][10]

  • Antiviral Activity: ATA exhibits antiviral properties against various viruses, including influenza, HIV, and coronaviruses, often by inhibiting essential viral enzymes.[7][8][9]

  • Inhibition of Apoptosis: ATA can inhibit programmed cell death by interfering with the activity of nucleases and topoisomerase II, which are crucial for DNA fragmentation during apoptosis.[6][11]

Data Presentation: Quantitative Analysis of ATA's Impact

The following tables summarize the observed effects of this compound on different cell lines and molecular targets. This structured presentation allows for easy comparison of ATA's potency and cellular responses.

Table 1: Inhibition of Cell Proliferation and Viability by this compound (ATA)

Cell LineAssayConcentration of ATAIncubation TimeObserved EffectReference
MCF-7 (Breast Cancer)Resazurin-based fluorescent assay100 µM24 and 48 hoursSignificant decrease in cell proliferation[12]
SKOV3 (Ovarian Cancer)Neutral Red AssayNot specified24 hoursModerate inhibition of cell growth[12]
A549/DDP (Cisplatin-resistant Lung Cancer)CCK-8 Assay0 - 5 mMNot specifiedDose-dependent inhibition of cell viability[12]
NeutrophilsCCK-8 Assay5 - 30 µMNot specifiedNo significant effect on cell viability[13]

Table 2: Inhibitory and Activating Properties of ATA on Various Molecular Targets

TargetAssay TypeIC50 Value / Effective ConcentrationOrganism/Enzyme SourceReference
Topoisomerase IIRelaxation Assay~75 nMSaccharomyces cerevisiae[6][11]
General NucleasesIn vitro nuclease activity2 µM - 50 µMNot specified[6][11]
P2X1 ReceptorsTwo-electrode voltage clamp electrophysiology8.6 nMRat[5][14]
P2X3 ReceptorsTwo-electrode voltage clamp electrophysiology72.9 nMRat[14]
TWEAK-induced NF-κB activationReporter Assay10 µMHuman Glioblastoma Cells[6][10]
SARS-CoV-2 PLproEnzyme inhibition assay30 µMRecombinant[6]
SARS-CoV-2 InfectionAntiviral Assay~50 µMVero E6 Cells[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving ATA.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound (ATA)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]

  • Treatment: Prepare serial dilutions of ATA in complete culture medium. Remove the overnight culture medium and add 100 µL of the ATA dilutions to the respective wells. Include untreated cells as a negative control and a vehicle control if a solvent is used for ATA.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[15]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[15]

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[15]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance of treated cells to that of the untreated control cells.

Protocol 2: Apoptosis Assessment using Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.[16]

Materials:

  • Adherent or suspension cells

  • Cell culture medium

  • Apoptosis-inducing agent (e.g., staurosporine) as a positive control

  • This compound (ATA)

  • Vehicle Control (solvent for ATA)

  • Caspase-3 colorimetric or fluorometric assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate to achieve 70-80% confluency at the time of the assay.[16]

  • Treatment: Treat cells with various concentrations of ATA, a positive control (e.g., staurosporine), and a vehicle control for a predetermined time.[16]

  • Cell Lysis: After the treatment period, lyse the cells according to the caspase-3 assay kit manufacturer's instructions.[16]

  • Substrate Addition: Add the caspase-3 substrate to the cell lysates.[16]

  • Incubation: Incubate as recommended in the kit protocol to allow for the enzymatic reaction.[16]

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.[16]

  • Data Analysis: Normalize the caspase-3 activity to the total protein concentration in each well and express the results as a fold change relative to the untreated control.[16]

Protocol 3: Western Blot Analysis of Protein Expression and Phosphorylation

This protocol is used to detect changes in the expression or phosphorylation status of specific proteins in response to ATA treatment.[15]

Materials:

  • Cells of interest

  • Aurintricarcarboxylic Acid (ATA)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target protein and its phosphorylated form)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with ATA and controls. Wash cells with ice-cold PBS and lyse them in RIPA buffer.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Detect the signal using an ECL substrate and an imaging system.[15]

Visualization of Signaling Pathways and Workflows

Diagrams are essential for communicating complex biological mechanisms and experimental designs.

ATA_TWEAK_Fn14_Pathway cluster_nucleus Nucleus TWEAK TWEAK Fn14 Fn14 Receptor TWEAK->Fn14 Binds TRAF2 TRAF2 Fn14->TRAF2 Recruits Rac1 Rac1 TRAF2->Rac1 Activates IKK IKK Rac1->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Invasion) NFkB->Gene_Expression Induces ATA Aurintricarboxylic Acid (ATA) ATA->TRAF2 Inhibits recruitment ATA->Rac1 Inhibits activation

Caption: ATA inhibits the TWEAK-Fn14-NF-κB signaling pathway.[9][10]

ATA_Jak_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT (inactive) JAK->STAT Phosphorylates pSTAT pSTAT (active) Dimer pSTAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene_Expression Target Gene Expression Dimer->Gene_Expression Induces ATA Aurintricarboxylic Acid (ATA) ATA->JAK Inhibits

Caption: ATA's inhibitory effect on the Jak/STAT signaling pathway.[5][7]

Experimental_Workflow_ATA Cell_Culture 1. Cell Culture (Seeding and Adherence) ATA_Treatment 2. ATA Treatment (Dose-response and time-course) Cell_Culture->ATA_Treatment Incubation 3. Incubation (Defined period) ATA_Treatment->Incubation Endpoint_Assays 4. Endpoint Assays Incubation->Endpoint_Assays Viability Cell Viability (MTT, Neutral Red) Endpoint_Assays->Viability Apoptosis Apoptosis (Caspase Assay, Flow Cytometry) Endpoint_Assays->Apoptosis Protein_Analysis Protein Analysis (Western Blot) Endpoint_Assays->Protein_Analysis Data_Analysis 5. Data Analysis (IC50, Statistical Significance) Viability->Data_Analysis Apoptosis->Data_Analysis Protein_Analysis->Data_Analysis

References

Application Notes: Utilizing Aurintricarboxylic Acid for Enhanced RNA Integrity During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The integrity of RNA is paramount for the success of downstream molecular biology applications such as reverse transcription quantitative PCR (RT-qPCR), RNA sequencing (RNA-seq), and microarray analysis. A significant challenge during RNA extraction is the pervasive presence of ribonucleases (RNases), enzymes that rapidly degrade RNA. Aurintricarboxylic acid (ATA) is a potent inhibitor of a broad spectrum of nucleases, including RNases, and serves as a valuable tool for preserving RNA integrity during the isolation process.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the use of ATA in RNA extraction workflows.

Mechanism of Action

This compound is a polyanionic, polymeric aromatic compound that effectively inhibits protein-nucleic acid interactions. Its primary mechanism as an RNase inhibitor involves competing with the RNA molecule for binding to the active site of RNases.[4] Studies using proton magnetic resonance spectroscopy have shown that ATA binds to the active site of bovine pancreatic ribonuclease A, specifically interacting with histidyl residues 12 and 119, thereby preventing the enzyme from accessing and degrading its RNA substrate.[4] This competitive inhibition effectively inactivates RNases present in the sample lysate, preserving the RNA population. Beyond RNase inhibition, ATA can also inhibit other enzymes such as DNA topoisomerase II and protein synthesis by preventing the attachment of messenger RNA to ribosomes.[5][6][7]

Advantages of Using ATA

  • Potent RNase Inhibition: ATA is a powerful, broad-spectrum inhibitor of various RNases, providing robust protection of RNA during cell lysis and homogenization.

  • Improved RNA Yield and Quality: The inclusion of ATA in extraction buffers has been shown to result in high yields of undegraded RNA from animal tissues.[1][2]

  • Versatility: ATA can be incorporated into various RNA extraction protocols for different sample types, including animal tissues and cell cultures.[1][2]

Limitations and Considerations

  • Binding to Nucleic Acids: ATA can form stable complexes with nucleic acids, which may interfere with downstream enzymatic reactions like reverse transcription and hybridization.[1][2] Therefore, removal of ATA after the initial extraction steps is often necessary.

  • Heterogeneity: Commercial preparations of ATA are often heterogeneous polymeric mixtures, which could potentially lead to variability in inhibitory activity.[8][9][10]

  • Impact on Spectrophotometry: The presence of ATA, a colored compound, can interfere with the spectrophotometric quantification of RNA.[1]

Quantitative Data Summary

The use of this compound (ATA) in RNA extraction protocols has been demonstrated to improve the yield and integrity of the isolated RNA. The following tables summarize the available quantitative data from relevant studies.

Table 1: RNA Yield from Animal Tissues Using ATA

Tissue SourceRNA Yield (mg/g of tissue)Reference
Various Rat Tissues0.5 - 2.0[1][2]

Table 2: Effect of ATA on Viral RNA Copy Number

ATA Concentration (µM)Viral RNA Copy No./ml% Reduction in Viral RNAReference
024820[11]
2524043.1[11]
7539384.2[11]
10020791.7[11]
20019392.2[11]
3007197.1[11]
4002599.0[11]

Experimental Protocols

Safety Precautions: this compound is an irritant to the eyes, skin, and respiratory system.[12][13][14] Always handle ATA in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[12][13]

Protocol 1: RNA Extraction from Animal Tissues using ATA

This protocol is designed for the isolation of total RNA from animal tissues, incorporating ATA into the lysis buffer for optimal RNase inhibition.

Materials:

  • Animal tissue of interest

  • Liquid nitrogen

  • This compound (ATA)

  • Lysis Buffer: 4 M Guanidinium thiocyanate, 25 mM Sodium citrate (B86180) (pH 7.0), 0.5% (w/v) N-lauroylsarcosine, 0.1 M 2-mercaptoethanol (B42355) (add fresh)

  • ATA-Lysis Buffer: Lysis Buffer containing 10 mM ATA

  • Acid-Phenol:Chloroform (B151607) (5:1, pH 4.5)

  • Isopropanol (B130326)

  • 75% Ethanol (B145695) (prepared with RNase-free water)

  • RNase-free water

  • Sterile, RNase-free centrifuge tubes (1.5 mL and 15 mL)

  • Homogenizer or mortar and pestle

  • Refrigerated centrifuge

Procedure:

  • Tissue Preparation: Excise the tissue of interest as quickly as possible and immediately flash-freeze in liquid nitrogen to prevent RNA degradation.

  • Homogenization:

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle under liquid nitrogen.

    • Transfer approximately 50-100 mg of the powdered tissue to a 15 mL centrifuge tube containing 1 mL of ice-cold ATA-Lysis Buffer.

    • Homogenize immediately using a mechanical homogenizer until the solution is uniform and no visible tissue clumps remain.

  • Phase Separation:

    • Add 0.1 mL of 2 M sodium acetate (B1210297) (pH 4.0), 1 mL of acid-phenol, and 0.2 mL of chloroform-isoamyl alcohol (49:1) to the homogenate.

    • Vortex vigorously for 15 seconds after each addition.

    • Incubate the mixture on ice for 15 minutes.

    • Centrifuge at 10,000 x g for 20 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh, sterile centrifuge tube. Be cautious not to disturb the interphase.

    • Add an equal volume of ice-cold isopropanol to the aqueous phase.

    • Mix gently by inversion and incubate at -20°C for at least 1 hour to precipitate the RNA.

  • RNA Pellet Wash and Resuspension:

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.

    • Carefully decant the supernatant.

    • Wash the RNA pellet with 1 mL of ice-cold 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Carefully decant the ethanol wash and briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to resuspend.

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water (e.g., 50-100 µL).

Protocol 2: RNA Extraction from Cultured Cells using ATA

This protocol outlines the extraction of total RNA from adherent or suspension cultured cells.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), RNase-free

  • This compound (ATA)

  • TRIzol® Reagent or a similar one-step RNA isolation reagent

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with RNase-free water)

  • RNase-free water

  • Sterile, RNase-free centrifuge tubes

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium. Wash the cells once with ice-cold, RNase-free PBS. Lyse the cells directly in the culture dish by adding 1 mL of TRIzol® Reagent containing 10 mM ATA per 10 cm² of culture surface area. Pipette the cell lysate up and down several times to ensure complete lysis.

    • Suspension Cells: Pellet the cells by centrifugation. Wash the cell pellet once with ice-cold, RNase-free PBS. Lyse the cells by adding 1 mL of TRIzol® Reagent containing 10 mM ATA per 5-10 x 10⁶ cells. Vortex to lyse.

  • Homogenate Incubation: Incubate the cell lysate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

  • Phase Separation:

    • Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent used.

    • Cap the tube securely and shake vigorously for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation:

    • Transfer the upper aqueous phase to a fresh tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® Reagent used.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash and Resuspension:

    • Remove the supernatant.

    • Wash the RNA pellet once with at least 1 mL of 75% ethanol per 1 mL of TRIzol® Reagent used.

    • Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Remove the ethanol wash. Briefly air-dry the pellet for 5-10 minutes.

    • Resuspend the RNA in RNase-free water.

Post-Extraction: ATA Removal (Optional but Recommended)

To remove ATA that may be complexed with the RNA, a further purification step is recommended.

  • To the resuspended RNA, add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of absolute ethanol.

  • Mix well and incubate at -20°C for at least 30 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.

  • Wash the pellet with 75% ethanol as described in the extraction protocols.

  • Resuspend the purified RNA in RNase-free water.

RNA Quality Assessment

After extraction, it is crucial to assess the quality and quantity of the isolated RNA.

  • Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

  • Purity: Assess the purity by measuring the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~2.0 is generally accepted as "pure" for RNA. The A260/A230 ratio should ideally be between 2.0 and 2.2.

  • Integrity: Evaluate the RNA integrity using an automated electrophoresis system such as the Agilent Bioanalyzer. The system generates an RNA Integrity Number (RIN), which is a score from 1 to 10, with 10 being the highest quality.[17][18] For most downstream applications like RNA-seq and qPCR, a RIN value of ≥ 7 is recommended.[19]

Visualizations

ATA_Mechanism cluster_0 Normal RNase Activity cluster_1 ATA-mediated RNase Inhibition RNA RNA Substrate RNase RNase (Active Site) RNA->RNase Binds to Active Site Degraded_RNA Degraded RNA Fragments RNase->Degraded_RNA Catalyzes Degradation ATA Aurintricarboxylic Acid (ATA) RNase_Inhibited RNase (Inhibited) ATA->RNase_Inhibited Competitively Binds to Active Site Intact_RNA Intact RNA (Protected) RNase_Inhibited->Intact_RNA Prevents Degradation RNA_unbound RNA Substrate RNA_unbound->RNase_Inhibited Binding Blocked

Caption: Mechanism of RNase inhibition by this compound (ATA).

RNA_Extraction_Workflow start Start: Tissue/Cell Sample homogenization Homogenization in Lysis Buffer with ATA start->homogenization phase_separation Phenol-Chloroform Phase Separation homogenization->phase_separation precipitation Isopropanol Precipitation of RNA phase_separation->precipitation wash 75% Ethanol Wash precipitation->wash resuspend Resuspend RNA Pellet in RNase-free Water wash->resuspend qc Quality Control (Concentration, Purity, RIN) resuspend->qc end End: High-Quality RNA qc->end

Caption: Workflow for RNA extraction using ATA for RNase inhibition.

References

Aurintricarboxylic Acid (ATA): Application Notes and Protocols for Effective Nuclease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Aurintricarboxylic Acid (ATA) as a potent inhibitor of nuclease activity. This document outlines the effective concentrations of ATA for inhibiting various nucleases, offers detailed protocols for key experimental procedures, and provides visualizations to clarify workflows and mechanisms.

Introduction

This compound (ATA) is a polyanionic aromatic polymer that serves as a broad-spectrum inhibitor of a variety of nucleases, including DNases and RNases.[1] Its mechanism of action is primarily attributed to its ability to compete with nucleic acids (DNA and RNA) for the binding sites on nucleases, thereby preventing the degradation of the nucleic acid substrates.[1] ATA has been shown to effectively inhibit a range of nucleases such as DNase I, RNase A, S1 nuclease, and exonuclease III.[1][2] This property makes it a valuable tool in molecular biology for protecting nucleic acids from degradation during isolation and analysis.

Effective Concentrations for Nuclease Inhibition

The optimal concentration of ATA for effective nuclease inhibition is dependent on the specific nuclease, the concentration of the nuclease, the sample type, and the experimental conditions. It is therefore highly recommended to perform a dose-response experiment to determine the optimal concentration for each specific application. The following tables summarize reported inhibitory concentrations of ATA for various nucleases.

Quantitative Inhibition Data for this compound (ATA)
NucleaseInhibition MetricConcentration (µM)Reference
DNase I IC506.6[3]
Kd9.019[3]
Complete Inhibition200---
RNase A Kd2.33[3]
Reverse Transcriptase (M-MLV) Kd0.255[3]
Taq Polymerase Kd81.97[3]
General Nuclease Activity ID50 Range2 - 50[4]
SARS-CoV-2 RdRp IC500.056[5]

Note: IC50 is the half-maximal inhibitory concentration, Kd is the dissociation constant, and ID50 is the half-maximal inhibitory dose. Lower values indicate higher potency.

Experimental Protocols

Here we provide detailed protocols for key experiments involving the use of ATA as a nuclease inhibitor.

Protocol 1: Determination of the Effective ATA Concentration for Nuclease Inhibition (Nuclease Activity Assay)

This protocol describes a general method to determine the minimal concentration of ATA required to inhibit nuclease activity in a sample. This is crucial for optimizing experimental conditions and minimizing potential off-target effects of ATA.

Materials:

  • Nuclease source (e.g., purified enzyme, cell lysate)

  • Nucleic acid substrate (e.g., plasmid DNA, total RNA)

  • This compound (ATA) stock solution (e.g., 10 mM in nuclease-free water)

  • Nuclease reaction buffer (specific to the nuclease being tested)

  • Nuclease-free water

  • DNA or RNA loading dye

  • Agarose (B213101) gel

  • Gel electrophoresis apparatus and power supply

  • Gel documentation system

  • Microcentrifuge tubes

Procedure:

  • Prepare a series of ATA dilutions: Prepare serial dilutions of the ATA stock solution in nuclease-free water to cover a range of concentrations to be tested (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM).

  • Set up the reaction mixtures: In separate microcentrifuge tubes, prepare the following reaction mixtures on ice:

    • Negative Control (No Nuclease): 1 µg nucleic acid substrate, nuclease reaction buffer, and nuclease-free water to a final volume of 20 µL.

    • Positive Control (Nuclease, No ATA): 1 µg nucleic acid substrate, nuclease source, nuclease reaction buffer, and nuclease-free water to a final volume of 20 µL.

    • Test Reactions: 1 µg nucleic acid substrate, nuclease source, nuclease reaction buffer, and the corresponding ATA dilution to a final volume of 20 µL.

  • Incubation: Incubate all tubes at the optimal temperature for the nuclease activity for a predetermined time (e.g., 15-30 minutes at 37°C).

  • Stop the reaction: Stop the reaction by adding DNA or RNA loading dye, which typically contains a chelating agent like EDTA. Place the tubes on ice.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the nucleic acid fragments.

  • Analysis: Visualize the nucleic acid bands using a gel documentation system.

  • Interpretation:

    • The negative control should show an intact nucleic acid band.

    • The positive control should show significant degradation of the nucleic acid.

    • The test reactions will reveal the degree of protection conferred by different concentrations of ATA. The lowest concentration of ATA that results in an intact nucleic acid band, similar to the negative control, is the effective inhibitory concentration for the tested conditions.

Protocol 2: RNA Isolation from Animal Tissues using ATA

This protocol describes the use of ATA to inhibit endogenous RNases during RNA isolation from animal tissues, ensuring the integrity of the extracted RNA.

Materials:

  • Animal tissue

  • Lysis buffer containing ATA (e.g., 1 mM ATA in a guanidinium-based lysis buffer)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Chloroform:isoamyl alcohol (24:1)

  • Isopropanol

  • 75% Ethanol (B145695) (prepared with nuclease-free water)

  • Nuclease-free water

  • Homogenizer

  • Microcentrifuge

Procedure:

  • Tissue Homogenization: Immediately after dissection, place the fresh or frozen tissue in a tube containing the lysis buffer with 1 mM ATA. Homogenize the tissue thoroughly using a homogenizer until a uniform lysate is obtained.

  • Phase Separation: Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysate. Vortex vigorously for 15-30 seconds and then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Aqueous Phase Collection: Carefully transfer the upper aqueous phase containing the RNA to a new, clean tube. Be cautious not to disturb the interphase.

  • Second Extraction: Add an equal volume of chloroform:isoamyl alcohol to the collected aqueous phase. Vortex and centrifuge as in step 2.

  • RNA Precipitation: Transfer the upper aqueous phase to a new tube and add an equal volume of isopropanol. Mix gently and incubate at -20°C for at least 30 minutes to precipitate the RNA.

  • Pelleting and Washing: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA. Carefully discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.

  • Final Centrifugation and Drying: Centrifuge at 12,000 x g for 5 minutes at 4°C. Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet.

  • Resuspension: Resuspend the RNA pellet in an appropriate volume of nuclease-free water.

  • ATA Removal (Crucial for Downstream Applications): Proceed to Protocol 3 to remove ATA from the purified RNA.

Protocol 3: Removal of ATA from Nucleic Acid Samples by Gel Filtration

ATA can interfere with downstream enzymatic reactions such as reverse transcription and PCR. Therefore, it is essential to remove it from the purified nucleic acid sample. Gel filtration is an effective method for this purpose.

Materials:

  • Purified nucleic acid sample containing ATA

  • Size-exclusion chromatography column (e.g., Sephadex G-50 or equivalent)

  • Nuclease-free elution buffer (e.g., TE buffer or nuclease-free water)

  • Collection tubes

  • Spectrophotometer

Procedure:

  • Column Preparation: Equilibrate the size-exclusion column with the nuclease-free elution buffer according to the manufacturer's instructions.

  • Sample Loading: Carefully load the nucleic acid sample onto the top of the column bed.

  • Elution: Begin eluting the sample with the elution buffer. The larger nucleic acid molecules will pass through the column more quickly and elute first, while the smaller ATA molecules will be retained in the column matrix and elute later.

  • Fraction Collection: Collect fractions of a defined volume (e.g., 200-500 µL) into separate collection tubes.

  • Identification of Nucleic Acid-Containing Fractions: Measure the absorbance of each fraction at 260 nm using a spectrophotometer. The fractions corresponding to the first peak of absorbance contain the purified nucleic acid.

  • Pooling and Quantification: Pool the fractions containing the purified nucleic acid. Determine the concentration and purity of the nucleic acid using a spectrophotometer (A260/280 and A260/230 ratios).

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of ATA in nuclease inhibition.

G cluster_0 Mechanism of Nuclease Inhibition by ATA Nuclease Nuclease BindingSite Active Site Nuclease->BindingSite Binds to NucleicAcid Nucleic Acid (DNA/RNA) NucleicAcid->BindingSite Binds to ATA This compound (ATA) ATA->BindingSite Competitively Binds to Degradation Nucleic Acid Degradation BindingSite->Degradation Leads to Protection Nucleic Acid Protection BindingSite->Protection Results in

Caption: Mechanism of ATA Nuclease Inhibition.

G cluster_1 Experimental Workflow: Determining Effective ATA Concentration Start Start PrepareDilutions Prepare ATA Serial Dilutions Start->PrepareDilutions SetupReactions Set up Control & Test Reactions (with varying ATA concentrations) PrepareDilutions->SetupReactions Incubate Incubate at Optimal Temperature SetupReactions->Incubate StopReaction Stop Reaction with Loading Dye Incubate->StopReaction GelElectrophoresis Agarose Gel Electrophoresis StopReaction->GelElectrophoresis Analyze Analyze Gel for Nucleic Acid Integrity GelElectrophoresis->Analyze DetermineConcentration Determine Effective Inhibitory Concentration Analyze->DetermineConcentration

Caption: Workflow for ATA Concentration Optimization.

G cluster_2 Workflow: RNA Isolation with ATA and Subsequent Cleanup Tissue Animal Tissue Homogenize Homogenize in Lysis Buffer with ATA Tissue->Homogenize Extract Phenol:Chloroform Extraction Homogenize->Extract Precipitate Isopropanol Precipitation of RNA Extract->Precipitate Wash Wash RNA Pellet Precipitate->Wash Resuspend Resuspend RNA Wash->Resuspend RemoveATA Remove ATA (e.g., Gel Filtration) Resuspend->RemoveATA PureRNA Pure, Intact RNA for Downstream Applications RemoveATA->PureRNA

Caption: RNA Isolation and ATA Removal Workflow.

Troubleshooting

ProblemPossible CauseSolution
Nucleic acid degradation still observed Insufficient ATA concentration.Increase the ATA concentration. Perform a titration experiment to find the optimal concentration.
Poor quality of ATA.Use a high-quality, molecular biology grade ATA.
Incomplete cell lysis.Ensure thorough and rapid homogenization of the sample in the lysis buffer containing ATA.
Interference with downstream applications (e.g., PCR, RT-PCR) ATA carryover in the sample.It is critical to remove ATA after nucleic acid isolation. Use gel filtration (Protocol 3) or ethanol precipitation.
Inhibition of enzymes in downstream applications.Ensure complete removal of ATA. Consider using an alternative nuclease inhibitor if removal is problematic.

Conclusion

This compound is a versatile and effective nuclease inhibitor for a wide range of applications in molecular biology. By understanding its mechanism of action and empirically determining the optimal concentration for a given experiment, researchers can successfully protect their nucleic acid samples from degradation. The provided protocols offer a starting point for the use and subsequent removal of ATA, ensuring the integrity of nucleic acids for downstream analyses. Careful adherence to these guidelines will enable researchers to harness the full potential of ATA in their work.

References

Aurintricarboxylic Acid (ATA) in Apoptosis Assays: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Aurintricarboxylic Acid (ATA) in apoptosis assays. ATA is a polyanionic, aromatic compound known for its multifaceted role in modulating programmed cell death. Its complex mechanism of action, involving the inhibition of key apoptotic enzymes and interference with major signaling pathways, makes it a valuable tool in apoptosis research. This document outlines the underlying principles of ATA's function, detailed protocols for its application in apoptosis assays, and visual aids to facilitate experimental design and data interpretation.

Introduction to this compound in Apoptosis Research

This compound has been widely studied as an inhibitor of apoptosis in various cellular systems.[1] Initially recognized for its capacity to inhibit nucleases, thereby preventing the characteristic DNA fragmentation seen in late-stage apoptosis, its role is now understood to be much broader.[2][3] ATA's inhibitory effects extend to other crucial enzymes involved in apoptosis, such as topoisomerase II and calpains.[1][4][5] Furthermore, ATA can modulate critical cell signaling pathways, either by mimicking growth factors or by blocking pro-apoptotic signals, thereby influencing cell fate.[6][7][8] Understanding these diverse mechanisms is crucial for the accurate design and interpretation of apoptosis experiments involving ATA.

Mechanisms of Action of ATA in Apoptosis

ATA's anti-apoptotic effects are attributed to several key mechanisms:

  • Nuclease and Topoisomerase II Inhibition : ATA is a potent inhibitor of endonucleases, the enzymes responsible for the internucleosomal DNA fragmentation that is a hallmark of apoptosis.[2][3] It also inhibits topoisomerase II, an enzyme involved in chromatin condensation during apoptosis.[1][4] This dual inhibition helps to preserve the structural integrity of the nucleus during apoptotic stress.

  • Modulation of Signaling Pathways :

    • IGF-1 Receptor (IGF-1R) Pathway Activation : ATA can bind to the extracellular domain of the IGF-1 receptor, mimicking the action of Insulin-like Growth Factor-1 (IGF-1).[6][7] This activation triggers downstream pro-survival signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which ultimately inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins like BAD.[6]

    • TWEAK-Fn14 Pathway Inhibition : In specific cellular contexts, such as in glioblastoma cells, ATA has been shown to selectively inhibit the TWEAK-Fn14 signaling pathway.[8][9] This pathway is implicated in promoting inflammation, invasion, and cell death.

    • Inhibition of Protein Tyrosine Phosphatases (PTPs) : Evidence suggests that ATA can translocate across the plasma membrane and inhibit intracellular PTPs.[10] This leads to an increase in the tyrosine phosphorylation of various signaling proteins, which can enhance pro-survival signals.[10]

    • Calpain Inhibition : ATA has been demonstrated to inhibit mu- and m-calpain, calcium-activated neutral proteases that are implicated in some forms of apoptotic cell death.[5]

Data Presentation: Efficacy of this compound

The effective concentration of ATA for apoptosis inhibition can vary significantly depending on the cell line, the nature of the apoptotic stimulus, and the duration of treatment. The following table summarizes reported effective concentrations and inhibitory constants from various studies.

Cell Line/SystemApoptotic Stimulus/TargetEffective Concentration/IC50Reference
NSF-60 (murine myeloid cell line)Growth factor deprivation5-25 µM (inhibition of apoptosis)[11]
PC12 cellsSerum deprivationNot specified, but prevents DNA fragmentation[3]
Glioblastoma cellsTWEAK-induced signalingNot specified, but inhibits pathway[8][9]
Purified yeast topoisomerase IICatalytic activityID50 of approx. 75 nM[1]
Purified mu-calpainProteolytic activityIC50 of 22 µM[5]
Purified m-calpainProteolytic activityIC50 of 10 µM[5]
A549/DDP (Cisplatin-resistant Lung Cancer)CisplatinDose-dependent inhibition (0 - 5 mM)[12]
MCF-7 (Breast Cancer)General proliferation100 µM (significant decrease)[12]

Experimental Protocols

This section provides a detailed protocol for a typical experiment to assess the anti-apoptotic effect of ATA using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Objective : To determine the ability of ATA to inhibit apoptosis induced by a chemical agent (e.g., Staurosporine).

Materials :

  • Cell line of interest

  • Complete cell culture medium

  • This compound (ATA) stock solution (e.g., 10 mM in DMSO or water)

  • Apoptosis-inducing agent (e.g., Staurosporine, 1 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure :

  • Cell Seeding :

    • Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Pre-treatment with ATA :

    • Prepare a series of dilutions of ATA in complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM).

    • Remove the culture medium from the wells and wash the cells once with PBS.

    • Add the medium containing the different concentrations of ATA to the respective wells.

    • Include a "vehicle control" well, which receives medium with the same concentration of the solvent used to dissolve ATA (e.g., DMSO).

    • Incubate the plates for 1-2 hours (or a time determined to be optimal for your system).[13]

  • Induction of Apoptosis :

    • Prepare the apoptosis-inducing agent (e.g., Staurosporine) at the desired final concentration in the corresponding ATA-containing or vehicle-containing medium. For example, a final concentration of 1 µM Staurosporine is commonly used.

    • Add the apoptosis-inducing agent to all wells except the "Negative Control" well.

    • The experimental groups should be as follows:

      • Negative Control : Cells treated with vehicle only.

      • Positive Control (Apoptosis) : Cells treated with the apoptosis-inducing agent only.

      • Experimental Groups : Cells pre-treated with various concentrations of ATA and then treated with the apoptosis-inducing agent.

    • Incubate the plates for a duration known to induce apoptosis in your cell line (e.g., 4-6 hours for Staurosporine).[13]

  • Cell Harvesting and Staining :

    • Carefully collect the culture medium from each well, as it may contain detached apoptotic cells.[13]

    • Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin.

    • Combine the detached cells with their corresponding collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis :

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up the flow cytometer to detect FITC (for Annexin V) and PI fluorescence.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower Left (Annexin V- / PI-) : Live cells

      • Lower Right (Annexin V+ / PI-) : Early apoptotic cells

      • Upper Right (Annexin V+ / PI+) : Late apoptotic/necrotic cells

      • Upper Left (Annexin V- / PI+) : Necrotic cells

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by ATA and a typical experimental workflow for an apoptosis assay.

ATA_Signaling_Pathways cluster_IGF1R ATA-Mediated Pro-Survival Signaling cluster_TWEAK ATA-Mediated Inhibition of Pro-Apoptotic Signaling cluster_Nuclease Direct Enzyme Inhibition by ATA ATA_IGF Aurintricarboxylic Acid (ATA) IGF1R IGF-1 Receptor ATA_IGF->IGF1R Activates PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt BAD BAD Akt->BAD Phosphorylates & Inactivates Apoptosis_Inhibition1 Apoptosis Inhibition BAD->Apoptosis_Inhibition1 ATA_TWEAK Aurintricarboxylic Acid (ATA) Fn14 Fn14 Receptor ATA_TWEAK->Fn14 Inhibits TWEAK TWEAK TWEAK->Fn14 Binds NFkB NF-κB Activation Fn14->NFkB Apoptosis_Induction Apoptosis/Inflammation NFkB->Apoptosis_Induction ATA_Nuclease Aurintricarboxylic Acid (ATA) Endonuclease Endonuclease ATA_Nuclease->Endonuclease Inhibits TopoisomeraseII Topoisomerase II ATA_Nuclease->TopoisomeraseII Inhibits DNA_Frag DNA Fragmentation & Chromatin Condensation Endonuclease->DNA_Frag TopoisomeraseII->DNA_Frag Apoptosis_Assay_Workflow start Start: Seed Cells in 6-well Plate pretreatment Pre-treat with ATA (various concentrations) and Vehicle Control start->pretreatment induction Induce Apoptosis (e.g., with Staurosporine) pretreatment->induction controls Include Negative (Vehicle) and Positive (Inducer only) Controls induction->controls harvest Harvest Cells (Adherent and Supernatant) induction->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain analysis Analyze by Flow Cytometry stain->analysis quantify Quantify Live, Early Apoptotic, Late Apoptotic, and Necrotic Cells analysis->quantify end End: Data Interpretation quantify->end

References

Aurintricarboxylic Acid: A Powerful Tool for In Situ Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of molecular biology, the integrity of RNA is paramount for accurate gene expression analysis. For researchers, scientists, and drug development professionals utilizing in situ hybridization (ISH), the pervasive threat of RNase degradation can compromise experimental outcomes. A potent and effective solution lies in the use of Aurintricarboxylic Acid (ATA), a robust inhibitor of ribonucleases. These application notes provide a detailed protocol for the successful integration of ATA into ISH workflows, ensuring the preservation of RNA integrity and leading to reliable and reproducible results.

Introduction to this compound (ATA)

This compound is a polymeric aromatic compound that serves as a powerful inhibitor of a wide range of nucleases, including the ubiquitous and resilient RNase A. Its mechanism of action involves competing with nucleic acids for binding to the active site of these enzymes, thereby preventing the degradation of RNA transcripts.[1][2] This makes ATA an excellent alternative to the traditionally used, yet hazardous, Diethylpyrocarbonate (DEPC). Beyond its role as a nuclease inhibitor, ATA has also been shown to inhibit protein-nucleic acid interactions in a broader context.[1][2]

Key Advantages of ATA in In Situ Hybridization

  • Broad-Spectrum RNase Inhibition: ATA effectively inhibits a variety of ribonucleases, providing comprehensive protection for RNA molecules throughout the ISH procedure.[2]

  • Safety: As a non-volatile and less toxic compound compared to DEPC, ATA offers a safer laboratory environment.

  • Simplicity of Use: ATA can be directly added to aqueous solutions, simplifying the preparation of RNase-free reagents.

Experimental Protocols

This section outlines a detailed protocol for the use of this compound in in situ hybridization experiments.

Preparation of ATA Stock Solution

Due to its polymerization in aqueous solutions, it is recommended to prepare fresh dilutions of ATA. The triammonium (B15348185) salt of ATA exhibits better solubility in water compared to the free acid form.[3]

Materials:

  • This compound, triammonium salt

  • Nuclease-free water

Procedure:

  • Dissolve this compound (triammonium salt) in nuclease-free water to a stock concentration of 10 mM.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are best used within a day of preparation.[3]

In Situ Hybridization Protocol with ATA

This protocol is a general guideline and may require optimization based on the specific tissue and probe being used.

1. Tissue Preparation:

  • Fix fresh tissue sections as required by your standard protocol (e.g., 4% paraformaldehyde in PBS).

  • Perform all pre-hybridization steps (e.g., proteinase K digestion, acetylation) using solutions prepared with nuclease-free water.

2. Pre-hybridization and Hybridization:

  • Prepare the hybridization buffer according to your established protocol.

  • Crucially, add ATA from the stock solution to the hybridization buffer to a final concentration of 1 mM.

  • Pre-hybridize the tissue sections with the ATA-containing hybridization buffer for 1-2 hours at the appropriate temperature.

  • Denature the probe and add it to the fresh, ATA-containing hybridization buffer.

  • Hybridize overnight at the optimized temperature.

3. Post-Hybridization Washes and Detection:

  • Perform stringent post-hybridization washes to remove unbound probe.

  • Proceed with your standard immunodetection and colorimetric or fluorescent visualization steps.

Quantitative Data Summary

While direct head-to-head quantitative comparisons of ATA and DEPC in ISH are not extensively documented in readily available literature, the efficacy of ATA as a potent RNase inhibitor is well-established. The following table summarizes the inhibitory concentrations of ATA against various nucleases, demonstrating its broad-spectrum activity.

NucleaseInhibitory Concentration (ID50)Reference
DNase I~10 µM[2]
RNase A<100 µM[2]
S1 Nuclease~20 µM[2]
Exonuclease III<100 µM[2]
Restriction Endonucleases (Sal I, Bam HI, Pst I, Sma I)<100 µM[2]

Visualizing the Workflow and Mechanism

To further elucidate the experimental process and the underlying mechanism of ATA's protective effects, the following diagrams are provided.

experimental_workflow cluster_prep Tissue Preparation cluster_hyb Hybridization cluster_detection Detection Tissue Fresh Tissue Section Fixation Fixation (e.g., 4% PFA) Tissue->Fixation PreHyb_Treatments Pre-hybridization Treatments (Proteinase K, Acetylation) Fixation->PreHyb_Treatments Pre_Hyb Pre-hybridization PreHyb_Treatments->Pre_Hyb Hyb_Buffer_Prep Prepare Hybridization Buffer Add_ATA Add ATA (final conc. 1 mM) Hyb_Buffer_Prep->Add_ATA Add_ATA->Pre_Hyb Probe_Hyb Probe Hybridization (overnight) Pre_Hyb->Probe_Hyb Post_Hyb_Washes Post-Hybridization Washes Probe_Hyb->Post_Hyb_Washes Immunodetection Immunodetection Post_Hyb_Washes->Immunodetection Visualization Visualization Immunodetection->Visualization

Figure 1. Experimental workflow for in situ hybridization using this compound.

mechanism_of_action cluster_interaction Molecular Interaction RNase RNase (Active Site) Degradation RNA Degradation RNase->Degradation Leads to Protection RNA Protection RNase->Protection Inhibition leads to RNA RNA Transcript RNA->RNase Binds to active site ATA Aurintricarboxylic Acid (ATA) ATA->RNase Competitively binds to active site

References

Aurintricarboxylic Acid (ATA) in Viral Replication Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurintricarboxylic acid (ATA) is a polymeric aromatic compound with a well-documented history of broad-spectrum antiviral activity against a diverse range of DNA and RNA viruses.[1][2] Its multifaceted mechanism of action, targeting multiple stages of the viral life cycle, makes it a valuable tool for virological research and a potential candidate for antiviral drug development. ATA's inhibitory effects stem from its ability to interfere with protein-nucleic acid interactions, a fundamental process in viral replication.[3][4] This document provides detailed application notes and experimental protocols for utilizing ATA in viral replication studies.

Mechanism of Action

ATA exerts its antiviral effects through several distinct mechanisms, making it a versatile inhibitor for studying various viral families. The primary modes of action include:

  • Inhibition of Viral Attachment and Entry: As a polyanionic molecule, ATA can bind to positively charged viral envelope glycoproteins. This interaction sterically hinders the virus from attaching to host cell receptors, thereby preventing viral entry. This mechanism is particularly effective against enveloped viruses.[1]

  • Inhibition of Viral Enzymes: ATA is a potent inhibitor of several key viral enzymes essential for replication.

    • RNA-Dependent RNA Polymerase (RdRp): ATA has been shown to inhibit the RdRp of coronaviruses like SARS-CoV and SARS-CoV-2.[5] It is predicted to bind to the palm sub-domain of the enzyme, which houses the catalytic active sites, thereby blocking RNA synthesis.[5]

    • Reverse Transcriptase and RNase H: In retroviruses like Hepatitis B Virus (HBV), ATA inhibits the RNase H activity of the viral polymerase. It is also known to inhibit the reverse transcriptase of HIV.[6]

    • Neuraminidase: For influenza viruses, ATA inhibits the neuraminidase enzyme, which is crucial for the release of new viral particles from infected cells. This leads to the aggregation of progeny virions on the cell surface, preventing the spread of infection.[7]

    • Papain-Like Protease (PLpro): ATA has been identified as an inhibitor of the SARS-CoV-2 PLpro, an enzyme critical for viral polyprotein processing and evasion of the host immune response.[8][9]

  • Inhibition of Viral Gene Transcription: ATA can block the early stages of viral replication by inhibiting viral gene transcription, as demonstrated in studies with Vaccinia virus.[10]

  • Inhibition of Protein Synthesis: At lower concentrations (50-100 µM), ATA can act as a relatively specific inhibitor of protein synthesis initiation.

Quantitative Antiviral Activity of this compound

The efficacy of ATA against various viruses has been quantified using in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

Virus/Viral ComponentAssayCell LineIC50 / EC50Reference
Zika Virus (ZIKV)Plaque Reduction AssayVeroIC50: 13.87 ± 1.09 μM[11]
Zika Virus (ZIKV)Plaque Reduction AssayA549IC50: 33.33 ± 1.13 μM[11]
SARS-CoVPlaque Reduction AssayVeroEC50: 0.2 mg/mL[12]
SARS-CoV-2PLpro Enzymatic Assay-IC50: 30 μM[8][9]
SARS-CoV-2In vitro Antiviral AssayVero E6IC50: 50 μM[8][9]
SARS-CoV-2 RdRpRNA Replication Assay-IC50: 56 nM[13]
Influenza A Virus (A/WSN/33 H1N1)Plaque Reduction AssayMDCKEC50: 4.1 µM[14]
Influenza A Virus (A/Udorn/72 H3N2)Plaque Reduction AssayMDCKEC50: 6.3 µM[14]
Influenza A Virus (NIBRG-14 H5N1)Plaque Reduction AssayMDCKEC50: 5.4 µM[14]
Influenza A Virus (PR8)Neutral Red Uptake AssayMDCKEC50: 6.5 µg/ml[7]

Experimental Protocols

Here are detailed protocols for key experiments to assess the antiviral activity of ATA.

Plaque Reduction Assay

This assay determines the concentration of ATA that inhibits the formation of plaques (zones of cell death) caused by lytic viruses.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for SARS-CoV, ZIKV; MDCK for influenza) in 6-well or 24-well plates.[14]

  • Virus stock with a known titer.

  • This compound (ATA) stock solution.

  • Cell culture medium (e.g., MEM or DMEM).

  • Overlay medium (e.g., medium containing 1% low-melting-point agarose (B213101) or methylcellulose).

  • Fixative solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Protocol:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until they form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of ATA in serum-free culture medium.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with a specific multiplicity of infection (MOI) of the virus, calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.[15]

  • ATA Treatment: During or after the adsorption period, remove the virus inoculum and add the overlay medium containing various concentrations of ATA. Include an untreated virus control and a cell-only control.[14]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with the fixative solution for at least 30 minutes.

    • Discard the fixative and stain the cells with the staining solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.[15]

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each ATA concentration relative to the untreated virus control.

    • The EC50 value is determined by plotting the percentage of inhibition against the log of the ATA concentration and fitting the data to a dose-response curve.

Quantitative Real-Time RT-PCR (qRT-PCR)

This technique quantifies the amount of viral RNA in a sample, providing a measure of viral replication.

Materials:

  • RNA extraction kit.

  • Reverse transcriptase enzyme.

  • qPCR master mix (containing DNA polymerase, dNTPs).

  • Virus-specific forward and reverse primers and a fluorescently labeled probe.

  • Real-time PCR instrument.

Protocol:

  • Sample Collection:

    • Seed host cells and infect with the virus as described in the Plaque Reduction Assay.

    • Treat the infected cells with various concentrations of ATA.

    • At various time points post-infection, collect the cell culture supernatant (for extracellular virus) or cell lysates (for intracellular viral RNA).

  • RNA Extraction: Extract total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted viral RNA using reverse transcriptase and either a virus-specific primer or random hexamers.

  • qPCR:

    • Prepare a reaction mixture containing the qPCR master mix, virus-specific primers, and probe.

    • Add the synthesized cDNA to the reaction mixture.

    • Run the qPCR program on a real-time PCR instrument. Include a standard curve with known concentrations of viral nucleic acid for absolute quantification.[15]

  • Data Analysis:

    • Determine the viral copy number in each sample from the standard curve.

    • Calculate the percentage of reduction in viral load for each ATA concentration compared to the untreated control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the ATA concentration.[15]

Western Blotting

This method detects and quantifies specific viral proteins in a sample, providing an indication of viral protein synthesis.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[16]

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the viral protein of interest.

  • Horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Sample Preparation:

    • After treating virus-infected cells with ATA, wash the cells with ice-cold PBS and lyse them in cell lysis buffer.[16]

    • Determine the protein concentration of each lysate.[16]

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with a blocking buffer for at least 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody specific to the target viral protein overnight at 4°C or for 1-2 hours at room temperature.

    • Wash the membrane to remove unbound primary antibody and then incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add a chemiluminescent substrate to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light, which can be captured by an imaging system.

  • Data Analysis: Quantify the band intensity for the viral protein and a loading control (e.g., GAPDH or β-actin) to determine the relative reduction in viral protein expression at different ATA concentrations.

Cytotoxicity Assay (e.g., MTT Assay)

It is crucial to assess the cytotoxicity of ATA on the host cells to ensure that the observed antiviral effect is not due to cell death.[8][16]

Materials:

  • Host cells in a 96-well plate.

  • This compound (ATA) stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Solubilizing agent (e.g., DMSO).[16]

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[16]

  • Treatment: Treat the cells with a serial dilution of ATA. Include untreated cells as a negative control. Incubate for the same duration as the antiviral assays (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each ATA concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) can then be determined.

Visualizations

Signaling Pathways and Mechanisms of Action

ATA_Mechanism cluster_virus Virus cluster_host Host Cell Virus Virus Particle Viral_Glycoproteins Viral Glycoproteins (+) Viral_Enzymes Viral Enzymes (RdRp, RT, Neuraminidase, PLpro) Viral_Genome Viral Genome Host_Receptor Host Cell Receptor Viral_Glycoproteins->Host_Receptor Attachment & Entry Replication Viral Replication Viral_Enzymes->Replication Replication Release Viral Release Replication->Release Assembly Release->Virus Progeny Virus ATA This compound (-) ATA->Viral_Glycoproteins Inhibits ATA->Viral_Enzymes Inhibits ATA->Replication Inhibits Transcription ATA->Release Inhibits Neuraminidase

Caption: Multifaceted antiviral mechanism of this compound (ATA).

Experimental Workflow: Plaque Reduction Assay

Plaque_Reduction_Workflow A Seed Host Cells in Multi-well Plates B Infect with Virus (Specific MOI) A->B C Treat with Serial Dilutions of ATA in Overlay Medium B->C D Incubate for Plaque Formation C->D E Fix and Stain Cells D->E F Count Plaques E->F G Calculate % Inhibition and Determine EC50 F->G

Caption: Workflow for determining antiviral efficacy using a plaque reduction assay.

Logical Relationship: ATA's Inhibition of Protein-Nucleic Acid Interaction

Protein_Nucleic_Acid_Inhibition cluster_normal Normal Viral Replication cluster_inhibition Inhibition by ATA Protein Viral Protein (e.g., Polymerase) Active Site Replication_Complex Functional Replication Complex Protein:active->Replication_Complex Binds Inhibited_Complex Inhibited Complex Protein:active->Inhibited_Complex Nucleic_Acid Viral Nucleic Acid (RNA or DNA) Nucleic_Acid->Replication_Complex Binds Nucleic_Acid->Inhibited_Complex Binding Blocked ATA This compound ATA->Inhibited_Complex Competitively Binds

References

Application Notes and Protocols for Aurintricarboxylic Acid in Chromatin Immunoprecipitation (ChIP) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurintricarboxylic acid (ATA) is a polyanionic, aromatic compound known for its potent ability to inhibit protein-nucleic acid interactions.[1] This characteristic suggests its potential utility in Chromatin Immunoprecipitation (ChIP) assays, a powerful technique used to investigate the interaction of proteins with specific DNA sequences in vivo. These application notes provide a comprehensive overview of the theoretical application of ATA in ChIP, its mechanism of action, and detailed protocols for its use as a tool to potentially reduce background and as a control for assay specificity.

Mechanism of Action

ATA's primary mechanism of action relevant to ChIP is its ability to act as a competitive inhibitor for nucleic acid binding sites on proteins.[1] The polymeric and negatively charged structure of ATA mimics the phosphate (B84403) backbone of DNA and RNA, allowing it to bind to the active sites of proteins that would normally associate with nucleic acids.[1] This has been demonstrated for enzymes like RNase and DNA topoisomerase II.[1][2] By occupying these binding sites, ATA can prevent or disrupt the interaction between proteins and DNA. This property can be leveraged in ChIP assays to investigate the specificity of observed protein-DNA interactions.

Furthermore, ATA is known to interfere with protein-protein interactions, such as the TAZ-TEAD transcriptional complex, and can modulate various cellular signaling pathways, including the Jak/STAT and NF-κB pathways.[3][4][5][6] Researchers should be aware of these pleiotropic effects when interpreting results from experiments using ATA.

Potential Applications in ChIP Assays

Based on its mechanism of action, ATA can be theoretically applied in ChIP assays in two primary ways:

  • Negative Control: ATA can be used as a negative control to demonstrate the specificity of a protein-DNA interaction. If the ChIP signal for a specific protein-DNA interaction is significantly reduced in the presence of ATA, it suggests that the interaction is a direct protein-DNA binding event that can be competitively inhibited.

  • Reduction of Non-Specific Background: ATA could potentially be used at low concentrations to reduce non-specific binding of proteins to chromatin, thereby lowering the background signal and improving the signal-to-noise ratio of the assay.

Quantitative Data Summary

The following table summarizes the inhibitory activity of ATA against various molecular targets, providing context for its potency and broad-spectrum activity. These values can serve as a guide for determining appropriate concentrations for ChIP applications.

TargetAssay TypeSpeciesIC50KiReference(s)
DNA Topoisomerase IIRelaxation AssayYeast~75 nM-[2]
µ-Calpain--22 µM-
m-Calpain--10 µM-
Cystathionine-γ-lyase (CSE)--0.6 µM-[7]
miRNA function modifier--0.47 µM-[7]
SARS-CoV-2 PLproBiochemical-30 µM16 µM[7]
SARS-CoV-2 RdRpBiochemical-56 nM-[7]
rP2X1 ReceptorElectrophysiologyRat8.6 nM-[7]
rP2X3 ReceptorElectrophysiologyRat72.9 nM-[7]

Experimental Protocols

The following are theoretical protocols for the application of ATA in ChIP assays. Researchers should optimize the concentration and incubation times for their specific protein of interest and cell type.

Protocol 1: ATA as a Negative Control in ChIP

This protocol outlines the use of ATA to confirm the specificity of a protein-DNA interaction.

1. Cell Culture and Crosslinking:

  • Culture cells to the desired confluency.
  • Crosslink proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
  • Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

2. Cell Lysis and Chromatin Sonication:

  • Wash cells twice with ice-cold PBS.
  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.
  • Sonicate the chromatin to an average fragment size of 200-500 bp.

3. ATA Treatment (Experimental and Control Groups):

  • Divide the sonicated chromatin into two equal aliquots:
  • Control Group: Add vehicle (e.g., DMSO, PBS) to the chromatin.
  • ATA Treatment Group: Add ATA to the chromatin to a final concentration in the range of 10-100 µM. The optimal concentration should be determined empirically.
  • Incubate both groups for 1-2 hours at 4°C with gentle rotation to allow for competitive binding.

4. Immunoprecipitation:

  • Pre-clear the chromatin with Protein A/G agarose/magnetic beads.
  • Add the specific primary antibody to the chromatin and incubate overnight at 4°C with rotation.
  • Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.

5. Washes and Elution:

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
  • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

6. Reverse Crosslinking and DNA Purification:

  • Reverse the crosslinks by adding NaCl and incubating at 65°C for 4-6 hours.
  • Treat with RNase A and Proteinase K.
  • Purify the DNA using a standard phenol:chloroform extraction or a DNA purification kit.

7. Analysis:

  • Quantify the immunoprecipitated DNA using qPCR with primers specific for the target genomic region.
  • Compare the signal from the ATA-treated group to the control group. A significant reduction in signal in the ATA-treated group indicates a specific protein-DNA interaction.

Protocol 2: Using ATA to Reduce Background in ChIP

This protocol describes the potential use of ATA to lower non-specific background signals.

Follow the same steps as in Protocol 1, with the following modification:

3. ATA Treatment:

  • Before the immunoprecipitation step, add a low concentration of ATA (e.g., 1-10 µM; to be optimized) to the sonicated chromatin.
  • Incubate for 30-60 minutes at 4°C with gentle rotation.
  • Proceed with the immunoprecipitation as described in Protocol 1.

The goal is to use a concentration of ATA that is sufficient to block low-affinity, non-specific interactions without disrupting the specific, high-affinity interaction of interest.

Visualizations

Mechanism of ATA in Disrupting Protein-DNA Interactions

ATA_Mechanism cluster_protein Protein with DNA Binding Domain cluster_interaction Normal Interaction cluster_inhibition Inhibition by ATA P Protein P_bound Protein-DNA Complex P->P_bound Binds ATA_inhibits ATA Competitively Binds to DBD DBD DNA Binding Domain DNA DNA DNA->P_bound ATA Aurintricarboxylic Acid (ATA) P_inhibited Protein-ATA Complex ATA->P_inhibited ATA_inhibits->P_inhibited DNA_free Free DNA ChIP_ATA_Workflow start Start: Crosslinked Cells lysis Cell Lysis & Chromatin Sonication start->lysis split Split Chromatin lysis->split control Control Group (Vehicle) split->control Aliquot 1 ata_treat ATA Treatment Group split->ata_treat Aliquot 2 ip_control Immunoprecipitation with Specific Antibody control->ip_control ip Immunoprecipitation with Specific Antibody ata_treat->ip washes Washes & Elution ip->washes washes_control Washes & Elution ip_control->washes_control reverse Reverse Crosslinks & DNA Purification washes->reverse reverse_control Reverse Crosslinks & DNA Purification washes_control->reverse_control analysis qPCR Analysis reverse->analysis reverse_control->analysis

References

Assessing the Cytotoxicity of Aurintricarboxylic Acid in Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to validated methods for assessing the cytotoxicity of Aurintricarboxylic Acid (ATA) in various cell lines. ATA, a polyanionic, aromatic compound, is recognized for its wide range of biological activities, including the inhibition of apoptosis and its potential as an anticancer agent.[1][2] Understanding its cytotoxic profile is crucial for its development as a therapeutic agent. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and illustrates key signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of ATA's Cytotoxic Effects

The following tables summarize the observed effects of this compound on different cell lines using various cytotoxicity and proliferation assays. This structured presentation allows for a straightforward comparison of ATA's potency and the cellular responses across different cancer types.

Cell LineAssayConcentration of ATAIncubation TimeObserved EffectReference
MCF-7 (Breast Cancer)Resazurin-based fluorescent assay100 µM24 hoursSignificant decrease in cell proliferation[3]
MCF-7 (Breast Cancer)Resazurin-based fluorescent assay100 µM48 hoursSignificant decrease in cell proliferation[3]
SKOV3 (Ovarian Cancer)Neutral Red AssayNot specified24 hoursModerate inhibition of cell growth[3]
MCF-7 (Breast Cancer)Neutral Red AssayNot specified24 hoursModerate inhibition of cell growth[3]
A549/DDP (Cisplatin-resistant Lung Cancer)CCK-8 Assay0 - 5 mMNot specifiedDose-dependent inhibition of cell viability[3]
MCF7/ADR (Doxorubicin-resistant Breast Cancer)Not specifiedNot specifiedNot specifiedInhibition of malignant phenotypes[4]
Paclitaxel-resistant lung cancer cellsNot specifiedNot specifiedNot specifiedInhibition of malignant phenotypes[4]
MDA-MB-231 (Triple-Negative Breast Cancer)MTT Assay50 µM48 hoursNon-toxic dose, used in combination studies[2]
Vero E6MTT Assayup to 1 mM48 hours95% cell viability (non-toxic)[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational for determining the cytotoxic and cytostatic effects of ATA.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (ATA) stock solution

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO or other formazan (B1609692) solubilizing agent

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of ATA in complete culture medium. Remove the overnight culture medium and add 100 µL of the ATA dilutions to the respective wells. Include untreated cells as a negative control and a vehicle control if a solvent is used for ATA.[7]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[7]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance of treated cells to that of the untreated control cells. Plot a dose-response curve to determine the IC50 value.[7]

Protocol 2: Neutral Red Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (ATA) stock solution

  • 96-well tissue culture plates

  • Neutral Red solution

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Neutral Red Assay Fixative

  • Neutral Red Assay Solubilization Solution

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[3]

  • Compound Treatment: Treat cells with various concentrations of ATA and incubate for the desired duration (e.g., 24, 48 hours).[3]

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.[3]

  • Washing: Gently aspirate the Neutral Red solution and wash the cells once with 150 µL of DPBS.[3]

  • Fixation: Add 100 µL of Neutral Red Assay Fixative to each well and incubate for 2 minutes.[3]

  • Dye Solubilization: Remove the fixative and add 150 µL of Neutral Red Assay Solubilization Solution to each well. Gently shake the plate for 10 minutes.[3]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.[3]

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (ATA) stock solution

  • 96-well tissue culture plates

  • LDH Cytotoxicity Assay Kit

  • Microplate reader (absorbance at ~490 nm and ~680 nm)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with ATA as described in the Neutral Red Assay protocol. Include a positive control for maximum LDH release.[3]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[3]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate and incubate for 30 minutes at room temperature, protected from light.[3]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[3]

  • Absorbance Measurement: Measure the absorbance at approximately 490 nm and 680 nm (background).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the supernatant of treated cells relative to the positive control.

Protocol 4: Colony Formation Assay

This assay assesses the long-term effects of a compound on the ability of single cells to proliferate and form colonies.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (ATA) stock solution

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • Methanol (B129727)

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in 6-well plates.[4]

  • Compound Treatment: Treat the cells with various concentrations of ATA.

  • Incubation: Incubate the plates for 7-14 days at 37°C in a 5% CO2 incubator, allowing colonies to form. The medium containing ATA can be replaced every 3-4 days if necessary.[3]

  • Colony Staining: After the incubation period, wash the wells twice with PBS. Fix the colonies with methanol for 15 minutes. Remove the methanol and add Crystal Violet staining solution to each well.[3]

  • Washing and Drying: After staining, wash the wells with water and allow them to air dry.

  • Data Analysis: Count the number of colonies in each well.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by ATA and a typical experimental workflow for assessing its cytotoxicity.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Seed Cells in 96-well plate treat Treat with This compound (various concentrations) start->treat incubate Incubate for 24, 48, 72 hours treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH, Neutral Red) incubate->assay measure Measure Absorbance/ Fluorescence assay->measure analyze Data Analysis: Calculate % Viability Determine IC50 measure->analyze end Results analyze->end

Caption: A generalized experimental workflow for assessing the cytotoxicity of this compound.

G cluster_pathways Known Signaling Pathways Modulated by this compound cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic cluster_direct_inhibition Direct Enzymatic Inhibition ATA This compound IGF1R IGF-1R ATA->IGF1R Activates TWEAK_Fn14 TWEAK/Fn14 Pathway ATA->TWEAK_Fn14 Inhibits NFkB NF-κB/p65 Pathway ATA->NFkB Inhibits Nucleases Nucleases ATA->Nucleases Inhibits TopoisomeraseII Topoisomerase II ATA->TopoisomeraseII Inhibits PI3K_Akt PI3K/Akt Pathway IGF1R->PI3K_Akt MAPK_ERK MAPK/ERK Pathway IGF1R->MAPK_ERK Cell_Survival Cell Survival (Apoptosis Inhibition) PI3K_Akt->Cell_Survival MAPK_ERK->Cell_Survival Apoptosis Apoptosis TWEAK_Fn14->Apoptosis NFkB->Apoptosis DNA_Fragmentation DNA Fragmentation Nucleases->DNA_Fragmentation TopoisomeraseII->DNA_Fragmentation

Caption: Signaling pathways modulated by this compound leading to altered cell survival and apoptosis.[1][8]

This compound has a multifaceted impact on cellular processes. It can promote cell survival by activating the IGF-1R pathway, which in turn stimulates the PI3K/Akt and MAPK/ERK cascades.[1] Conversely, in specific cellular contexts, ATA can inhibit pro-apoptotic and pro-inflammatory signaling pathways such as the TWEAK/Fn14 and NF-κB/p65 pathways.[1][8] Furthermore, ATA is a known inhibitor of nucleases and topoisomerase II, enzymes that are critical for the DNA fragmentation that occurs during apoptosis.[1][9] This complex mechanism of action underscores the importance of thorough cytotoxic assessment in relevant cell lines.

References

Application Notes and Protocols: Aurintricarboxylic Acid (ATA) in the Study of Protein-DNA Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Aurintricarboxylic Acid (ATA) as a tool to investigate and inhibit protein-DNA interactions. ATA is a polymeric aromatic compound known for its broad-spectrum inhibitory activity against a variety of enzymes that interact with nucleic acids, including DNA and RNA polymerases, nucleases, and transcription factors.[1][2][3] Its mechanism of action often involves competing with nucleic acids for their binding sites on proteins, making it an invaluable reagent for elucidating the roles of these interactions in biological processes and for the initial phases of drug discovery.[4]

Mechanism of Action

This compound primarily functions as an inhibitor of protein-nucleic acid interactions through a combination of competitive and non-competitive mechanisms.[1][5] In its polymeric form, ATA presents a polyanionic structure that mimics the phosphodiester backbone of DNA and RNA.[6] This structural similarity allows it to bind to the nucleic acid-binding sites on proteins, thereby competitively inhibiting the binding of the natural DNA or RNA substrate.[4]

In some instances, ATA has been observed to act as a non-competitive inhibitor, suggesting that it can also bind to allosteric sites on proteins, inducing conformational changes that prevent the protein from effectively interacting with DNA.[1][5]

Quantitative Data Summary

The following tables summarize the inhibitory constants of this compound against various proteins that interact with DNA. This data is essential for determining the appropriate concentration of ATA to use in experimental setups.

Table 1: Dissociation Constants (Kd) for ATA Binding to Nucleic Acid-Interacting Proteins

ProteinOrganism/SourceKd (µM)Method
DNase IBovine9.019Tryptophan Fluorescence Quenching
RNase ABovine2.33Tryptophan Fluorescence Quenching
Reverse TranscriptaseMoloney Murine Leukemia Virus (M-MLV)0.255Tryptophan Fluorescence Quenching
Taq PolymeraseThermus aquaticus81.97Tryptophan Fluorescence Quenching
Apoptosis Inducing Factor (AIF)Human19 ± 5Isothermal Titration Calorimetry

Data sourced from[1][5][7]

Table 2: Half-maximal Inhibitory Concentration (IC50) of ATA

Target Protein/ProcessSystemIC50
DNA Topoisomerase IIPurified Yeast Enzyme~75 nM
TAZ-TEAD Complex FormationAlphaLISA Assay~5 µM
AIF-DNA BindingPhotonic Crystal Biosensor~23 µM
TWEAK-Fn14-NF-κB SignalingCell-based Reporter Assay~10 µM

Data sourced from[7][8][9][10]

Experimental Protocols

Here we provide detailed protocols for common assays used to study protein-DNA interactions, incorporating the use of this compound as an inhibitor.

Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) with ATA

EMSA is a technique used to detect protein-DNA complexes based on their slower migration through a non-denaturing polyacrylamide gel compared to free DNA.[11][12] ATA can be used to confirm the specificity of a protein-DNA interaction or to determine the inhibitory concentration of ATA.

Materials:

  • Purified DNA-binding protein

  • Biotin- or radioactively-labeled DNA probe containing the protein's binding site

  • Unlabeled ("cold") competitor DNA probe

  • This compound (ATA) stock solution (e.g., 10 mM in sterile water)

  • Binding buffer (protein-specific, a general buffer is 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Poly(dI-dC) non-specific competitor DNA

  • TBE buffer (Tris/Borate/EDTA)

  • 6% non-denaturing polyacrylamide gel

  • Loading dye (6X, without SDS)

  • Detection system (e.g., chemiluminescence imager or phosphorimager)

Procedure:

  • Prepare Binding Reactions: In separate microcentrifuge tubes, set up the following reactions on ice.

ComponentNegative ControlPositive ControlATA InhibitionCold Competition
Sterile Waterto 20 µLto 20 µLto 20 µLto 20 µL
10X Binding Buffer2 µL2 µL2 µL2 µL
Poly(dI-dC) (1 µg/µL)1 µL1 µL1 µL1 µL
Labeled DNA Probe (10 nM)1 µL1 µL1 µL1 µL
Purified Protein (e.g., 100 nM)-2 µL2 µL2 µL
ATA (e.g., 100 µM final)--2 µL-
Cold Competitor (1 µM)---2 µL
  • Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.

  • Gel Electrophoresis:

    • Add 4 µL of 6X loading dye to each reaction.

    • Load the samples onto a pre-run 6% non-denaturing polyacrylamide gel in 0.5X TBE buffer.

    • Run the gel at 100-150V until the dye front has migrated approximately two-thirds of the way down the gel.

  • Detection:

    • Transfer the DNA to a nylon membrane if using a biotinylated probe, or dry the gel if using a radiolabeled probe.

    • Detect the signal using an appropriate imaging system.

Expected Results: The positive control should show a band of shifted mobility corresponding to the protein-DNA complex. This shifted band should be absent or significantly reduced in the ATA inhibition and cold competition lanes, demonstrating the inhibitory effect of ATA and the specificity of the protein-DNA interaction.

Protocol 2: DNase I Footprinting with ATA

DNase I footprinting is a method to identify the specific DNA binding site of a protein.[13][14] The protein protects its binding site from cleavage by DNase I, leaving a "footprint" in the DNA ladder when analyzed on a sequencing gel. ATA can be used to demonstrate that the disappearance of the footprint is due to the inhibition of protein binding.

Materials:

  • Purified DNA-binding protein

  • DNA fragment (>100 bp) containing the binding site, end-labeled with a radioactive or fluorescent tag

  • This compound (ATA) stock solution

  • DNase I (RNase-free)

  • DNase I dilution buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl2, 1 mM CaCl2, 50% glycerol)

  • Binding buffer (as in EMSA protocol)

  • Stop solution (e.g., 20 mM EDTA, 1% SDS, 0.2 M NaCl, 250 µg/mL glycogen)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Ethanol (B145695) (100% and 70%)

  • Formamide (B127407) loading dye

  • Sequencing gel (e.g., 6% polyacrylamide, 7M Urea)

Procedure:

  • Binding Reactions:

    • Prepare two reactions: one with the DNA-binding protein and one with the protein and ATA.

    • In a microcentrifuge tube, combine the labeled DNA probe, binding buffer, and either the purified protein or the protein pre-incubated with ATA for 15 minutes on ice.

    • Incubate at room temperature for 20-30 minutes.

  • DNase I Digestion:

    • Add a freshly diluted solution of DNase I to each reaction. The optimal concentration of DNase I needs to be determined empirically to achieve partial digestion.

    • Incubate for exactly 1-2 minutes at room temperature.

  • Stop Reaction:

    • Stop the digestion by adding stop solution.

  • Purification:

    • Perform a phenol:chloroform extraction followed by ethanol precipitation to purify the DNA fragments.

    • Wash the DNA pellet with 70% ethanol and air dry.

  • Gel Electrophoresis:

    • Resuspend the DNA in formamide loading dye.

    • Denature the samples by heating at 95°C for 5 minutes and then rapidly cool on ice.

    • Load the samples on a sequencing gel alongside a sequencing ladder (e.g., Maxam-Gilbert G-lane) of the same DNA fragment.

  • Visualization:

    • Dry the gel and expose it to a phosphor screen or film.

Expected Results: In the lane with the protein, a region of the DNA ladder will be absent, representing the footprint. In the lane containing ATA, this footprint should be diminished or absent, indicating that ATA inhibited the protein from binding to its DNA recognition site.

Protocol 3: Fluorescence Polarization (FP) Assay with ATA

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to another molecule.[15][16][17] It is a powerful method for quantifying binding affinities and inhibition.

Materials:

  • Purified DNA-binding protein

  • Fluorescently labeled DNA probe (e.g., with fluorescein)

  • This compound (ATA) stock solution

  • Binding buffer (as in EMSA protocol, ensure it does not have autofluorescence)

  • Black, low-binding microplate (e.g., 96- or 384-well)

  • Fluorescence plate reader with polarization filters

Procedure:

  • Determine Optimal Probe Concentration:

    • Perform a serial dilution of the fluorescently labeled DNA probe in the binding buffer and measure the fluorescence intensity to find a concentration that gives a stable and robust signal.

  • Protein Titration (to determine Kd):

    • To a constant concentration of the fluorescently labeled DNA probe, add increasing concentrations of the purified protein.

    • Incubate at room temperature for 30 minutes.

    • Measure the fluorescence polarization. The polarization will increase as more protein binds to the labeled DNA.

    • Plot the change in polarization against the protein concentration to determine the dissociation constant (Kd).

  • ATA Inhibition Assay:

    • In the wells of the microplate, mix the protein (at a concentration around its Kd) with a serial dilution of ATA.

    • Incubate for 15-30 minutes at room temperature.

    • Add the fluorescently labeled DNA probe to each well.

    • Incubate for another 30 minutes.

    • Measure the fluorescence polarization.

  • Data Analysis:

    • Plot the fluorescence polarization values against the concentration of ATA.

    • Fit the data to a dose-response curve to calculate the IC50 value of ATA for the protein-DNA interaction.

Expected Results: As the concentration of ATA increases, it will compete with the labeled DNA for binding to the protein, resulting in a decrease in fluorescence polarization. This allows for the quantitative determination of ATA's inhibitory potency.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in studying protein-DNA interactions.

ATA_Mechanism cluster_0 Competitive Inhibition Protein Protein Protein_DNA_Complex Protein-DNA Complex (Active) Protein->Protein_DNA_Complex Binds Protein_ATA_Complex Protein-ATA Complex (Inactive) Protein->Protein_ATA_Complex DNA DNA DNA->Protein_DNA_Complex ATA ATA ATA->Protein_ATA_Complex Competes with DNA

Caption: Competitive inhibition of protein-DNA binding by ATA.

EMSA_Workflow cluster_1 EMSA Experimental Workflow with ATA Prepare_Reactions 1. Prepare Binding Reactions (Protein, Labeled DNA, +/- ATA) Incubate 2. Incubate (Allow complex formation) Prepare_Reactions->Incubate Electrophoresis 3. Native PAGE (Separate complexes) Incubate->Electrophoresis Detect 4. Detect Signal (Visualize bands) Electrophoresis->Detect Analyze 5. Analyze Results (Assess inhibition) Detect->Analyze

Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA) using ATA.

TAZ_TEAD_Inhibition cluster_2 Inhibition of TAZ-TEAD Transcriptional Activation by ATA TAZ TAZ Complex_Formation TAZ-TEAD Complex TAZ->Complex_Formation TEAD TEAD TEAD->Complex_Formation No_Transcription Transcription Inhibited DNA_Binding TEAD binds to DNA promoter region Transcription Gene Transcription (Oncogenic) DNA_Binding->Transcription Complex_Formation->DNA_Binding ATA Aurintricarboxylic Acid ATA->TEAD Binds to TEAD, prevents TAZ interaction

Caption: ATA disrupts the TAZ-TEAD interaction, inhibiting oncogenic transcription.[8]

References

Application Notes and Protocols for Using Aurintricarboxylic Acid in Single-Cell RNA Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-cell RNA sequencing (scRNA-seq) has revolutionized our ability to dissect cellular heterogeneity. A critical prerequisite for high-quality scRNA-seq data is the preservation of intact RNA throughout the initial stages of sample preparation. Endogenous and exogenous ribonucleases (RNases) pose a significant threat to RNA integrity upon cell lysis. Aurintricarboxylic acid (ATA) is a potent inhibitor of a broad range of nucleases, including RNase A, and can be employed as a protective agent during single-cell suspension and lysis.[1] However, its inhibitory action extends to enzymes essential for the downstream steps of scRNA-seq, such as reverse transcriptase and DNA polymerase. Therefore, a carefully designed protocol that includes the timely application and subsequent removal of ATA is crucial for its successful implementation.

These application notes provide a detailed protocol for the use of this compound in scRNA-seq workflows, summarize its enzymatic interactions, and offer visual guides to the experimental process and its underlying mechanism.

Data Presentation

The efficacy of this compound as a nuclease inhibitor and its potential impact on essential scRNA-seq enzymes can be understood through its binding affinities. The following table summarizes the dissociation constants (Kd) of ATA with key enzymes. A lower Kd value indicates a stronger binding affinity and, consequently, a more potent inhibition.

EnzymeFunction in scRNA-seqDissociation Constant (Kd) with ATA (μM)Implication for scRNA-seq Protocol
RNase A RNA degradation (to be inhibited)2.33ATA is an effective inhibitor of this major ribonuclease.
DNase I DNA degradation9.019ATA also inhibits DNases, which can be beneficial.
M-MLV Reverse Transcriptase cDNA synthesis from RNA template0.255ATA strongly inhibits this crucial step and must be removed before reverse transcription.
Taq Polymerase cDNA amplification81.97ATA inhibits this essential amplification step and must be removed prior to PCR.

Data sourced from Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

Experimental Protocols

This section outlines a hypothetical, yet detailed, protocol for the integration of this compound into a standard single-cell RNA sequencing workflow. It is imperative to empirically optimize the ATA concentration for your specific cell type and experimental conditions.

Materials:

  • This compound (ATA), molecular biology grade

  • Nuclease-free water

  • 1x Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free, nuclease-free

  • Bovine Serum Albumin (BSA), nuclease-free

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in a Tris-based buffer with MgCl2)

  • Gel filtration columns (e.g., Sephadex G-50 or equivalent) suitable for removing small molecules from nucleic acid preparations.

  • Standard scRNA-seq reagents and equipment (e.g., for reverse transcription, amplification, and library preparation).

Protocol:

  • Preparation of ATA Stock Solution:

    • Prepare a 10 mM stock solution of ATA in nuclease-free water.

    • Filter-sterilize the solution through a 0.22 µm filter.

    • Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Suspension and Wash with ATA:

    • Following tissue dissociation and initial cell pelleting, resuspend the single-cell pellet in ice-cold 1x PBS containing 0.04% BSA and a working concentration of ATA. A starting concentration range of 10-50 µM ATA is recommended for initial optimization.

    • Incubate the cell suspension on ice for 5-10 minutes. This allows ATA to permeate the cells and inhibit nucleases that may be released during subsequent steps.

    • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

    • Carefully aspirate the supernatant.

  • Cell Lysis with ATA:

    • Resuspend the cell pellet in an appropriate ice-cold lysis buffer supplemented with the same working concentration of ATA (10-50 µM).

    • Proceed with the lysis protocol as required for your scRNA-seq platform (e.g., for droplet-based systems, this would be the buffer into which cells are loaded before emulsification). The presence of ATA during lysis is critical to protect the released RNA from degradation.

  • Crucial Step: ATA Removal:

    • This step is mandatory to prevent inhibition of downstream enzymatic reactions.

    • Following RNA capture (e.g., on beads in droplet-based systems), and before reverse transcription, the ATA must be removed.

    • For bead-based protocols, perform stringent washes of the beads with a wash buffer that does not contain ATA.

    • For plate-based methods where the lysate is carried over, the RNA must be purified. A recommended method for ATA removal is gel filtration chromatography.[2] Pass the RNA sample through a suitable gel filtration column (e.g., Sephadex G-50) equilibrated with a nuclease-free buffer. ATA, being a small molecule, will be retained in the column matrix, while the larger RNA molecules will be eluted.

    • Alternatively, RNA purification using silica-based columns that include wash steps can also aid in the removal of ATA.

  • Downstream scRNA-seq Workflow:

    • Once ATA has been effectively removed, proceed with the standard protocol for your chosen scRNA-seq platform, including reverse transcription, cDNA amplification, and library preparation.

Mandatory Visualizations

scRNA_Seq_Workflow_with_ATA cluster_preparation Sample Preparation cluster_purification ATA Removal (Critical Step) cluster_downstream scRNA-seq Library Preparation start Single-Cell Suspension wash Wash with ATA-containing Buffer start->wash Inhibit extracellular RNases lysis Cell Lysis in ATA-containing Buffer wash->lysis Protect RNA upon lysis removal ATA Removal (e.g., Gel Filtration/Stringent Washes) lysis->removal Prevent RT & Polymerase Inhibition rt Reverse Transcription removal->rt amp cDNA Amplification rt->amp lib_prep Library Construction amp->lib_prep seq Sequencing lib_prep->seq

Caption: scRNA-seq workflow incorporating this compound (ATA).

ATA_Mechanism_of_Action cluster_process Mechanism of RNase Inhibition by ATA RNA RNA Transcript Degradation RNA Degradation RNA->Degradation Targeted by Protected_RNA Protected RNA RNA->Protected_RNA Remains intact RNase RNase A RNase->Degradation Catalyzes RNase->Protected_RNA Inhibited ATA This compound (ATA) ATA->RNase Binds to active site

Caption: ATA competitively binds to RNase A, protecting RNA from degradation.

References

Utilizing Aurintricarboxylic Acid to Unravel Viral Entry Mechanisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurintricarboxylic acid (ATA), a polymeric aromatic compound, has emerged as a valuable tool in virology research, demonstrating broad-spectrum antiviral activity against a diverse range of viruses. Its primary mechanism of action involves the inhibition of viral entry, making it an excellent candidate for studying the intricate processes of viral attachment and fusion with host cells. This document provides detailed application notes and protocols for utilizing ATA to investigate viral entry mechanisms, complemented by quantitative data and visual representations of experimental workflows and signaling pathways.

Introduction

Understanding the initial stages of viral infection is paramount for the development of effective antiviral therapies. Viral entry into a host cell is a multi-step process that typically involves attachment to specific cell surface receptors, followed by fusion of the viral and cellular membranes. This compound has been shown to interfere with these crucial early events for a variety of viruses, including Human Immunodeficiency Virus (HIV), Zika Virus, and coronaviruses like SARS-CoV and SARS-CoV-2.[1][2][3] As a polyanionic molecule, ATA is thought to bind to positively charged viral envelope glycoproteins, sterically hindering their interaction with host cell receptors.[1] This inhibitory action provides a powerful method for dissecting the molecular interactions governing viral entry.

Mechanism of Action: Inhibition of Viral Entry

The principal antiviral effect of ATA at the entry stage is the blockade of viral attachment to host cells. This is achieved through its interaction with viral surface proteins, preventing them from binding to their cognate receptors on the host cell membrane. For instance, in the case of HIV, ATA has been shown to bind to the gp120 envelope glycoprotein, thereby interfering with its interaction with the CD4 receptor on T-cells.[4][5] This prevents the initial attachment of the virus, a critical first step for infection.

Beyond attachment, ATA can also inhibit subsequent steps in the entry process, such as membrane fusion. While the primary mechanism is attachment inhibition, the binding of ATA to viral glycoproteins can induce conformational changes that may also impair the fusogenic activity required for the viral and cellular membranes to merge.

Quantitative Data on Antiviral Activity of this compound

The efficacy of ATA in inhibiting viral entry and replication has been quantified for several viruses. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various in vitro studies.

Virus/Viral ComponentAssayCell LineIC50 / EC50Reference
Zika Virus (ZIKV)Plaque Reduction AssayVeroIC50: 13.87 ± 1.09 μM[1]
Zika Virus (ZIKV)Plaque Reduction AssayA549IC50: 33.33 ± 1.13 μM[1]
SARS-CoVPlaque Reduction AssayVeroEC50: 0.2 mg/mL[1]
SARS-CoV-2In vitro Antiviral AssayVero E6IC50: 50 μM[2][6]
SARS-CoV-2 PLproEnzymatic Assay-IC50: 30 μM[2][6]
SARS-CoV-2 RdRpRNA Replication Assay-IC50: 56 nM[1]
Influenza A (H1N1)Plaque Reduction AssayMDCKEC50: 4.1 µM[7]
Influenza A (H3N2)Plaque Reduction AssayMDCKEC50: 6.3 µM[7]
Influenza A (H5N1)Plaque Reduction AssayMDCKEC50: 5.4 µM[7]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of ATA on viral entry are provided below.

Plaque Reduction Assay

This assay is fundamental for determining the inhibitory effect of a compound on the lytic cycle of a virus.

a. Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells) in 6- or 24-well plates.

  • Virus stock with a known titer.

  • This compound (ATA) stock solution.

  • Cell culture medium (e.g., MEM).

  • Overlay medium (e.g., medium with 1% low-melting-point agarose (B213101) or methylcellulose).

  • Fixative solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

b. Protocol:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.[1]

  • Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus at a specific multiplicity of infection (MOI). Incubate for 1 hour at 37°C to allow for viral adsorption.[1]

  • ATA Treatment: After the adsorption period, remove the virus inoculum and add the overlay medium containing various concentrations of ATA. Include an untreated virus control and a cell-only control.[1][7]

  • Incubation: Incubate the plates for a duration sufficient for plaque formation (typically 2-3 days, virus-dependent).

  • Fixation and Staining: Fix the cells with the fixative solution and then stain with the crystal violet solution to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the untreated virus control. The EC50 value is determined by plotting the percentage of inhibition against the log of the ATA concentration.[1]

G cluster_workflow Plaque Reduction Assay Workflow A Seed host cells in multi-well plates B Infect with virus (e.g., MOI 0.1) A->B C Treat with varying concentrations of ATA B->C D Incubate to allow plaque formation C->D E Fix and stain cells D->E F Count plaques and calculate % inhibition E->F

Plaque Reduction Assay Workflow

Virus Attachment (Binding) Assay

This assay specifically investigates the ability of ATA to prevent the virus from binding to the host cell surface.

a. Materials:

  • Susceptible host cells.

  • Virus stock.

  • This compound (ATA) stock solution.

  • Wash buffer (e.g., cold PBS).

  • Reagents for virus quantification (e.g., RT-qPCR or TCID50 assay).

b. Protocol:

  • Cell Preparation: Seed host cells in plates and grow to confluency.

  • Pre-treatment: Pre-chill the cells at 4°C for 1 hour to prevent virus internalization.

  • Treatment and Infection: Incubate the virus with various concentrations of ATA for 1 hour at 37°C. Add the virus-ATA mixture to the pre-chilled cells.

  • Incubation: Incubate the plates at 4°C for 1-2 hours to allow for virus attachment.

  • Washing: Wash the cells extensively with cold PBS to remove unbound virus particles.

  • Quantification: Quantify the amount of cell-bound virus. This can be done by lysing the cells and quantifying viral RNA using RT-qPCR or by performing a TCID50 assay on the cell lysate.

  • Data Analysis: Compare the amount of bound virus in ATA-treated samples to the untreated control to determine the percentage of inhibition.

G cluster_binding Virus Attachment Assay Start Pre-chill cells at 4°C IncubateVirus Incubate virus with ATA Start->IncubateVirus AddMixture Add virus-ATA mixture to cells IncubateVirus->AddMixture IncubateAttach Incubate at 4°C for attachment AddMixture->IncubateAttach Wash Wash to remove unbound virus IncubateAttach->Wash Quantify Quantify cell-bound virus (RT-qPCR or TCID50) Wash->Quantify

Virus Attachment Assay Workflow

Cell Viability (Cytotoxicity) Assay

It is crucial to assess the cytotoxicity of ATA to ensure that the observed antiviral effects are not due to cell death. The MTT assay is a common method for this.

a. Materials:

  • Host cells seeded in a 96-well plate.

  • This compound (ATA) stock solution.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilizing agent (e.g., DMSO).

  • Microplate reader.

b. Protocol:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of ATA. Include a cell-only control.[7]

  • Incubation: Incubate the plate for the same duration as the antiviral assays.

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[7]

  • Solubilization: Add a solubilizing agent to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Signaling Pathways and Logical Relationships

ATA's interference with viral entry can be visualized as a direct blockade of the initial interaction between the virus and the host cell.

G cluster_pathway ATA's Mechanism of Viral Entry Inhibition Virus Virus (with Glycoproteins) Receptor Host Cell Receptor Virus->Receptor Attachment ATA This compound ATA->Virus Binds to Glycoproteins HostCell Host Cell Receptor->HostCell Entry & Fusion

ATA Inhibition of Viral Attachment

Conclusion

This compound is a versatile and effective tool for probing the mechanisms of viral entry. By employing the protocols outlined in these application notes, researchers can quantitatively assess the inhibitory effects of ATA on viral attachment and subsequent infection. The ability of ATA to block this fundamental step in the viral life cycle makes it an invaluable compound for both basic virological research and the preliminary stages of antiviral drug development. Further investigation into the specific interactions between ATA and various viral glycoproteins will continue to provide deeper insights into the critical events of viral entry.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Effects of Aurintricarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aurintricarboxylic acid (ATA) is a polyanionic aromatic compound recognized for its diverse biological activities, including potent anti-inflammatory properties.[1][2][3][4] Emerging research indicates that ATA exerts its effects by modulating key inflammatory signaling pathways, most notably by inhibiting the activation and nuclear translocation of NF-κB/p65.[1][3][4] This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate and characterize the anti-inflammatory potential of this compound. The protocols detailed herein cover essential in vitro and in vivo assays to elucidate the mechanisms of action and evaluate the therapeutic efficacy of ATA.

Core Concepts of Inflammation and ATA's Proposed Mechanism

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key molecular pathways governing this process include the NF-κB signaling cascade and the activation of inflammasomes.

  • NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses.[5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[5][6] This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.[5] ATA has been shown to inhibit the activation and nuclear translocation of NF-κB/p65, thereby suppressing the expression of these inflammatory mediators.[1][3][4]

  • Inflammasome Activation: Inflammasomes are multiprotein complexes that play a critical role in innate immunity by activating caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[7][8] The NLRP3 inflammasome, a well-studied example, is activated by a variety of stimuli, including microbial molecules and endogenous danger signals like extracellular ATP.[9][10][11] The potential of ATA to modulate inflammasome activation presents an additional avenue for its anti-inflammatory effects.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive evaluation of ATA's anti-inflammatory properties, starting from initial in vitro screening to more complex in vivo validation.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A 1. Cell Viability Assay (MTT) Determine non-toxic concentration range of ATA B 2. Anti-inflammatory Screening (LPS-stimulated Macrophages) Measure key pro-inflammatory cytokines (TNF-α, IL-6) A->B Establish non-toxic dose C 3. Mechanistic Studies - Western Blot for NF-κB pathway proteins - qPCR for cytokine gene expression - Immunofluorescence for p65 nuclear translocation B->C Confirm anti-inflammatory effect D 4. Inflammasome Activation Assay (LPS + ATP stimulation) Measure IL-1β release C->D Investigate broader mechanisms E 5. Acute Inflammation Model (LPS-induced Endotoxemia) Measure systemic cytokine levels and organ-specific markers C->E Validate in vivo efficacy D->E F 6. Data Analysis and Interpretation E->F NF_kB_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK LPS->IKK Activates TNFa TNF-α TNFa->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex p65/p50 IkB->NFkB_complex IkB_p P-IκB IkB->IkB_p p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex p65_n p65 NFkB_complex->p65_n Translocation p50_n p50 NFkB_complex->p50_n Translocation Proteasome Proteasome IkB_p->Proteasome Degradation ATA ATA ATA->IKK Inhibits DNA DNA p65_n->DNA p50_n->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes Inflammasome_Pathway cluster_0 Extracellular cluster_1 Cytoplasm LPS_prime Signal 1: LPS pro_IL1b Pro-IL-1β LPS_prime->pro_IL1b Upregulates ATP Signal 2: ATP NLRP3 NLRP3 ATP->NLRP3 Activates IL1b_out Mature IL-1β ASC ASC NLRP3->ASC Recruits Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome pro_cas1 Pro-Caspase-1 ASC->pro_cas1 Recruits ASC->Inflammasome pro_cas1->Inflammasome cas1 Active Caspase-1 Inflammasome->cas1 Activates cas1->pro_IL1b Cleaves pro_IL1b->IL1b_out Secretion ATA_inf ATA ATA_inf->Inflammasome Potential Inhibition

References

Application Notes and Protocols: Aurintricarboxylic Acid in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Aurintricarboxylic Acid (ATA)

This compound (ATA) is a polymeric and polyanionic aromatic compound known for its broad-spectrum inhibitory activity against a variety of biological targets.[1][2] It primarily functions by interfering with protein-nucleic acid and protein-protein interactions.[3][4] This characteristic has led to its investigation in diverse therapeutic areas, including antiviral, anticancer, and anti-inflammatory research.[3] ATA has been identified as an inhibitor of numerous enzymes such as topoisomerase II, ribonucleases, and viral polymerases.[3][5][6] Furthermore, it modulates key signaling pathways, including the Jak2/STAT5 and TWEAK-Fn14 pathways, and can inhibit apoptosis.[3][5]

However, researchers should exercise caution when using ATA in high-throughput screening (HTS) campaigns. ATA is classified as a Pan-Assay Interference Compound (PAINS).[2] PAINS are known to exhibit non-specific activity and can interfere with assay readouts, leading to a high rate of false-positive results.[2][7] Its heterogeneous polymeric nature can also lead to variability between batches.[2][8] Therefore, rigorous validation and the use of appropriate controls are essential when interpreting data generated with ATA.

Quantitative Inhibitory Activity of ATA

The inhibitory potency of ATA is highly dependent on the specific target and the assay conditions. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) for ATA against a range of biological targets.

Table 1: Inhibitory Concentration (IC50) of this compound Against Various Targets

TargetAssay TypeIC50Reference
P2X1 Receptors (rat)Two-electrode voltage clamp electrophysiology8.6 nM[9][10]
P2X3 Receptors (rat)Two-electrode voltage clamp electrophysiology72.9 nM[9][10]
DNA Topoisomerase II (yeast)Relaxation Assay~75 nM[6][10]
Cystathionine-γ-lyase (CSE)Enzyme Inhibition Assay0.6 µM[9]
miRNA function modificationNot Specified0.47 µM[9]
SARS-CoV-2 PLproBiochemical Screening30 µM[11]
SARS-CoV-2 (in vitro)Antiviral Assay50 µM[11]
µ-calpainEnzyme Inhibition Assay22 µM[12]
m-calpainEnzyme Inhibition Assay10 µM[12]
SARS-CoV-2 RdRpRNA Replication Inhibition56 nM[8]

Table 2: Inhibition Constant (Ki) of this compound

TargetAssay TypeKiReference
SARS-CoV-2 PLproBiochemical Screening16 µM[11]

Experimental Protocols

Detailed methodologies for key experiments involving ATA are provided below. These protocols are intended as a guide and may require optimization for specific experimental systems.

Protocol 1: Cell Viability MTT Assay

This colorimetric assay is used to assess the effect of ATA on cell metabolic activity, which serves as an indicator of cell viability.[1]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • This compound (ATA) stock solution

  • Vehicle control (e.g., DMSO, PBS)[1]

  • Positive control for cytotoxicity

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[1]

  • Solubilization agent (e.g., DMSO, acidified isopropanol)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.[1]

  • Treatment: Prepare serial dilutions of ATA in complete culture medium. Remove the old medium from the cells and add the ATA dilutions, vehicle control, and positive control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Solubilization: Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.[1]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol 2: Western Blot for Target Pathway Modulation

This protocol is used to detect changes in the expression or phosphorylation status of specific proteins in a signaling pathway following treatment with ATA.[1]

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete culture medium

  • This compound (ATA) stock solution

  • Vehicle control

  • Positive and negative controls for pathway modulation[1]

  • Ice-cold Phosphate Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors[1]

  • BCA or Bradford protein assay kit[1]

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane[1]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[1]

  • Primary antibody specific to the target protein (or its phosphorylated form)

  • HRP-conjugated secondary antibody[1]

  • Enhanced chemiluminescence (ECL) substrate[1]

  • Imaging system

Procedure:

  • Cell Treatment: Seed and treat cells with ATA and controls as described in the MTT assay protocol.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[1]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.[1]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Detect the protein signal using an ECL substrate and an imaging system.[1]

Protocol 3: In Vitro Translation Inhibition Assay

This assay assesses the inhibitory effect of ATA on the synthesis of a reporter protein in a cell-free system.[10]

Materials:

  • Rabbit Reticulocyte Lysate[10]

  • Reporter mRNA (e.g., Luciferase mRNA)[10]

  • Amino Acid Mixture (minus methionine)[10]

  • [35S]-Methionine[10]

  • This compound (ATA) stock solution

  • Nuclease-free water

  • Reaction Buffer[10]

  • Trichloroacetic acid (TCA)[10]

  • Glass fiber filters[10]

  • Scintillation fluid and counter[10]

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures in nuclease-free microcentrifuge tubes. A typical 25 µL reaction includes: 12.5 µL Rabbit Reticulocyte Lysate, 0.5 µL Amino Acid Mixture (minus methionine), 1.0 µL [35S]-Methionine, 1.0 µL Luciferase mRNA, and variable volumes of ATA to achieve the desired final concentrations.[10]

  • Incubation: Incubate the reactions at 30°C for 60-90 minutes.

  • Precipitation: Stop the reaction by adding 1 mL of cold 10% TCA. Heat the samples at 90°C for 10 minutes to precipitate the proteins.

  • Filtration: Cool the samples on ice and filter the precipitates through glass fiber filters. Wash the filters with 5% TCA and then with ethanol.

  • Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.[10]

  • Data Analysis: Calculate the percentage of inhibition for each ATA concentration relative to the no-inhibitor control.

Visualizations

Signaling Pathway Diagrams

TWEAK_Fn14_Signaling_Pathway cluster_nucleus TWEAK TWEAK Fn14 Fn14 Receptor TWEAK->Fn14 Binds TRAF2 TRAF2 Fn14->TRAF2 Recruits IKK_Complex IKK Complex TRAF2->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Invasion, Survival) Nucleus->Gene_Expression Promotes ATA Aurintricarboxylic Acid (ATA) ATA->IKK_Complex Inhibits ATA->NFkB Inhibits Translocation Protein_Synthesis_Inhibition mRNA mRNA Ribosome_40S 40S Ribosomal Subunit mRNA->Ribosome_40S Binds to Pre_initiation_Complex 48S Pre-initiation Complex Ribosome_80S 80S Ribosome (Functional) Pre_initiation_Complex->Ribosome_80S Ribosome_60S 60S Ribosomal Subunit Ribosome_60S->Pre_initiation_Complex Protein Protein Synthesis Ribosome_80S->Protein ATA Aurintricarboxylic Acid (ATA) ATA->Ribosome_40S Prevents mRNA Binding HTS_Workflow_for_ATA Start Start: Compound Library (including ATA) Primary_Screen Primary High-Throughput Screen (HTS) Start->Primary_Screen Hit_Identification Initial Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response PAINS_Filter PAINS Analysis & Counter-screens Dose_Response->PAINS_Filter Confirmed_Hit Confirmed Hit PAINS_Filter->Confirmed_Hit Passes False_Positive Potential False Positive (PAINS activity) PAINS_Filter->False_Positive Fails Secondary_Assays Secondary & Orthogonal Assays (e.g., Western Blot) Confirmed_Hit->Secondary_Assays Mechanism_Studies Mechanism of Action Studies Secondary_Assays->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

References

Troubleshooting & Optimization

Technical Support Center: Aurintricarboxylic Acid in RNA Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Aurintricarboxylic Acid (ATA) as an RNase inhibitor during RNA extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ATA) and how does it protect RNA?

This compound is a potent inhibitor of nucleases, including the RNases that can rapidly degrade RNA during isolation procedures.[1][2] ATA works by competing with nucleic acids to bind to the active sites of these enzymes, thus preventing them from breaking down the RNA molecules you are trying to isolate.[1] It is a general inhibitor of most proteins that bind to nucleic acids.

Q2: Why is my RNA yield low even when using ATA?

Low RNA yield can result from several factors not directly related to RNase activity. These can include incomplete cell lysis, suboptimal sample storage, or issues with the RNA precipitation or column binding steps. It is also possible that the concentration of ATA itself is not optimal for your specific sample type.

Q3: Can ATA interfere with downstream applications?

Yes. Since ATA binds to nucleic acids, it can form stable complexes that may inhibit enzymes used in downstream applications such as reverse transcription (RT-PCR) or in vitro transcription.[3][4] Therefore, it is often necessary to remove ATA from the purified RNA.

Q4: How does ATA affect spectrophotometric quantification of RNA?

ATA is a colored compound and can interfere with standard spectrophotometric readings at 260 nm (A260), leading to an overestimation of the RNA concentration. A correction method is required for accurate quantification.

Q5: How can I remove ATA from my purified RNA sample?

ATA can be effectively removed from RNA preparations by gel filtration chromatography using a resin like Sephadex G-100.[1] This method separates the small ATA molecules from the much larger RNA molecules.

Troubleshooting Guides

Issue 1: Low RNA Yield

If you are experiencing lower than expected RNA yields, consult the following table for potential causes and solutions.

Potential Cause Recommended Solution Expected Outcome
Suboptimal ATA Concentration The optimal concentration of ATA can vary. A common starting concentration is 1 mM in the lysis buffer.[1] Prepare fresh ATA solutions and consider titrating the concentration to find the optimal level for your tissue or cell type.Increased yield of intact, high-molecular-weight RNA.
Incomplete Cell or Tissue Lysis Ensure thorough homogenization of the sample in the lysis buffer containing ATA. For tough tissues, consider mechanical disruption methods such as bead beating or rotor-stator homogenization.Complete release of cellular contents, maximizing the amount of RNA available for purification.
Improper Sample Handling Flash-freeze tissues in liquid nitrogen immediately after harvesting and store at -80°C. For cells, proceed with lysis immediately after harvesting. Avoid repeated freeze-thaw cycles.Preservation of RNA integrity from the start of the workflow.
Inefficient RNA Precipitation/Binding If using alcohol precipitation, ensure the correct volume of isopropanol (B130326) or ethanol (B145695) is used and that incubation times are sufficient. For column-based methods, do not overload the column with too much sample lysate.Efficient recovery of RNA from the aqueous phase.

Quantitative Data Summary: Expected RNA Yield

Condition Expected RNA Yield (per gram of tissue) Reference
With ATA in Extraction Buffer0.5 - 2.0 mg[3][4]
Without ATA in Extraction BufferHighly variable, often lower with signs of degradationGeneral Knowledge
Issue 2: Poor RNA Quality (Low A260/280 or A260/230 Ratios)

Low spectrophotometric ratios indicate the presence of contaminants.

Potential Cause Recommended Solution Expected Outcome
Protein Contamination (Low A260/280) Ensure complete separation of the aqueous and organic phases during phenol-chloroform extraction. Avoid carrying over any of the interphase. Consider an additional chloroform (B151607) extraction step.A260/280 ratio improves to the optimal range of 1.8-2.1.
Guanidinium (B1211019) Salt Carryover (Low A260/230) Ensure the RNA pellet is washed thoroughly with 70-80% ethanol after precipitation. For column-based kits, perform an additional wash step as per the manufacturer's protocol.A260/230 ratio improves to >1.8.
Residual Phenol After the aqueous phase is transferred, perform a chloroform-only extraction to remove any remaining phenol.Improved purity and suitability for downstream applications.
ATA Interference If quantifying without a correction method, ATA can affect the ratios. Use the spectrophotometric correction protocol below or remove ATA prior to quantification.More accurate assessment of RNA purity.

Experimental Protocols

Protocol 1: Recommended Protocol for RNA Isolation with this compound

This protocol is a synthesized method based on standard guanidinium thiocyanate-phenol-chloroform extraction, incorporating ATA for RNase inhibition.

Materials:

  • Tissue or cells

  • Lysis Buffer (e.g., TRIzol or a similar reagent containing guanidinium thiocyanate (B1210189) and phenol)

  • This compound (ATA), 1 M stock solution in sterile water

  • Chloroform

  • Isopropanol

  • 75% Ethanol in RNase-free water

  • RNase-free water

Procedure:

  • Prepare Lysis Buffer with ATA: Immediately before use, add ATA stock solution to the lysis buffer to a final concentration of 1 mM. For example, add 1 µL of 1 M ATA to 1 mL of lysis buffer.

  • Homogenization:

    • Tissues: Homogenize tissue samples in the ATA-containing lysis buffer (1 mL per 50-100 mg of tissue) using a glass-Teflon or power homogenizer.

    • Cells: Lyse cells grown in monolayer directly in the culture dish by adding the ATA-containing lysis buffer. For suspension cells, pellet the cells and lyse in the ATA-containing lysis buffer (1 mL per 5-10 x 10^6 cells).

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform per 1 mL of lysis buffer used. Cap the tube securely and shake vigorously for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of lysis buffer used. Mix and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash:

    • Remove the supernatant.

    • Wash the RNA pellet once with 1 mL of 75% ethanol.

    • Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspend RNA:

    • Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Dissolve the RNA in an appropriate volume of RNase-free water.

Protocol 2: Spectrophotometric Quantification of RNA in the Presence of ATA

This method allows for a more accurate estimation of RNA concentration when ATA is present.

  • Dilute your RNA sample in RNase-free water or an appropriate buffer.

  • Measure the absorbance at 260 nm (A260) and 320 nm (A320). The A320 reading accounts for turbidity.

  • Measure the absorbance of a blank solution containing the same concentration of ATA as your sample at 260 nm and 320 nm.

  • Calculate the corrected absorbance for your RNA sample: Corrected A260 = (A260 of sample - A320 of sample) - (A260 of ATA blank - A320 of ATA blank)

  • Calculate the RNA concentration: RNA Concentration (µg/mL) = Corrected A260 x 40

Protocol 3: Removal of ATA from RNA Samples

This protocol uses gel filtration to separate RNA from ATA.

Materials:

  • Sephadex G-100 resin

  • Chromatography column

  • RNase-free buffer (e.g., 0.1x SSC)

Procedure:

  • Swell the Sephadex G-100 resin in RNase-free buffer according to the manufacturer's instructions.

  • Pack a chromatography column with the swollen resin.

  • Equilibrate the column by washing with 2-3 column volumes of RNase-free buffer.

  • Carefully load your RNA sample onto the top of the resin bed.

  • Elute the RNA from the column with RNase-free buffer. The larger RNA molecules will pass through the column more quickly (in the void volume), while the smaller ATA molecules will be retained by the resin.

  • Collect fractions and measure the A260 of each fraction to identify those containing RNA.

  • Pool the RNA-containing fractions.

Visualizations

RNA_Isolation_Workflow start Sample Collection (Tissue/Cells) lysis Homogenization in Lysis Buffer + ATA start->lysis phase_sep Phase Separation (Chloroform) lysis->phase_sep precipitation RNA Precipitation (Isopropanol) phase_sep->precipitation wash RNA Wash (75% Ethanol) precipitation->wash resuspend Resuspension in RNase-free Water wash->resuspend qc Quality Control (Spectrophotometry, Gel) resuspend->qc

Caption: General workflow for RNA isolation using ATA.

ATA_Mechanism cluster_0 Without ATA cluster_1 With ATA RNA RNA Substrate Degraded_RNA Degraded RNA Fragments RNA->Degraded_RNA RNase Active RNase RNase->RNA Binds and Cleaves ATA ATA RNase_Inhibited Inhibited RNase ATA->RNase_Inhibited Binds to Active Site Intact_RNA Intact RNA RNase_Inhibited->Intact_RNA Cannot Bind/Cleave

Caption: Mechanism of RNase inhibition by ATA.

Troubleshooting_Logic start Low RNA Yield? check_lysis Is Lysis Complete? start->check_lysis Yes check_ata Is ATA Conc. Optimal? check_lysis->check_ata Yes optimize_lysis Optimize Homogenization check_lysis->optimize_lysis No check_protocol Followed Precipitation/ Binding Protocol Correctly? check_ata->check_protocol Yes optimize_ata Titrate ATA Concentration check_ata->optimize_ata No review_protocol Review Protocol Steps check_protocol->review_protocol No success Yield Improved optimize_lysis->success optimize_ata->success review_protocol->success

Caption: Troubleshooting logic for low RNA yield with ATA.

References

How to remove Aurintricarboxylic Acid from samples after extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of Aurintricarboxylic Acid (ATA) from samples after extraction.

Troubleshooting Guides

This section addresses specific issues that may arise during the removal of ATA from your experimental samples.

Issue 1: Inhibition of Downstream Enzymatic Reactions

  • Question: My downstream applications that involve enzymes like polymerases or ligases are failing after using ATA in my extraction. What could be the cause?

  • Answer: Residual ATA in your sample is a likely cause of inhibition. ATA is a potent inhibitor of a wide range of proteins that bind to nucleic acids. It is crucial to remove ATA effectively before proceeding with enzymatic reactions.

    • Solution: Implement a robust purification step after the initial extraction. The two primary methods for ATA removal are gel filtration (size-exclusion chromatography) and precipitation. Ensure you are following a validated protocol for one of these methods. For highly sensitive applications, quantifying residual ATA using a method like liquid chromatography-mass spectrometry (LC-MS/MS) can confirm its removal.

Issue 2: Persistent Nucleic Acid Degradation

  • Question: I've used ATA to inhibit nucleases, but my RNA/DNA samples still show signs of degradation. Why is this happening?

  • Answer: There are several potential reasons for persistent nuclease activity even in the presence of ATA:

    • Incomplete Lysis: If cells or tissues are not completely and rapidly homogenized in the lysis buffer containing ATA, nucleases can be released and degrade nucleic acids before being inhibited.

    • Insufficient ATA Concentration: The concentration of ATA in your lysis buffer may be too low to effectively inhibit the high levels of nucleases present in your specific sample type.

    • Presence of Cations: Some nucleases require divalent cations such as Mg²⁺ or Ca²⁺ for their activity. While ATA can chelate some cations, its main inhibitory mechanism is competitive.

    • Solutions:

      • Ensure thorough and immediate homogenization of your sample in the lysis buffer.

      • Perform a titration experiment to determine the optimal concentration of ATA for your sample.

      • Consider adding a chelating agent like EDTA to your lysis buffer in conjunction with ATA to inactivate cation-dependent nucleases.

Issue 3: High Background in Fluorescence Assays

  • Question: I am observing high background fluorescence or signal quenching in my fluorescence-based assays after using ATA. What is causing this interference?

  • Answer: The aromatic structure of ATA can lead to autofluorescence or quenching of fluorescent signals, interfering with assay results.

    • Troubleshooting Steps:

      • Measure ATA's Fluorescence: Scan the emission spectrum of a solution of ATA alone at the excitation wavelength of your fluorophore to check for overlapping autofluorescence.

      • Perform a Quenching Control: Measure the fluorescence of your fluorescent dye or protein at a known concentration. Then, add ATA at your working concentration and measure again. A significant drop in fluorescence indicates quenching.

      • Optimize Assay Conditions:

        • If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with ATA's absorbance or emission spectrum.

        • Use the lowest effective concentration of ATA.

        • Incorporate additional wash steps in your protocol to remove any unbound ATA before reading the fluorescence.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about working with and removing ATA.

  • What are the most common methods for removing ATA from samples? The two most effective and widely used methods are gel filtration (size-exclusion chromatography) and precipitation (typically with trichloroacetic acid/acetone).

  • How do I choose between gel filtration and precipitation for ATA removal? The choice depends on your sample type, downstream application, and available equipment.

    • Gel filtration is a milder method that is well-suited for preserving the integrity of proteins and large nucleic acids. It is effective for buffer exchange at the same time as removing ATA.

    • Precipitation is a rapid and effective method for concentrating samples while removing ATA. However, it can sometimes lead to co-precipitation of other molecules and may require careful resuspension of the pellet.

  • How can I prepare and store ATA solutions to ensure stability? ATA is soluble in 1 M NH4OH (10 mg/ml), water (7 mg/ml), and ethanol (B145695) (60 mg/ml). For long-term storage, it is recommended to store the solid form of ATA at -20°C. Stock solutions can be prepared in a suitable solvent and stored in aliquots at -20°C to minimize freeze-thaw cycles.

  • Why are my experimental results with ATA inconsistent between batches? Commercial preparations of ATA are often heterogeneous mixtures of polymers with varying chain lengths. This can lead to batch-to-batch variability in biological activity and inhibitory potential. If you suspect batch variability, it is advisable to test a new lot of ATA.

Quantitative Data on ATA Removal Methods

MethodPrinciple of SeparationExpected ATA Removal EfficiencyPotential Impact on Sample
Gel Filtration (Size-Exclusion Chromatography) Separates molecules based on size. Larger molecules (proteins, nucleic acids) elute first, while smaller molecules like ATA are retained in the porous beads of the column matrix.HighMinimal impact on the biological activity of the sample. Can result in some sample dilution.
Precipitation (TCA/Acetone) Alters the solubility of macromolecules, causing them to precipitate out of solution while small molecules like ATA remain in the supernatant.HighCan be denaturing for some proteins. The pellet may be difficult to resuspend. Risk of co-precipitation of other molecules.
Validation by LC-MS/MS A highly sensitive and specific method for detecting and quantifying residual ATA in a sample after purification.N/A (This is a validation method)N/A

Experimental Protocols

Protocol 1: ATA Removal using Gel Filtration (Sephadex G-25 Spin Column)

This protocol is designed for the rapid removal of ATA from nucleic acid or protein samples using a pre-packed Sephadex G-25 spin column.

Materials:

  • Sephadex G-25 spin column (e.g., from Geneaid or Advansta)[1][2]

  • Equilibration buffer (appropriate for your downstream application)

  • Microcentrifuge

  • Collection tubes (1.5 mL and 2 mL)

Procedure:

  • Column Preparation:

    • Gently vortex the spin column to resuspend the gel matrix.

    • Remove the bottom cap and loosen the top cap.

    • Place the column into a 2 mL collection tube.

    • Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.[1] Discard the flow-through.

  • Column Equilibration:

    • Place the column back into the 2 mL collection tube.

    • Add 350-400 µL of your desired equilibration buffer to the top of the resin bed.[1][2]

    • Centrifuge at 1,000 x g for 2 minutes.[1] Discard the flow-through.

    • Repeat the equilibration step 3-4 more times to ensure the column is fully equilibrated with the new buffer.[2]

  • Sample Loading and Elution:

    • Place the equilibrated spin column into a clean 1.5 mL collection tube.

    • Slowly and carefully apply your sample (typically 20-100 µL) to the center of the resin bed.[1]

    • Centrifuge at 1,000 x g for 3 minutes to elute your purified sample.[1]

    • The purified sample, now free of ATA, will be in the collection tube.

Protocol 2: ATA Removal using Trichloroacetic Acid (TCA)/Acetone (B3395972) Precipitation

This protocol is suitable for precipitating proteins or nucleic acids to remove ATA.

Materials:

  • Trichloroacetic acid (TCA), 20% (w/v) solution, ice-cold

  • Acetone, ice-cold

  • Microcentrifuge

  • Resuspension buffer (appropriate for your downstream application)

Procedure:

  • TCA Precipitation:

    • To your sample, add an equal volume of ice-cold 20% TCA.

    • Incubate the mixture on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully aspirate and discard the supernatant, which contains the ATA.

  • Acetone Wash:

    • Add approximately 300 µL of ice-cold acetone to the pellet.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Carefully aspirate and discard the acetone.

  • Drying and Resuspension:

    • Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.

    • Resuspend the pellet in a suitable buffer for your downstream application.

Visualizations

experimental_workflow_gel_filtration start Sample containing ATA prep_col Prepare Spin Column (Remove storage buffer) start->prep_col equil_col Equilibrate Column (with desired buffer) prep_col->equil_col load_sample Load Sample (onto resin bed) equil_col->load_sample centrifuge Centrifuge (Elute sample) load_sample->centrifuge collect Collect Purified Sample (ATA-free) centrifuge->collect

Workflow for ATA removal by gel filtration.

experimental_workflow_precipitation start Sample containing ATA add_tca Add Cold 20% TCA & Incubate on Ice start->add_tca centrifuge1 Centrifuge & Discard Supernatant add_tca->centrifuge1 wash_acetone Wash Pellet with Cold Acetone centrifuge1->wash_acetone centrifuge2 Centrifuge & Discard Supernatant wash_acetone->centrifuge2 dry_pellet Air-dry Pellet centrifuge2->dry_pellet resuspend Resuspend in Buffer dry_pellet->resuspend

Workflow for ATA removal by precipitation.

References

Technical Support Center: Optimizing Aurintricarboxylic Acid (ATA) Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Aurintricarboxylic Acid (ATA) concentration and minimize cytotoxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound (ATA) in cell culture?

A1: The optimal concentration of ATA is highly dependent on the specific cell line and the experimental endpoint. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) and the maximum non-toxic concentration. A suggested starting range for these experiments is between 0.1 µM and 100 µM.[1] For some applications, such as suppressing malignant phenotypes in drug-resistant cancer cells, concentrations around 1 mM have been used, though it's noted that concentrations of 2 mM may almost abolish the growth of normal cells over prolonged periods.[2]

Q2: How should I prepare and store ATA for cell culture experiments?

A2: It is advisable to prepare a high-concentration stock solution of ATA (e.g., 10-100 mM) in a suitable solvent like DMSO.[1] This stock solution should be stored at -20°C or -80°C and divided into small aliquots to minimize freeze-thaw cycles, which can degrade the compound.[1]

Q3: Can ATA interfere with common cell-based assays?

A3: Yes, ATA is a polyanionic and colored compound that can interfere with certain assays.[1] For instance, it may interfere with tetrazolium-based dyes like MTT, potentially leading to inaccurate readings of cell viability.[1] Its aromatic structure can also cause autofluorescence or quenching of signals in fluorescence-based assays.[3] It is recommended to use multiple assay types to validate findings and to run appropriate controls, such as measuring the fluorescence of ATA alone.[1][3]

Q4: What are the known molecular mechanisms of ATA that could contribute to cytotoxicity at high concentrations?

A4: ATA has several mechanisms of action that can lead to cytotoxicity. It is a potent inhibitor of various enzymes, including topoisomerase II, and can disrupt protein-nucleic acid interactions.[4][5][6] ATA can also modulate multiple intracellular signaling pathways, such as the TWEAK-Fn14, Jak/STAT, and NF-κB pathways.[4] At high concentrations, these widespread inhibitory effects can disrupt essential cellular processes and lead to cell death.

Troubleshooting Guides

Issue 1: High Cell Death Observed After ATA Treatment

If you observe significant cell death after treating your cell cultures with ATA, follow these troubleshooting steps:

  • Step 1: Verify ATA Concentration and Purity.

    • Action: Double-check all calculations for your stock and working solutions. If possible, confirm the purity of your ATA compound.

    • Rationale: Simple dilution errors can result in unexpectedly high and cytotoxic concentrations. Impurities in the compound can also contribute to cell death.[1]

  • Step 2: Perform a Dose-Response Curve.

    • Action: Conduct a dose-response experiment using a broad range of ATA concentrations to identify the IC50 and the maximum non-toxic concentration for your specific cell line.

    • Rationale: The cytotoxic effects of ATA are highly cell-type dependent. A concentration that is non-toxic in one cell line may be lethal in another.[1]

  • Step 3: Utilize Multiple Viability Assays.

    • Action: Employ at least two different types of viability assays that measure distinct cellular parameters. For example, combine a metabolic assay (e.g., MTT) with a membrane integrity assay (e.g., LDH release or Trypan Blue exclusion).[1]

    • Rationale: As ATA can interfere with certain assay reagents, using orthogonal methods will provide a more accurate assessment of cell viability.[1]

  • Step 4: Monitor Cell Health and Confluency.

    • Action: Ensure that cells are in the logarithmic growth phase and are plated at a consistent density for all experiments.

    • Rationale: The physiological state of the cells can significantly influence their sensitivity to chemical treatments.[1]

Issue 2: Inconsistent or Unexpected Results in Functional Assays

If you are observing unexpected or inconsistent results in your functional assays following ATA treatment, consider the following:

  • Step 1: Account for Assay Interference.

    • Action: For fluorescence-based assays, measure the fluorescence of ATA alone to check for autofluorescence. Perform a quenching control by adding ATA to a known concentration of your fluorescent dye.[3] For protein quantification assays like BCA, be aware that ATA's chemical structure can interfere with the assay, potentially leading to inaccurate readings.[3]

    • Rationale: ATA's chemical properties can directly interfere with assay components, leading to false-positive or false-negative results.[3]

  • Step 2: Confirm Target Engagement.

    • Action: If you are studying a specific signaling pathway, use techniques like Western blotting to confirm that ATA is affecting the phosphorylation or expression levels of your target proteins.

    • Rationale: This will help to distinguish a specific biological effect of ATA from general cytotoxicity or assay interference.

Data Presentation

Table 1: IC50 Values of this compound (ATA) in Various Contexts

CompoundCell Line/TargetIC50 ValueReference
This compoundrP2X1R8.6 nM[7]
This compoundrP2X3R72.9 nM[7]
This compoundYeast Topoisomerase II~75 nM[6]
This compoundmiRNA regulation0.47 µM[7]
This compoundCystathionine-lyase (CSE)0.6 µM[7]
CisplatinA549 (cisplatin-sensitive)5.67 µM[2]
CisplatinA549/DDP (cisplatin-resistant)24.57 µM[2]

Table 2: Recommended Concentration Ranges for ATA Experiments

Experimental GoalSuggested Concentration RangeNotes
Initial Dose-Response Screening0.1 µM - 100 µMTo determine IC50 and non-toxic range.[1]
Inhibition of Malignant Phenotypes (in some cancer cells)0.1 mM - 1 mMHigher concentrations may be needed, but cytotoxicity should be carefully monitored.[2]
Inhibition of Apoptosis1 µM - 10 µM (starting range)The optimal non-toxic concentration is highly cell-dependent.[3]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

  • Treatment: Treat cells with a serial dilution of ATA. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

  • Solubilization: Add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan (B1609692) crystals.[8]

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[2]

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of cell viability against the ATA concentration to generate a dose-response curve and determine the IC50 value.[1]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

  • Measurement: Incubate as instructed and then measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (untreated and maximum LDH release).

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the expression or phosphorylation status of proteins within a signaling pathway.[8]

  • Cell Lysis: After treatment with ATA and controls, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8] Be mindful of potential interference from ATA with the BCA assay.[3]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (or its phosphorylated form) overnight at 4°C.[8]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis prep_stock Prepare ATA Stock (10-100 mM in DMSO) dose_response Perform Dose-Response (0.1 µM - 100 µM ATA) prep_stock->dose_response seed_cells Seed Cells in Multi-well Plates seed_cells->dose_response incubation Incubate for 24, 48, 72 hours dose_response->incubation viability_assay Assess Viability (MTT & LDH Assays) incubation->viability_assay functional_assay Perform Functional Assays (e.g., Western Blot) incubation->functional_assay data_analysis Analyze Data & Determine Optimal Concentration viability_assay->data_analysis functional_assay->data_analysis

Caption: Experimental workflow for optimizing ATA concentration.

signaling_pathway cluster_tweaks TWEAK-Fn14 Pathway cluster_jakstat Jak/STAT Pathway cluster_apoptosis Apoptosis Regulation ATA This compound (ATA) Rac1 Rac1 Activation ATA->Rac1 Inhibits JAK JAK ATA->JAK Modulates TopoisomeraseII Topoisomerase II ATA->TopoisomeraseII Inhibits Calpain Calpain ATA->Calpain Inhibits TWEAK TWEAK Fn14 Fn14 Receptor TWEAK->Fn14 TRAF2 TRAF2 Recruitment Fn14->TRAF2 TRAF2->Rac1 NFkB_TWEAK NF-κB Activation Rac1->NFkB_TWEAK Cytokine Cytokine Receptor Receptor Cytokine->Receptor Receptor->JAK STAT STAT Phosphorylation JAK->STAT

Caption: ATA's inhibitory effects on key signaling pathways.

troubleshooting_logic cluster_verify Verification Steps cluster_optimize Optimization Steps start High Cytotoxicity Observed? check_conc Verify ATA Concentration start->check_conc Yes check_purity Check Compound Purity check_conc->check_purity dose_response Perform Dose-Response Curve check_purity->dose_response multi_assay Use Multiple Viability Assays dose_response->multi_assay end Optimal Concentration Identified multi_assay->end

Caption: Troubleshooting logic for unexpected ATA cytotoxicity.

References

Aurintricarboxylic Acid interference with downstream enzymatic reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aurintricarboxylic Acid (ATA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of ATA and its interference with downstream enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ATA) and what is its primary mechanism of action?

A1: this compound (ATA) is a polyanionic, aromatic compound that acts as a broad-spectrum inhibitor of various enzymes that interact with nucleic acids.[1][2] Its primary mechanism of action involves competing with nucleic acids (DNA and RNA) for their binding sites on enzymes.[1][3] This competitive inhibition prevents the enzymes from binding to their natural substrates, thereby inhibiting their activity.[3] ATA can form polymers in solution, and it is these polymeric forms that are thought to resemble nucleic acids and effectively compete for the binding clefts on proteins.[4]

Q2: Which enzymes are known to be inhibited by ATA?

A2: ATA inhibits a wide range of enzymes that bind to nucleic acids. These include, but are not limited to:

  • Nucleases: Such as DNase I, RNase A, S1 nuclease, and exonuclease III.[1][5][6]

  • Polymerases: Including Taq polymerase and RNA polymerases.[4][5]

  • Reverse Transcriptases: Such as Moloney murine leukemia virus (M-MLV) reverse transcriptase.[5][7][8]

  • Topoisomerases: Notably DNA topoisomerase II.[9][10]

Q3: What are the common applications of ATA in research?

A3: Due to its potent inhibitory effects on nucleases, ATA is frequently used to prevent the degradation of RNA and DNA during isolation and purification procedures.[6][9] It is also utilized in studies of protein biosynthesis, viral replication, and apoptosis.[9][11][12]

Q4: Can ATA be cytotoxic?

A4: Yes, ATA can exhibit cytotoxicity, and its effects are dependent on the cell type and concentration.[1] While it is used to inhibit apoptosis in some experimental setups, at higher concentrations it can be toxic to cells.[2] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.[1][2]

Q5: How should I prepare and store ATA solutions?

A5: ATA is soluble in various solvents, including 1 M NH4OH (10 mg/ml), water (7 mg/ml), and ethanol (B145695) (60 mg/ml). For long-term storage, the solid form of ATA should be kept at -20°C. Stock solutions can be prepared and stored in aliquots at -20°C to minimize freeze-thaw cycles.[1]

Troubleshooting Guides

Problem 1: Persistent Nucleic Acid Degradation Despite ATA Use

Possible Causes & Solutions

  • Insufficient ATA Concentration: The concentration of ATA may be too low to effectively inhibit the nuclease activity in your sample.

    • Solution: Increase the ATA concentration in your lysis buffer. It is recommended to perform a titration experiment to determine the optimal inhibitory concentration for your specific sample type.[1]

  • Poor Quality of ATA: Commercial preparations of ATA can be heterogeneous, and the inhibitory activity can vary between batches and suppliers.

    • Solution: Use high-quality, molecular biology-grade ATA. If you suspect batch-to-batch variability, it is advisable to test a new lot.[1]

  • Inadequate Lysis/Homogenization: Incomplete cell or tissue disruption can lead to the release of nucleases that are not immediately exposed to ATA.

    • Solution: Ensure thorough and rapid homogenization of your sample immediately after adding the lysis buffer containing ATA.[1]

  • Presence of Divalent Cations: Some nucleases require divalent cations like Mg2+ or Ca2+ for their activity. While ATA's primary mechanism is competitive inhibition, its ability to chelate cations is limited.

    • Solution: Consider adding a chelating agent like EDTA to your lysis buffer in conjunction with ATA to inactivate cation-dependent nucleases.[1]

Problem 2: Inhibition of Downstream Enzymatic Reactions (e.g., PCR, RT-PCR, in vitro transcription)

Possible Cause & Solution

  • ATA Carryover: Residual ATA from the nucleic acid isolation procedure is a common cause of inhibition in downstream applications.

    • Solution: It is critical to remove ATA from your nucleic acid sample before proceeding with enzymatic reactions.[1] Effective removal can be achieved through methods such as gel filtration or size-exclusion chromatography.[1][6] Phenol-chloroform extraction followed by ethanol precipitation can also be effective.

Problem 3: Inconsistent or Unexpected Results in Cell-Based Assays

Possible Causes & Solutions

  • Pan-Assay Interference Compound (PAINS): ATA is classified as a PAINS, meaning it can react non-specifically with multiple biological targets, leading to false-positive or difficult-to-interpret results.[2]

    • Solution: Be cautious when interpreting results. Include appropriate negative and positive controls to validate the specificity of the observed effects.

  • Off-Target Effects: ATA's broad spectrum of activity means it can have off-target effects that may interfere with the specific pathway you are studying.[2]

    • Solution: If you observe consistent, non-lethal changes, it may be an inherent effect of ATA on your cell line. Document these changes and consider if they impact the interpretation of your results. If the off-target effects are problematic, you may need to find an alternative inhibitor.[2]

  • Interference with Assays: The chemical properties of ATA can interfere with common laboratory assays.

    • Protein Quantification Assays (Bradford, BCA): The phenolic groups in ATA can interact with assay reagents, leading to inaccurate protein concentration measurements.[2]

      • Solution: Run a control with ATA alone to confirm interference. If interference is observed, consider using an alternative protein quantification method that is less susceptible to interfering substances.[2]

    • Fluorescence-Based Assays: ATA can cause autofluorescence or quenching of fluorescent signals.[2]

      • Solution: Measure the fluorescence of ATA alone to check for autofluorescence. Perform a quenching control by adding ATA to your fluorescent dye or protein. If interference is significant, consider using a fluorophore with different excitation/emission spectra or reducing the ATA concentration.[2]

Quantitative Data on ATA Enzyme Inhibition

The inhibitory potency of ATA varies depending on the target enzyme and the experimental conditions. The following table summarizes available data on the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for several enzymes.

EnzymeOrganism/SourceInhibition ParameterValueReference
DNase IBovine PancreasKd9.019 µM[5]
RNase ABovine PancreasKd2.33 µM[5]
Reverse TranscriptaseM-MLVKd0.255 µM[5]
Taq PolymeraseThermus aquaticusKd81.97 µM[5]
PhosphofructokinaseRabbit LiverIC500.2 µM[13]
SARS-CoV-2 PLproIC5030 µM[14]
TAZ-TEAD ComplexHumanIC5035 nM[15]

Note: IC50 and Kd values are context-dependent and can vary based on substrate concentration, buffer conditions, and the specific assay used.

Experimental Protocols

Protocol 1: Determining the Optimal ATA Concentration for Nuclease Inhibition

This protocol helps determine the minimum effective concentration of ATA required to prevent nucleic acid degradation in your specific sample.

Materials:

  • Your cell or tissue lysate

  • Purified RNA or DNA (as a control substrate)

  • This compound (ATA) stock solution

  • Nuclease-free water

  • RNA or DNA loading dye

  • Agarose (B213101) gel and electrophoresis equipment

  • Incubator or water bath at 37°C

Procedure:

  • Prepare a series of ATA dilutions: In separate microcentrifuge tubes, prepare a serial dilution of ATA in your lysis buffer to cover a range of concentrations (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM).

  • Set up reaction tubes: For each ATA concentration, prepare a tube containing your cell/tissue lysate and a known amount of control RNA or DNA. Include a "no lysate" control.

  • Incubation: Incubate all tubes at 37°C for a defined period (e.g., 15-30 minutes). The incubation time may need to be optimized based on the level of nuclease activity in your sample.[1]

  • Stop the reaction: Stop the reaction by adding an appropriate loading dye containing a denaturing agent (e.g., formamide (B127407) for RNA) and a chelating agent (e.g., EDTA). Place the tubes on ice.[1]

  • Gel Electrophoresis: Analyze the samples by agarose gel electrophoresis to visualize the integrity of the nucleic acid.

  • Analysis: The optimal ATA concentration is the lowest concentration that effectively protects the nucleic acid from degradation, as indicated by a sharp, intact band on the gel compared to the degraded smear in the lower concentration and no-ATA controls.

Protocol 2: Removal of ATA from Nucleic Acid Samples by Gel Filtration

This protocol describes a method to remove ATA from your purified RNA or DNA sample to prevent interference in downstream applications.

Materials:

  • Purified nucleic acid sample containing ATA

  • Sephadex G-50 or G-100 resin (or a pre-packed spin column)

  • Nuclease-free water or appropriate buffer (e.g., TE buffer)

  • Microcentrifuge

Procedure:

  • Prepare the gel filtration column:

    • If using loose resin, swell the required amount of Sephadex resin in nuclease-free water or buffer according to the manufacturer's instructions.

    • Pack a small column (e.g., a 1 ml syringe plugged with glass wool) with the swollen resin.

    • Equilibrate the column by washing it with 2-3 column volumes of nuclease-free water or buffer.

    • For spin columns, hydrate (B1144303) the column according to the manufacturer's protocol.

  • Load the sample: Carefully load your nucleic acid sample onto the top of the prepared column.

  • Elute the nucleic acid:

    • For gravity-flow columns, allow the sample to enter the resin bed and then add nuclease-free water or buffer to elute the nucleic acid. Collect the eluate in fractions.

    • For spin columns, place the column in a collection tube and centrifuge according to the manufacturer's instructions to collect the purified sample.

  • Monitor elution: The larger nucleic acid molecules will pass through the column more quickly (in the void volume), while the smaller ATA molecules will be retained by the resin. If using a gravity-flow column, you can monitor the fractions for the presence of nucleic acid using a spectrophotometer.

  • Pool and concentrate: Pool the fractions containing the purified nucleic acid. If necessary, concentrate the sample using ethanol precipitation or a vacuum concentrator.

  • Quality Control: Assess the purity and integrity of the final nucleic acid sample using a spectrophotometer (checking A260/A280 and A260/230 ratios) and gel electrophoresis.[1]

Visualizations

ATA_Inhibition_Mechanism cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by ATA Enzyme Nucleic Acid-Binding Enzyme Product Product Enzyme->Product Binds & Catalyzes NucleicAcid DNA/RNA Substrate NucleicAcid->Enzyme Enzyme_I Nucleic Acid-Binding Enzyme NoProduct Reaction Inhibited Enzyme_I->NoProduct ATA Aurintricarboxylic Acid (ATA) ATA->Enzyme_I Competitively Binds

Caption: Mechanism of ATA competitive inhibition.

Troubleshooting_Workflow Start Downstream Reaction Inhibited (e.g., PCR) CheckATA Was ATA used during nucleic acid isolation? Start->CheckATA RemoveATA Remove ATA from sample (e.g., gel filtration) CheckATA->RemoveATA Yes OtherInhibitor Consider other potential inhibitors in the sample CheckATA->OtherInhibitor No RepeatReaction Repeat downstream reaction RemoveATA->RepeatReaction Success Problem Resolved RepeatReaction->Success Success Failure Problem Persists RepeatReaction->Failure Failure Failure->OtherInhibitor

Caption: Troubleshooting workflow for ATA interference.

References

Preventing Aurintricarboxylic Acid precipitation in experimental buffers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of Aurintricarboxylic Acid (ATA) in experimental settings. Find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to prevent ATA precipitation and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ATA) and in what forms is it available?

This compound is a polymeric aromatic compound that functions as a potent inhibitor of protein-nucleic acid interactions.[1] It is widely used to inhibit various enzymes, including topoisomerase II and ribonucleases.[1] Commercially, ATA is available in two primary forms: the free acid and its triammonium (B15348185) salt. The choice between these forms is critical as it significantly impacts the compound's solubility.[1]

Q2: Why is my ATA precipitating in my aqueous buffer?

Precipitation of ATA in aqueous buffers is a common issue and can be attributed to several factors:

  • Form of ATA: The free acid form of ATA is practically insoluble in water.[1] The triammonium salt offers significantly better, though still limited, aqueous solubility.[1]

  • pH of the Buffer: ATA is an acidic molecule, and its solubility is pH-dependent, increasing in alkaline conditions.[1]

  • Concentration: The solubility of the ATA triammonium salt in aqueous buffers like PBS (pH 7.2) is limited to approximately 0.1 mg/mL.[1] Exceeding this concentration will likely result in precipitation.

  • Buffer Composition: While specific comparative data is limited, the components of your buffer system can influence ATA solubility.

  • Presence of Divalent Cations: Divalent cations such as Mg²⁺ and Ca²⁺ can stimulate the binding of ATA to ribosomes, and while direct effects on solubility are not well-documented, complex formation could potentially lead to precipitation.[2]

Q3: How can I improve the solubility and stability of ATA in my experiments?

To enhance solubility and stability, consider the following strategies:

  • Use the Triammonium Salt: Whenever possible, use the triammonium salt of ATA for aqueous solutions due to its higher solubility compared to the free acid form.[1]

  • Adjust the pH: Increasing the pH of the buffer can improve the solubility of ATA. A common approach is to dissolve ATA in a small volume of a weak base (e.g., 0.1 M NaOH) before diluting it into the final experimental buffer.[1][3]

  • Prepare High-Concentration Stock Solutions in Organic Solvents: A highly effective method is to prepare a concentrated stock solution of ATA in an organic solvent like DMSO or ethanol, in which it is much more soluble. This stock can then be diluted to the final working concentration in your aqueous experimental buffer immediately before use.[1]

  • Prepare Fresh Solutions: Aqueous solutions of ATA are not stable and can polymerize.[1] It is strongly recommended to prepare fresh solutions for each experiment and to avoid storing aqueous dilutions for more than a day.[1]

  • Proper Storage of Stock Solutions: Store organic stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Troubleshooting Guides

Issue: ATA Precipitation During Solution Preparation or Experiment
Observation Potential Cause Recommended Solution
Cloudiness or visible precipitate upon adding ATA to an aqueous buffer. The concentration of ATA exceeds its solubility limit in the buffer.Decrease the final concentration of ATA. For the triammonium salt in PBS (pH 7.2), aim for a concentration at or below 0.1 mg/mL.[1]
The pH of the buffer is too low.Increase the pH of the buffer. Alternatively, dissolve the ATA in a small amount of 0.1 M NaOH and then dilute it into your buffer.[1][3]
You are using the free acid form of ATA.Switch to the more soluble triammonium salt of ATA for aqueous solutions.[1]
Precipitation occurs over time during the experiment. The ATA solution is unstable and is polymerizing.Prepare the aqueous ATA solution fresh immediately before each experiment. Do not store aqueous dilutions for more than 24 hours.[1]
The experimental conditions (e.g., temperature change) are affecting solubility.Before your main experiment, test the solubility of ATA in your specific buffer under the exact experimental conditions (temperature, duration).
Precipitation is observed when diluting a DMSO stock solution into the aqueous buffer. The final concentration of DMSO is too low to maintain ATA solubility at the desired concentration.Ensure the final concentration of the organic solvent is compatible with your experimental system and sufficient to keep ATA in solution. Perform a preliminary test to determine the optimal final solvent concentration.
The buffer contains components that interact with ATA, causing precipitation.If possible, try a different buffer system (e.g., Tris-HCl or HEPES). Consider the potential for interactions with divalent cations.

Quantitative Data Summary

Solubility of this compound (ATA) Forms
Form of ATA Solvent/Buffer Approximate Solubility Reference
Triammonium Salt PBS (pH 7.2)~ 0.1 mg/mL[1][4]
DMSO~ 20 mg/mL[4]
Ethanol~ 10 mg/mL[4]
Water5 mg/mL[2]
Free Acid WaterPractically Insoluble[1]
1 M NH₄OH10 mg/mL[5]
0.1 M NaOH35 mg/mL

Note: Solubility can be batch-dependent and influenced by the polymeric nature of ATA.

Experimental Protocols

Protocol 1: Preparation of a Concentrated ATA Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of ATA triammonium salt in a sterile, chemical-resistant tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-20 mg/mL).[1]

  • Mixing: Vortex or sonicate the mixture at room temperature until the ATA is completely dissolved. Gentle warming to 37°C can aid dissolution.[1]

  • Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to prevent moisture absorption. Store at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[1]

Protocol 2: Preparation of a Working ATA Solution in Aqueous Buffer
  • Thawing: Rapidly thaw a single-use aliquot of the concentrated DMSO stock solution.

  • Dilution: Immediately before use, dilute the stock solution into your pre-warmed experimental aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is compatible with your assay and does not exceed a level that could cause cellular toxicity or other artifacts.

  • Mixing: Gently mix the solution by inversion or light vortexing.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, consider optimizing the protocol by adjusting the final ATA concentration, the buffer pH, or the final DMSO concentration.

Visualizations

Experimental Workflow and Decision-Making

experimental_workflow Workflow for Preparing and Using ATA Solutions start Start: Need to use ATA in an experiment choose_form Choose ATA Form start->choose_form free_acid Free Acid (Limited aqueous use) choose_form->free_acid Insoluble in water ammonium_salt Triammonium Salt (Recommended for aqueous buffers) choose_form->ammonium_salt Better aqueous solubility dissolution_method Select Dissolution Method ammonium_salt->dissolution_method direct_dissolution Direct Dissolution in Aqueous Buffer (Low Concentration) dissolution_method->direct_dissolution If final conc. is very low organic_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) dissolution_method->organic_stock Recommended method prepare_fresh Prepare Solution Fresh Before Use direct_dissolution->prepare_fresh organic_stock->prepare_fresh dilute_stock Dilute Stock into Final Buffer prepare_fresh->dilute_stock check_precipitation Check for Precipitation dilute_stock->check_precipitation proceed Proceed with Experiment check_precipitation->proceed No troubleshoot Troubleshoot: Adjust pH, concentration, or buffer check_precipitation->troubleshoot Yes troubleshoot->dilute_stock

Caption: Decision-making workflow for preparing ATA solutions.

Signaling Pathway Inhibition Example: Jak/STAT Pathway

jak_stat_pathway ATA Inhibition of the Jak/STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak Jak receptor->jak Activates stat STAT jak->stat Phosphorylates p_stat p-STAT stat->p_stat stat_dimer STAT Dimer p_stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to dna DNA stat_dimer->dna Binds to promoter region transcription Gene Transcription dna->transcription Initiates ata This compound (ATA) ata->dna Prevents STAT binding

Caption: ATA inhibits the Jak/STAT pathway by blocking STAT binding to DNA.

References

Technical Support Center: Off-Target Effects of Aurintricarboxylic Acid (ATA) in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of Aurintricarboxylic Acid (ATA) in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ATA) and what are its primary and off-target activities?

This compound is a heterogeneous mixture of polymers, not a single molecular entity. This inherent variability can lead to significant batch-to-batch differences in biological activity and off-target effects.[1] ATA is a potent inhibitor of protein-nucleic acid interactions, which is the basis for many of its biological activities and also its extensive off-target effects.[1][2]

While its "primary" target can be context-dependent, ATA is well-known as an inhibitor of topoisomerase II and apoptosis.[1] It also exhibits antiviral properties by inhibiting viral neuraminidase.[1] However, its off-target effects are widespread and include the inhibition of a diverse range of enzymes and protein-protein interactions. For example, it acts as an antagonist of P2X1 and P2X3 receptors and inhibits the TWEAK-Fn14 signaling pathway.[1]

Q2: Why am I observing inconsistent or unexpected results in my experiments with ATA?

Inconsistent results with ATA often stem from several factors:

  • Heterogeneity: Commercial preparations of ATA are mixtures of polymers with varying molecular weights. This batch-to-batch variability can lead to inconsistent biological activity.[2]

  • Pan-Assay Interference Compound (PAINS): ATA is classified as a PAINS, meaning it can react non-specifically with multiple biological targets, leading to false-positive or difficult-to-interpret results.[2]

  • Broad Spectrum of Activity: ATA's ability to interact with a wide array of proteins and nucleic acids can cause off-target effects that interfere with the specific pathway you are studying.[2]

  • Chemical Instability: The stability of ATA in solution can be a factor, as it can polymerize under different storage and experimental conditions.[1]

Q3: How can ATA interfere with common laboratory assays?

Yes, the chemical properties of ATA can lead to interference with several standard laboratory assays:

  • Protein Quantification Assays: The phenolic groups in ATA can interact with reagents used in protein assays like the Bradford and Bicinchoninic acid (BCA) assays, potentially leading to inaccurate protein concentration measurements.[2]

  • Fluorescence-Based Assays: ATA has been reported to interfere with fluorescence-based assays through quenching of the fluorescent signal or by exhibiting autofluorescence.[2]

Q4: How can I control for the off-target effects of ATA in my experiments?

To confidently attribute an observed effect to a specific target of ATA, it is crucial to implement rigorous controls:[1]

  • Inactive Analog: Use a structurally related but inactive analog of ATA as a negative control.

  • Target Knockdown/Knockout: Employ techniques like siRNA or CRISPR to knock down or knock out the intended target to verify that the observed phenotype is indeed due to its inhibition.

  • Rescue Experiments: Attempt to rescue the phenotype by overexpressing a resistant form of the target protein.

Troubleshooting Guides

Issue 1: High Background Signal or Non-Specific Effects in Cellular Assays
Potential Cause Recommended Solution
ATA's broad activity profile and interaction with multiple cellular components.[1]1. Perform Dose-Response Experiments: Determine the optimal concentration with the highest specific activity and lowest non-specific effects.[1] 2. Include Appropriate Controls: Use cells not expressing the target protein or treated with an inactive analog.[1] 3. Consider Alternative Assays: If possible, use an assay with a more direct readout of target engagement.[1]
The polymeric nature of ATA leading to non-specific binding.[1]
Issue 2: Inconsistent Results Between Different Batches of ATA
Potential Cause Recommended Solution
Inherent heterogeneity and variability in the polymerization of commercial ATA preparations.[1]1. Purchase a Single Large Batch: For a series of experiments, use ATA from a single lot to ensure consistency.[1] 2. Characterize the Batch: If possible, characterize the specific batch being used (e.g., by spectroscopy or chromatography) to assess its composition.[1]
Issue 3: Unexpected Cytotoxicity
Potential Cause Recommended Solution
ATA concentration is too high. While often used to inhibit apoptosis, ATA can be toxic at higher concentrations, and the effective concentration can vary significantly between cell lines.[2]Perform a Dose-Response Experiment: Determine the optimal, non-toxic concentration of ATA for your specific cell line and assay duration. Start with a low concentration (e.g., 1-10 µM) and titrate upwards.[2]
Off-target effects on essential cellular pathways.Document Morphological Changes: If consistent, non-lethal changes in cell morphology are observed, it may be an inherent effect of ATA on your cell line. Document these changes and consider their impact on your results. If problematic, consider an alternative inhibitor.[2]
Issue 4: Interference with Protein Quantification Assays
Potential Cause Recommended Solution
Interaction of ATA's phenolic groups with assay reagents (Bradford, BCA).[2]1. Run a Control with ATA Alone: To confirm interference, test a sample containing only your lysis buffer and another with the buffer plus the working concentration of ATA. A significant signal with ATA alone confirms interference.[2] 2. Choose a Compatible Assay: The Bradford assay is generally less susceptible to interference from reducing agents but can be affected by detergents and pH alterations.[2]
Issue 5: Interference with Fluorescence-Based Assays
Potential Cause Recommended Solution
Autofluorescence or quenching of fluorescent signals due to ATA's aromatic structure.[2]1. Measure the Fluorescence of ATA Alone: Scan the emission spectrum of ATA at the excitation wavelength of your fluorophore to check for autofluorescence in the same range.[2] 2. Perform a Quenching Control: Measure the fluorescence of your fluorescent dye or protein at a known concentration, then add ATA at your working concentration and measure again. A significant decrease indicates quenching.[2]

Quantitative Data Summary

The inhibitory activity of this compound can vary significantly depending on the target, the specific batch of ATA used, and the experimental conditions. The following table summarizes some reported inhibitory concentrations.

TargetAssay TypeSpeciesIC50KiReference(s)
rP2X1 ReceptorElectrophysiologyRat8.6 nM-[3]
rP2X3 ReceptorElectrophysiologyRat72.9 nM-[3]
Cystathionine γ-lyase (CSE)--0.6 µM-[3]
miRNA function modifier--0.47 µM-[3]
SARS-CoV-2 PLproBiochemical-30 µM16 µM[3]
SARS-CoV-2 RdRpBiochemical-56 nM-[3][4]
TAZ-TEAD interactionAlphaLISA-Varies by batch-[1][3]

Experimental Protocols

Protocol 1: Identifying Off-Target Protein-Protein Interactions using AlphaLISA

This protocol is adapted from a screen to identify disruptors of the TAZ-TEAD protein-protein interaction.[1][3]

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay used to detect biomolecular interactions. Donor and acceptor beads are brought into proximity by a specific biological interaction, leading to a luminescent signal upon excitation. A decrease in the signal in the presence of ATA indicates the disruption of the interaction.[1][3]

Methodology:

  • Reagent Preparation:

    • Prepare tagged recombinant proteins (e.g., His-tagged TAZ and FLAG-tagged TEAD4).

    • Reconstitute AlphaLISA anti-His Acceptor beads and Streptavidin Donor beads in the appropriate buffer.

    • Prepare a serial dilution of ATA.

  • Assay Procedure:

    • Add the tagged proteins to a 384-well assay plate.

    • Add the serially diluted ATA to the wells.

    • Incubate for 60 minutes at room temperature.

    • Add the Acceptor beads and incubate for 60 minutes at room temperature.

    • Add the Donor beads and incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis:

    • Plot the AlphaLISA signal against the ATA concentration to determine the IC50 value for the disruption of the protein-protein interaction.

Protocol 2: Assay for Evaluating RNase Inhibition by ATA

Principle: This protocol determines the effectiveness of ATA in inhibiting RNase activity in a sample by visualizing the integrity of an RNA substrate after incubation with a source of RNase and varying concentrations of ATA.

Methodology:

  • Reagent Preparation:

    • Prepare an RNA substrate (e.g., a commercially available RNA ladder or a specific transcript).

    • Prepare a source of RNase (e.g., RNase A).

    • Prepare a serial dilution of ATA.

  • Reaction Setup:

    • In separate tubes, combine the RNA substrate, RNase, and different concentrations of ATA.

    • Include a negative control (RNA only) and a positive control (RNA + RNase, no ATA).

  • Incubation:

    • Incubate the reactions at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Analysis:

    • Stop the reaction and analyze the RNA integrity by agarose (B213101) gel electrophoresis.

  • Interpretation:

    • The negative control should show an intact RNA band.

    • The positive control should show significant RNA degradation.

    • The ATA-treated samples will show the degree of protection against RNase activity. The lowest concentration of ATA that maintains RNA integrity is the effective inhibitory concentration.

Visualizations

TWEAK_Fn14_Signaling_Pathway TWEAK TWEAK Fn14 Fn14 Receptor TWEAK->Fn14 Binds TRAF TRAF2/5 Fn14->TRAF Recruits cIAP1 cIAP1 TRAF->cIAP1 Interacts NIK NIK cIAP1->NIK Degrades IKK IKK Complex NIK->IKK Activates p100 p100 IKK->p100 Phosphorylates p52 p52 p100->p52 Processes RelB RelB p52->RelB Forms Dimer Nucleus Nucleus RelB->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene Activates ATA Aurintricarboxylic Acid (ATA) ATA->Fn14 Inhibits

Figure 1. TWEAK-Fn14 signaling pathway and the inhibitory action of ATA.

AlphaLISA_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis Proteins Tagged Proteins (e.g., His-TAZ, FLAG-TEAD) Add_Proteins 1. Add Tagged Proteins to 384-well Plate Proteins->Add_Proteins ATA_Dilution Serial Dilution of ATA Add_ATA 2. Add ATA Dilutions ATA_Dilution->Add_ATA Beads Acceptor & Donor Beads Add_Acceptor 4. Add Acceptor Beads Beads->Add_Acceptor Add_Donor 6. Add Donor Beads Beads->Add_Donor Add_Proteins->Add_ATA Incubate1 3. Incubate (60 min, RT) Add_ATA->Incubate1 Incubate1->Add_Acceptor Incubate2 5. Incubate (60 min, RT) Add_Acceptor->Incubate2 Incubate2->Add_Donor Incubate3 7. Incubate (30 min, RT, Dark) Add_Donor->Incubate3 Read_Plate Read Plate on AlphaLISA Reader Incubate3->Read_Plate Analyze_Data Plot Signal vs. [ATA] Determine IC50 Read_Plate->Analyze_Data

Figure 2. Experimental workflow for an AlphaLISA-based assay to screen for inhibitors.

Troubleshooting_ATA_Inconsistency Start Inconsistent/Unexpected Results with ATA Check_Batch Are you using a new batch/lot of ATA? Start->Check_Batch Qualify_Lot Qualify new lot against a 'gold standard' lot in a simple, robust assay. Check_Batch->Qualify_Lot Yes Check_Assay_Interference Could ATA be interfering with the assay readout? Check_Batch->Check_Assay_Interference No Dose_Response Perform a full dose-response curve for every new lot. Qualify_Lot->Dose_Response Dose_Response->Check_Assay_Interference Protein_Assay For Protein Assays (BCA/Bradford): Run control with ATA alone. Check_Assay_Interference->Protein_Assay Yes Check_Cytotoxicity Is unexpected cytotoxicity observed? Check_Assay_Interference->Check_Cytotoxicity No Fluorescence_Assay For Fluorescence Assays: - Measure ATA autofluorescence. - Perform quenching control. Protein_Assay->Fluorescence_Assay Fluorescence_Assay->Check_Cytotoxicity Toxicity_Dose_Response Perform a dose-response experiment to determine the non-toxic concentration range for your specific cell line. Check_Cytotoxicity->Toxicity_Dose_Response Yes Consistent_Results Consistent and Reliable Experimental Results Check_Cytotoxicity->Consistent_Results No Toxicity_Dose_Response->Consistent_Results

Figure 3. Logical workflow for troubleshooting inconsistent results with ATA.

References

Technical Support Center: Aurintricarboxylic Acid (ATA) and PCR/RT-PCR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with qPCR and RT-PCR efficiency when Aurintricarboxylic Acid (ATA) is present in their samples.

Troubleshooting Guides

Issue 1: Complete or significant inhibition of qPCR/RT-PCR amplification.

Question: My qPCR or RT-PCR reaction has failed or shows significantly delayed amplification (high Cq value) after using ATA in my sample preparation. What could be the cause and how can I fix it?

Answer:

This is a common issue as this compound (ATA) is a potent inhibitor of various enzymes crucial for qPCR and RT-PCR.

Possible Causes:

  • Direct Enzyme Inhibition: ATA is a known inhibitor of both reverse transcriptase and DNA polymerase (like Taq polymerase).[1][2] It interferes with the binding of nucleic acids to these enzymes, thereby preventing cDNA synthesis and DNA amplification.[1][2]

  • Residual ATA in Purified Samples: ATA carried over from upstream applications (e.g., nuclease inhibition during cell lysis) into the final RNA/cDNA sample will inhibit the downstream enzymatic reactions.

Solutions:

  • Removal of ATA: The most effective solution is to remove ATA from your nucleic acid sample before proceeding with RT-PCR or qPCR. Several methods can be employed:

    • Spin-Column Purification: Standard RNA/DNA purification kits that utilize silica-based spin columns are effective at removing inhibitors like ATA.[3][4][5] The bind-wash-elute procedure separates the nucleic acids from contaminants.

    • Gel Filtration Chromatography: This method separates molecules based on size. ATA, being a smaller molecule, can be separated from larger RNA/DNA molecules.[6]

  • Optimize Sample Input: If ATA removal is incomplete, diluting the template nucleic acid can sometimes reduce the inhibitor concentration to a level that allows for amplification, although this may compromise the detection of low-abundance targets.

Issue 2: Reduced qPCR efficiency and altered amplification curve shape.

Question: My qPCR amplification plot shows a decreased slope (reduced efficiency) and a lower plateau phase. Could this be due to ATA?

Answer:

Yes, these are characteristic signs of PCR inhibition, which can be caused by substances like ATA.

Visual Indicators of ATA Inhibition in qPCR Amplification Plots:

  • Decreased Slope: The exponential phase of the amplification curve will have a shallower slope, indicating reduced amplification efficiency.[7][8]

  • Lower Plateau: The final fluorescence intensity at the plateau phase will be lower than that of uninhibited controls.[8]

  • Increased Cq Value: The cycle at which the fluorescence signal crosses the threshold (Cq) will be higher for inhibited reactions compared to controls.[9]

Solutions:

  • Implement ATA Removal Protocols: Prioritize the removal of ATA using the methods described in Issue 1 .

  • Use an Inhibitor-Resistant Polymerase: Some commercially available DNA polymerases are engineered to be more tolerant to common PCR inhibitors. While not a guaranteed solution for ATA, it can be a viable option to test.

  • Include Internal Controls: Utilize an internal positive control (IPC) in your qPCR assay. A shift in the Cq value of the IPC in the presence of your sample compared to the no-template control can confirm the presence of inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ATA) and why is it used in molecular biology?

A1: this compound is a polyanionic aromatic compound that acts as a broad-spectrum inhibitor of nucleases, such as DNases and RNases.[10] It is often used during cell lysis and nucleic acid isolation to prevent the degradation of RNA and DNA by endogenous nucleases.

Q2: How does ATA inhibit reverse transcriptase and Taq polymerase?

A2: ATA inhibits these enzymes by interfering with their ability to bind to nucleic acid templates.[1][2] It can act as a competitive or allosteric inhibitor, effectively blocking the synthesis of cDNA from an RNA template (RT-PCR) or the amplification of a DNA template (qPCR).[1][2]

Q3: At what concentrations does ATA become inhibitory to PCR enzymes?

A3: The inhibitory concentration of ATA can vary depending on the specific enzyme and reaction conditions. However, studies have shown that ATA can inhibit these enzymes at micromolar concentrations. The table below summarizes the dissociation constants (Kd) and 50% inhibitory concentrations (IC50) for relevant enzymes.

Q4: Can I just dilute my RNA sample to overcome ATA inhibition?

A4: While dilution can reduce the concentration of ATA, it also reduces the concentration of your target nucleic acid. This may be a viable strategy if your target is highly abundant. However, for low-abundance targets, dilution can lead to a loss of detection. Therefore, physical removal of ATA is the recommended approach.

Q5: Are there any alternatives to ATA for nuclease inhibition that are more compatible with downstream PCR applications?

A5: Yes, several alternatives exist. Commercially available RNase inhibitors, which are often protein-based, can be used during RNA extraction and are typically removed during standard purification protocols. Additionally, using chaotropic agents like guanidinium (B1211019) thiocyanate (B1210189) in lysis buffers also effectively inactivates nucleases and is compatible with most RNA purification kits.

Quantitative Data on ATA Inhibition

The following table summarizes the inhibitory effects of this compound on enzymes critical for RT-PCR and qPCR.

EnzymeOrganism/SourceParameterValue (µM)Reference
Reverse Transcriptase Moloney Murine Leukemia Virus (M-MLV)Kd0.255[1][2][11]
Taq Polymerase Thermus aquaticusKd81.97[1][2][11]
DNase I BovineKd9.019[1][2][11]
DNase I BovineIC506.6[12]
RNase A Bovine PancreasKd2.33[1][2][11]
ERCC1-XPF Nuclease HumanIC500.81[12]
Flap endonuclease 1 (FEN1) HumanIC501.8[12]
RNA-dependent RNA polymerase (RdRp) SARS-CoV-2IC500.056[11]

Experimental Protocols

Protocol 1: ATA Removal using Spin-Column Purification

This protocol is a general guideline for using a standard silica-based RNA purification spin-column kit to remove ATA. Always refer to the manufacturer's specific protocol for your kit.

  • Sample Lysis: If starting from cells or tissue, lyse the sample in the presence of a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate). This step also inactivates nucleases, potentially reducing the need for ATA. If ATA was used, proceed with the manufacturer's protocol.

  • Binding: Add ethanol (B145695) to the lysate to facilitate RNA binding to the silica (B1680970) membrane.

  • Column Loading: Apply the lysate-ethanol mixture to the spin column and centrifuge. The RNA will bind to the silica membrane, while ATA and other contaminants will be in the flow-through. Discard the flow-through.

  • Washing: Wash the membrane with the provided wash buffers. This step is crucial for removing residual salts and inhibitors like ATA. Typically, two wash steps are performed.

  • Elution: Elute the purified RNA from the membrane using an RNase-free elution buffer or water. The resulting RNA should be substantially free of ATA and ready for downstream applications.

Protocol 2: ATA Removal using Gel Filtration Chromatography

This method is suitable for separating larger nucleic acid molecules from smaller molecules like ATA.

  • Column Preparation: Use a pre-packed gel filtration column (e.g., Sephadex G-25 or similar) or pack a column according to the manufacturer's instructions. Equilibrate the column with an appropriate RNase-free buffer (e.g., TE buffer).

  • Sample Loading: Carefully load your RNA sample containing ATA onto the top of the column bed.

  • Elution: Begin eluting the sample with the equilibration buffer. The larger RNA molecules will pass through the column more quickly (in the void volume), while the smaller ATA molecules will enter the pores of the beads and elute later.

  • Fraction Collection: Collect fractions as the buffer flows through the column.

  • Analysis: Analyze the collected fractions for the presence of RNA (e.g., using UV spectrophotometry at 260 nm). Pool the fractions containing the RNA peak. The earlier eluting fractions should contain your purified RNA, free from the later-eluting ATA.

Visualizations

Experimental_Workflow_for_ATA_Removal cluster_sample_prep Sample Preparation cluster_purification Purification (ATA Removal) cluster_downstream Downstream Application Sample Sample Lysis_with_ATA Cell Lysis (with ATA) Sample->Lysis_with_ATA Spin_Column Spin-Column Purification Lysis_with_ATA->Spin_Column Recommended Gel_Filtration Gel Filtration Chromatography Lysis_with_ATA->Gel_Filtration Alternative Purified_RNA Purified RNA (ATA-free) Spin_Column->Purified_RNA Gel_Filtration->Purified_RNA RT_qPCR RT-qPCR Purified_RNA->RT_qPCR

Caption: Workflow for removing ATA before RT-qPCR.

Troubleshooting_ATA_Inhibition Start qPCR/RT-PCR Failure or Poor Efficiency Check_ATA Was ATA used in sample preparation? Start->Check_ATA No_ATA Investigate other inhibitors or experimental errors Check_ATA->No_ATA No Remove_ATA Implement ATA Removal Protocol Check_ATA->Remove_ATA Yes Spin_Column Spin-Column Purification Remove_ATA->Spin_Column Gel_Filtration Gel Filtration Remove_ATA->Gel_Filtration Re-run_PCR Re-run qPCR/ RT-PCR Spin_Column->Re-run_PCR Gel_Filtration->Re-run_PCR Success Problem Solved Re-run_PCR->Success Successful Amplification Persistent_Issue Issue Persists Re-run_PCR->Persistent_Issue Persistent_Issue->Success No Optimize Optimize Removal or Consider Alternative Nuclease Inhibitor Persistent_Issue->Optimize Yes

Caption: Troubleshooting logic for ATA-induced PCR inhibition.

References

Degradation and stability of Aurintricarboxylic Acid in solution over time.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Aurintricarboxylic Acid (ATA) in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ATA) and in what forms is it available?

This compound is a polymeric triphenylmethane (B1682552) derivative known for its ability to inhibit protein-nucleic acid interactions.[1] It is a potent inhibitor of various enzymes, including ribonucleases and topoisomerase II.[1] ATA is commercially available in two primary forms: the free acid and its triammonium (B15348185) salt. The choice between these forms is critical as it significantly impacts the compound's solubility.[1]

Q2: What are the main challenges associated with the solubility of ATA?

The free acid form of ATA is practically insoluble in water.[1][2][3] While the triammonium salt demonstrates improved solubility, it is only sparingly soluble in aqueous buffers such as PBS (pH 7.2), with a solubility of approximately 0.1 mg/mL.[1] Higher concentrations can be achieved by dissolving ATA in organic solvents.[1]

Q3: How does pH affect the solubility of ATA?

The solubility of ATA is pH-dependent. As an acidic compound, its solubility increases in alkaline conditions. A common laboratory practice is to dissolve ATA in a small volume of a weak base, like 0.1 M NaOH, before diluting it to the final concentration and pH in the desired buffer.[1]

Q4: What are the primary stability concerns for ATA in solution?

ATA has a known tendency to polymerize in aqueous solutions.[1][4][5] Due to this instability, it is highly recommended that aqueous solutions of the ATA ammonium (B1175870) salt not be stored for more than one day.[1] Stock solutions prepared in organic solvents offer greater stability but require proper storage to prevent degradation.[1]

Q5: What are the recommended storage conditions for ATA?

For solid ATA, it is best to store it in a cool, dry, and well-ventilated area in a tightly closed container. For stock solutions, the following storage conditions are recommended to minimize degradation:

Storage TemperatureMaximum Recommended Duration
-20°C1 month[6][7]
-80°C6 months[7]

To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.[1]

Troubleshooting Guides

Issue: Difficulty Dissolving ATA in an Aqueous Buffer

  • Potential Cause: You are likely using the free acid form of ATA, which has very low water solubility.[1]

  • Recommended Solutions:

    • Use the Ammonium Salt: The triammonium salt of ATA offers significantly better solubility in aqueous solutions.[1]

    • Adjust the pH: Increase the pH of your solution. Dissolving ATA in a small amount of 0.1 M NaOH can facilitate its dissolution before you dilute it into your experimental buffer.[1]

    • Prepare a Concentrated Stock in an Organic Solvent: A highly effective strategy is to first prepare a concentrated stock solution of ATA in an organic solvent like DMSO or ethanol, and then dilute it into your aqueous experimental medium.[1]

Issue: Precipitation Observed in ATA Solution Over Time

  • Potential Cause: The precipitation is likely due to the polymerization and degradation of ATA in the aqueous solution.[1]

  • Recommended Solutions:

    • Prepare Fresh Solutions: It is strongly recommended to prepare fresh aqueous solutions of ATA for each experiment due to its limited stability.[1]

    • Proper Stock Solution Storage: Store stock solutions in tightly sealed vials to protect them from atmospheric moisture. Aliquot the stock solution into single-use volumes to prevent degradation caused by repeated freeze-thaw cycles.[1]

    • Avoid Long-Term Storage of Aqueous Dilutions: Do not store diluted aqueous solutions of ATA for more than 24 hours.[1] For experiments that run for extended periods, consider adding freshly diluted ATA at various time points if the experimental design allows.

Issue: Inconsistent Experimental Results with ATA

  • Potential Cause: Inconsistent results can often be attributed to the heterogeneous polymeric nature of commercial ATA preparations and its degradation in solution. Different batches may have varying compositions, leading to different biological effects.

  • Recommended Solutions:

    • Standardize Solution Preparation: Use a consistent and standardized protocol for preparing your ATA solutions for all experiments.

    • Use Freshly Prepared Solutions: To ensure the integrity of the compound, always use freshly prepared aqueous solutions of ATA.

    • Perform Dose-Response Experiments: For each new batch of ATA, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Experimental Protocols

Protocol 1: Preparation of an ATA Stock Solution in DMSO

  • Weigh the desired amount of ATA (ammonium salt) in a sterile, chemical-resistant tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-20 mg/mL).

  • Vortex the solution until the ATA is completely dissolved.

  • Aliquot the stock solution into single-use, tightly sealed vials.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: General Procedure for Assessing ATA Stability (Forced Degradation Study)

This protocol provides a general framework for a forced degradation study to understand the stability of ATA under various stress conditions.

  • Solution Preparation: Prepare a stock solution of ATA in a suitable solvent (e.g., DMSO). Dilute this stock to a working concentration in the aqueous buffer of interest.

  • Stress Conditions: Expose the ATA solution to a range of stress conditions, including:

    • Acidic Hydrolysis: Adjust the pH with 0.1 N HCl.

    • Alkaline Hydrolysis: Adjust the pH with 0.1 N NaOH.

    • Oxidation: Add a small amount of 3% hydrogen peroxide.

    • Thermal Stress: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose the solution to UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]

  • Data Analysis: Quantify the remaining percentage of the parent ATA compound at each time point relative to the initial concentration (time 0). The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Signaling Pathway Inhibition by ATA

This compound is known to inhibit several key signaling pathways by interfering with protein-nucleic acid interactions.

TWEAK-Fn14 Signaling Pathway

ATA has been identified as a selective inhibitor of the TWEAK-Fn14 signaling pathway.[9][10] It has been shown to suppress TWEAK-induced activation of NF-κB, Akt, and Src.[9] Mechanistically, ATA inhibits the activation of the small GTPase Rac1 and prevents the recruitment of TRAF2 to the Fn14 receptor.[9]

TWEAK_Fn14_Pathway TWEAK TWEAK Fn14 Fn14 Receptor TWEAK->Fn14 Binds TRAF2 TRAF2 Fn14->TRAF2 Recruits Rac1 Rac1 TRAF2->Rac1 Activates NFkB NF-κB TRAF2->NFkB Activates Akt Akt TRAF2->Akt Activates Src Src TRAF2->Src Activates ATA ATA ATA->TRAF2 Inhibits Recruitment ATA->Rac1 Inhibits Activation

ATA's inhibition of the TWEAK-Fn14 signaling pathway.

Jak/STAT Signaling Pathway

ATA can interfere with the Jak/STAT signaling pathway.[11][12][13] It has been shown to inhibit the tyrosine phosphorylation of STAT1, which is a critical step for its activation and nuclear translocation.[11] This inhibition, in turn, affects the expression of downstream target genes.

Jak_STAT_Pathway cluster_nucleus Cytokine Cytokine (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Target Gene Expression ATA ATA ATA->JAK Inhibits pSTAT_n p-STAT pSTAT_n->Gene

ATA's inhibitory effect on the Jak/STAT signaling pathway.

NF-κB Signaling Pathway

ATA has been demonstrated to inhibit the NF-κB signaling pathway.[14][15][16] It can prevent the degradation of IκB and the subsequent nuclear translocation of NF-κB, thereby inhibiting the expression of NF-κB target genes, such as those encoding adhesion molecules.[15]

NFkB_Pathway cluster_nucleus Stimulus Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation & Release of NF-κB NFkB_complex NF-κB/IκB Complex Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Target Gene Expression ATA ATA ATA->IKK Inhibits NFkB_n NF-κB NFkB_n->Gene_Expression

ATA's inhibition of the NF-κB signaling pathway.

Experimental Workflow for ATA Solution Preparation and Stability Assessment

The following diagram outlines a logical workflow for preparing and ensuring the stability of ATA solutions for experimental use.

ATA_Workflow decision decision process process io io end end start Start: Need ATA Solution dissolve_choice Dissolve in Aqueous Buffer? start->dissolve_choice dissolve_dmso Prepare High-Concentration Stock in Anhydrous DMSO dissolve_choice->dissolve_dmso No (for storage) use_immediately Use Immediately dissolve_choice->use_immediately Yes (for immediate use) aliquot Aliquot into Single-Use Tubes dissolve_dmso->aliquot store Store at -80°C (Long-Term) aliquot->store use_aliquot Use One Aliquot for Fresh Dilution in Buffer store->use_aliquot use_aliquot->use_immediately stability_check Is Solution Stable? use_immediately->stability_check end_experiment End of Experiment stability_check->end_experiment Yes precipitation Precipitation/ Degradation stability_check->precipitation No troubleshoot Troubleshoot: - Prepare Fresh - Check pH - Use Organic Stock precipitation->troubleshoot troubleshoot->start

Workflow for preparing stable ATA solutions.

References

Troubleshooting unexpected results in the presence of Aurintricarboxylic Acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Aurintricarboxylic Acid (ATA) in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and unexpected results that may arise when working with this complex compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ATA) and why is it a challenging compound to work with?

This compound (ATA) is a heterogeneous mixture of polymers of varying lengths, not a single molecular entity.[1] This inherent variability in commercial preparations can lead to significant batch-to-batch differences in biological activity, which is a primary reason for inconsistent experimental results.[1][2] Its principal mechanism of action is the potent inhibition of protein-nucleic acid interactions.[3][4][5] ATA achieves this by competing with nucleic acids for their binding sites on proteins.[3] This broad activity profile contributes to its potential for off-target effects and interference with various assays.[1][6]

Q2: What are the primary applications and known off-target effects of ATA?

ATA is widely used in biological research as a general inhibitor of nucleases, such as DNase I and RNase A, to prevent the degradation of nucleic acids during isolation procedures.[7][8][9][10][11] It is also known to inhibit other enzymes that interact with nucleic acids, including topoisomerase II and various polymerases.[12][13]

However, its utility is accompanied by a broad range of off-target effects. ATA can inhibit protein synthesis by preventing the attachment of messenger RNA to ribosomes.[14][15] It has also been shown to modulate signaling pathways, including the Jak/STAT and NF-κB pathways.[6][12][16] Furthermore, ATA has demonstrated antiviral and anticancer activities by interfering with viral replication and malignant cell phenotypes, respectively.[12][17][18]

Q3: Why am I observing inconsistent or unexpected results in my experiments with ATA?

Inconsistent results when using ATA are often attributable to its heterogeneous nature.[1][2] Different batches from suppliers can have varying polymeric compositions, leading to discrepancies in biological effects.[1] Additionally, ATA is classified as a Pan-Assay Interference Compound (PAINS), meaning it can react non-specifically with multiple biological targets, which can lead to false-positive or difficult-to-interpret results.[6] The stability of ATA in solution is another factor, as it can continue to polymerize, and its chemical stability can be affected by storage and experimental conditions.[1]

Q4: How can I control for the off-target effects of ATA in my experiments?

To confidently attribute an observed effect to a specific target of ATA, implementing rigorous controls is essential.[1] One approach is to use a structurally related but inactive analog of ATA as a negative control.[1] Target knockdown or knockout experiments, for instance, using siRNA or CRISPR, can help verify that the observed phenotype is a direct result of inhibiting the intended target.[1] Furthermore, a rescue experiment, where the phenotype is reversed by overexpressing a resistant form of the target protein, can provide strong evidence for on-target activity.[1]

Troubleshooting Guide

Issue 1: Variability in Enzyme Inhibition Assays

Symptoms: You observe significant differences in the IC50 values of ATA against your target enzyme across different experiments or when using a new batch of the compound.

Possible Causes:

  • Batch-to-Batch Variability: The polymeric composition and purity of ATA can differ between lots.[1][2]

  • Inaccurate Concentration: The heterogeneous nature of ATA makes it difficult to determine the precise molar concentration of the active polymeric species.

Solutions:

  • Characterize Each Batch: If possible, perform analytical characterization (e.g., gel electrophoresis) to assess the molecular weight distribution of each new batch of ATA.

  • Perform Dose-Response Curves for Each New Batch: Always run a full dose-response curve to determine the effective concentration for each new lot of ATA.

  • Use a Positive Control: Include a known, well-characterized inhibitor of your enzyme as a positive control in every experiment to ensure assay consistency.

Issue 2: Interference with Common Laboratory Assays

Symptoms: You are getting unexpectedly high background signals, or your results are inconsistent in protein quantification or fluorescence-based assays.

Possible Causes:

  • Assay Interference: ATA is known to interfere with several standard laboratory assays.[6]

    • Protein Quantification: The phenolic groups in ATA can interact with reagents in Bradford and Bicinchoninic acid (BCA) assays, leading to inaccurate protein concentration measurements.[6]

    • Fluorescence-Based Assays: The aromatic structure of ATA can cause autofluorescence or quenching of fluorescent signals.[6]

Solutions:

For Protein Quantification Assays:

  • Run a Control with ATA Alone: To confirm interference, test a sample containing only your buffer and the working concentration of ATA. A significant signal will confirm interference.[6]

  • Choose a Compatible Assay: The Bradford assay is generally less susceptible to interference from compounds like ATA compared to the BCA assay.[6]

  • Sample Clean-up: If you must use an incompatible assay, precipitate your proteins using methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation to remove ATA before quantification.[6]

For Fluorescence-Based Assays:

  • Measure the Fluorescence of ATA Alone: Scan the emission spectrum of ATA at the excitation wavelength of your fluorophore to check for autofluorescence.[6]

  • Perform a Quenching Control: Compare the fluorescence of your dye with and without your working concentration of ATA to check for quenching.[6]

  • Optimize Assay Conditions: Consider using a different fluorophore with excitation and emission wavelengths that do not overlap with ATA's absorbance or emission spectrum. Red-shifted dyes are often a good alternative.[6]

Issue 3: Poor Solubility and Stability

Symptoms: You are having difficulty dissolving ATA, or you observe precipitation in your stock or working solutions.

Possible Causes:

  • Poor Aqueous Solubility: The free acid form of ATA is practically insoluble in water.[16]

  • Instability in Aqueous Solutions: ATA readily polymerizes in aqueous solutions, and these solutions are not recommended for storage for more than a day.[16]

Solutions:

  • Use the Ammonium Salt: The triammonium (B15348185) salt of ATA has significantly better aqueous solubility.[16]

  • pH Adjustment: The solubility of ATA is pH-dependent and increases in alkaline conditions. You can dissolve it in a small amount of a weak base like 0.1 M NaOH before diluting it into your buffer.[1][16]

  • Prepare Fresh Solutions: Always prepare fresh aqueous working solutions of ATA for your experiments and do not store them.[16]

  • Use Organic Solvents for Stock Solutions: Prepare high-concentration stock solutions in an organic solvent like DMSO, which can then be diluted into your aqueous experimental medium. Store stock solutions in tightly sealed vials at -20°C or -80°C.[16]

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound (ATA) against Various Enzymes.

EnzymeTargetIC50 / KdOrganism/System
DNase IDNA DegradationKd = 9.019 µMBovine Pancreas
RNase ARNA DegradationKd = 2.33 µMBovine Pancreas
M-MLV Reverse TranscriptaseRNA-dependent DNA synthesisKd = 0.255 µMMoloney Murine Leukemia Virus
Taq PolymeraseDNA SynthesisKd = 81.97 µMThermus aquaticus
Phosphofructokinase (PFK)Glycolysis50% inhibition at 0.2 µMRabbit Liver
SARS-CoV-2 PLproViral Polyprotein ProcessingIC50 = 30 µM, Ki = 16 µMSARS-CoV-2

Data compiled from multiple sources.[13][19][20][21][22] The presented values are context-dependent and can vary based on the specific ATA preparation and experimental conditions.

Experimental Protocols

Protocol 1: General Nuclease Inhibition Assay

This protocol provides a general method to assess the inhibitory effect of ATA on nuclease activity (e.g., DNase I or RNase A).

Materials:

  • Nuclease (e.g., DNase I or RNase A)

  • Substrate (e.g., plasmid DNA or total RNA)

  • This compound (ATA)

  • Assay Buffer (specific to the nuclease)

  • Nuclease-free water

  • Gel electrophoresis system (Agarose or Polyacrylamide)

  • DNA/RNA visualization agent (e.g., Ethidium Bromide or SYBR Green)

Procedure:

  • Prepare a stock solution of ATA in an appropriate solvent (e.g., 10 mM in DMSO).

  • Prepare serial dilutions of ATA in nuclease-free water to achieve the desired final concentrations.

  • In separate microcentrifuge tubes, set up the following reactions:

    • Negative Control: Substrate + Assay Buffer

    • Positive Control: Substrate + Nuclease + Assay Buffer

    • Test Reactions: Substrate + Nuclease + Assay Buffer + varying concentrations of ATA

  • Incubate the reactions at the optimal temperature for the nuclease (e.g., 37°C) for a specific time (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA for DNases).

  • Analyze the results by running the samples on an appropriate gel (e.g., 1% agarose (B213101) gel for plasmid DNA).

  • Visualize the gel to observe the degradation of the substrate. The degree of inhibition will be indicated by the presence of an intact substrate band in the ATA-treated samples compared to the positive control.

Protocol 2: AlphaLISA Assay to Detect Disruption of Protein-Protein Interaction

This protocol describes a method to assess the ability of ATA to disrupt a specific protein-protein interaction using the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.

Materials:

  • Tagged recombinant proteins (e.g., His-tagged Protein A and FLAG-tagged Protein B)

  • AlphaLISA anti-His Acceptor beads

  • Streptavidin Donor beads

  • This compound (ATA)

  • Assay Buffer

  • 384-well assay plate

  • AlphaLISA-compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a high-concentration stock solution of ATA in DMSO.

    • Prepare serial dilutions of ATA in the assay buffer.

    • Reconstitute the tagged proteins and AlphaLISA beads in the appropriate buffer as per the manufacturer's instructions.

  • Assay Procedure:

    • Add the tagged proteins to the wells of the 384-well assay plate.

    • Add the serially diluted ATA to the respective wells.

    • Incubate the plate for 60 minutes at room temperature.

    • Add the Acceptor beads and incubate for another 60 minutes at room temperature.

    • Add the Donor beads and incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis:

    • Plot the AlphaLISA signal against the concentration of ATA. A decrease in the signal indicates the disruption of the protein-protein interaction. Calculate the IC50 value from the dose-response curve.[1][23]

Visualizations

ATA_Mechanism_of_Action cluster_protein Protein (e.g., Nuclease) Protein Nucleic Acid Binding Protein ActiveSite Active Site Inhibition Inhibition of Function ActiveSite->Inhibition ATA Competes for Binding NucleicAcid Nucleic Acid (DNA/RNA) Binding Binding NucleicAcid->Binding ATA Aurintricarboxylic Acid (ATA) ATA->Binding Binding->ActiveSite Troubleshooting_Workflow_ATA Start Unexpected Experimental Result CheckATA Potential ATA Interference? Start->CheckATA Solubility Check Solubility & Stability CheckATA->Solubility Precipitation Observed AssayInterference Check for Assay Interference CheckATA->AssayInterference Inconsistent Readouts OffTarget Consider Off-Target Effects CheckATA->OffTarget Unexpected Phenotype Optimize Optimize Protocol & Re-run Solubility->Optimize AssayInterference->Optimize OffTarget->Optimize NFkB_Inhibition_by_ATA Stimulus Stimulus (e.g., TNF-α) IKK IKK Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Release IkB->NFkB Translocation Nuclear Translocation NFkB->Translocation DNA_Binding DNA Binding Translocation->DNA_Binding Gene_Expression Target Gene Expression DNA_Binding->Gene_Expression ATA Aurintricarboxylic Acid (ATA) ATA->DNA_Binding Inhibits

References

Technical Support Center: Aurintricarboxylic Acid (ATA) for Nuclease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Aurintricarboxylic Acid (ATA) as a nuclease inhibitor, with a specific focus on optimizing incubation time for effective nucleic acid protection.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ATA) and how does it inhibit nucleases?

This compound (ATA) is a polyanionic, aromatic compound that functions as a broad-spectrum inhibitor of various nucleases, including DNases and RNases.[1] Its mechanism of action involves competing with nucleic acids (both DNA and RNA) for the binding sites on nucleases, thereby preventing the enzymatic degradation of the nucleic acid substrate.[1][2] ATA has been demonstrated to inhibit a range of nucleases such as DNase I, RNase A, S1 nuclease, and exonuclease III.[1]

Q2: What is the recommended starting concentration and incubation time for ATA?

A general starting concentration for RNase inhibition during RNA isolation is in the range of 50-100 µM.[1] However, the optimal concentration is dependent on the sample type, the level of nuclease contamination, and the specific application. Therefore, it is crucial to empirically determine the optimal concentration for your experimental conditions.[1]

For incubation time, a common starting point for in vitro nuclease inhibition assays is between 15 to 30 minutes.[1] However, this should also be optimized based on the activity of the nuclease in your sample. For applications involving cell lysis, ATA should be included in the lysis buffer to ensure immediate contact with the released nucleases.

Q3: Can ATA interfere with downstream applications?

Yes, ATA can interfere with various downstream enzymatic reactions. Since ATA binds to nucleic acid-binding proteins, it can inhibit enzymes like DNA and RNA polymerases, reverse transcriptases, and restriction enzymes.[3][4] Therefore, it is often necessary to remove ATA from the nucleic acid sample before proceeding with applications such as PCR, RT-PCR, in vitro transcription, and restriction digests.[1]

Q4: Is ATA cytotoxic?

ATA can exhibit cytotoxicity, and its effects are cell-type dependent. It is recommended to perform a dose-response experiment to determine the non-toxic concentration range for your specific cell line and experimental duration.[1]

Q5: How should I prepare and store ATA solutions?

ATA is soluble in water and ethanol. For long-term storage, the solid form of ATA should be stored at -20°C. Stock solutions can be prepared and stored in aliquots at -20°C to minimize freeze-thaw cycles.[1] It is advisable to prepare fresh dilutions for each experiment.

Troubleshooting Guides

Problem: Persistent Nucleic Acid Degradation Despite ATA Treatment

If you observe continued degradation of your DNA or RNA samples even after the addition of ATA, consider the following troubleshooting steps:

Possible Cause Recommended Solution
Insufficient ATA Concentration The concentration of ATA may be too low to effectively inhibit the nuclease activity in your sample. Perform a concentration optimization experiment to determine the most effective concentration for your specific sample type and nuclease load.
Inadequate Incubation Time The incubation time of ATA with the sample may not be sufficient for complete nuclease inhibition. An optimization of the incubation time is recommended. See the detailed protocol below for guidance on determining the optimal incubation time.
Poor Quality of ATA Commercial preparations of ATA can vary in quality and inhibitory activity between batches and suppliers. Ensure you are using a high-quality, molecular biology-grade ATA. If batch-to-batch variability is suspected, it is advisable to test a new lot.[1]
Incomplete Cell Lysis or Sample Homogenization If cells or tissues are not completely disrupted, nucleases may be released gradually, overwhelming the ATA present in the buffer. Ensure thorough and rapid homogenization of the sample immediately upon addition of the ATA-containing lysis buffer.[1]
Presence of Cation-Dependent Nucleases Some nucleases require divalent cations like Mg²⁺ or Ca²⁺ for their activity. While ATA's primary mechanism is competitive inhibition, consider adding a chelating agent like EDTA to your buffer to inactivate these types of nucleases.[1]

Optimizing ATA Incubation Time: Data and Protocols

Data Presentation: Example of Incubation Time Optimization

The following table illustrates hypothetical data from an experiment designed to determine the optimal ATA incubation time for RNase A inhibition. In this experiment, a fixed amount of RNA was incubated with RNase A and a fixed concentration of ATA for varying durations. The integrity of the RNA was then assessed by gel electrophoresis and quantified.

Incubation Time (minutes)RNA Integrity (%)Observations
0 (Control - No RNase A)100Intact RNA bands
560Significant RNA degradation
1085Minor RNA degradation
1595Mostly intact RNA
2098Intact RNA, comparable to 25 min
2599Intact RNA
3099Intact RNA

Note: This table presents example data. Actual results may vary based on experimental conditions.

Experimental Protocol: Determining Optimal ATA Incubation Time

This protocol provides a framework for empirically determining the optimal incubation time for ATA to inhibit nuclease activity in your samples.

Materials:

  • Nucleic acid substrate (e.g., total RNA, plasmid DNA)

  • Source of nuclease (e.g., RNase A, DNase I, or a cell/tissue lysate)

  • This compound (ATA) stock solution

  • Incubation buffer (e.g., Tris-HCl, pH 7.5)

  • Loading dye for gel electrophoresis

  • Agarose (B213101) gel electrophoresis system

  • Gel documentation system

Procedure:

  • Prepare Reaction Mixes: Set up a series of reaction tubes. In each tube, combine the nucleic acid substrate, the nuclease source, and the pre-determined optimal concentration of ATA in the incubation buffer.

  • Time-Course Incubation: Incubate the reaction tubes at the optimal temperature for the nuclease (e.g., 37°C for RNase A) for different durations (e.g., 0, 5, 10, 15, 20, 25, 30 minutes).

  • Stop the Reaction: At the end of each incubation period, immediately stop the reaction by adding a loading dye containing a denaturing agent (e.g., formamide (B127407) for RNA) and a chelating agent (e.g., EDTA), and place the tubes on ice.

  • Controls:

    • Negative Control: Nucleic acid substrate in incubation buffer without nuclease or ATA.

    • Positive Control: Nucleic acid substrate with nuclease but without ATA, incubated for the longest time point.

  • Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the nucleic acid fragments.

  • Analysis: Visualize the nucleic acid bands using a gel documentation system. Compare the integrity of the nucleic acid in the different time-point samples to the controls.

  • Interpretation: The optimal incubation time is the shortest duration at which the nucleic acid remains intact, similar to the negative control.

Visualizations

Workflow for Troubleshooting Nuclease Inhibition

G start Start: Nucleic Acid Degradation Observed check_ata_conc Is ATA concentration optimized? start->check_ata_conc optimize_ata_conc Perform ATA concentration titration check_ata_conc->optimize_ata_conc No check_incubation_time Is incubation time sufficient? check_ata_conc->check_incubation_time Yes optimize_ata_conc->check_incubation_time optimize_incubation_time Perform time-course inhibition assay check_incubation_time->optimize_incubation_time No check_ata_quality Is ATA high quality? check_incubation_time->check_ata_quality Yes optimize_incubation_time->check_ata_quality new_ata Use a new, high-quality lot of ATA check_ata_quality->new_ata No check_lysis Is sample homogenization complete? check_ata_quality->check_lysis Yes new_ata->check_lysis improve_lysis Optimize lysis/homogenization protocol check_lysis->improve_lysis No end_good Success: Nucleic Acid Protected check_lysis->end_good Yes improve_lysis->end_good end_bad Problem Persists: Consider alternative inhibitors improve_lysis->end_bad

Caption: Troubleshooting workflow for persistent nucleic acid degradation.

Experimental Workflow for Optimizing Incubation Time

G cluster_prep Preparation cluster_incubation Time-Course Incubation cluster_analysis Analysis prep_mix Prepare Reaction Mix: - Nucleic Acid - Nuclease - Optimized ATA Conc. setup_tubes Aliquot mix into time-point tubes prep_mix->setup_tubes t0 T = 0 min stop_reaction Stop reaction at each time point setup_tubes->stop_reaction t5 T = 5 min t10 T = 10 min t_final T = 30 min gel Agarose Gel Electrophoresis stop_reaction->gel visualize Visualize and Quantify Bands gel->visualize determine_optimal Determine shortest time for maximum protection visualize->determine_optimal

References

Aurintricarboxylic Acid (ATA) Compatibility with Lysis Buffers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of Aurintricarboxylic Acid (ATA) as a nuclease inhibitor in conjunction with common lysis buffers. The following frequently asked questions (FAQs) and troubleshooting guides address specific issues that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ATA) and how does it function as a nuclease inhibitor?

This compound (ATA) is a broad-spectrum inhibitor of nucleases, including both DNases and RNases.[1] Its mechanism of action involves competing with nucleic acids (DNA and RNA) for the binding sites on these enzymes, thereby preventing the degradation of your target nucleic acids during cell lysis and subsequent purification steps.[1]

Q2: What are the recommended starting concentrations of ATA in lysis buffers?

A general starting point for inhibiting RNase activity during RNA isolation is a concentration of 50-100 µM of ATA in the lysis buffer.[1] However, the optimal concentration can vary depending on the cell or tissue type, the abundance of endogenous nucleases, and the specific application. It is always recommended to perform a titration experiment to determine the most effective concentration for your particular experimental conditions.

Q3: Is ATA compatible with common protein extraction buffers like RIPA and NP-40?

While direct quantitative comparisons of protein yield with and without ATA in these buffers are not extensively documented in readily available literature, existing protocols suggest a general compatibility. For instance, RIPA buffer has been used for cell lysis in studies where downstream applications involved analyzing protein interactions with ATA, indicating no major chemical incompatibility that would disrupt the lysis process itself. However, it is important to be aware that ATA can interfere with common protein quantification assays.

Q4: Can ATA be used with TRIzol for RNA isolation?

Yes, ATA can be used as an additional nuclease inhibitor during RNA isolation with TRIzol. TRIzol itself is a potent denaturant that inhibits most RNases.[2][3] However, for samples with exceptionally high RNase content, the addition of ATA to the initial homogenization step in TRIzol may provide extra protection for the RNA.

Q5: Are there any known downstream applications that are incompatible with ATA?

Yes, ATA can interfere with several downstream enzymatic processes. It is a known inhibitor of various polymerases, including those used in PCR and reverse transcription.[1] Therefore, it is crucial to remove ATA from your nucleic acid samples before performing such enzymatic reactions. Additionally, ATA's phenolic groups can interfere with standard protein quantification assays like the Bradford and Bicinchoninic acid (BCA) assays, potentially leading to inaccurate protein concentration measurements.

Troubleshooting Guides

Problem 1: Persistent Nucleic Acid Degradation Despite Using ATA
Possible CauseTroubleshooting Steps
Insufficient ATA Concentration The level of endogenous nucleases in your sample may be too high for the current ATA concentration. Increase the ATA concentration in your lysis buffer incrementally (e.g., in 25 µM steps) to find the optimal inhibitory level.
Incomplete Cell Lysis If cells are not lysed completely and rapidly, nucleases can be released and degrade nucleic acids before being inhibited by ATA. Ensure thorough and swift homogenization of your sample immediately upon adding the lysis buffer. For difficult-to-lyse samples, consider mechanical disruption methods in addition to detergent-based lysis.
Presence of Divalent Cations Some nucleases require divalent cations like Mg²⁺ or Ca²⁺ for their activity. While ATA has some chelating properties, its primary inhibitory mechanism is competitive binding.[1] Consider adding a chelating agent like EDTA (at a final concentration of 1-5 mM) to your lysis buffer to sequester these cations.
Heterogeneity of Commercial ATA The quality and inhibitory activity of commercial ATA preparations can vary between batches and suppliers.[1] If you suspect this is an issue, try a new lot of high-quality, molecular biology-grade ATA.
Problem 2: Interference with Downstream Applications
Possible CauseTroubleshooting Steps
ATA Inhibition of Polymerases Residual ATA in your purified nucleic acid sample is inhibiting enzymes like Taq polymerase or reverse transcriptase. It is essential to remove ATA after the initial extraction. This can be achieved through methods such as spin column purification (ensuring the column chemistry does not retain ATA) or ethanol (B145695) precipitation.
Inaccurate Protein Quantification The chemical nature of ATA interferes with the reagents used in Bradford or BCA protein assays. To mitigate this, you can either use an ATA-compatible protein assay or precipitate the proteins (e.g., using acetone (B3395972) or TCA) to remove the ATA before quantification. Always include a blank control containing your lysis buffer with ATA to assess the level of interference.
Cytotoxicity in Live-Cell Experiments ATA can be cytotoxic to certain cell lines. If you are using ATA in live-cell applications, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cells and experimental duration.[1]

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound (ATA) Against Common Nucleases

NucleaseDissociation Constant (Kd)
DNase I9.019 µM
RNase A2.33 µM

This data is derived from in vitro studies and the effective concentration in a complex cell lysate may vary.

Experimental Protocols

Protocol 1: General Protocol for Incorporating ATA into Lysis Buffers
  • Prepare ATA Stock Solution: Prepare a 10 mM stock solution of ATA in nuclease-free water or a suitable buffer. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare Lysis Buffer: Prepare your desired lysis buffer (e.g., RIPA, NP-40) according to your standard protocol.

  • Add ATA to Lysis Buffer: Immediately before use, add the ATA stock solution to your lysis buffer to achieve the desired final concentration (typically 50-100 µM).

  • Cell Lysis: Proceed with your standard cell lysis protocol. Ensure rapid and complete lysis.

  • Downstream Processing:

    • For Protein Analysis: Be mindful of potential interference with protein quantification assays.

    • For Nucleic Acid Analysis: Incorporate a robust purification step to remove ATA before any enzymatic reactions.

Protocol 2: RNA Isolation using TRIzol Supplemented with ATA
  • Homogenization: In a fume hood, homogenize your sample in TRIzol reagent according to the manufacturer's protocol. For every 1 ml of TRIzol used, add the appropriate volume of a 10 mM ATA stock solution to reach a final concentration of 50-100 µM.

  • Phase Separation: Proceed with the chloroform (B151607) addition and phase separation steps as per the TRIzol protocol.

  • RNA Precipitation: Transfer the aqueous phase to a fresh tube and precipitate the RNA with isopropanol.

  • RNA Wash and Resuspension: Wash the RNA pellet with 75% ethanol and resuspend it in nuclease-free water.

  • ATA Removal: It is highly recommended to perform an additional purification step using a spin column-based RNA cleanup kit to ensure the complete removal of ATA before downstream applications like RT-qPCR.

Mandatory Visualizations

experimental_workflow cluster_lysis Cell Lysis cluster_separation Separation cluster_downstream Downstream Applications Sample Sample Homogenization Homogenization Sample->Homogenization Lysis_Buffer Lysis Buffer (RIPA, NP-40, or TRIzol) Lysis_Buffer->Homogenization ATA_Stock ATA Stock Solution ATA_Stock->Lysis_Buffer Add to final conc. of 50-100 µM Centrifugation Centrifugation Homogenization->Centrifugation Lysate Clarified Lysate Centrifugation->Lysate Protein_Analysis Protein Analysis (Western Blot, IP, etc.) Lysate->Protein_Analysis Nucleic_Acid_Purification Nucleic Acid Purification (Spin Column, Precipitation) Lysate->Nucleic_Acid_Purification Purified_Nucleic_Acids Purified Nucleic Acids Nucleic_Acid_Purification->Purified_Nucleic_Acids Enzymatic_Reactions Enzymatic Reactions (PCR, RT-qPCR, etc.) Purified_Nucleic_Acids->Enzymatic_Reactions

Caption: General workflow for using ATA in cell lysis.

troubleshooting_pathway Start Nucleic Acid Degradation Observed? Increase_ATA Increase ATA Concentration Start->Increase_ATA Yes Interference Downstream Interference? Start->Interference No Optimize_Lysis Optimize Lysis Protocol Increase_ATA->Optimize_Lysis Add_Chelator Add Chelating Agent (e.g., EDTA) Optimize_Lysis->Add_Chelator Check_ATA_Quality Check ATA Quality/Source Add_Chelator->Check_ATA_Quality Problem_Solved Problem Resolved Check_ATA_Quality->Problem_Solved Interference->Problem_Solved No Purify_Sample Purify Sample to Remove ATA Interference->Purify_Sample Yes Use_Compatible_Assay Use ATA-Compatible Assay Purify_Sample->Use_Compatible_Assay Dose_Response Perform Dose-Response (for cytotoxicity) Use_Compatible_Assay->Dose_Response Dose_Response->Problem_Solved

Caption: Troubleshooting logic for experiments involving ATA.

References

Technical Support Center: Mitigating Aurintricarboxylic Acid (ATA) Inhibition of Taq Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inhibition of Taq polymerase activity by Aurintricarboxylic Acid (ATA) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ATA) and why does it inhibit Taq polymerase?

This compound (ATA) is a polyanionic aromatic compound known to be a broad-spectrum inhibitor of enzymes that interact with nucleic acids.[1] Its inhibitory effect on Taq polymerase stems from its ability to compete with the DNA template for the binding site on the enzyme.[2][3] Essentially, ATA mimics the structure of the nucleic acid backbone, leading to non-productive binding with Taq polymerase and preventing the initiation of DNA synthesis. One study determined the dissociation constant (Kd) of ATA for Taq polymerase to be 81.97 μM, indicating a strong interaction.[2][4]

Q2: How do I know if ATA is inhibiting my PCR reaction?

ATA-induced inhibition of PCR will typically manifest as a significant reduction in the yield of the amplified product, or in some cases, a complete failure of the PCR reaction. In quantitative PCR (qPCR), this will be observed as an increase in the quantification cycle (Cq) value or a complete absence of amplification.[5]

Q3: Are all commercial preparations of ATA the same?

No, commercial preparations of ATA can be heterogeneous mixtures of polymers with varying lengths. This variability between different batches and suppliers can lead to inconsistent inhibitory activity in your experiments.[1] It is advisable to test each new lot of ATA to determine its specific inhibitory concentration.

Q4: What are the general strategies to mitigate PCR inhibition?

Common strategies to overcome PCR inhibitors include:

  • Sample Dilution: Diluting the sample containing the inhibitor can reduce its concentration to a level that no longer interferes with the PCR reaction. A 1:10 dilution is often a good starting point.

  • Use of PCR Adjuvants/Additives: Incorporating certain chemicals or proteins into the PCR master mix can help to neutralize the inhibitory effects.

  • Increasing Taq Polymerase Concentration: In some cases, increasing the amount of Taq polymerase in the reaction can overcome the inhibition.

  • Sample Purification: Removing the inhibitor from the DNA sample before PCR is a highly effective method.

Troubleshooting Guides

Problem: Reduced or no PCR product yield when ATA is present.

Possible Cause 1: Direct inhibition of Taq polymerase by ATA.

  • Solution 1.1: Optimize Bovine Serum Albumin (BSA) Concentration. BSA is a common PCR additive that can alleviate inhibition by binding to inhibitors and stabilizing the polymerase.[6] While a specific titration of BSA against ATA has not been extensively published, a general starting point is to add BSA to the PCR master mix at a final concentration of 0.1 to 0.8 mg/mL.[6] It is recommended to perform a titration to find the optimal concentration for your specific conditions.

    Experimental Protocol: BSA Titration to Mitigate ATA Inhibition

    • Prepare a BSA Stock Solution: Prepare a 10 mg/mL stock solution of nuclease-free BSA in sterile, nuclease-free water.

    • Set up Test Reactions: Prepare a series of PCR reactions, each containing your DNA template, primers, dNTPs, Taq polymerase, and a known inhibitory concentration of ATA.

    • Add BSA: To each test reaction, add a different final concentration of BSA (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8 mg/mL).

    • Run PCR: Perform the PCR under your standard cycling conditions.

    • Analyze Results: Analyze the PCR products by gel electrophoresis to determine which concentration of BSA restores the product yield.

  • Solution 1.2: Increase Taq Polymerase Concentration. Increasing the concentration of Taq polymerase may overcome the competitive inhibition by ATA. Try increasing the amount of Taq polymerase in your reaction by 1.5 to 2-fold. Note that this may increase the risk of non-specific amplification.

Possible Cause 2: ATA contamination in the DNA sample.

  • Solution 2.1: Purify the DNA sample using a spin column. Standard silica-based spin columns are effective at removing various impurities from DNA samples and can be used to remove ATA prior to PCR.[3][7]

    Experimental Protocol: ATA Removal using a Spin Column

    • Follow Kit Instructions: Use a commercial DNA purification or PCR clean-up kit that utilizes spin column technology.[8]

    • Bind DNA: Add the binding buffer (typically containing a chaotropic salt) to your DNA sample containing ATA and apply the mixture to the spin column.

    • Wash: Wash the column with the provided wash buffers (usually containing ethanol) to remove inhibitors and other impurities.

    • Elute: Elute the purified DNA from the silica (B1680970) membrane using the elution buffer or nuclease-free water. The resulting DNA should be free of ATA and ready for PCR.

Quantitative Data Summary

ParameterValueReference(s)
ATA Dissociation Constant (Kd) for Taq Polymerase 81.97 μM[2][4]
Recommended BSA Concentration Range in PCR 0.1 - 0.8 mg/mL[6]

Visualizations

ATA_Inhibition_Pathway ATA Aurintricarboxylic Acid (ATA) Inhibition Inhibition ATA->Inhibition Competes with DNA Template Taq Taq Polymerase Binding Binding Taq->Binding DNA_Template DNA Template DNA_Template->Binding PCR_Product PCR Product Inhibition->Taq Amplification Amplification Binding->Amplification Amplification->PCR_Product

Caption: Mechanism of ATA inhibition of Taq polymerase activity.

Mitigation_Workflow Start PCR Inhibition by ATA Observed Strategy Choose Mitigation Strategy Start->Strategy Add_BSA Add BSA to PCR Mix (0.1 - 0.8 mg/mL) Strategy->Add_BSA Increase_Taq Increase Taq Polymerase Concentration (1.5-2x) Strategy->Increase_Taq Purify_DNA Purify DNA Sample (Spin Column) Strategy->Purify_DNA Optimize Optimize Concentration Add_BSA->Optimize Run_PCR Perform PCR Increase_Taq->Run_PCR Purify_DNA->Run_PCR Optimize->Run_PCR Analyze Analyze Results Run_PCR->Analyze Success Inhibition Mitigated Analyze->Success Failure Inhibition Persists Analyze->Failure Failure->Strategy Try another strategy

Caption: Troubleshooting workflow for mitigating ATA-induced PCR inhibition.

References

Technical Support Center: The Impact of Aurintricarboxylic Acid (ATA) on A260/A280 Purity Ratios

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing Aurintricarboxylic Acid (ATA) in their experiments and are encountering issues with A260/A280 purity ratios for nucleic acid and protein samples. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges.

Understanding the Interaction: this compound and Spectrophotometry

This compound (ATA) is a potent inhibitor of a wide range of enzymes that interact with nucleic acids, including DNases, RNases, and polymerases.[1] It functions by preventing the binding of these enzymes to their nucleic acid substrates.[2] While ATA is a valuable tool for protecting nucleic acids from degradation, its presence in a sample can raise questions about the accuracy of spectrophotometric quantification and purity assessment using the A260/A280 ratio.

Based on its known absorbance spectrum, ATA itself does not significantly absorb light at 260 nm or 280 nm.[1][3][4] Its primary absorbance peak is around 310 nm.[3][4] Therefore, the direct interference of ATA with the A260/A280 reading is not the primary concern. Instead, the potential for ATA to interact with and co-purify with nucleic acids and proteins is the more likely source of anomalous results in downstream applications. Of particular note is the evidence that ATA can form strong, and in the case of RNA, even covalent bonds with nucleic acids.[5]

Troubleshooting Guide: Issues with A260/A280 Ratios in the Presence of ATA

This guide addresses common problems researchers may encounter with A260/A280 ratios when using ATA.

Question: My A260/A280 ratio is low (<1.8 for DNA, <2.0 for RNA) in my ATA-treated sample. What is the likely cause?

Answer: A low A260/A280 ratio typically indicates protein or phenol (B47542) contamination.[6][7] While ATA itself does not absorb at 280 nm, its inhibitory effect on nucleases can lead to the co-purification of proteins that would otherwise be degraded. ATA is a known inhibitor of proteinase K, which is commonly used to remove proteins during nucleic acid extraction.[8] If the proteinase K is inhibited, more protein may be carried over into the final eluate, leading to a depressed A260/A280 ratio.

Troubleshooting Steps:

  • Modify Proteinase K Digestion: Increase the concentration of proteinase K or the incubation time to ensure complete protein digestion.

  • Phenol-Chloroform Extraction: Perform an additional phenol-chloroform extraction step to remove residual proteins.

  • Column Purification: Use a silica-based column purification kit, which can be effective at separating nucleic acids from proteins.[9] Ensure that the wash steps are performed diligently.

  • Assess Downstream Applicability: If the ratio is only slightly low, the nucleic acid may still be suitable for some downstream applications like PCR. It is advisable to run a test reaction to confirm.

Question: My A260/A280 ratio is high (>1.9 for DNA, >2.2 for RNA). Could ATA be the cause?

Answer: A high A260/A280 ratio is less common but can occur. It is generally not indicative of a significant issue with the nucleic acid itself but may point to problems with the spectrophotometer blank or the presence of other contaminants.[7] ATA is unlikely to be the direct cause of a high A260/A280 ratio.

Troubleshooting Steps:

  • Check the Blank: Ensure that the blank solution is the same as the elution buffer used for the sample.

  • Recalibrate the Spectrophotometer: If the issue persists, recalibrate the instrument according to the manufacturer's instructions.

  • Consider RNA Contamination in DNA Preps: If you are purifying DNA, a high A260/A280 ratio could indicate the presence of contaminating RNA. Treat the sample with RNase to remove the RNA.

Question: My nucleic acid concentration seems inaccurate after using ATA. Why might this be?

Answer: While ATA does not absorb at 260 nm, its interaction with nucleic acids could potentially alter their spectrophotometric properties, although this is not well-documented. A more likely scenario is that ATA is inhibiting enzymes involved in the purification process, leading to the co-elution of other molecules that do absorb at 260 nm, thereby artificially inflating the concentration reading.

Troubleshooting Steps:

  • Use a Fluorometric Quantification Method: For more accurate quantification, consider using a fluorometric method (e.g., Qubit or PicoGreen) that is specific for double-stranded DNA or RNA and is less susceptible to interference from contaminants.

  • Perform a Purification Step to Remove ATA: If accurate spectrophotometric quantification is required, it is best to remove ATA from the sample prior to measurement.

Quantitative Data Summary

As there is no direct experimental data in the literature detailing the impact of varying ATA concentrations on A260/A280 ratios, the following table summarizes the expected impact based on the known properties of ATA and the principles of spectrophotometry.

ATA ConcentrationExpected Direct Impact on A260/A280 RatioPotential Indirect Impact on A260/A280 RatioRecommended Action
Low (µM range)NegligibleLow risk of protein co-purification.Proceed with standard A260/A280 measurement.
Moderate (mM range)NegligibleModerate risk of protein co-purification due to potential partial inhibition of proteinase K.Consider an additional purification step if ratios are low.
High (mM range)NegligibleHigh risk of protein co-purification due to significant inhibition of proteinase K.A purification step to remove ATA and residual protein is recommended before spectrophotometry.

Experimental Protocols

Protocol 1: Standard Measurement of A260/A280 Ratio

This protocol outlines the standard procedure for measuring the A260/A280 ratio of a nucleic acid sample.

Materials:

  • Spectrophotometer (e.g., NanoDrop or equivalent)

  • Nucleic acid sample

  • Elution buffer (the same buffer the nucleic acid is dissolved in)

  • Pipettes and tips

Methodology:

  • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Select the nucleic acid quantification program (e.g., "DNA" or "RNA").

  • Pipette 1-2 µL of the elution buffer onto the pedestal to serve as the blank.

  • Close the arm and initiate the blank measurement.

  • Clean the pedestal with a lint-free wipe.

  • Pipette 1-2 µL of the nucleic acid sample onto the pedestal.

  • Close the arm and initiate the sample measurement.

  • Record the A260/A280 ratio and the nucleic acid concentration.

  • Clean the pedestal thoroughly after use.

Protocol 2: Removal of this compound from Nucleic Acid Samples

This protocol provides a method for removing ATA from a nucleic acid sample to improve the accuracy of downstream applications and spectrophotometric measurements.

Materials:

  • Nucleic acid sample containing ATA

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate (B1210297), pH 5.2

  • 100% Ethanol (B145695), ice-cold

  • 70% Ethanol, ice-cold

  • Nuclease-free water or TE buffer

  • Microcentrifuge tubes

  • Microcentrifuge

Methodology:

  • To your nucleic acid sample in a microcentrifuge tube, add an equal volume of phenol:chloroform:isoamyl alcohol.

  • Vortex vigorously for 15-30 seconds and then centrifuge at maximum speed for 5 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the interphase.

  • Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge at maximum speed for 5 minutes at 4°C.

  • Transfer the upper aqueous phase to a new tube.

  • To precipitate the nucleic acid, add 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.

  • Mix well and incubate at -20°C for at least 30 minutes.

  • Centrifuge at maximum speed for 15 minutes at 4°C to pellet the nucleic acid.

  • Carefully decant the supernatant.

  • Wash the pellet with 500 µL of ice-cold 70% ethanol and centrifuge at maximum speed for 5 minutes at 4°C.

  • Decant the supernatant and air dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the pellet in an appropriate volume of nuclease-free water or TE buffer.

Frequently Asked Questions (FAQs)

Q1: Will ATA affect my downstream applications like PCR or sequencing?

A1: Yes, ATA is a known inhibitor of polymerases and other enzymes.[10][11] It is crucial to remove ATA from your nucleic acid sample before performing enzymatic reactions. The protocol for ATA removal provided above is recommended.

Q2: Can I use a column-based purification kit to remove ATA?

A2: Yes, a standard silica-based nucleic acid purification kit can be effective in removing ATA. The chaotropic salts in the binding buffer will help to dissociate ATA from the nucleic acid, and the subsequent wash steps should remove the ATA.

Q3: Does the pH of my sample affect the A260/A280 ratio?

A3: Yes, the pH of the solution can significantly impact the A260/A280 ratio.[6][12] Acidic solutions can artificially lower the ratio, while basic solutions can inflate it.[6][12] It is important to use a buffered solution (e.g., TE buffer at pH 8.0) for both your blank and your sample for consistent and accurate readings.

Q4: What is the A260/A230 ratio and should I be concerned about it?

A4: The A260/A230 ratio is a secondary measure of purity. A low ratio (<2.0) can indicate contamination with substances that absorb at 230 nm, such as phenol, guanidine (B92328) salts, and carbohydrates.[6] If you are using a purification method that involves these reagents, it is advisable to check the A260/A230 ratio.

Q5: My A260/A280 ratios are consistently off, even after troubleshooting. What else could be the problem?

A5: Spectrophotometer performance can vary between instruments.[13] If you have access to another spectrophotometer, try measuring your sample on that device. Also, ensure your pipettes are calibrated correctly, as small volume errors can affect the accuracy of the reading, especially on microvolume spectrophotometers.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis & Troubleshooting start Start with ATA-treated Nucleic Acid Sample purification Purification to Remove ATA (Phenol-Chloroform or Column) start->purification no_purification Direct Measurement start->no_purification measure Measure A260/A280 Ratio purification->measure no_purification->measure ratio_ok Ratio Acceptable? (DNA: ~1.8, RNA: ~2.0) measure->ratio_ok proceed Proceed to Downstream Application ratio_ok->proceed Yes troubleshoot Troubleshoot (See Guide) ratio_ok->troubleshoot No troubleshoot->purification Re-purify

Caption: Experimental workflow for handling ATA-treated samples.

troubleshooting_flow cluster_low_ratio Low Ratio (<1.8 DNA, <2.0 RNA) cluster_high_ratio High Ratio (>1.9 DNA, >2.2 RNA) cluster_inaccurate_conc Inaccurate Concentration start Abnormal A260/A280 Ratio in ATA-treated Sample cause_low Likely Cause: Protein Contamination start->cause_low cause_high Likely Cause: Blanking Issue or RNA Contamination start->cause_high cause_inaccurate Likely Cause: Co-purification of Contaminants start->cause_inaccurate action_low1 Improve Proteinase K Digestion cause_low->action_low1 action_low2 Perform Phenol-Chloroform Extraction cause_low->action_low2 action_low3 Use Column Purification cause_low->action_low3 action_high1 Check Blank Solution cause_high->action_high1 action_high2 Recalibrate Spectrophotometer cause_high->action_high2 action_high3 Treat with RNase (for DNA) cause_high->action_high3 action_inaccurate1 Use Fluorometric Quantification cause_inaccurate->action_inaccurate1 action_inaccurate2 Remove ATA Before Measurement cause_inaccurate->action_inaccurate2

Caption: Troubleshooting flowchart for A260/A280 ratio issues.

References

Lot-to-lot variability of Aurintricarboxylic Acid and its effect on experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the lot-to-lot variability of Aurintricarboxylic Acid (ATA) and its impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant variability in my experimental results when using ATA from different vendors or even different lots from the same vendor?

A1: Commercial preparations of this compound are not a single molecular entity but a heterogeneous mixture of polymers of varying lengths.[1][2] The synthesis process involves the polymerization of salicylic (B10762653) acid with formaldehyde, resulting in a complex mixture of oligomers.[1] The precise composition of this mixture, including the distribution of polymer chain lengths and the presence of impurities, can vary significantly depending on manufacturing conditions like reactant concentrations, reaction time, and temperature.[1][3] This inherent lot-to-lot inconsistency is a well-documented issue and a primary source of experimental variability.[1]

Q2: What are the key factors in commercial ATA preparations that influence experimental outcomes?

A2: The primary factors contributing to variability are:

  • Polymer Distribution: The biological activity of ATA is often attributed to its higher molecular weight fractions.[1][4] Variations in the distribution of these polymers from lot to lot can lead to differences in inhibitory potency.[1]

  • Purity: Commercial ATA is often of practical grade, and the nature and percentage of impurities can differ between batches, potentially causing off-target effects.[1]

  • Presence of Monomeric ATA: The monomeric form of ATA is generally considered to be inactive. The ratio of active polymeric forms to inactive monomers can vary, affecting the effective concentration of the inhibitor.[1]

Q3: How does ATA mechanistically affect cellular processes?

A3: ATA is a potent inhibitor of protein-nucleic acid interactions.[5][6][7] Its mechanism of action involves competing with nucleic acids for binding to the active sites of proteins.[5] This broad activity allows it to inhibit various enzymes and cellular processes, including:

  • Nuclease Inhibition: It is a known inhibitor of various nucleases like DNase I and RNase A.[8][9]

  • Topoisomerase II Inhibition: ATA is a potent inhibitor of DNA topoisomerase II.[10][11]

  • Inhibition of Apoptosis: It can inhibit apoptosis in various cell types.[10][11]

  • Signaling Pathway Modulation: ATA can affect multiple signaling pathways, including the Jak2/STAT5 and TWEAK-Fn14 pathways.[10][12]

  • Antiviral Activity: It has shown antiviral activity against several viruses, including influenza, HIV, and coronaviruses like SARS-CoV-2.[10][12][13]

Q4: Can ATA interfere with common laboratory assays?

A4: Yes, the chemical properties of ATA can lead to interference with several standard assays:

  • Protein Quantification Assays: The phenolic groups in ATA can interact with reagents used in protein assays like the Bradford and Bicinchoninic acid (BCA) assays, leading to inaccurate protein concentration measurements.[14]

  • Fluorescence-Based Assays: ATA has been reported to interfere with fluorescence-based assays, potentially by quenching the fluorescent signal.[14]

Q5: What are the best practices for handling and storing ATA to ensure consistency?

A5: Proper handling and storage are crucial for minimizing variability:

  • Solubility: The free acid form of ATA is poorly soluble in water. The triammonium (B15348185) salt has better aqueous solubility.[15] For stock solutions, dissolving in an organic solvent like DMSO is a common and effective strategy.[15]

  • Stability: Aqueous solutions of ATA are not recommended for storage for more than a day as it can polymerize.[15] Stock solutions in anhydrous organic solvents are more stable but should be stored in tightly sealed vials to prevent hydration and degradation from repeated freeze-thaw cycles.[15]

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Experimental Results

Possible Cause: Lot-to-lot variability in the composition of ATA.

Troubleshooting Steps:

  • Qualify New Lots: Before starting a new series of experiments, it is critical to test any new lot of ATA against a previously characterized "gold standard" lot in a robust and simple assay.[1]

  • Perform Dose-Response Curves: Always perform a full dose-response curve rather than relying on a single concentration. This will help identify any shifts in potency between different lots.[1]

  • Characterize the ATA Lot: If resources permit, perform analytical characterization of the ATA lot using techniques like High-Performance Liquid Chromatography (HPLC) or Gel Permeation Chromatography (GPC) to assess the polymer distribution.[1][16]

  • Document Lot Information: Always record the vendor and lot number of the ATA used in all experimental records and publications to ensure traceability.[1]

Troubleshooting Workflow for Inconsistent Results

G start Inconsistent Experimental Results with ATA check_lot Are you using a new lot of ATA? start->check_lot qualify Qualify new lot against a standard lot using a reference assay. check_lot->qualify Yes dose_response Perform a full dose-response curve. check_lot->dose_response No qualify->dose_response consistent_results Consistent results with new lot? dose_response->consistent_results proceed Proceed with experiments. consistent_results->proceed Yes troubleshoot_other Investigate other experimental variables (e.g., cell density, buffer composition). consistent_results->troubleshoot_other No document Document all lot information. proceed->document characterize_lot Consider analytical characterization of the lot (HPLC/GPC). troubleshoot_other->characterize_lot characterize_lot->document

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Issue 2: Unexpected Cytotoxicity or Off-Target Effects

Possible Cause: The concentration of ATA is too high, or the specific lot has impurities with off-target activities.

Troubleshooting Steps:

  • Determine Optimal Concentration: Perform a dose-response experiment to find the optimal, non-toxic concentration of ATA for your specific cell line and assay duration.[14]

  • Include Rigorous Controls:

    • Vehicle Control: Always include a control group treated with the same solvent used to dissolve the ATA.[17]

    • Inactive Analog Control: If available, use a structurally related but biologically inactive analog of ATA to confirm that the observed effect is due to the specific structure of ATA.[2]

  • Target Validation: To confirm that the observed effect is on-target, consider performing target knockdown or knockout experiments (e.g., using siRNA or CRISPR).[2]

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound (ATA) Against Various Targets

TargetAssay TypeSpeciesIC50Reference(s)
rP2X1 ReceptorElectrophysiologyRat8.6 nM[2][12]
rP2X3 ReceptorElectrophysiologyRat72.9 nM[2][12]
Cystathionine-γ-lyase (CSE)--0.6 µM[2][12]
miRNA function modifier--0.47 µM[2][12]
DNA Topoisomerase IIRelaxation AssayYeast~75 nM[11]
SARS-CoV-2 PLproBiochemical-30 µM[2][13]
SARS-CoV-2 RdRpBiochemical-56 nM[2]

Note: IC50 values can vary depending on the specific experimental conditions and the purity and composition of the ATA lot used.

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay

This protocol can be adapted for various enzymes that are inhibited by ATA.

Objective: To determine the inhibitory effect of ATA on the activity of a specific enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound (ATA) stock solution

  • Assay buffer (optimized for the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the ATA stock solution in the assay buffer.

  • In a 96-well plate, add the enzyme and the different concentrations of ATA to the appropriate wells. Include a control well with the enzyme and buffer but no ATA.

  • Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time to allow for ATA binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Measure the enzyme activity over time using a microplate reader. The detection method will depend on the substrate (e.g., absorbance, fluorescence).

  • Calculate the percentage of inhibition for each ATA concentration relative to the control.

  • Plot the percentage of inhibition against the ATA concentration to determine the IC50 value.[18]

Protocol 2: Quality Control of ATA Lots using Gel Permeation Chromatography (GPC) - Generalized Protocol

Objective: To assess the polymer distribution of different lots of ATA to ensure consistency.

Materials:

  • This compound (ATA) sample

  • Gel Permeation Chromatography (GPC) system with a UV detector

  • GPC column suitable for separating polymers in the expected molecular weight range of ATA

  • Mobile phase (e.g., Tetrahydrofuran - THF)

  • Molecular weight standards for calibration

Procedure:

  • System Preparation: Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.

  • Calibration: Prepare a series of molecular weight standards and inject them into the system to generate a calibration curve (log molecular weight vs. elution volume).

  • Sample Preparation: Dissolve a known concentration of the ATA sample in the mobile phase. Filter the sample through a 0.45 µm filter.

  • Injection: Inject the prepared ATA sample into the GPC system.

  • Data Acquisition: Record the chromatogram, monitoring the absorbance at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Compare the chromatogram of the new ATA lot with that of a "gold standard" lot.

    • Use the calibration curve to estimate the molecular weight distribution of the ATA sample.

    • Look for significant differences in the peak profiles, which would indicate variations in the polymer composition.

Signaling Pathways and Experimental Workflows

Signaling Pathways

TWEAK_Fn14_NFkB TWEAK TWEAK Fn14 Fn14 Receptor TWEAK->Fn14 Binds TRAF TRAF recruitment Fn14->TRAF IKK IKK Complex Activation TRAF->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p50/p65) Nuclear Translocation IkB->NFkB releases Gene Gene Transcription (Inflammation, Proliferation, Survival) NFkB->Gene ATA This compound ATA->Fn14 Inhibits Interaction

Caption: ATA inhibits the TWEAK-Fn14-NF-κB signaling pathway.

Jak_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Phosphorylation Receptor->JAK STAT STAT Recruitment & Phosphorylation JAK->STAT STAT_dimer STAT Dimerization STAT->STAT_dimer STAT_nuc STAT Dimer Nuclear Translocation STAT_dimer->STAT_nuc Gene Gene Transcription (Cell Proliferation, Differentiation) STAT_nuc->Gene ATA This compound ATA->JAK Inhibits

Caption: ATA can inhibit the Jak-STAT signaling pathway.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Executioner Caspases (Caspase-3, -6, -7) Activation Caspase8->Caspase3 Cell_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cell_Stress->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ATA This compound ATA->Mitochondrion Inhibits release of pro-apoptotic factors ATA->Caspase3 Inhibits experimental_workflow start Start Experiment with ATA lot_qualification Qualify New ATA Lot start->lot_qualification dose_response Determine Optimal Concentration (Dose-Response Curve) lot_qualification->dose_response run_experiment Perform Main Experiment with Appropriate Controls dose_response->run_experiment data_analysis Analyze Data run_experiment->data_analysis results_consistent Are results consistent with previous findings? data_analysis->results_consistent publish Publish/Report Findings (including ATA lot info) results_consistent->publish Yes troubleshoot Troubleshoot Experiment (Refer to Troubleshooting Guide) results_consistent->troubleshoot No

References

Validation & Comparative

A Comparative Guide to RNA Protection: Aurintricarboxylic Acid vs. Vanadyl Ribonucleoside Complexes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology, safeguarding RNA integrity is paramount for the accuracy and reliability of downstream applications such as RT-PCR, sequencing, and in vitro translation. Ribonucleases (RNases), ubiquitous and resilient enzymes that degrade RNA, present a significant challenge. This guide provides a detailed, data-supported comparison of two widely used RNase inhibitors: Aurintricarboxylic Acid (ATA) and Vanadyl Ribonucleoside Complexes (VRCs), to assist researchers in selecting the appropriate tool for their experimental needs.

Mechanism of Action

This compound (ATA): ATA is a broad-spectrum inhibitor that non-specifically targets a wide range of nucleases and other nucleic acid-binding proteins. It is a polymeric compound that is thought to function by competing with nucleic acids for binding to the active site of enzymes.[1] This interaction prevents the enzyme from accessing its RNA substrate. Studies have shown that ATA physically interacts with RNase A, leading to the quenching of tryptophan fluorescence and indicating a direct association.[2]

Vanadyl Ribonucleoside Complexes (VRCs): VRCs are transition-state analogs that specifically inhibit a variety of ribonucleases.[3] These complexes, formed between vanadyl ions and the four ribonucleosides, bind to the active site of RNases with high affinity.[3] This binding effectively blocks the catalytic activity of the enzyme, thus protecting RNA from degradation. VRCs are considered potent, non-specific inhibitors of a wide range of ribonucleases.[4][5]

G cluster_0 This compound (ATA) Mechanism cluster_1 Vanadyl Ribonucleoside Complex (VRC) Mechanism ATA ATA (Polymer) Inactive_Complex_ATA Inactive ATA-RNase Complex ATA->Inactive_Complex_ATA Binds to Active Site RNase_A RNase A (Active Site) RNase_A->Inactive_Complex_ATA RNA_ATA RNA Substrate RNA_ATA->RNase_A Binding Blocked VRC VRC (Transition-State Analog) Inactive_Complex_VRC Inactive VRC-RNase Complex VRC->Inactive_Complex_VRC Mimics Transition State & Binds RNase_B RNase (Active Site) RNase_B->Inactive_Complex_VRC RNA_VRC RNA Substrate RNA_VRC->RNase_B Binding Blocked

Caption: Mechanisms of RNase inhibition by ATA and VRC.

Quantitative Performance Data

Direct comparative studies providing head-to-head quantitative data under identical conditions are scarce. The following tables summarize the available performance metrics for each inhibitor based on individual studies.

Table 1: this compound (ATA) Performance
ParameterValueTarget Enzyme(s)NotesSource
Binding Affinity (Kd) 2.33 µMRNase ADetermined by tryptophan fluorescence quenching.[2]
IC50 56 nMSARS-CoV-2 RdRpDemonstrates potent inhibition of viral RNA-dependent RNA polymerase.[6]
Effective Concentration 50-100 µMGeneral nuclease inhibitionUsed in extraction buffers for isolating RNA from animal tissues.[1][7]
Inhibition Spectrum BroadRNase A, DNase I, Reverse Transcriptase, Taq Polymerase, S1 NucleaseKnown to be a general inhibitor of nucleic acid binding proteins.[2][8]
Table 2: Vanadyl Ribonucleoside Complexes (VRCs) Performance
ParameterValueTarget Enzyme(s)NotesSource
Working Concentration 10 mM - 20 mMVarious Ribonucleases10 mM is recommended for maximum protection in all buffers.[4][9][10]
Inhibitory Capacity 2.5 mM inhibits 50% of RNase A activity (0.28 Kunitz units/ml)RNase AProvides a specific measure of its potency against pancreatic RNase A.[10]
Inhibitory Capacity 20 mM inhibits ~0.0002 Kunitz units of RNase A per mlRNase AAn alternative quantification of inhibitory strength.[11]
Inhibition Spectrum BroadMost RibonucleasesDoes not inhibit DNase I, S1 Nuclease, or Bacillus cereus ribonuclease.[11][12]

Compatibility with Downstream Applications

The choice of an RNase inhibitor is often dictated by its compatibility with subsequent experimental steps.

Table 3: Downstream Application Compatibility
ApplicationThis compound (ATA)Vanadyl Ribonucleoside Complexes (VRCs)
Reverse Transcription Inhibitory .[2] Must be removed.Inhibitory .[4][9] Not recommended for use with reverse transcriptase.
In Vitro Translation Inhibitory .[1] Interferes with protein synthesis.Inhibitory .[4][11] Not compatible with cell-free translation systems.
PCR/qPCR Inhibitory .[2] Inhibits Taq polymerase.Potentially Inhibitory . Concentrations above 0.4 mM may inhibit PCR polymerases.[12]
Nucleic Acid Hybridization Compatible after removal . ATA binds to nucleic acids and must be removed to allow for hybridization.[7][13]Compatible after removal . VRCs must be removed from the final RNA preparation.
DNase I Treatment Inhibitory .[8] ATA inhibits DNase I.Compatible .[4][11] VRCs do not inhibit DNase I, allowing for simultaneous DNA removal.
Cell Fractionation Generally compatible.Compatible . Can be used in sucrose-gradient centrifugations.[4][5]

Experimental Protocols and Workflows

General Workflow for RNA Extraction with Inhibitors

The following diagram illustrates a generalized workflow for RNA extraction, highlighting the points at which ATA or VRCs are incorporated and subsequently removed.

G start Start: Tissue/Cell Sample homogenization 1. Homogenization in Lysis Buffer + RNase Inhibitor (ATA or VRC) start->homogenization phase_sep 2. Phase Separation (e.g., Phenol-Chloroform) homogenization->phase_sep precipitation 3. RNA Precipitation (Isopropanol/Ethanol) phase_sep->precipitation wash 4. Wash RNA Pellet (75% Ethanol) precipitation->wash removal 5. Inhibitor Removal Step (See protocols below) wash->removal resuspend 6. Resuspend Purified RNA removal->resuspend end End: Intact, Purified RNA resuspend->end

References

Lysis Buffer Efficacy: A Comparative Analysis of Aurintricarboxylic Acid and Guanidinium Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

In the critical initial step of nucleic acid and protein extraction, the choice of lysis buffer components is paramount to preserving the integrity of biological macromolecules. This guide provides a comprehensive comparison of two commonly employed agents in lysis buffers: Aurintricarboxylic Acid (ATA) and Guanidinium Thiocyanate (B1210189) (GTC). This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the most suitable lysis buffer component for their specific experimental needs.

While both ATA and GTC aim to protect nucleic acids from degradation by endogenous nucleases, they operate through fundamentally different mechanisms. GTC is a potent chaotropic agent that denatures proteins, including resilient nucleases, while ATA acts as a direct competitive inhibitor of nuclease activity. The selection between these two reagents can significantly impact the yield, purity, and suitability of the extracted material for downstream applications.

Mechanism of Action: A Tale of Two Strategies

Guanidinium Thiocyanate (GTC): The Denaturant

Guanidinium thiocyanate is a powerful chaotropic salt that disrupts the hydrogen bond network in aqueous solutions. This disruption destabilizes macromolecules, leading to the unfolding and denaturation of proteins, including DNases and RNases. By rendering these degradative enzymes non-functional, GTC effectively protects nucleic acids during the lysis process. Its strong denaturing properties also contribute to the lysis of cells and viral particles.

This compound (ATA): The Nuclease Inhibitor

In contrast to the denaturing action of GTC, this compound is a polyanionic aromatic compound that functions as a broad-spectrum nuclease inhibitor. ATA is believed to compete with nucleic acids (both DNA and RNA) for the binding sites on nucleases, thereby preventing the enzymatic degradation of the nucleic acid substrate. It has been shown to inhibit a variety of nucleases, including DNase I, RNase A, S1 nuclease, and exonuclease III.

Quantitative Performance Comparison

Table 1: Comparison of Guanidinium Thiocyanate (GTC) and this compound (ATA) in Lysis Buffers

FeatureGuanidinium Thiocyanate (GTC)This compound (ATA)
Primary Function Chaotropic agent, protein denaturantNuclease inhibitor (competitive)
Nuclease Inactivation Irreversible denaturationReversible competitive inhibition
Cell Lysis Effective cell and viral lysis agentPrimarily a nuclease inhibitor, may require other lysing agents
Downstream Compatibility Can inhibit PCR and other enzymatic reactions if not adequately removedPotent inhibitor of polymerases and reverse transcriptases; removal is critical
Reported Nucleic Acid Yield Generally high due to effective nuclease inactivation and cell lysisCan result in high yields of undegraded RNA
Reported Nucleic Acid Purity (A260/A280) Typically yields high purity DNA and RNA after appropriate cleanup stepsCan yield high-purity RNA, but ATA itself can interfere with spectrophotometric readings if not completely removed
Cytotoxicity HighCan exhibit cytotoxicity, effects are cell-type dependent

Experimental Protocols

Protocol 1: RNA Extraction using a Guanidinium Thiocyanate-Based Lysis Buffer

This protocol is a common method for isolating total RNA from cells or tissues.

  • Homogenization: Homogenize the sample (e.g., 50-100 mg of tissue or 1x10^7 cells) in 1 mL of a GTC-containing lysis buffer (e.g., 4 M GTC, 25 mM sodium citrate, 0.5% sarcosyl, 0.1 M 2-mercaptoethanol).

  • Phase Separation: Add 0.1 mL of 2 M sodium acetate (B1210297) (pH 4.0), 1 mL of phenol (B47542) (water-saturated), and 0.2 mL of chloroform-isoamyl alcohol (49:1). Vortex thoroughly and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 20 minutes at 4°C.

  • RNA Precipitation: Transfer the upper aqueous phase to a fresh tube and precipitate the RNA by adding an equal volume of isopropanol. Incubate at -20°C for at least 1 hour.

  • RNA Pellet Collection: Centrifuge at 10,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Washing: Wash the RNA pellet with 1 mL of 75% ethanol (B145695).

  • Drying and Resuspension: Air-dry the pellet and resuspend in an appropriate volume of RNase-free water.

Protocol 2: Cell Lysis for Nucleic Acid Protection using this compound

This protocol outlines the use of ATA in a lysis buffer to inhibit nuclease activity during cell lysis.

  • Lysis Buffer Preparation: Prepare a lysis buffer containing the desired detergents and salts for cell lysis (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100). Immediately before use, add ATA to a final concentration of 50-100 µM.

  • Cell Lysis: For adherent cells, wash the cell monolayer with ice-cold PBS, then add the ATA-containing lysis buffer. For suspension cells, pellet the cells and resuspend in the ATA-containing lysis buffer.

  • Incubation: Incubate the lysate on ice for 10-15 minutes to ensure complete lysis and nuclease inhibition.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Downstream Processing: The clarified supernatant containing the nucleic acids and proteins can then be used for downstream applications. Crucially, ATA must be removed from the sample prior to any enzymatic reactions. This can be achieved through methods such as phenol-chloroform extraction followed by ethanol precipitation, or through column-based purification kits.

Mandatory Visualizations

GTC_Mechanism cluster_Cell Cell NucleicAcids Nucleic Acids Nucleases Nucleases (Active) Nucleases->NucleicAcids Degrades DenaturedNucleases Nucleases (Inactive/Denatured) GTC Guanidinium Thiocyanate (GTC) GTC->Nucleases Denatures ProtectedNucleicAcids Protected Nucleic Acids ATA_Mechanism cluster_Cell Cell NucleicAcids Nucleic Acids Nuclease Nuclease (Active Site) Nuclease->NucleicAcids Degrades InhibitedNuclease Inhibited Nuclease ATA Aurintricarboxylic Acid (ATA) ATA->Nuclease Competitively Binds ProtectedNucleicAcids Protected Nucleic Acids Lysis_Workflow start Start: Cell/Tissue Sample lysis Cell Lysis (Addition of Lysis Buffer with GTC or ATA) start->lysis homogenization Homogenization/ Incubation lysis->homogenization separation Separation of Nucleic Acids homogenization->separation purification Purification (Removal of GTC/ATA) separation->purification final_product Purified Nucleic Acids purification->final_product

Aurintricarboxylic Acid: A Comparative Guide to its Validation as a Specific Apoptosis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Aurintricarboxylic Acid (ATA) with other common apoptosis inhibitors, supported by experimental data and detailed protocols. We will delve into its mechanism of action, comparative efficacy, and provide the necessary tools for its validation in a research setting.

Introduction: The Complex Role of this compound in Apoptosis

This compound (ATA) is a polyanionic, polymeric aromatic compound that has been widely investigated for its ability to inhibit apoptosis in various cell systems.[1] Its mechanism of action is multifaceted, extending beyond a single target and involving the modulation of multiple signaling pathways. This complexity presents both opportunities and challenges for its use as a specific inhibitor of programmed cell death. This guide aims to provide a clear comparison between ATA and other well-established apoptosis inhibitors, offering researchers the information needed to make informed decisions for their experimental designs.

Mechanism of Action: A Multi-Pronged Approach to Apoptosis Inhibition

ATA's anti-apoptotic effects stem from its ability to interfere with several key stages of the apoptotic cascade. Unlike more targeted inhibitors, ATA's broad activity is a crucial factor in its efficacy and potential off-target effects.

Key Mechanisms of ATA-mediated Apoptosis Inhibition:

  • Inhibition of Nucleases and Topoisomerase II: ATA is a well-established inhibitor of various nucleases, enzymes responsible for the characteristic DNA fragmentation observed during apoptosis.[2][3] It also potently inhibits topoisomerase II, an enzyme involved in chromatin condensation during apoptosis.[2]

  • Activation of Pro-Survival Signaling Pathways: ATA can mimic the effect of Insulin-like Growth Factor-1 (IGF-1) by binding to the IGF-1 receptor. This triggers downstream pro-survival signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which in turn phosphorylate and inactivate pro-apoptotic proteins like BAD.[1]

  • Inhibition of Pro-Apoptotic Signaling: In certain cellular contexts, ATA has been shown to selectively inhibit pro-apoptotic signaling pathways, such as the TWEAK/Fn14 pathway.

Below is a diagram illustrating the primary signaling pathways modulated by ATA to inhibit apoptosis.

ATA_Apoptosis_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATA This compound (ATA) IGF1R IGF-1 Receptor ATA->IGF1R Binds and Activates Nuclease Nuclease ATA->Nuclease Inhibits TopoII Topoisomerase II ATA->TopoII Inhibits PI3K PI3K IGF1R->PI3K MAPK MAPK/ERK IGF1R->MAPK Akt Akt PI3K->Akt BAD BAD Akt->BAD Phosphorylates BAD_P p-BAD (Inactive) MAPK->BAD Phosphorylates Caspase_Activation Caspase Activation BAD->Caspase_Activation Promotes Apoptosis Apoptosis Caspase_Activation->Apoptosis DNA_Frag DNA Fragmentation Nuclease->DNA_Frag TopoII->DNA_Frag DNA_Frag->Apoptosis

ATA's multifaceted inhibition of apoptosis.

Comparative Analysis with Other Apoptosis Inhibitors

A direct quantitative comparison of ATA with other apoptosis inhibitors is challenging due to the lack of head-to-head studies under identical experimental conditions. The following tables summarize available data on the effective concentrations and mechanisms of ATA and two other widely used apoptosis inhibitors: Z-VAD-FMK (a pan-caspase inhibitor) and Necrostatin-1 (B1678002) (a necroptosis inhibitor that can also affect apoptosis).

It is crucial to note that the effective concentrations can vary significantly depending on the cell type, the apoptosis-inducing stimulus, and the specific experimental setup.

Data Presentation: Effective Concentrations
InhibitorCell TypeApoptosis InducerEffective ConcentrationReference
This compound (ATA) MDA-MB-231 (human breast cancer)Cycloheximide, Ricin, Adriamycin100 µg/mL[1]
K562 (human erythroleukemia)SanguinarineNot specified, but inhibited apoptosis almost completely[3]
A549/DDP (cisplatin-resistant lung cancer)Cisplatin1-2 mM (suppressed proliferation)[4]
Z-VAD-FMK Jurkat (T-lymphocyte)Electrotransfer50 µM[5]
Human Granulosa CellsEtoposide50 µM[6]
Soft Tissue Sarcoma CellsTRAIL + MG13220 µM[7]
Necrostatin-1 Hippocampal Neurons (mouse)Kainic Acid40 µM (optimal)[8]
SH-SY5Y (human neuroblastoma)Hydrogen Peroxide10-40 µM[9]
Data Presentation: Mechanism of Action and Specificity
InhibitorPrimary Target(s)Mechanism of ActionSpecificity & Off-Target Effects
This compound (ATA) Nucleases, Topoisomerase II, IGF-1R, etc.Multi-target; inhibits key apoptotic enzymes and activates pro-survival pathways.Non-specific. Known to interact with a wide range of proteins and nucleic acids, leading to potential off-target effects.
Z-VAD-FMK CaspasesIrreversibly binds to the catalytic site of caspases, inhibiting their proteolytic activity.Broad-spectrum caspase inhibitor. While effective at blocking caspase-dependent apoptosis, it can have off-target effects and may not be as specific as originally thought.[10]
Necrostatin-1 RIPK1 KinaseAllosteric inhibitor of RIPK1, a key mediator of necroptosis. Can also inhibit apoptosis and autophagy.Primarily a necroptosis inhibitor. However, it has been shown to affect other cell death pathways, and its effects can be cell-type dependent.[9][11]

Experimental Protocols for Validation

To validate the efficacy of ATA as an apoptosis inhibitor in your specific experimental system, a dose-response analysis using a range of concentrations is recommended. Below are detailed protocols for key assays to assess apoptosis.

Experimental Workflow for Determining a "Specific" Apoptosis Inhibitor

The following diagram outlines a logical workflow to assess whether an inhibitor is acting specifically on the apoptotic pathway.

Experimental_Workflow Start Start: Induce Apoptosis in Cell Culture Treat Treat with varying concentrations of Inhibitor (e.g., ATA, Z-VAD-FMK, Nec-1) Start->Treat Apoptosis_Assay Perform Apoptosis Assays Treat->Apoptosis_Assay AnnexinV Annexin V / PI Staining (Flow Cytometry) Apoptosis_Assay->AnnexinV Early/Late Apoptosis TUNEL TUNEL Assay (Microscopy or Flow Cytometry) Apoptosis_Assay->TUNEL DNA Fragmentation Caspase Caspase-3/7 Activity Assay (Fluorometric/Colorimetric) Apoptosis_Assay->Caspase Executioner Caspase Activity Analyze Analyze Data: Determine EC50/IC50 AnnexinV->Analyze TUNEL->Analyze Caspase->Analyze Off_Target Assess Off-Target Effects Analyze->Off_Target Cell_Viability Cell Viability Assay (e.g., MTT, LDH) Off_Target->Cell_Viability Cytotoxicity Pathway_Analysis Western Blot for Key Signaling Proteins (e.g., Akt, ERK, cleaved PARP) Off_Target->Pathway_Analysis Mechanism Conclusion Conclusion: Validate Specificity of Apoptosis Inhibition Cell_Viability->Conclusion Pathway_Analysis->Conclusion

Workflow for validating an apoptosis inhibitor.
Protocol: Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your cell line of interest.

    • Co-incubate with varying concentrations of ATA or other inhibitors.

    • Harvest cells, including the supernatant, as apoptotic cells may detach.

    • Wash cells twice with cold PBS.

  • Staining:

    • Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis:

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

Protocol: TUNEL (TdT-mediated dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • TUNEL Assay Kit (commercial kits are recommended)

  • Fixation and permeabilization buffers (e.g., paraformaldehyde and Triton X-100)

  • Fluorescence microscope or flow cytometer

Procedure (General Steps - refer to kit manufacturer's instructions for specifics):

  • Cell Preparation:

    • Grow cells on coverslips or in culture plates.

    • Induce apoptosis and treat with inhibitors.

    • Fix cells with a formaldehyde-based fixative.

    • Permeabilize cells to allow entry of the TUNEL reaction mixture.

  • Labeling:

    • Incubate the fixed and permeabilized cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

    • The TdT enzyme incorporates the labeled dUTPs at the 3'-OH ends of fragmented DNA.

  • Detection:

    • Wash the cells to remove unincorporated nucleotides.

    • If using a fluorescent label, visualize the cells under a fluorescence microscope or analyze by flow cytometry.

    • Counterstain with a nuclear dye (e.g., DAPI) to visualize all cell nuclei.

  • Analysis:

    • Quantify the percentage of TUNEL-positive (apoptotic) cells.

Protocol: Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases, Caspase-3 and Caspase-7.

Materials:

  • Caspase-3/7 Assay Kit (fluorometric or colorimetric)

  • Cell lysis buffer

  • Plate reader (fluorometer or spectrophotometer)

Procedure (General Steps):

  • Cell Lysate Preparation:

    • Induce apoptosis and treat with inhibitors.

    • Harvest and lyse the cells according to the kit manufacturer's protocol.

    • Determine the protein concentration of the lysates.

  • Assay:

    • Add an equal amount of protein from each lysate to the wells of a microplate.

    • Add the caspase substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).

    • Incubate at 37°C for 1-2 hours.

  • Measurement:

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.

  • Analysis:

    • The signal is proportional to the caspase-3/7 activity in the sample. Compare the activity in treated versus untreated cells.

Conclusion: Is this compound a "Specific" Apoptosis Inhibitor?

Based on the available evidence, this compound is a potent but non-specific inhibitor of apoptosis. Its broad mechanism of action, targeting multiple pathways both upstream and downstream of caspase activation, makes it an effective tool for preventing cell death in a variety of contexts. However, its lack of specificity means that researchers must exercise caution when interpreting results and should include appropriate controls to account for potential off-target effects.

For studies requiring the specific inhibition of the caspase-dependent apoptotic pathway, more targeted inhibitors such as Z-VAD-FMK may be more appropriate, although their own potential for off-target effects should also be considered. The choice of inhibitor will ultimately depend on the specific research question and the experimental system being used. This guide provides the foundational information and protocols to aid in the validation and appropriate use of this compound in apoptosis research.

References

Aurintricarboxylic Acid: A Comparative Guide to its Cross-Reactivity with Non-Target Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aurintricarboxylic acid (ATA) is a polymeric compound widely utilized in research as a potent inhibitor of protein-nucleic acid interactions. Its mechanism primarily involves competing with nucleic acids for binding to the active sites of enzymes.[1] While effective in its intended role, the polymeric and heterogeneous nature of ATA contributes to a broad activity profile and significant off-target effects, leading to potential misinterpretation of experimental results.[2] This guide provides a comparative analysis of ATA's cross-reactivity with several key non-target enzymes, presenting quantitative data alongside information on alternative inhibitors to aid in the selection of more specific research tools.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the inhibitory potency (IC50/Ki) of this compound (ATA) against various non-target enzymes, alongside a comparison with established alternative inhibitors. This data is intended to provide a clear, quantitative basis for selecting the most appropriate compound for a given experimental design.

Table 1: Inhibition of Human Topoisomerase II

CompoundIC50 / KiSpeciesAssay TypeReference(s)
This compound (ATA) Not widely reported in direct enzymatic assays, but known to inhibit.--[2]
Etoposide6 - 45 µM (IC50, nucleotide-dependent)YeastDNA Cleavage Assay[3]
Doxorubicin0.52 µM (IC50, cytotoxicity)HumanCytotoxicity Assay[4]
Mitoxantrone18 - 196 nM (IC50, cytotoxicity)HumanCytotoxicity Assay[5]

Table 2: Antagonism of P2X Receptors

CompoundTargetIC50 / KiSpeciesAssay TypeReference(s)
This compound (ATA) rP2X18.6 nM (IC50)RatElectrophysiology
rP2X372.9 nM (IC50)RatElectrophysiology
NF023hP2X10.21 µM (IC50)HumanCalcium Flux[1][6]
hP2X328.9 µM (IC50)HumanCalcium Flux[1][6]
A-317491hP2X322 - 92 nM (Ki)HumanCalcium Flux[7][8]
rP2X315 nM (IC50)RatElectrophysiology[8]
PPADSP2X168 nM (IC50)--[2][9]
P2X3214 nM (IC50)--[2][9]

Table 3: Inhibition of Cystathionine (B15957) γ-lyase (CSE)

CompoundIC50 / KiSpeciesAssay TypeReference(s)
This compound (ATA) 0.6 µM (IC50)--
Propargylglycine (PPG)40 µM (IC50)HumanMethylene (B1212753) Blue Method[10][11]
β-Cyanoalanine (BCA)14 µM (IC50)HumanMethylene Blue Method[10][11]
Aminooxyacetic Acid (AOAA)1.1 µM (IC50)HumanMethylene Blue Method[10][11]

Experimental Protocols

Detailed methodologies for key assays cited in this guide are provided below to facilitate the replication and validation of these findings.

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA, an ATP-dependent process. Inhibitors of the enzyme will prevent this relaxation, leaving the DNA in its supercoiled state, which can be visualized by agarose (B213101) gel electrophoresis.

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP)

  • Sterile, nuclease-free water

  • Test compound (e.g., ATA, Etoposide) dissolved in an appropriate solvent (e.g., DMSO)

  • STEB (Stopping Buffer: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose

  • TAE or TBE buffer

  • Ethidium (B1194527) bromide or other DNA stain

Procedure:

  • On ice, prepare a reaction mix containing 10x Topoisomerase II Reaction Buffer, supercoiled pBR322 DNA (e.g., 0.25 µg), and sterile water to the desired volume.

  • Aliquot the reaction mix into individual microcentrifuge tubes.

  • Add the test compound at various concentrations to the respective tubes. Include a solvent-only control.

  • Add a predetermined amount of Human Topoisomerase IIα (sufficient to fully relax the DNA in the control) to each tube to initiate the reaction. Include a no-enzyme control.

  • Mix gently and incubate at 37°C for 30 minutes.

  • Stop the reaction by adding STEB and chloroform/isoamyl alcohol.

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous (upper) phase onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Stain the gel with ethidium bromide, destain, and visualize under UV light. The inhibition is determined by the persistence of the supercoiled DNA band.

P2X Receptor Antagonist Assay (Calcium Imaging)

This assay measures the ability of a compound to inhibit the influx of calcium through P2X receptor channels upon activation by an agonist like ATP. The change in intracellular calcium concentration is monitored using a fluorescent calcium indicator.

Materials:

  • Cells expressing the P2X receptor of interest (e.g., HEK293 cells transfected with P2X1 or P2X3)

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • P2X receptor agonist (e.g., ATP or α,β-methylene ATP)

  • Test compound (e.g., ATA, NF023, A-317491)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with an injection system

Procedure:

  • Seed the cells into the 96-well plate and allow them to adhere overnight.

  • Load the cells with the fluorescent calcium indicator by incubating them with the dye solution in assay buffer.

  • Wash the cells to remove extracellular dye.

  • Pre-incubate the cells with varying concentrations of the test compound or a vehicle control.

  • Place the plate in the fluorescence microplate reader and establish a baseline fluorescence reading.

  • Inject the P2X receptor agonist into the wells to stimulate the receptor.

  • Record the fluorescence intensity over time. A decrease in the agonist-induced fluorescence signal in the presence of the test compound indicates antagonism.

Cystathionine γ-lyase (CSE) Activity Assay (Methylene Blue Method)

This colorimetric assay quantifies the amount of hydrogen sulfide (B99878) (H₂S) produced by the enzymatic activity of CSE. H₂S reacts with N,N-dimethyl-p-phenylenediamine and ferric chloride to form methylene blue, which can be measured spectrophotometrically.

Materials:

  • Purified recombinant human CSE

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • L-cysteine (substrate)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • Test compound (e.g., ATA, Propargylglycine)

  • Zinc acetate (B1210297) solution (to trap H₂S)

  • N,N-dimethyl-p-phenylenediamine sulfate (B86663) in HCl

  • Ferric chloride in HCl

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer, PLP, and the test compound at various concentrations.

  • Add purified CSE to the mixture.

  • Initiate the reaction by adding L-cysteine.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction and trap the H₂S by adding zinc acetate solution.

  • Add the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by the ferric chloride solution.

  • Incubate at room temperature to allow for color development.

  • Transfer the reaction mixture to a 96-well plate and measure the absorbance at a wavelength of 650-670 nm. A decrease in absorbance in the presence of the test compound indicates inhibition of CSE activity.

Visualizations

The following diagrams illustrate key concepts related to the cross-reactivity of this compound.

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor (Ligand-gated ion channel) ATP->P2X_Receptor Binds & Activates ATA This compound (Antagonist) ATA->P2X_Receptor Binds & Inhibits Ca_ion Ca²⁺ P2X_Receptor->Ca_ion Influx Na_ion Na⁺ P2X_Receptor->Na_ion Influx Downstream Downstream Signaling (e.g., Gene expression, Neurotransmission) Ca_ion->Downstream Na_ion->Downstream Experimental_Workflow_Enzyme_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_prep Prepare Enzyme Solution (e.g., Topoisomerase II) Reaction_setup Set up reactions: Enzyme + Substrate + Inhibitor Enzyme_prep->Reaction_setup Substrate_prep Prepare Substrate Solution (e.g., Supercoiled DNA) Substrate_prep->Reaction_setup Inhibitor_prep Prepare Inhibitor Dilutions (ATA vs. Alternative) Inhibitor_prep->Reaction_setup Incubation Incubate at optimal temperature (e.g., 37°C) Reaction_setup->Incubation Reaction_stop Stop Reaction Incubation->Reaction_stop Detection Detect Product Formation (e.g., Agarose Gel Electrophoresis) Reaction_stop->Detection Quantification Quantify Inhibition Detection->Quantification IC50_calc Calculate IC50 values Quantification->IC50_calc

References

A Comparative Guide to Protein Synthesis Inhibitors: Aurintricarboxylic Acid vs. Cycloheximide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and drug development, the precise control of protein synthesis is paramount for both research applications and therapeutic interventions. Among the arsenal (B13267) of tools available, inhibitors of protein synthesis play a crucial role. This guide provides a comprehensive, data-driven comparison of two commonly used inhibitors: Aurintricarboxylic Acid (ATA) and Cycloheximide (B1669411) (CHX). We will delve into their mechanisms of action, present quantitative performance data, detail experimental protocols, and visualize key processes to aid in the selection of the most appropriate inhibitor for your research needs.

Introduction to the Inhibitors

This compound (ATA) is a polymeric aromatic compound that primarily acts as an inhibitor of the initiation phase of protein synthesis.[1][2] It achieves this by preventing the attachment of messenger RNA (mRNA) to the small ribosomal subunit, a critical first step in translation.[1][2] It is important to note that ATA is not a single molecular entity but a heterogeneous mixture of polymers of varying lengths, which can lead to batch-to-batch variability.[3] Beyond its effects on translation, ATA is known to be a broad inhibitor of protein-nucleic acid interactions, which contributes to its extensive off-target effects.[3]

Cycloheximide (CHX) , a naturally occurring fungicide produced by the bacterium Streptomyces griseus, is a potent inhibitor of the elongation phase of eukaryotic protein synthesis.[4] It specifically targets the E-site of the 80S ribosome, thereby blocking the translocation step where the ribosome moves along the mRNA.[5] This action effectively freezes ribosomes on the mRNA, leading to a rapid cessation of protein synthesis. CHX is widely used in research due to its rapid and reversible action.[4]

Mechanism of Action at the Ribosome

The distinct mechanisms of ATA and CHX are visualized in the signaling pathway diagram below. ATA acts at the very beginning of the translation process, while CHX stalls the machinery mid-synthesis.

cluster_initiation Initiation cluster_elongation Elongation 40S 40S Ribosomal Subunit Initiation_Complex 43S Pre-initiation Complex 40S->Initiation_Complex + Met-tRNAi, eIFs mRNA mRNA mRNA->Initiation_Complex 80S_Ribosome 80S Ribosome Initiation_Complex->80S_Ribosome + 60S Subunit ATA Aurintricarboxylic Acid ATA->Initiation_Complex Inhibits mRNA binding Polypeptide Growing Polypeptide Chain 80S_Ribosome->Polypeptide Translocation Translocation 80S_Ribosome->Translocation CHX Cycloheximide CHX->Translocation Blocks translocation

Figure 1: Mechanism of Action of ATA and CHX.

Quantitative Performance Comparison

The efficacy of a protein synthesis inhibitor is often quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes available IC50 data for ATA and CHX. It is crucial to note that these values can vary depending on the cell type, experimental conditions, and the specific commercial preparation of ATA.

InhibitorTarget StageIC50 (Protein Synthesis Inhibition)Cell Type / SystemReference
This compound Initiation~20-30 µMRabbit Reticulocyte Lysate[5]
Initiation<100 nM (for initiation)Rabbit Reticulocytes[6]
(Anti-viral)50 µMIn vitro (SARS-CoV-2)[7]
Cycloheximide Elongation532.5 nMIn vivo (general)[8]
Elongation6.6 µMHepG2 cells[9]
Elongation0.12 µMCEM cells[8]
Elongation0.2 µM9L cells[8]

Off-Target Effects and Other Considerations

Neither inhibitor is perfectly specific, and their off-target effects can have significant implications for experimental outcomes.

This compound:

  • Broad Inhibition of Protein-Nucleic Acid Interactions: ATA's polymeric and anionic nature allows it to interfere with a wide range of enzymes and proteins that bind to nucleic acids, including DNA and RNA polymerases, and topoisomerase II.[3][10]

  • Heterogeneity: Commercial preparations of ATA are mixtures of polymers of different lengths, leading to potential variability in biological activity and off-target effects between batches.[3]

  • Inhibition of Other Cellular Processes: ATA has been reported to inhibit apoptosis and viral neuraminidase, and act as an antagonist of P2X1 and P2X3 receptors.[3]

Cycloheximide:

  • Effects on Transcription: While primarily a translation inhibitor, CHX can indirectly affect transcription. For instance, it has been shown to cause a selective decrease in the activity of RNA polymerases I and III and can induce the rapid transcriptional upregulation of hundreds of genes, particularly those involved in ribosome biogenesis, under certain conditions.[11][12]

  • Cytotoxicity: Prolonged exposure to CHX can be cytotoxic. The concentration causing 50% cytotoxicity (CC50) can be close to or even lower than the IC50 for protein synthesis inhibition in some cell types, complicating long-term studies.[9]

  • Mitochondrial Function: Although mitochondrial protein synthesis is resistant to CHX, short-term exposure has been shown to interfere with mitochondrial signal function in some cell types.[4]

Experimental Protocols

Accurate measurement of protein synthesis inhibition is critical for evaluating the efficacy of compounds like ATA and CHX. Below are detailed methodologies for common assays.

Metabolic Labeling with Radiolabeled Amino Acids

This classic method measures the incorporation of radioactive amino acids into newly synthesized proteins.

Protocol:

  • Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-incubate cells with varying concentrations of ATA or CHX for a specified time (e.g., 30-60 minutes).

  • Metabolic Labeling: Add a radioactive amino acid mixture (e.g., [³⁵S]methionine/cysteine) to the culture medium and incubate for a defined period (e.g., 30 minutes to 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Precipitation: Precipitate the total protein from the lysate using trichloroacetic acid (TCA).

  • Quantification: Collect the protein precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the total protein concentration for each sample and calculate the percentage of inhibition relative to an untreated control.

Polysome Profiling

This technique separates ribosomal subunits, monosomes, and polysomes by sucrose (B13894) density gradient centrifugation, providing a snapshot of the translational status of the cell.

Protocol:

  • Cell Treatment: Treat cells with the inhibitor (typically CHX at 100 µg/mL for 5-10 minutes before harvesting to "freeze" ribosomes on mRNA).

  • Cell Lysis: Harvest and lyse cells in a lysis buffer containing CHX and RNase inhibitors on ice.

  • Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.

  • Centrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm for 2 hours at 4°C).

  • Fractionation and Analysis: Fractionate the gradient while monitoring the absorbance at 254 nm to generate a polysome profile. A decrease in the polysome-to-monosome ratio indicates inhibition of translation initiation (as with ATA), while an accumulation of polysomes can be observed with elongation inhibitors like CHX.

Start Start: Cell Culture Inhibitor Treat with Inhibitor (ATA or CHX) Start->Inhibitor Labeling Metabolic Labeling ([35S]Met/Cys) Inhibitor->Labeling Lysis Cell Lysis Labeling->Lysis Precipitation TCA Precipitation Lysis->Precipitation Quantification Scintillation Counting Precipitation->Quantification Analysis Data Analysis: Calculate % Inhibition Quantification->Analysis End End Analysis->End

Figure 2: Workflow for Metabolic Labeling Assay.

Logical Relationships in Experimental Design

The choice between ATA and CHX depends on the specific research question. The following diagram illustrates the logical considerations for selecting an inhibitor.

Question Research Question: Inhibit Protein Synthesis? Initiation Study Initiation Step? Question->Initiation Yes Elongation Study Elongation Step? Question->Elongation Yes ATA Use this compound Initiation->ATA Yes CHX Use Cycloheximide Elongation->CHX Yes Considerations_ATA Consider: - Broad off-target effects - Batch variability ATA->Considerations_ATA Considerations_CHX Consider: - Cytotoxicity - Effects on transcription CHX->Considerations_CHX

Figure 3: Decision Tree for Inhibitor Selection.

Conclusion

Both this compound and Cycloheximide are valuable tools for the study of protein synthesis, each with a distinct mechanism of action and a unique profile of advantages and disadvantages. ATA is a potent inhibitor of translation initiation with broad-spectrum activity against protein-nucleic acid interactions, making it a useful tool for dissecting initiation-dependent processes, though its lack of specificity and heterogeneity require careful consideration. Cycloheximide, a highly potent and reversible inhibitor of translation elongation, is a workhorse in molecular biology for rapidly shutting down protein synthesis, but its potential cytotoxicity and off-target effects on transcription must be accounted for in experimental design. The choice between these two inhibitors should be guided by the specific scientific question, with careful attention to the experimental context and the inclusion of appropriate controls to mitigate the impact of their respective off-target effects. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in their investigations of the intricate world of protein synthesis.

References

Comparative Analysis of Aurintricarboxylic Acid and Other Topoisomerase II Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Aurintricarboxylic Acid (ATA) and other prominent topoisomerase II inhibitors, including etoposide, doxorubicin (B1662922), and genistein. This document delves into their mechanisms of action, presents available quantitative data on their inhibitory potency and cytotoxicity, and offers detailed experimental protocols for key assays. Visualizations of signaling pathways and experimental workflows are also provided to facilitate a deeper understanding of these compounds.

Topoisomerase II enzymes are critical regulators of DNA topology, playing essential roles in replication, transcription, and chromosome segregation. Their unique mechanism of creating transient double-strand breaks makes them a key target for anticancer therapeutics. This guide focuses on a comparative evaluation of this compound, a catalytic inhibitor, against well-established topoisomerase II poisons.

Mechanism of Action: A Fundamental Distinction

Topoisomerase II inhibitors are broadly classified into two categories based on their mechanism of action: catalytic inhibitors and topoisomerase II poisons.

This compound (ATA) stands out as a catalytic inhibitor of topoisomerase II.[1] It disrupts the enzyme's function through a multi-faceted approach that does not involve the stabilization of the "cleavable complex," a hallmark of topoisomerase II poisons.[1] ATA's primary inhibitory actions include:

  • Prevention of DNA Binding: ATA effectively blocks topoisomerase II from binding to its DNA substrate, a crucial initial step in the catalytic cycle.[1]

  • Inhibition of ATP Hydrolysis: The enzymatic activity of topoisomerase II is dependent on energy from ATP hydrolysis. ATA has been shown to inhibit this ATPase activity, further impeding the enzyme's function.[2]

In contrast, etoposide , doxorubicin , and genistein are classified as topoisomerase II poisons. They exert their effects by trapping the enzyme in a covalent complex with DNA, leading to the accumulation of DNA double-strand breaks and ultimately, cell death.

  • Etoposide: This non-intercalating agent stabilizes the topoisomerase II-DNA cleavage complex, preventing the re-ligation of the broken DNA strands.[3]

  • Doxorubicin: As an anthracycline antibiotic, doxorubicin intercalates into DNA and stabilizes the topoisomerase II-DNA complex, thereby inhibiting the resealing of the DNA double helix.[4][5]

  • Genistein: This isoflavone (B191592) also induces topoisomerase II-dependent DNA cleavage, acting as a poison.[6]

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table summarizes available IC50 data for the discussed topoisomerase II inhibitors. It is crucial to note that these values were obtained from different studies using varied experimental conditions, including different enzyme sources (yeast vs. human) and assay types (relaxation vs. decatenation), which can significantly influence the results. A direct, head-to-head comparison under identical conditions is ideal for a definitive assessment of relative potency.

InhibitorEnzyme SourceAssay TypeIC50 ValueReference
This compound Purified Yeast Topoisomerase IIRelaxation Assay~75 nM[2]
In vitro (general)Not specified≤ 0.2 µM[7]
Etoposide Human Topoisomerase IIDecatenation Assay46.3 µM[8]
Doxorubicin Topoisomerase IIInhibition Assay2.67 µM[9]
Genistein Human Topoisomerase IIInhibition Assay37.5 µM[6]

Comparative Cytotoxicity

The cytotoxic effects of these inhibitors on cancer cell lines are a critical aspect of their potential therapeutic application. The following table presents a summary of available data. Similar to the IC50 values, these cytotoxicity data are derived from various studies with different cell lines and experimental setups, warranting caution in direct comparisons.

InhibitorCell Line(s)Cancer TypeCytotoxicity Metric (e.g., IC50, LD50)Key FindingsReference
This compound A549/DDP (cisplatin-resistant)Lung CancerSuppression of proliferation at ≥ 1 mMEffective against drug-resistant cells with low acute cytotoxicity.[10]
Doxorubicin IMR-32, UKF-NB-4NeuroblastomaIC50 values vary between cell linesMore effective against IMR-32 than ellipticine (B1684216).[11]
Genistein MCF-7Breast CancerIC50: 47.5 µMDose- and time-dependent apoptosis.[6]
BJ (dermal fibroblasts)Normal CellsCytotoxic at 200 µM (24h) and ≥ 50 µM (48h)Shows some selectivity for cancer cells at lower concentrations and shorter exposure times.[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize topoisomerase II inhibitors.

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of topoisomerase II to separate catenated (interlocked) DNA networks, typically using kinetoplast DNA (kDNA).

Materials:

  • Purified human topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 10 mM ATP)

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Test compounds (ATA, etoposide, etc.) dissolved in an appropriate solvent (e.g., DMSO)

Procedure:

  • On ice, prepare a reaction mixture containing 10x reaction buffer, kDNA (e.g., 200 ng), and sterile water to the desired volume.

  • Add the test compound at various concentrations to the reaction tubes. Include a vehicle control (solvent only).

  • Add a predetermined amount of topoisomerase IIα enzyme to initiate the reaction.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding the stop buffer/loading dye.

  • Load the samples onto a 1% agarose (B213101) gel.

  • Perform electrophoresis to separate the decatenated DNA from the catenated network.

  • Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light.

  • Inhibition is observed as a decrease in the amount of decatenated minicircles compared to the control.

DNA Cleavage Assay

This assay is used to determine if an inhibitor acts as a topoisomerase II poison by stabilizing the cleavable complex, leading to an increase in linearized plasmid DNA.

Materials:

  • Purified human topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Reaction Buffer

  • SDS (20% solution)

  • Proteinase K

  • Test compounds

Procedure:

  • Set up the reaction mixture as described in the decatenation assay, but using supercoiled plasmid DNA as the substrate.

  • Add the test compound at various concentrations.

  • Initiate the reaction with topoisomerase IIα and incubate at 37°C for 15-30 minutes.

  • Stop the reaction and trap the cleavable complex by adding SDS to a final concentration of 1-2%.

  • Add proteinase K and incubate further to digest the protein.

  • Analyze the DNA products by agarose gel electrophoresis.

  • An increase in the amount of linear DNA indicates that the compound is a topoisomerase II poison. Catalytic inhibitors like ATA are not expected to induce cleavage.[1]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

TopoII_Inhibition_Mechanisms cluster_catalytic Catalytic Inhibition (e.g., ATA) cluster_poison Topoisomerase Poisoning (e.g., Etoposide, Doxorubicin) ATA This compound DNA_Binding Prevents DNA Binding ATA->DNA_Binding ATP_Hydrolysis Inhibits ATP Hydrolysis ATA->ATP_Hydrolysis TopoII Topoisomerase II Catalytic Cycle DNA_Binding->TopoII blocks ATP_Hydrolysis->TopoII blocks Poisons Etoposide, Doxorubicin, Genistein Cleavable_Complex Stabilizes Cleavable Complex Poisons->Cleavable_Complex DNA_Breaks Accumulation of Double-Strand Breaks Cleavable_Complex->DNA_Breaks

Caption: Mechanisms of Topoisomerase II Inhibition.

Decatenation_Assay_Workflow Start Start: Prepare Reaction Mix (kDNA, Buffer) Add_Inhibitor Add Test Inhibitor (e.g., ATA) Start->Add_Inhibitor Add_Enzyme Add Topoisomerase II Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Add Stop Buffer) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize (UV Light) Electrophoresis->Visualize Analyze Analyze Results: Quantify Decatenation Visualize->Analyze

Caption: Workflow for Topoisomerase II Decatenation Assay.

DNA_Cleavage_Pathway TopoII Topoisomerase II Cleavage_Complex Cleavage Complex (Transient Intermediate) TopoII->Cleavage_Complex binds & cleaves DNA Supercoiled DNA DNA->Cleavage_Complex Religation DNA Religation Cleavage_Complex->Religation Topo_Poison Topoisomerase Poison (Etoposide, Doxorubicin) Cleavage_Complex->Topo_Poison stabilizes Stabilized_Complex Stabilized Cleavage Complex Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Topo_Poison->Stabilized_Complex DSB Double-Strand Breaks -> Apoptosis Stabilized_Complex->DSB

Caption: Signaling Pathway of Topoisomerase II Poisons.

References

Assessing the Specificity of Aurintricarboxylic Acid in Inhibiting Viral Replication: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Aurintricarboxylic acid (ATA) is a polymeric aromatic compound that has demonstrated broad-spectrum antiviral activity against a diverse range of viruses.[1] Its multifaceted mechanism of action, targeting various stages of the viral life cycle from attachment and entry to replication and egress, makes it a subject of significant interest in antiviral research.[1] This guide provides an objective comparison of ATA's performance with other antiviral agents, supported by experimental data, detailed methodologies, and visualizations of its molecular interactions.

Mechanism of Action: A Multi-Pronged Attack

ATA's ability to inhibit a wide array of viruses stems from its capacity to interfere with multiple, often unrelated, viral and cellular processes. This broad activity, however, also raises questions about its specificity. The primary mechanisms of ATA's antiviral action are detailed below.

1. Inhibition of Viral Attachment and Entry: As a polyanionic molecule, ATA is proposed to bind to positively charged viral envelope glycoproteins. This interaction sterically hinders the virus from docking onto host cell surface receptors, thereby preventing the initial attachment and subsequent entry into the host cell.[1][2] This mechanism is suggested for a broad range of enveloped viruses.[1]

2. Inhibition of Viral Enzymes: ATA has been shown to be a potent inhibitor of several key viral enzymes essential for replication:

  • RNA-Dependent RNA Polymerase (RdRp): ATA is a potent inhibitor of the RdRp of SARS-CoV and SARS-CoV-2.[1][3] It is predicted to bind to the palm sub-domain of the enzyme, which contains the catalytic active sites, thereby blocking RNA synthesis.[1][4]

  • Reverse Transcriptase and RNase H: In the case of Hepatitis B Virus (HBV), ATA inhibits the RNase H activity of the viral polymerase, disrupting a crucial step in the synthesis of the viral DNA genome.[1][2] It is also known to inhibit the reverse transcriptase of HIV.[1]

  • Neuraminidase: For influenza viruses, ATA inhibits the neuraminidase enzyme, which is crucial for the release of newly formed viral particles from the surface of an infected cell.[1][5] This action traps the progeny virions on the cell surface.

  • Papain-like Protease (PLpro): ATA has been identified as an inhibitor of the SARS-CoV-2 PLpro, a viral enzyme with a dual role in promoting viral replication and dysregulating the host immune response.[6]

  • Viral Phosphatase (H1L): In Vaccinia virus, ATA inhibits the phosphatase activity of the viral enzyme H1L, which is required to initiate viral transcription.[7][8]

3. Interference with Host Cell Machinery: ATA's effects are not limited to viral components. It also interacts with host cellular processes that are often co-opted by viruses for their replication:

  • Inhibition of Protein Synthesis: ATA can prevent the attachment of messenger RNA (mRNA) to ribosomes, thereby inhibiting the initiation of protein synthesis.[3][9] This can affect the production of both viral and host proteins.

  • Modulation of Cellular Signaling: ATA can block the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a cellular signaling pathway essential for the replication of some viruses like Vaccinia virus.[7][8]

Quantitative Assessment of Antiviral Efficacy

The efficacy of ATA as an antiviral agent has been quantified against several viruses. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, providing a basis for comparison with other antiviral compounds.

Table 1: In Vitro Efficacy of this compound (ATA) Against Various Viruses

VirusVirus StrainCell LineAssay TypeIC50 / EC50Citation
Influenza A Virus A/WSN/33 (H1N1)MDCKPlaque Reduction4.1 µM (EC50)[10]
A/Udorn/72 (H3N2)MDCKPlaque Reduction6.3 µM (EC50)[10]
NIBRG-14 (H5N1)MDCKPlaque Reduction5.4 µM (EC50)[10]
A/PR/8/34 (H1N1)MDCKNeutral Red Assay6.5 µg/ml (EC50)[10]
SARS-CoV-2 Not SpecifiedVero E6Not SpecifiedNot Specified[6]
Not SpecifiedNot SpecifiedRNA Replication Inhibition56 nM (IC50)[3][11]
Hepatitis B Virus (HBV) Not SpecifiedHepG2.2.15Southern BlotSignificant reduction at 10 µM[2]
Zika Virus (ZIKV) Not SpecifiedVeroNot Specified13.87 ± 1.09 µM (IC50)[12][13]
Not SpecifiedA549Not Specified33.33 ± 1.13 µM (IC50)[12][13]
SARS-CoV Not SpecifiedVeroPlaque Assay>1000-fold inhibition at 0.8 mg/ml[14][15]
HIV-1 Not SpecifiedMT-4Cytopathic Effect PreventionVaries with molecular weight[1][16]
Vaccinia Virus Not SpecifiedHeLa, Huh7, AD293Not SpecifiedSignificant abrogation[7]

Table 2: Comparative In Vitro Efficacy of this compound and Other Antivirals

VirusCompoundVirus StrainCell LineAssay TypeIC50 / EC50Citation
Influenza A Virus This compound (ATA) A/WSN/33 (H1N1)MDCKPlaque Reduction4.1 µM (EC50)[10]
Oseltamivir CarboxylateA/NWS/33 (H1N1)MDCKNeuraminidase Inhibition0.8 nM (IC50)[10]
SARS-CoV-2 This compound (ATA) Not SpecifiedNot SpecifiedRNA Replication Inhibition56 nM (IC50)[3][11]
RemdesivirNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[10]

Note: A direct comparison with Remdesivir's IC50 was not available in the provided search results.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the antiviral effects of this compound.

1. Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of plaques (zones of cell death) by a lytic virus.[1]

  • Materials: Confluent monolayer of susceptible host cells (e.g., Vero cells for SARS-CoV and Zika virus) in 6-well or 24-well plates, viral stock, culture medium, overlay medium (containing, for example, agar (B569324) or methylcellulose), and the test compound (ATA).[10][17]

  • Procedure:

    • Cell Seeding: Plate host cells to form a confluent monolayer.[10]

    • Virus Dilution: Prepare serial dilutions of the viral stock.[10]

    • Infection: Infect the cell monolayers with the viral dilutions for a set adsorption period.[10][17]

    • Compound Treatment: After viral adsorption, remove the inoculum and add the overlay medium containing varying concentrations of ATA.[10][17]

    • Incubation: Incubate the plates at the optimal temperature and CO2 levels for the virus to form visible plaques (typically 2-5 days).[10][17]

    • Plaque Visualization and Counting: Fix the cells with a fixing solution and stain with a dye like crystal violet to visualize and count the plaques.[10][17]

  • Data Analysis: The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.[10]

2. qPCR-based Viral Load Assay

This assay quantifies the amount of viral nucleic acid in a sample to determine the effect of a compound on viral replication.[17]

  • Materials: Infected cell culture supernatants or tissue samples, RNA/DNA extraction kit, reverse transcriptase (for RNA viruses), qPCR master mix, virus-specific primers and probes, and a real-time PCR instrument.[17]

  • Procedure:

    • Sample Collection: Collect samples from ATA-treated and untreated infected cultures.[17]

    • Nucleic Acid Extraction: Extract viral RNA or DNA from the samples.[17]

    • Reverse Transcription (for RNA viruses): Convert viral RNA to complementary DNA (cDNA).[17]

    • qPCR: Perform quantitative PCR using virus-specific primers and probes. Include a standard curve of known concentrations of viral nucleic acid for absolute quantification.[17]

  • Data Analysis: Determine the viral copy number in each sample from the standard curve. Calculate the percentage of reduction in viral load for each ATA concentration compared to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the log of the ATA concentration.[17]

Visualizing the Mechanisms of Action

The following diagrams illustrate the key inhibitory actions of this compound.

ATA_Inhibition_of_Viral_Replication cluster_viral_processes Viral Replication Processes cluster_host_processes Host Cellular Processes RdRp RNA-Dependent RNA Polymerase (RdRp) RT_RNaseH Reverse Transcriptase & RNase H Neuraminidase Neuraminidase PLpro Papain-like Protease (PLpro) Ribosome Ribosome ERK_Pathway ERK Signaling Pathway ATA This compound ATA->RdRp Inhibits RNA Synthesis ATA->RT_RNaseH Inhibits DNA Synthesis ATA->Neuraminidase Inhibits Viral Release ATA->PLpro Inhibits Proteolytic Activity ATA->Ribosome Inhibits Protein Synthesis Initiation ATA->ERK_Pathway Inhibits Phosphorylation Experimental_Workflow_Plaque_Assay start Start seed_cells Seed Host Cells in Plates start->seed_cells confluent_monolayer Grow to Confluent Monolayer seed_cells->confluent_monolayer prepare_virus Prepare Serial Dilutions of Virus confluent_monolayer->prepare_virus infect_cells Infect Cell Monolayers prepare_virus->infect_cells prepare_ata Prepare Serial Dilutions of ATA infect_cells->prepare_ata add_overlay Add Overlay Medium with ATA prepare_ata->add_overlay incubate Incubate for Plaque Formation (2-5 days) add_overlay->incubate fix_stain Fix and Stain Cells incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50 end End calculate_ec50->end

References

Aurintricarboxylic Acid (ATA): A Comparative Analysis of In Vitro and In Vivo Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Aurintricarboxylic acid (ATA), a polymeric aromatic compound, has emerged as a broad-spectrum antiviral agent with activity against a diverse range of viruses.[1] This guide provides a comprehensive comparison of its efficacy in controlled laboratory settings (in vitro) versus living organisms (in vivo), supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. ATA's multifaceted mechanism of action, which often involves inhibiting the early stages of viral entry and replication, makes it a compelling candidate for further investigation.[1][2]

In Vitro Efficacy: Potent Inhibition Across Multiple Viruses

In vitro studies are foundational in virology, providing the first measure of a compound's potential to inhibit viral replication in cell cultures.[3] ATA has demonstrated significant inhibitory effects against several clinically relevant viruses, including Influenza A and B viruses, SARS-CoV, SARS-CoV-2, and Zika virus.[1][2] The efficacy is typically quantified by the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀), which represents the concentration of ATA required to inhibit 50% of viral activity.

Data from various studies, summarized below, highlight ATA's potent activity, often in the low micromolar range. For instance, against SARS-CoV-2, ATA has been shown to inhibit the viral papain-like protease (PLpro) and RNA-dependent RNA polymerase (RdRp), crucial enzymes for viral replication.[4][5] Similarly, its activity against influenza viruses is attributed to the inhibition of neuraminidase, an enzyme essential for the release of new virus particles from infected cells.[2][6]

Table 1: Summary of In Vitro Antiviral Efficacy of this compound

Virus StrainCell LineAssay TypeEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Influenza A/WSN/33 (H1N1) MDCKPlaque Reduction4.1> 1300> 317
Influenza A/Udorn/72 (H3N2) MDCKPlaque Reduction6.3> 1300> 206
Influenza A/PR/8/34 (H1N1) MDCKNeutral Red Assay~15¹577 µg/ml (~1300)~87
SARS-CoV-2 Vero E6Antiviral Assay50> 1000> 20
SARS-CoV-2 (PLpro) -Enzymatic Assay30--
SARS-CoV-2 (RdRp) -RNA Replication Assay0.056--
Zika Virus (ZIKV) VeroPlaque Reduction13.87> 1000> 72
Zika Virus (ZIKV) A549Plaque Reduction33.33> 1000> 30
SARS-CoV VeroPlaque Reduction0.2 mg/ml (~450)--

¹Converted from 6.5 µg/ml[2] Data compiled from multiple sources.[1][2][3][4][5][7] CC₅₀ (50% cytotoxic concentration) is the concentration that kills 50% of host cells. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the compound's therapeutic window.

In Vivo Efficacy: Translating Cellular Results to Animal Models

While in vitro data are promising, in vivo studies in animal models are critical for assessing a compound's therapeutic potential in a complex biological system.[3] These studies evaluate factors like bioavailability, toxicity, and the ability to reduce viral load and disease symptoms.[3]

For SARS-CoV-2, the efficacy of ATA has been studied in Syrian hamsters, a common model for COVID-19 research.[4][8] Similarly, its potential against influenza has been evaluated in mouse models.[3] Although detailed quantitative outcomes from these in vivo studies are not as widely published as in vitro data, the investigations are a crucial step in the drug development pipeline. One study on the parasite Neospora caninum in mice demonstrated that ATA could increase body weight, decrease parasite loads in tissues, and lessen the pathological effects of the infection.[9]

Table 2: Summary of In Vivo Antiviral Efficacy Studies of this compound

Virus/PathogenAnimal ModelKey Findings
SARS-CoV-2 Syrian HamsterIn vivo efficacy was studied, demonstrating antiviral potential.[4][8]
Influenza A Virus Mouse (BALB/c)Standard model used to assess reduction in viral load, symptoms, and survival.[3]
Neospora caninum MouseIncreased body weight, decreased parasite loads in lungs and duodenum, and ameliorated pathological effects.[9]

Mechanism of Action: A Multi-Pronged Attack

ATA's broad-spectrum activity stems from its ability to interfere with multiple stages of the viral life cycle.[1] A primary mechanism is the inhibition of viral entry into host cells.[1] It can interfere with the interaction between viral surface proteins and host cell receptors, a critical first step for infection.[10][11] For example, with HIV, ATA has been shown to prevent the attachment of the virus to the CD4 receptor on T-cells.[10]

Beyond entry, ATA also targets key viral enzymes necessary for replication, such as polymerases and proteases, and can modulate host cell signaling pathways like NF-κB that are involved in the inflammatory response to infection.[3][4][5]

ATA_Mechanism_of_Action cluster_host Host Cell cluster_virus HostReceptor Host Cell Receptor (e.g., CD4, ACE2) Replication Viral Replication (Blocked by ATA) HostReceptor->Replication Viral Genome Release Release Viral Release (Blocked by ATA) Replication->Release Assembly Virus Virus Particle Virus_Receptor Viral Glycoprotein (e.g., gp120, Spike, HA) Virus_Receptor->HostReceptor 1. Attachment & Entry ATA Aurintricarboxylic Acid (ATA) ATA->Replication Inhibits Enzymes (Polymerase, Protease) ATA->Release Inhibits Enzymes (Neuraminidase) ATA->Virus_Receptor Inhibits Binding

ATA's multi-target inhibition of the viral life cycle.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are generalized protocols for key assays used to determine the antiviral efficacy of compounds like ATA.

In Vitro Antiviral Assay (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

  • Cell Seeding: Plate a monolayer of susceptible host cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in 6-well plates and grow to confluence.

  • Infection: Remove the growth medium, wash the cells with phosphate-buffered saline (PBS), and infect them with a known dilution of the virus (designed to produce 50-100 plaques per well) for 1-2 hours at 37°C.[2]

  • Treatment: After the adsorption period, remove the virus inoculum.

  • Overlay: Overlay the cell monolayer with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing various concentrations of ATA. This restricts viral spread to adjacent cells, leading to the formation of localized lesions called plaques.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.

  • Quantification: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in treated wells compared to untreated control wells. The EC₅₀ is the concentration that reduces the plaque count by 50%.[3]

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to the host cells, which is crucial for calculating the selectivity index.[4]

  • Cell Seeding: Seed host cells in a 96-well plate and allow them to adhere overnight.[4]

  • Treatment: Replace the medium with fresh medium containing serial dilutions of ATA.

  • Incubation: Incubate the cells for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).[4]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's buffer).

  • Measurement: Read the absorbance of the wells using a spectrophotometer. The CC₅₀ is the concentration of ATA that reduces cell viability by 50% compared to untreated controls.

Antiviral_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assay (CC₅₀) cluster_antiviral Antiviral Assay (EC₅₀) C_Seed 1. Seed Host Cells (96-well plate) C_Treat 2. Treat with Serial Dilutions of ATA C_Seed->C_Treat C_Incubate 3. Incubate (48-72h) C_Treat->C_Incubate C_MTT 4. Add MTT Reagent C_Incubate->C_MTT C_Read 5. Measure Absorbance C_MTT->C_Read C_Calc Calculate CC₅₀ C_Read->C_Calc Result Determine Selectivity Index (SI) SI = CC₅₀ / EC₅₀ C_Calc->Result A_Seed 1. Seed Host Cells (6-well plate) A_Infect 2. Infect with Virus A_Seed->A_Infect A_Treat 3. Add Overlay with Serial Dilutions of ATA A_Infect->A_Treat A_Incubate 4. Incubate (48-72h) A_Treat->A_Incubate A_Stain 5. Fix & Stain Plaques A_Incubate->A_Stain A_Count 6. Count Plaques A_Stain->A_Count A_Calc Calculate EC₅₀ A_Count->A_Calc A_Calc->Result

Workflow for in vitro antiviral and cytotoxicity assays.

Discussion and Comparison

The available data show a strong correlation between ATA's potent in vitro activity and its multifaceted mechanisms of action. The low micromolar and even nanomolar efficacy against viral enzymes like RdRp is highly encouraging.[5] However, a significant challenge in drug development is translating this in vitro potency into in vivo success.

While ATA demonstrates a high selectivity index in cell cultures, indicating a wide window between effective and toxic doses, its performance in animal models can be influenced by factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential off-target effects. The polymeric and polyanionic nature of ATA might lead to poor oral bioavailability and rapid clearance, which could limit its systemic exposure and efficacy in vivo.[12]

The ongoing in vivo studies in hamster and mouse models are therefore critical.[3][4] Positive outcomes in these models, such as reduced viral titers in target organs and improved clinical signs, would provide the necessary validation to advance ATA or its derivatives toward clinical evaluation. Conversely, a lack of efficacy in vivo despite potent in vitro activity would suggest that drug delivery and formulation challenges need to be addressed.

Conclusion

This compound is a compelling broad-spectrum antiviral candidate with robust and well-documented in vitro efficacy against a variety of viruses.[1] Its ability to inhibit multiple stages of the viral life cycle, from entry to replication, makes it an attractive scaffold for further development.[1] The key challenge remains the translation of these promising in vitro results into tangible in vivo therapeutic benefits. Future research should focus on optimizing the compound's pharmacological properties to enhance its bioavailability and efficacy in preclinical animal models, which will be the ultimate determinant of its potential as a human antiviral therapeutic.

References

Head-to-head comparison of Aurintricarboxylic Acid and EDTA as nuclease inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, safeguarding the integrity of nucleic acids is paramount. Nucleases, enzymes that degrade DNA and RNA, pose a significant threat to experimental outcomes. This guide provides a comprehensive head-to-head comparison of two commonly used nuclease inhibitors: Aurintricarboxylic Acid (ATA) and Ethylenediaminetetraacetic acid (EDTA). We delve into their mechanisms of action, present available quantitative data, and provide detailed experimental protocols to aid in the selection of the appropriate inhibitor for your specific research needs.

Executive Summary

FeatureThis compound (ATA)Ethylenediaminetetraacetic acid (EDTA)
Mechanism of Action Competitive inhibitor; mimics the phosphate (B84403) backbone of nucleic acids and binds to the nucleic acid-binding site of nucleases.Non-competitive inhibitor; chelates divalent metal cations (e.g., Mg²⁺, Ca²⁺) that are essential cofactors for many nucleases.
Spectrum of Inhibition Broad-spectrum; inhibits a wide variety of both DNases and RNases, including those that do not require metal ions.Primarily inhibits metallo-dependent nucleases. Ineffective against nucleases that do not require divalent cations for their activity.
Potency Varies depending on the nuclease, with reported IC50 and Kd values in the micromolar range for some enzymes.Effective at millimolar concentrations in buffers, but specific IC50 values against purified nucleases are not widely reported.
Reversibility Generally considered reversible.Reversible upon the reintroduction of divalent cations.
Downstream Compatibility Can inhibit other nucleic acid-binding proteins like polymerases and reverse transcriptases, often requiring removal before subsequent enzymatic steps.Can inhibit downstream enzymatic reactions that require divalent cations (e.g., PCR, restriction digests) if not removed or if its concentration is not adequately adjusted.
Cytotoxicity Can exhibit cytotoxicity, and its effects are cell-type dependent.Generally considered to have low cytotoxicity at typical working concentrations.

Mechanism of Action

The fundamental difference between ATA and EDTA lies in their mode of inhibiting nuclease activity.

This compound (ATA): ATA is a polyanionic aromatic polymer that functions as a competitive inhibitor.[1] Its structure mimics the phosphate backbone of nucleic acids, allowing it to bind to the nucleic acid-binding sites of a broad range of nucleases.[1] This direct interaction prevents the enzyme from binding to its natural substrate (DNA or RNA), thereby inhibiting its catalytic activity.

ATA_Mechanism Mechanism of this compound (ATA) cluster_nuclease Nuclease Nuclease Nuclease ActiveSite Nucleic Acid-Binding Site ATA ATA ATA->ActiveSite Binds to (Competitive Inhibition) NucleicAcid DNA / RNA NucleicAcid->ActiveSite Cannot Bind

ATA competitively inhibits nucleases.

Ethylenediaminetetraacetic acid (EDTA): EDTA is a chelating agent that inhibits nucleases through an indirect, non-competitive mechanism. Many nucleases, particularly DNases, require divalent cations like magnesium (Mg²⁺) or calcium (Ca²⁺) as cofactors for their enzymatic activity.[2][3] EDTA effectively sequesters these metal ions by forming stable complexes, making them unavailable to the nuclease and thereby rendering the enzyme inactive.[2][3] It is important to note that EDTA will not inhibit nucleases that do not rely on divalent cations for their function.

EDTA_Mechanism Mechanism of EDTA cluster_nuclease_active Active Nuclease cluster_nuclease_inactive Inactive Nuclease Nuclease_A Nuclease Cofactor_A Mg²⁺/Ca²⁺ Nuclease_A->Cofactor_A Binds Cofactor EDTA EDTA Cofactor_A->EDTA Chelated by EDTA Nuclease_I Nuclease Cofactor_I Mg²⁺/Ca²⁺ EDTA_Complex EDTA-Metal Complex

EDTA chelates essential metal cofactors.

Quantitative Comparison of Inhibitory Activity

Direct comparative studies providing IC50 values for both ATA and EDTA against a wide range of nucleases under identical conditions are limited in the published literature. The available data is summarized below.

Table 1: Inhibitory Activity of this compound (ATA) against Various Nucleases

NucleaseOrganism/SourceIC50Dissociation Constant (Kd)Reference
DNase IBovine6.6 µM9.019 µM[4]
RNase ABovine PancreasNot Reported2.33 µM[5]
ERCC1-XPFHuman0.81 µMNot Reported[4]
Flap endonuclease 1 (FEN1)Human1.8 µMNot Reported[4]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity. A lower IC50 value indicates a more potent inhibitor. Kd (Dissociation constant) represents the affinity of the inhibitor for the enzyme. A lower Kd value indicates a stronger binding affinity.

Table 2: Inhibitory Activity of EDTA

Quantitative IC50 values for EDTA against purified nucleases are not as commonly reported as for competitive inhibitors like ATA. EDTA's effectiveness is primarily demonstrated by its ability to inhibit nuclease activity at specific concentrations in reaction buffers.

Nuclease TypeGeneral Effective ConcentrationNotes
Metallo-dependent DNases1-10 mMSufficient to chelate divalent cations in typical reaction buffers.
Certain RNasesVariesMany RNases do not require divalent cations and are therefore not effectively inhibited by EDTA.

Advantages and Disadvantages

This compound (ATA)

Advantages:

  • Broad Spectrum: Inhibits a wide variety of nucleases, including those that are not dependent on metal ions.[1][6]

  • High Potency for Some Nucleases: Can be effective at micromolar concentrations.[4]

Disadvantages:

  • Lack of Specificity: Can inhibit other nucleic acid-binding proteins, such as DNA and RNA polymerases and reverse transcriptases, which can interfere with downstream applications like PCR, RT-PCR, and in vitro transcription.[7]

  • Cytotoxicity: Can be toxic to cells, limiting its use in in vivo and cell-based assays.[7]

  • Requires Removal: Often needs to be removed from nucleic acid preparations before subsequent enzymatic reactions, typically through methods like size-exclusion chromatography.[7]

EDTA

Advantages:

  • High Specificity for Metallo-dependent Enzymes: Primarily targets nucleases that require divalent cations, leaving other enzymes unaffected.

  • Low Cost and Readily Available: A common and inexpensive laboratory reagent.

  • Low Cytotoxicity: Generally well-tolerated in cell-based applications at typical working concentrations.

  • Easy to Use: Can be directly incorporated into buffers.

Disadvantages:

  • Limited Spectrum: Ineffective against nucleases that do not require divalent metal ions for their activity.[8]

  • Interference with Downstream Applications: Can inhibit downstream enzymes that require divalent cations, such as Taq polymerase in PCR. This can often be overcome by adding an excess of Mg²⁺ to the reaction.

  • Reversible Inhibition: The inhibitory effect can be reversed by the addition of divalent cations.

Experimental Protocols

To empirically determine the efficacy of ATA and EDTA as nuclease inhibitors for a specific application, a nuclease inhibition assay can be performed. Below are detailed protocols for both a gel-based and a fluorescence-based assay.

Experimental Workflow: Nuclease Inhibition Assay

Nuclease_Inhibition_Workflow General Workflow for Nuclease Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Nuclease - Nucleic Acid Substrate - Inhibitors (ATA/EDTA) - Reaction Buffer Start->Prepare_Reagents Set_Up_Reactions Set Up Reactions: - Negative Control (No Nuclease) - Positive Control (Nuclease, No Inhibitor) - Test Reactions (Nuclease + Inhibitor) Prepare_Reagents->Set_Up_Reactions Incubate Incubate at Optimal Temperature and Time Set_Up_Reactions->Incubate Stop_Reaction Stop Reaction (e.g., add stop solution, heat inactivation) Incubate->Stop_Reaction Analyze_Results Analyze Results Stop_Reaction->Analyze_Results Gel_Electrophoresis Gel Electrophoresis: Visualize nucleic acid degradation Analyze_Results->Gel_Electrophoresis Qualitative Fluorescence_Assay Fluorescence Assay: Quantify remaining nucleic acid Analyze_Results->Fluorescence_Assay Quantitative Determine_Inhibition Determine Percent Inhibition and/or IC50 Gel_Electrophoresis->Determine_Inhibition Fluorescence_Assay->Determine_Inhibition End End Determine_Inhibition->End

Workflow for assessing nuclease inhibitors.
Protocol 1: Gel-Based Nuclease Inhibition Assay

This method provides a qualitative or semi-quantitative assessment of nuclease inhibition by visualizing the degradation of a nucleic acid substrate on an agarose (B213101) or polyacrylamide gel.

Materials:

  • Nuclease of interest (e.g., DNase I, RNase A)

  • Nucleic acid substrate (e.g., plasmid DNA, total RNA, or a specific DNA/RNA fragment)

  • This compound (ATA) stock solution

  • EDTA stock solution (e.g., 0.5 M, pH 8.0)

  • 10X Nuclease Reaction Buffer (specific to the nuclease being tested)

  • Nuclease-free water

  • Stop solution (e.g., containing a chelating agent like EDTA and a loading dye)

  • Agarose or polyacrylamide gel

  • Gel electrophoresis system and power supply

  • Gel imaging system

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a series of dilutions of ATA and EDTA in nuclease-free water to test a range of concentrations.

  • Set Up Reactions: In separate microcentrifuge tubes, set up the following reactions on ice:

    • Negative Control: Nucleic acid substrate + 1X Reaction Buffer + Nuclease-free water (to match the volume of inhibitor added in test reactions).

    • Positive Control: Nucleic acid substrate + 1X Reaction Buffer + Nuclease + Nuclease-free water.

    • ATA Test Reactions: Nucleic acid substrate + 1X Reaction Buffer + Nuclease + varying concentrations of ATA.

    • EDTA Test Reactions: Nucleic acid substrate + 1X Reaction Buffer + Nuclease + varying concentrations of EDTA.

  • Initiate Reaction: Add the nuclease to the positive control and test reaction tubes. The final reaction volume should be consistent across all tubes.

  • Incubate: Incubate all tubes at the optimal temperature for the nuclease (e.g., 37°C) for a predetermined amount of time (e.g., 15-30 minutes). The incubation time should be sufficient to see significant degradation in the positive control.

  • Stop Reaction: Stop the reactions by adding the stop solution to each tube and placing them on ice.

  • Gel Electrophoresis: Load the samples onto an appropriate gel and perform electrophoresis to separate the nucleic acid fragments.

  • Visualize and Analyze: Image the gel to visualize the nucleic acid bands. The negative control should show an intact band, while the positive control should show significant degradation (a smear or disappearance of the band). The test reactions will show the degree of protection afforded by different concentrations of ATA and EDTA.

Protocol 2: Fluorescence-Based Nuclease Inhibition Assay for IC50 Determination

This quantitative method uses a fluorescent dye that binds to nucleic acids to measure the extent of degradation. It is suitable for determining the IC50 of the inhibitors.

Materials:

  • Nuclease of interest

  • Nucleic acid substrate (e.g., a specific DNA or RNA oligonucleotide)

  • Fluorescent nucleic acid stain (e.g., PicoGreen for dsDNA, RiboGreen for RNA)

  • This compound (ATA) stock solution

  • EDTA stock solution

  • 10X Nuclease Reaction Buffer

  • Nuclease-free water

  • 96-well black microplate

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of ATA and EDTA in nuclease-free water.

    • Dilute the nucleic acid substrate and the nuclease to their working concentrations in 1X Reaction Buffer.

    • Prepare the fluorescent dye solution according to the manufacturer's instructions.

  • Set Up Reactions in a 96-Well Plate:

    • Blank: 1X Reaction Buffer only.

    • Substrate Control (100% signal): Nucleic acid substrate in 1X Reaction Buffer.

    • Enzyme Control (0% inhibition): Nucleic acid substrate and nuclease in 1X Reaction Buffer.

    • Inhibitor Test Wells: Nucleic acid substrate, nuclease, and varying concentrations of either ATA or EDTA in 1X Reaction Buffer.

  • Pre-incubation (optional): Pre-incubate the nuclease with the inhibitors for a short period (e.g., 10-15 minutes) at room temperature before adding the substrate.

  • Initiate Reaction: Add the nucleic acid substrate to all wells except the blank.

  • Kinetic Measurement: Immediately place the plate in a plate reader pre-set to the optimal temperature for the nuclease. Measure the fluorescence at appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the rate of substrate degradation for each reaction (the slope of the fluorescence vs. time curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the enzyme control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

Both this compound and EDTA are valuable tools for inhibiting nuclease activity, but their distinct mechanisms of action dictate their suitability for different applications. ATA offers broad-spectrum inhibition but suffers from a lack of specificity and potential cytotoxicity, often necessitating its removal before downstream enzymatic steps. EDTA is a highly specific inhibitor of metallo-dependent nucleases and is generally less disruptive to other cellular processes, though its limited spectrum is a key consideration.

The choice between ATA and EDTA will depend on the specific nucleases you aim to inhibit, the nature of your sample, and the requirements of your downstream applications. For broad protection against a variety of known and unknown nucleases, ATA may be the preferred choice, provided its potential for interference is addressed. For targeted inhibition of metal-dependent nucleases in applications sensitive to broad-spectrum inhibitors, EDTA is an excellent and cost-effective option. We recommend empirically testing both inhibitors in your specific experimental system to determine the most effective solution for preserving the integrity of your precious nucleic acid samples.

References

Aurintricarboxylic Acid: A Comparative Analysis of its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Aurintricarboxylic Acid (ATA) against other established anti-inflammatory agents. The information presented is supported by experimental data to aid in the evaluation of ATA as a potential therapeutic candidate.

Executive Summary

This compound is a polyanionic aromatic compound recognized for its ability to inhibit protein-nucleic acid interactions.[1] Emerging research has highlighted its significant anti-inflammatory activities, primarily attributed to its potent inhibition of the NF-κB signaling pathway.[2] This guide synthesizes in vitro and in vivo data to compare the efficacy of ATA with commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are predominantly mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[2] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and subsequently degraded.[2] This allows the NF-κB p65 subunit to translocate to the nucleus, where it initiates the transcription of target genes. ATA has been shown to inhibit the activation and nuclear translocation of the NF-κB/p65 subunit, thereby downregulating the inflammatory response.[2][3]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB IκB-NF-κB Complex IKK->NFkB_IkB Dissociates NFkB NF-κB (p65/p50) IkB->NFkB_IkB NFkB->NFkB_IkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation ATA Aurintricarboxylic Acid (ATA) ATA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Figure 1: Simplified NF-κB Signaling Pathway and the inhibitory action of ATA.

Performance Comparison

In Vitro Anti-Inflammatory Activity

The in vitro anti-inflammatory potential of ATA has been evaluated by its ability to inhibit the production of key inflammatory mediators in cell-based assays. A common model involves the stimulation of macrophage-like cells (e.g., RAW 264.7) with lipopolysaccharide (LPS) to induce an inflammatory response.

CompoundAssayCell LineKey ParameterIC50 / % InhibitionReference
This compound LPS-induced inflammationC2C12 myotubesIL-6 and NOS2 mRNASignificant reduction
Indomethacin (B1671933)LPS-induced inflammationRAW 264.7 cellsPGE2 productionIC50 ~1.5 µM[4]
Dexamethasone (B1670325)LPS-induced inflammationJ774.2 macrophagesTNF-α, IL-6, IL-1βDose-dependent reduction[5]
In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess the acute anti-inflammatory activity of compounds.

CompoundAnimal ModelDoseRoute% Inhibition of EdemaReference
This compound Rat20 mg/kgParenteralSignificant reduction
This compound Rat50 mg/kgParenteralSignificant reduction
IndomethacinRat5 mg/kgi.p.~40-50% at 3-5 hours[4]
This compound Rat (CSE-induced lung inflammation)10 mg/kgi.p.Reduced inflammatory biomarkers (TNF-α, TNFR1)[2][3]
DexamethasoneRat (Carrageenan-induced pleurisy)0.25 mg/kgp.o.Sustained inhibition of exudate[6]

Experimental Protocols

In Vitro: LPS-Induced TNF-α Release in RAW 264.7 Macrophages

This protocol is designed to evaluate the ability of a test compound to inhibit the production of the pro-inflammatory cytokine TNF-α from macrophages stimulated with bacterial lipopolysaccharide.

experimental_workflow_invitro A 1. Seed RAW 264.7 cells (e.g., 1x10^5 cells/well in 96-well plate) B 2. Incubate overnight (allow cells to adhere) A->B C 3. Pre-treat with Test Compound (e.g., ATA at various concentrations) for 1 hour B->C D 4. Stimulate with LPS (e.g., 1 µg/mL) for 4-24 hours C->D E 5. Collect cell culture supernatant D->E F 6. Quantify TNF-α levels (e.g., using ELISA) E->F G 7. Analyze Data (Calculate % inhibition or IC50) F->G

Figure 2: Experimental workflow for in vitro anti-inflammatory assay.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (ATA) and other test compounds

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Pre-treat the cells with various concentrations of ATA or a reference compound (e.g., dexamethasone) for 1 hour.

  • LPS Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group (no compound) and a negative control group (no LPS).

  • Incubation: Incubate the plate for 4 to 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-only control.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a widely used model to assess the in vivo acute anti-inflammatory activity of pharmacological agents.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • This compound (ATA) and a reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer ATA (e.g., 20 and 50 mg/kg, parenteral) or the reference drug (e.g., Indomethacin, 5 mg/kg, i.p.) to the respective groups of animals. The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point.

Conclusion

This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. While direct comparative studies with standard anti-inflammatory drugs are limited, the available in vitro and in vivo data suggest that ATA is a promising candidate for further investigation as an anti-inflammatory agent. Its ability to modulate a key inflammatory pathway warrants further exploration for its potential therapeutic applications in inflammatory diseases. Additional studies with direct head-to-head comparisons are necessary to definitively establish its potency and efficacy relative to existing treatments.

References

Aurintricarboxylic Acid: A Comparative Guide to its Inhibitory Effects on Key Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Aurintricarboxylic Acid's (ATA) performance in inhibiting specific signaling pathways implicated in various disease processes, including cancer and inflammation. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations of the targeted pathways and experimental workflows.

Introduction to this compound (ATA)

This compound is a polymeric aromatic compound known for its broad biological activities. It has garnered significant interest as a potent inhibitor of protein-nucleic acid interactions, a modulator of various signaling pathways, and an antiviral agent. This guide focuses on its validated inhibitory effects on the TWEAK-Fn14, TAZ-TEAD, and STAT3 signaling pathways, providing a comparative perspective against other known inhibitors.

Data Presentation: Comparative Inhibitor Performance

The following tables summarize the quantitative data on the inhibitory activity of this compound and other relevant inhibitors. It is important to note that direct head-to-head comparisons of ATA with other inhibitors in the same study are limited. Therefore, the data presented is a compilation from various studies, and experimental conditions may differ.

TWEAK-Fn14-NF-κB Signaling Pathway Inhibitors
InhibitorTargetAssayCell LineIC50Reference
This compound (ATA) TWEAK-Fn14 mediated NF-κB activationNF-κB Luciferase Reporter AssayHEK293-NF-κB-Luc/Fn140.6 µM[1]
L524-0366TWEAK-Fn14 InteractionNot SpecifiedBrain Cancer CellsNot Specified (potent inhibitor)[2]
TAZ-TEAD Transcriptional Complex Inhibitors
InhibitorTargetAssayIC50Reference
This compound (ATA) TAZ-TEAD Complex DisruptionTAZ-TEAD AlphaLISA~1 µM[3]
VerteporfinYAP-TEAD InteractionNot SpecifiedNot Specified[3]
JM7YAP Transcriptional ActivityLuciferase Reporter Assay972 nM[4][5]
GNE-7883Pan-TEAD Allosteric InhibitionNot SpecifiedNot Specified[6][7]
BAY-856YAP1/TAZ TranslocationHigh-Content Imaging15 nM[8]
STAT3 Signaling Pathway Inhibitors
InhibitorTargetAssayCell LineIC50Reference
This compound (ATA) Modulates SIRT1-STAT3 pathwayCell-based assaysMDA-MB-23150 µM (effective concentration)[9]
AtovaquoneSTAT3 PathwayCell Viability AssayMSTO-211H~10 µM[10]
PyrimethamineSTAT3 PathwayCell Viability AssayMSTO-211H~5 µM[10]
NifuroxazideSTAT3 PathwayCell Viability AssayMSTO-211H~10 µM[10]
LLL12STAT3Cell Viability AssayMDA-MB-2313.09 µM[11]
WP1066JAK2/STAT3Cell Viability AssayMDA-MB-231>10 µM[11]
S3I-201STAT3Cell Viability AssayMDA-MB-231>10 µM[11]
StatticSTAT3 SH2 DomainCell-free assay-5.1 µM[12]
K116STAT3 Coiled-coil DomainCell Proliferation AssayMDA-MB-4684.8 µM[13]

Signaling Pathways and Experimental Workflows

TWEAK-Fn14 Signaling Pathway

The Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) is a cytokine that, upon binding to its receptor, Fibroblast growth factor-inducible 14 (Fn14), activates downstream signaling cascades, most notably the NF-κB pathway. This activation promotes cell migration, invasion, and survival in various cancers, particularly glioblastoma.[14][15] ATA has been identified as a selective inhibitor of this pathway.[1][14][15]

TWEAK_Fn14_Signaling cluster_nucleus Nucleus TWEAK TWEAK Fn14 Fn14 Receptor TWEAK->Fn14 Binds TRAF TRAF Fn14->TRAF Recruits IKK IKK Complex TRAF->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocates NFkappaB_n NF-κB Gene_Expression Gene Expression (Migration, Invasion, Survival) Nucleus->Gene_Expression ATA Aurintricarboxylic Acid (ATA) ATA->Fn14 Inhibits DNA DNA NFkappaB_n->DNA DNA->Gene_Expression

TWEAK-Fn14 signaling pathway and the inhibitory action of ATA.
TAZ-TEAD Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size and cell proliferation. Its dysregulation often leads to the activation of the transcriptional co-activator with PDZ-binding motif (TAZ) and its interaction with TEA domain (TEAD) transcription factors. This complex drives the expression of genes involved in cell proliferation and tumorigenesis. ATA has been shown to disrupt the TAZ-TEAD interaction.[3]

TAZ_TEAD_Signaling cluster_nucleus Nucleus Hippo_Pathway Hippo Pathway (Inactive) TAZ TAZ Hippo_Pathway->TAZ Allows nuclear localization TAZ_n TAZ TEAD TEAD TEAD_n TEAD TAZ_TEAD_Complex TAZ-TEAD Complex Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) Leads to Cell Proliferation TAZ_TEAD_Complex->Gene_Expression Nucleus Nucleus ATA Aurintricarboxylic Acid (ATA) ATA->TAZ_TEAD_Complex Disrupts TAZ_n->TAZ_TEAD_Complex TEAD_n->TAZ_TEAD_Complex

TAZ-TEAD signaling and its disruption by ATA.
STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells. Upon phosphorylation, STAT3 dimerizes, translocates to the nucleus, and promotes the expression of genes involved in cell survival, proliferation, and angiogenesis. ATA has been shown to modulate the SIRT1-STAT3 pathway, enhancing the sensitivity of cancer cells to chemotherapy.[9]

STAT3_Signaling cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerizes Nucleus Nucleus STAT3_Dimer->Nucleus Translocates STAT3_Dimer_n STAT3 Dimer Gene_Expression Target Gene Expression (e.g., Bcl-2, c-Myc) Leads to Proliferation & Survival ATA Aurintricarboxylic Acid (ATA) SIRT1 SIRT1 ATA->SIRT1 Activates SIRT1->STAT3 Inhibits acetylation, modulating activity STAT3_Dimer_n->Gene_Expression

STAT3 signaling pathway and modulation by ATA via SIRT1.

Experimental Protocols

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is used to determine the phosphorylation status of STAT3, a key indicator of its activation.

  • Cell Lysis:

    • Treat cells with ATA or a control compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., p-STAT3 Tyr705) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like β-actin or GAPDH.

Luciferase Reporter Assay for NF-κB Activity

This assay quantifies the transcriptional activity of NF-κB, which is downstream of TWEAK-Fn14 signaling.

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293) with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization.

  • Cell Treatment:

    • Plate the transfected cells and treat them with TWEAK to induce NF-κB activation, in the presence or absence of various concentrations of ATA or a control inhibitor.

  • Cell Lysis and Luciferase Measurement:

    • After the treatment period, lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of inhibition of NF-κB activity for each concentration of the inhibitor compared to the TWEAK-stimulated control.

Transwell Cell Migration and Invasion Assay

These assays are used to assess the effect of inhibitors on the migratory and invasive potential of cancer cells.

  • Cell Preparation:

    • Culture cells to sub-confluency and serum-starve them for several hours before the assay.

  • Assay Setup:

    • For migration assays, use Transwell inserts with a porous membrane. For invasion assays, coat the membrane with a basement membrane extract like Matrigel.

    • Add serum-free media containing the cells and the test inhibitor (e.g., ATA) to the upper chamber of the Transwell insert.

    • Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation:

    • Incubate the plates for a period that allows for cell migration or invasion (typically 12-48 hours).

  • Quantification:

    • Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with a stain like crystal violet.

    • Elute the stain and measure the absorbance, or count the stained cells under a microscope.

    • Calculate the percentage of inhibition of migration or invasion compared to the control.

Cell Viability Assay (MTT or CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the inhibitor (e.g., ATA) or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Then, add a solubilizing agent (e.g., DMSO) to dissolve the crystals.

    • For the CCK-8 assay, add the CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability) can be determined by plotting the percentage of viability against the inhibitor concentration.

Conclusion

This compound demonstrates significant inhibitory effects on multiple signaling pathways crucial for cancer progression and inflammation. Its ability to disrupt the TWEAK-Fn14, TAZ-TEAD, and STAT3 pathways highlights its potential as a multi-targeted therapeutic agent. While direct comparative data with other inhibitors is still emerging, the available quantitative data and mechanistic insights provide a strong rationale for its further investigation and development. The experimental protocols detailed in this guide offer a framework for researchers to validate and expand upon these findings.

References

Benchmarking Aurintricarboxylic Acid: A Comparative Guide to its Performance in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Aurintricarboxylic Acid's (ATA) performance across various cell lines, juxtaposed with alternative inhibitors. The information is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic agents.

Abstract

This compound (ATA) is a polyaromatic polymeric compound known for its broad-spectrum inhibitory activity against a variety of biological processes. Primarily recognized for its ability to interfere with protein-nucleic acid interactions, ATA has demonstrated potential as an antiviral, anticancer, and anti-inflammatory agent. Its mechanism of action is multifaceted, involving the inhibition of numerous enzymes and signaling pathways crucial for cell survival and proliferation. This guide summarizes the quantitative performance of ATA in different cell lines, compares it with other inhibitors, and provides detailed experimental protocols for key assays.

Data Presentation: Inhibitory Activity of this compound and Alternatives

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following tables summarize the available IC50 data for this compound and notable alternative inhibitors across a range of cancer cell lines. It is important to note that IC50 values can vary based on experimental conditions, including the specific assay used and the duration of treatment.

Table 1: IC50 Values of this compound (ATA) in Various Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Reference(s)
A549/DDP (cisplatin-resistant)Non-small cell lung cancerCell Proliferation>1000[1]
MCF7/ADR (doxorubicin-resistant)Breast CancerCell Proliferation>1000[1]
A549/TAX (paclitaxel-resistant)Non-small cell lung cancerCell Proliferation>1000[1]
SKOV3Ovarian CancerNot SpecifiedNot Specified
Glioblastoma CellsGlioblastomaCell ViabilityNo effect on viability[2]
SARS-CoV-2 infected Vero E6N/A (Antiviral Assay)Antiviral Assay50[3]
In vitro Stat3 DNA-bindingN/A (Biochemical Assay)EMSA86 ± 33[4]
rP2X1RN/A (Receptor Assay)Not Specified0.0086[5]
rP2X3RN/A (Receptor Assay)Not Specified0.0729[5]
Cystathionine-lyase (CSE)N/A (Enzyme Assay)Not Specified0.6[5]
miRNA functionN/A (Biochemical Assay)Not Specified0.47[5]

Table 2: Comparative IC50 Values of Alternative STAT3 Inhibitors

InhibitorCell LineCancer TypeAssayIC50 (µM)Reference(s)
Stattic UM-SCC-17BHead and Neck Squamous Cell CarcinomaNot Specified2.562 ± 0.409[6]
OSC-19Head and Neck Squamous Cell CarcinomaNot Specified3.481 ± 0.953[6]
Cal33Head and Neck Squamous Cell CarcinomaNot Specified2.282 ± 0.423[6]
UM-SCC-22BHead and Neck Squamous Cell CarcinomaNot Specified2.648 ± 0.542[6]
Hep G2Hepatocellular CarcinomaCCK-82.94[7]
Bel-7402Hepatocellular CarcinomaCCK-82.5[7]
SMMC-7721Hepatocellular CarcinomaCCK-85.1[7]
CCRF-CEMT-cell Acute Lymphoblastic LeukemiaCCK-83.188[8]
JurkatT-cell Acute Lymphoblastic LeukemiaCCK-84.89[8]
Cell-free STAT3N/A (Biochemical Assay)Not Specified5.1[9][10]
S3I-201 (NSC 74859) In vitro Stat3 DNA-bindingN/A (Biochemical Assay)EMSA86[11][12]
MDA-MB-231Breast CancerNot Specified~100[12]
MDA-MB-435Breast CancerNot Specified~100[12]
MDA-MB-468Breast CancerNot Specified~100[11]
Huh-7Hepatocellular CarcinomaNot Specified100-150[11]
SNU-398Hepatocellular CarcinomaNot Specified150[11]
SNU-475Hepatocellular CarcinomaNot Specified15[11]
SNU-182Hepatocellular CarcinomaNot Specified200[11]
Cryptotanshinone EC109Esophageal Squamous-cell CarcinomaMTT2.57 (72h)[13]
CAES17Esophageal Squamous-cell CarcinomaMTT10.07 (72h)[13]
Rh30RhabdomyosarcomaNot Specified~5.1[14]
DU145Prostate CancerNot Specified~3.5[14]
HeyOvarian CancerNot Specified18.4[15]
A2780Ovarian CancerNot Specified11.2[15]
Cell-free STAT3N/A (Biochemical Assay)Not Specified4.6[10]

Signaling Pathways and Experimental Workflows

This compound's Broad Inhibitory Profile

ATA's mechanism of action is complex, stemming from its ability to interfere with the interaction between proteins and nucleic acids. This leads to the inhibition of various downstream signaling pathways critical for cancer cell survival and proliferation.

ATA_Mechanism cluster_direct Direct Inhibition cluster_pathways Inhibited Signaling Pathways cluster_outcomes Cellular Outcomes ATA This compound (ATA) ProteinNucleicAcid Protein-Nucleic Acid Interaction ATA->ProteinNucleicAcid TopoisomeraseII Topoisomerase II ATA->TopoisomeraseII STAT3_dimerization STAT3 Dimerization ATA->STAT3_dimerization TWEAK_Fn14 TWEAK/Fn14 Pathway ATA->TWEAK_Fn14 TyrosineKinase Tyrosine Kinase Pathways ATA->TyrosineKinase NFkB NF-κB Pathway ProteinNucleicAcid->NFkB Apoptosis Apoptosis TopoisomeraseII->Apoptosis Proliferation Decreased Proliferation STAT3_dimerization->Proliferation NFkB->Proliferation Invasion Decreased Invasion NFkB->Invasion TWEAK_Fn14->Invasion TyrosineKinase->Proliferation

Figure 1: Overview of ATA's inhibitory mechanisms and downstream effects.

Experimental Workflow: Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow start Start: Seed Cells in 96-well plate treat Treat cells with varying concentrations of ATA start->treat incubate1 Incubate for desired duration (e.g., 24, 48, 72 hours) treat->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours to allow formazan (B1609692) crystal formation add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read analyze Analyze data to determine IC50 values read->analyze end End analyze->end

Figure 2: A typical workflow for determining cell viability using the MTT assay.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (ATA) stock solution

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of ATA in complete culture medium. Remove the old medium from the wells and add 100 µL of the ATA-containing medium or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Western Blot for NF-κB Pathway Inhibition

This protocol is used to assess the effect of ATA on the activation of the NF-κB pathway by analyzing the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit.

Materials:

  • Cells treated with ATA and a stimulant (e.g., TNF-α)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation and degradation.

Co-Immunoprecipitation for STAT3 Dimerization

This protocol determines if ATA can inhibit the dimerization of STAT3, a critical step for its activation.

Materials:

  • Cells treated with ATA and a stimulant (e.g., IL-6)

  • Co-IP lysis buffer (non-denaturing)

  • Protein A/G agarose (B213101) beads

  • Anti-STAT3 antibody and isotype control IgG

  • Wash buffer

  • SDS sample buffer

  • Western blot reagents (as described above)

Procedure:

  • Cell Lysis: Lyse treated cells in a non-denaturing Co-IP buffer.

  • Pre-clearing: Pre-clear the lysates by incubating with protein A/G beads.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-STAT3 antibody or control IgG overnight.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specific binding.

  • Elution and Analysis: Elute the proteins from the beads using SDS sample buffer and analyze by Western blot for the presence of co-precipitated STAT3. A decrease in co-precipitated STAT3 in ATA-treated samples indicates inhibition of dimerization.

TWEAK/Fn14 Signaling Luciferase Reporter Assay

This assay measures the inhibition of TWEAK-induced NF-κB activation, a downstream event of Fn14 signaling.

Materials:

  • HEK293 cells stably expressing Fn14 and an NF-κB-luciferase reporter construct

  • Complete culture medium

  • Recombinant human TWEAK

  • This compound (ATA)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of ATA for 1-2 hours.

  • Stimulation: Stimulate the cells with TWEAK (e.g., 100 ng/mL) for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: A decrease in luciferase activity in ATA-treated cells compared to TWEAK-stimulated controls indicates inhibition of the TWEAK/Fn14 pathway.

Conclusion

This compound exhibits a broad range of inhibitory activities against key cellular processes implicated in cancer and other diseases. Its ability to interfere with protein-nucleic acid interactions and modulate multiple signaling pathways makes it a valuable tool for in vitro research. However, its performance in cell-based assays, particularly against drug-resistant cell lines, suggests that high concentrations may be required to achieve significant cytotoxic effects.

When compared to more targeted inhibitors of the STAT3 pathway, such as Stattic, S3I-201, and Cryptotanshinone, ATA's potency appears to be lower in many cancer cell lines. These alternatives often exhibit IC50 values in the low micromolar range, highlighting their specificity and potential for therapeutic development.

The provided experimental protocols offer a framework for researchers to further investigate the efficacy of ATA and to conduct comparative studies with other inhibitors in their specific cell models of interest. Such studies are crucial for elucidating the precise mechanisms of action and for determining the potential of these compounds in future drug development efforts.

References

Disrupting the Dance of Proteins: A Comparative Guide to Aurintricarboxylic Acid and Other Small Molecule PPI Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

CLEVELAND, OH – In the intricate cellular ballet, protein-protein interactions (PPIs) orchestrate nearly every biological process. When these interactions go awry, they can drive a multitude of diseases, including cancer and viral infections. The ability to selectively disrupt these interactions with small molecules holds immense therapeutic promise. This guide provides a comparative analysis of Aurintricarboxylic Acid (ATA), a known PPI inhibitor, alongside other small molecules, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

This compound has been identified as a disruptor of several protein-protein interactions, most notably the interaction between the transcriptional co-activator with PDZ-binding motif (TAZ) and the TEA domain (TEAD) transcription factors, a key node in the Hippo signaling pathway.[1][2] Beyond this, ATA has demonstrated a broad spectrum of activity, including the inhibition of protein-nucleic acid interactions and antiviral properties.[3] However, the landscape of small molecule PPI inhibitors is vast and diverse, with molecules designed to target other critical interactions, such as the p53-MDM2 and Bcl-2 family interactions, which are central to cancer biology.

This guide will delve into the quantitative data available for these molecules, present the experimental frameworks used to assess their efficacy, and visualize the complex signaling pathways they modulate.

Data Presentation: A Quantitative Comparison

The efficacy of a small molecule inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the biochemical activity of its target by 50%. The following tables summarize the IC50 values for this compound and other notable small molecule PPI inhibitors across different target classes.

Table 1: Inhibitors of the TAZ-TEAD Interaction

CompoundAssay TypeIC50Reference(s)
This compound (ATA)TAZ-TEAD AlphaLISA35 nM[1]
This compound (ATA)TAZ-TEAD FP Assay~1 µM[1]

Table 2: Inhibitors of the p53-MDM2 Interaction

CompoundAssay TypeIC50Reference(s)
Nutlin-1MDM2-p53 Interaction260 nM[4]
Nutlin-2MDM2-p53 Interaction140 nM[4]
Nutlin-3aMDM2-p53 Interaction90 nM[4]
MI-63MDM2-p53 InteractionSub-micromolar[4]
MI-219MDM2-p53 InteractionSub-micromolar[4]
AM-8553MDM2 Binding1.1 nM[5]
RG7112 (Roche)MDM2 Binding18 nM[5]

Table 3: Inhibitors of the Bcl-2 Family Protein Interactions

CompoundTarget(s)Assay TypeIC50/KiReference(s)
Navitoclax (ABT-263)Bcl-2, Bcl-xL, Bcl-wNot Specified< 1 µM (Ki)[6]
Venetoclax (ABT-199)Bcl-2Not Specified< 0.01 µM (Ki)[6]
WEHI-539Bcl-xLAlphaScreen1.1 nM (IC50)[7]
A-1331852Bcl-xLNot Specified< 1 nM (Ki)[6]
S63845Mcl-1Not Specified< 1 nM (Ki)[6]

Experimental Protocols

The validation of small molecule PPI inhibitors relies on a variety of robust biochemical and cell-based assays. Below are detailed methodologies for two commonly employed techniques.

AlphaLISA (Amplified Luminescent Proximity Homestead Assay) for PPI Disruption

Principle: This bead-based immunoassay measures the interaction between two molecules.[8] Donor and acceptor beads are coated with antibodies or affinity tags that bind to the interacting proteins. When the proteins interact, the beads are brought into close proximity. Upon excitation of the donor beads, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal.[9][10] A small molecule that disrupts the PPI will prevent this proximity, leading to a decrease in the luminescent signal.

Protocol (Adapted from a TAZ-TEAD AlphaLISA screen): [1][2]

  • Protein Preparation: Purify the two interacting proteins of interest with appropriate tags (e.g., His-tag and FLAG-tag).

  • Reagent Preparation:

    • Reconstitute AlphaLISA anti-tag Acceptor beads and Streptavidin Donor beads in the assay buffer.

    • Prepare a serial dilution of the test compound (e.g., this compound).

  • Assay Procedure (384-well plate format):

    • Add the tagged proteins to the assay plate.

    • Add the serially diluted test compound to the wells.

    • Incubate for 60 minutes at room temperature.

    • Add the Acceptor beads and incubate for 60 minutes at room temperature.

    • Add the Donor beads and incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader (e.g., PerkinElmer EnVision).

  • Data Analysis: Plot the AlphaLISA signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Fluorescence Polarization (FP) Assay for PPI Disruption

Principle: FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[11] A small, fluorescently labeled molecule (the "tracer," often a peptide derived from one of the interacting proteins) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to its larger protein partner, the complex tumbles more slowly, leading to an increase in fluorescence polarization. A small molecule inhibitor that competes with the tracer for binding to the protein will displace the tracer, causing a decrease in fluorescence polarization.[12][13]

Protocol (General): [12][14]

  • Reagent Preparation:

    • Synthesize or obtain a fluorescently labeled peptide tracer derived from one of the interacting proteins.

    • Purify the target protein.

    • Prepare a suitable assay buffer that maintains the stability of the proteins.

    • Prepare a serial dilution of the test compound.

  • Assay Setup (384-well black plate):

    • To each well, add a fixed concentration of the target protein and the fluorescent tracer.

    • Add the serially diluted test compound or vehicle control.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding equilibrium to be reached.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis: Plot the change in fluorescence polarization against the compound concentration to determine the IC50 value.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by PPIs and a general workflow for screening PPI inhibitors.

TWEAK_Fn14_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TWEAK TWEAK Fn14 Fn14 TWEAK->Fn14 Binding TRAFs TRAF2/5 Fn14->TRAFs Recruitment cIAPs cIAPs TRAFs->cIAPs NIK NIK TRAFs->NIK Activation IKK IKK Complex NIK->IKK p100 p100 IKK->p100 Phosphorylation p52 p52 p100->p52 Processing RelB RelB p52->RelB Dimerization NFkB_complex p52/RelB Gene_Expression Gene Expression (Inflammation, Proliferation) NFkB_complex->Gene_Expression Transcription

Caption: TWEAK-Fn14 signaling pathway leading to NF-κB activation.

JAK_STAT_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT (monomer) JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation and DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription

Caption: A simplified representation of the JAK-STAT signaling pathway.

PPI_Inhibitor_Screening_Workflow cluster_workflow Screening Workflow start Compound Library hts High-Throughput Screening (HTS) (e.g., AlphaLISA, FP) start->hts hits Primary Hits hts->hits dose_response Dose-Response & IC50 Determination hits->dose_response secondary_assays Secondary Assays (Orthogonal Methods) dose_response->secondary_assays cell_based Cell-Based Assays (Target Engagement, Phenotypic Effects) secondary_assays->cell_based lead_optimization Lead Optimization cell_based->lead_optimization

Caption: A general workflow for the discovery of small molecule PPI inhibitors.

References

Safety Operating Guide

Proper Disposal of Aurintricarboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, adherence to strict safety and disposal protocols is paramount for maintaining a secure and compliant workspace. This guide provides essential, immediate safety and logistical information for the proper disposal of Aurintricarboxylic Acid (ATA), a common reagent used in various biochemical assays.

Immediate Safety and Handling Precautions

This compound is recognized as a skin and eye irritant.[1][2] When handling this chemical, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection. In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention if irritation persists.[2]

  • Skin Contact: Wash the affected area with plenty of soap and water. Contaminated clothing should be removed and washed before reuse.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting and seek medical attention.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound and its triammonium (B15348185) salt, which is essential for risk assessment and handling procedures.

PropertyValueSource(s)
Oral LD50 (Rat)9 g/kg[1][2]
Melting PointDecomposes at 200-225 °C[1][2]
Molecular FormulaC₂₂H₁₄O₉
Molecular Weight422.34 g/mol

Disposal Protocol and Decision-Making

The primary guideline for the disposal of this compound is to adhere to all federal, state, and local regulations.[3] It must not be disposed of with household garbage and should not be allowed to enter sewage systems.

Experimental Protocol for Disposal

While no specific experimental protocols for the chemical degradation of this compound for disposal are readily available, the recommended procedure focuses on its proper segregation and disposal as solid waste.

  • Regulatory Compliance Check: The first and most critical step is to verify if this compound is classified as a hazardous waste under your local, state, and federal regulations.[1][3][4]

  • Waste Collection:

    • For solid this compound, carefully sweep the material to avoid dust generation and place it into a suitable, sealed, and leak-proof container.[2][4][5]

    • For solutions containing this compound, absorb the liquid with an inert material like diatomite or universal binders. The contaminated absorbent should then be placed in a sealed container.

  • Labeling: Clearly label the waste container with "Non-hazardous Laboratory Waste" and the chemical name "this compound."[1]

  • Final Disposal: Dispose of the sealed container in accordance with your institution's waste management guidelines and local regulations. Some sources, such as Flinn Scientific, suggest that if regulations permit, it can be disposed of as a non-hazardous solid waste in a sanitary landfill (Method #26a).[1][2]

Note: Do not dispose of this compound down the drain unless specifically permitted by your local wastewater treatment authority.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste check_regulations Check Local, State, and Federal Regulations start->check_regulations hazardous_waste Is it classified as hazardous waste? check_regulations->hazardous_waste hazardous_disposal Dispose as Hazardous Waste (Follow institutional protocol) hazardous_waste->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Waste hazardous_waste->non_hazardous_disposal No end End: Proper Disposal hazardous_disposal->end solid_form Is the waste in solid form? non_hazardous_disposal->solid_form package_solid Package in a sealed, labeled container solid_form->package_solid Yes liquid_form Absorb liquid with inert material solid_form->liquid_form No landfill Dispose in sanitary landfill (e.g., Flinn Method #26a) package_solid->landfill landfill->end liquid_form->package_solid

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Aurintricarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Aurintricarboxylic Acid, including detailed operational and disposal plans to support your critical work.

This compound is a chemical compound that requires careful handling due to its potential to cause irritation to the eyes, skin, and respiratory tract.[1][2][3] Adherence to proper safety protocols is crucial to minimize risk and ensure the well-being of all laboratory personnel.

Recommended Personal Protective Equipment (PPE)

When working with this compound, a comprehensive PPE strategy is the first line of defense. The following table summarizes the recommended equipment to be used.

PPE CategoryRecommended EquipmentSpecifications and Standards
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Hand Protection Appropriate protective gloves.The specific type of glove should be selected based on the potential for exposure and the specific laboratory task. Consult the glove manufacturer's compatibility data.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards should be in place.[1] The type of respirator (e.g., dust mask, air-purifying respirator with appropriate cartridges) should be chosen based on the potential for airborne dust or aerosol generation.
Skin and Body Protection Protective clothing, such as a lab coat or apron.Wear appropriate protective clothing to prevent skin exposure.[1][4]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize exposure and ensure a safe workflow.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.[1][5][6] Facilities should be equipped with an eyewash station and a safety shower.[1]

  • Ensure all necessary PPE is readily available and in good condition.

  • Review the Safety Data Sheet (SDS) for this compound before beginning any work.[1][2][3][4][5][6][7]

2. Handling the Compound:

  • Avoid generating dust.[1][6] Minimize dust generation and accumulation.[1][6]

  • Wash hands thoroughly after handling the material.[1][5]

  • Avoid contact with eyes, skin, and clothing.[1][6]

  • Keep the container tightly closed when not in use.[1][6]

3. Storage:

  • Store in a tightly closed container.[1][6]

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizers.[1][6]

4. Disposal:

  • Dispose of waste in accordance with all applicable local, regional, and national laws and regulations.[5]

  • Small amounts of the material may be suitable for sanitary sewer or trash disposal, but it is critical to check with local regulations first.[5]

Emergency Response Plan

In the event of an exposure or spill, immediate and appropriate action is critical.

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

  • Seek medical attention.[1]

Skin Contact:

  • Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]

  • Wash clothing before reuse.[1]

  • Seek medical aid.[1]

Inhalation:

  • Remove the individual from exposure to fresh air immediately.[1]

  • If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1]

  • Seek medical attention.[1]

Ingestion:

  • Do NOT induce vomiting.[1]

  • If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1]

  • Never give anything by mouth to an unconscious person.[1]

  • Seek medical attention.[1]

Accidental Release:

  • Use proper personal protective equipment as indicated in the PPE section.[1]

  • Vacuum or sweep up the material and place it into a suitable disposal container.[1][6]

  • Clean up spills immediately, observing all safety precautions.[1][6]

  • Avoid generating dusty conditions and ensure adequate ventilation.[1][6]

Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_dissolve Dissolve/Use handle_weigh->handle_dissolve emergency_spill Spill Response handle_weigh->emergency_spill emergency_exposure Exposure Response handle_weigh->emergency_exposure cleanup_decontaminate Decontaminate Workspace handle_dissolve->cleanup_decontaminate handle_dissolve->emergency_spill handle_dissolve->emergency_exposure cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff end_node End cleanup_doff->end_node emergency_spill->cleanup_decontaminate After cleanup emergency_exposure->end_node Seek medical attention start Start start->prep_sds

Caption: Workflow for the safe handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。